1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
Description
Properties
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,16-17H/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPJTMCJNPRZGF-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Maybridge MSDS] | |
| Record name | 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10486 | |
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CAS No. |
13323-66-5 | |
| Record name | 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013323665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13323-66-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Foundational & Exploratory
Synthesis of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one: A Mechanistic and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry due to their extensive pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] This guide provides an in-depth, scientifically grounded protocol for the synthesis of a specific dihydroxychalcone, 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one. We delve into the core chemical principles of the Claisen-Schmidt condensation, offer a detailed, step-by-step experimental methodology, and outline a robust framework for the purification and structural validation of the final product. This document is designed to equip researchers and drug development professionals with the necessary expertise to reliably synthesize and characterize this valuable compound for further investigation.
Introduction: The Significance of the Chalcone Scaffold
Chalcones are naturally occurring open-chain flavonoids that serve as crucial biosynthetic precursors to a wide variety of flavonoid compounds in plants.[3] Their core structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, a motif responsible for their diverse biological activities.[1][4] The reactivity of this enone system allows for interactions with numerous biological targets, making chalcone derivatives highly attractive for drug discovery programs.[2][5]
The target molecule of this guide, this compound (also known as 2',4'-dihydroxychalcone), is a member of this important class. The presence of hydroxyl groups on both aromatic rings can significantly influence its biological profile, potentially enhancing properties like antioxidant activity and modulating its interaction with enzymatic targets.[5][6]
The most reliable and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation.[1] This base-catalyzed reaction offers a straightforward and efficient pathway to construct the chalcone backbone from readily available substituted acetophenones and aromatic aldehydes.[7] This guide will focus exclusively on this method, elucidating the causality behind each experimental choice to ensure a reproducible and high-yielding synthesis.
Core Synthesis Principle: The Claisen-Schmidt Condensation Mechanism
The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis that involves the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks α-hydrogens.[7] The synthesis of this compound proceeds via a base-catalyzed aldol condensation followed by a spontaneous dehydration step.
Causality of the Mechanism:
-
Enolate Formation: The reaction is initiated by a strong base (e.g., NaOH or KOH) abstracting an acidic α-proton from the methyl group of 2,4-dihydroxyacetophenone. This step is critical as it forms a resonance-stabilized enolate ion, a potent nucleophile.[1][8] The choice of a strong base is essential to generate a sufficient concentration of the enolate to drive the reaction forward.[7]
-
Nucleophilic Attack: The newly formed enolate anion attacks the electrophilic carbonyl carbon of 4-hydroxybenzaldehyde. This carbon-carbon bond-forming step results in a tetrahedral alkoxide intermediate.[3]
-
Protonation: The alkoxide intermediate is protonated by a protic solvent (typically ethanol or water), yielding a β-hydroxy ketone, also known as an aldol adduct.[1]
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration. The base removes a now-acidic proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a double bond. This final step is thermodynamically driven by the formation of a highly stable, conjugated α,β-unsaturated ketone system, which is the target chalcone.[1]
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one.[9]
For a successful synthesis, the use of high-purity reagents is paramount.
| Reagent | Molecular Formula | MW ( g/mol ) | Molarity/Conc. | Role |
| 2,4-Dihydroxyacetophenone | C₈H₈O₃ | 152.15 | - | Ketone Reactant |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | - | Aldehyde Reactant |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 95-100% | Solvent |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 60% (aq) | Catalyst |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aq) | Neutralizing Agent |
| Methanol (MeOH) | CH₃OH | 32.04 | - | Recrystallization Solvent |
| Distilled Water (H₂O) | H₂O | 18.02 | - | Solvent/Washing |
-
Preparation of Reactants: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 0.01 mol of 2,4-dihydroxyacetophenone and 0.01 mol of 4-hydroxybenzaldehyde in 25 mL of ethanol.[9] Stir the mixture at room temperature until all solids are fully dissolved.
-
Catalyst Addition: To the stirred ethanolic solution, slowly add 10 mL of a 60% aqueous sodium hydroxide solution.[9] This step is exothermic, and a distinct color change to a deep reddish-brown is typically observed, indicating the initiation of the condensation reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for approximately 3 hours.[9] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a benzene:ethyl acetate (9:1) solvent system.[10]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mass into a beaker and carefully acidify it to a pH of 1 using 1 M aqueous HCl.[9] This step neutralizes the excess base and precipitates the crude chalcone product.
-
Filtration and Washing: Filter the resulting solid precipitate using a Buchner funnel. Wash the solid thoroughly with distilled water until the filtrate is neutral to pH paper. This removes inorganic salts and other water-soluble impurities.
-
Drying and Purification: Dry the crude product in an oven at 50 °C.[9] The primary method for purification is recrystallization. Crystallize the dried solid from a methanol-water solvent system to obtain the pure (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one as a crystalline solid.[9]
Characterization and Validation
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The expected data for this compound are summarized below.
| Technique | Expected Results and Interpretation |
| Yield & M.P. | Yield: ~60%; Melting Point: ~190 °C.[9] A sharp melting point indicates high purity. |
| FTIR (KBr, cm⁻¹) | ~3400-3200 (Broad O-H stretching), ~1630 (Conjugated C=O stretching), ~1605 (Aromatic and Alkenyl C=C stretching), ~1167 (C-O stretching).[9] These peaks confirm the presence of key functional groups. |
| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | Signals corresponding to aromatic protons, the two vinyl protons of the propenone bridge (typically appearing as doublets with a large coupling constant, J ≈ 15 Hz, confirming the E-isomer), and the hydroxyl protons.[9][11] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~191.5 (C=O), ~165.8-160.2 (Carbons attached to -OH), ~144.2-112.9 (Vinyl carbons), ~132.8-102.5 (Aromatic carbons).[9] This confirms the carbon skeleton. |
| Mass Spec. (MS) | Molecular Ion Peak (M⁺) at m/z = 256, consistent with the molecular formula C₁₅H₁₂O₃.[9] |
Discussion and Field Insights
-
Causality of Acidification: The addition of HCl is a critical work-up step. The chalcone product is soluble in the highly basic reaction medium due to the deprotonation of its phenolic hydroxyl groups. Acidification protonates these groups, rendering the molecule neutral and causing it to precipitate out of the aqueous solution.[9]
-
Control of Stereochemistry: The Claisen-Schmidt condensation almost exclusively yields the thermodynamically more stable (E)-isomer (trans) of the chalcone. This is due to the steric hindrance that would be present in the (Z)-isomer (cis), and is readily confirmed by the large coupling constant (~15 Hz) between the vinyl protons in the ¹H NMR spectrum.[11]
-
Purification Strategy: Recrystallization is an effective method for purifying the crude product. The choice of a methanol-water system is strategic; the compound is soluble in hot methanol but less soluble in cold methanol and insoluble in water. By dissolving the crude product in a minimum amount of hot methanol and then adding water until turbidity appears, a supersaturated solution is created from which pure crystals will form upon cooling.
Conclusion
This guide has detailed a robust and reliable protocol for the synthesis of this compound via the Claisen-Schmidt condensation. By understanding the underlying reaction mechanism and adhering to the outlined experimental and characterization procedures, researchers can confidently produce this versatile chalcone scaffold. The synthesis is efficient, utilizes common laboratory reagents, and yields a pure product suitable for further investigation in medicinal chemistry and drug development programs.
References
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Sroka, Z., et al. (2019). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Molecules, 24(23), 4377. Retrieved from [Link]
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ResearchGate. (2025). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Retrieved from [Link]
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PubChem. (n.d.). 3-(3,4-Dihydroxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one. Retrieved from [Link]
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PubMed Central. (2022). Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. Retrieved from [Link]
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An In-Depth Technical Guide to the Claisen-Schmidt Condensation for 2',4'-Dihydroxychalcone Synthesis
Introduction: The Significance of Chalcones in Modern Drug Discovery
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This unique structural motif bestows upon them a wide array of biological activities, establishing chalcones as privileged scaffolds in the field of medicinal chemistry.[1][3] Their pharmacological potential is vast, with demonstrated anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][3] Specifically, 2',4'-dihydroxychalcone and its derivatives have garnered significant attention for their potential therapeutic applications, including antidepressant effects.[4][5]
The Claisen-Schmidt condensation stands as the most prevalent and dependable method for the synthesis of these vital compounds.[1][6] This base-catalyzed reaction between a substituted acetophenone and an aromatic aldehyde provides a direct and efficient route to the chalcone backbone.[1][6] This guide offers a comprehensive exploration of the Claisen-Schmidt condensation for the synthesis of 2',4'-dihydroxychalcone, delving into the reaction mechanism, optimized protocols, and characterization of the final product.
The Heart of the Synthesis: Unraveling the Claisen-Schmidt Condensation Mechanism
The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, particularly for creating α,β-unsaturated ketones.[7] The reaction proceeds through a base-catalyzed aldol condensation followed by a dehydration step. The mechanism can be delineated as follows:
-
Enolate Formation: The reaction commences with the abstraction of an acidic α-proton from the ketone (in this case, 2,4-dihydroxyacetophenone) by a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This deprotonation results in the formation of a resonance-stabilized enolate ion. The stability of this intermediate is crucial for the progression of the reaction.[1][8]
-
Nucleophilic Attack: The newly formed enolate ion, a potent nucleophile, then attacks the electrophilic carbonyl carbon of the aromatic aldehyde (4-hydroxybenzaldehyde). This nucleophilic addition leads to the formation of a tetrahedral alkoxide intermediate.[1][9]
-
Protonation: The alkoxide intermediate is subsequently protonated by a proton source, typically the solvent (e.g., ethanol or water), to yield a β-hydroxy ketone, also known as an aldol addition product.[1]
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration. The base abstracts a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a double bond between the α and β carbons. This final step is driven by the formation of a highly conjugated and thermodynamically stable system, yielding the desired chalcone.[1][8]
Visualizing the Mechanism: A Step-by-Step Diagram
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An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, a prominent member of the chalcone family, is a subject of intense scientific scrutiny due to its broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1] The therapeutic potential of this and other chalcones is often linked to the reactivity of their α,β-unsaturated ketone core.[1] Accurate and comprehensive structural elucidation is paramount for understanding its bioactivity and for the development of new therapeutic agents. This guide provides a detailed exploration of the spectroscopic techniques essential for the unambiguous characterization of this chalcone, offering insights into the causal relationships between molecular structure and spectroscopic output.
Introduction: The Significance of Chalcones
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are naturally occurring open-chain flavonoids that serve as precursors for other flavonoids and isoflavonoids in plants.[1][2] Their versatile biological activities have made them a focal point in medicinal chemistry.[3] The synthesis of chalcones is most commonly and efficiently achieved through the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone.[1][4] This guide focuses on the spectroscopic characterization of a specific derivative, this compound, providing a foundational understanding for researchers in drug discovery and development.
Synthesis via Claisen-Schmidt Condensation
A fundamental prerequisite to characterization is the synthesis of the target compound. The Claisen-Schmidt condensation provides a straightforward route to this compound.[1][5]
Experimental Protocol: Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2-hydroxyacetophenone and 1 equivalent of 4-hydroxybenzaldehyde in a suitable solvent such as ethanol.[1]
-
Catalyst Addition: Prepare a solution of a base catalyst, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), and add it to the reactant mixture.[6]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).[6]
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and neutralize it with a dilute acid (e.g., HCl) to precipitate the product.[6]
-
Purification: Collect the precipitate by filtration, wash it with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified chalcone.[1][6]
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
A multi-faceted spectroscopic approach is essential for the complete and accurate structural elucidation of this compound. This involves UV-Vis, FT-IR, NMR (¹H and ¹³C), and Mass Spectrometry.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Chalcones typically exhibit two main absorption bands.[7]
-
Band I: Appears in the 220–270 nm range.
-
Band II: Appears in the 340–390 nm range and is generally more intense than Band I.[7]
These absorptions arise from π → π* and n → π* electronic transitions within the conjugated system of the chalcone.[2][7] The presence of hydroxyl groups can influence the position and intensity of these bands. For this compound, the extended conjugation and auxochromic hydroxyl groups are expected to result in absorption maxima within these characteristic ranges.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution (e.g., 1x10⁻⁴ M) of the synthesized chalcone in a suitable UV-grade solvent, such as ethanol or dimethylformamide (DMF).[2][8]
-
Instrument Calibration: Calibrate the UV-Vis spectrophotometer with the chosen solvent as a blank.
-
Spectrum Acquisition: Record the absorption spectrum over a wavelength range of 200-500 nm.
Caption: Experimental workflow for FT-IR spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Expected ¹H NMR Signals for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0-13.0 | Singlet | 1H | 2'-OH (intramolecular H-bond with C=O) |
| ~10.0 | Singlet | 1H | 4-OH |
| ~7.9 | Doublet | 1H | β-H (olefinic) |
| ~7.6 | Doublet | 1H | α-H (olefinic) |
| ~6.8-7.8 | Multiplets | 8H | Aromatic Protons |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration. The large coupling constant (J ≈ 15 Hz) between the α and β olefinic protons is characteristic of a trans configuration. [9]The downfield shift of the 2'-OH proton is due to strong intramolecular hydrogen bonding with the carbonyl oxygen. [10]
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Signals for this compound:
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | C=O (Ketone) |
| ~160-165 | C-OH (Phenolic) |
| ~114-145 | Aromatic and Olefinic Carbons |
Note: Specific assignments require more advanced 2D NMR techniques. The chemical shift of the carbonyl carbon is a key indicator of the chalcone structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the purified chalcone in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Spectrum Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Caption: Experimental workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure. Electrospray ionization (ESI) is a common technique for analyzing chalcones.
Expected Mass Spectrometric Data:
-
Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): The mass spectrum should show a prominent peak corresponding to the protonated or deprotonated molecule. For C₁₅H₁₂O₃, the expected monoisotopic mass is 240.07864 Da. [11]* Fragmentation Pattern: Chalcones often exhibit characteristic fragmentation patterns, including the loss of CO, and cleavage of the A and B rings. [12][13] It is worth noting that in positive ion mode, chalcones can be prone to forming sodium adducts ([M+Na]⁺) and dimers, which can complicate the spectrum. [14]Analysis in negative ion mode (ESI-) is often more straightforward. [13]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the chalcone in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source.
-
Spectrum Acquisition: Acquire the mass spectrum in either positive or negative ion mode.
-
Tandem MS (MS/MS): To aid in structural confirmation, perform fragmentation of the molecular ion to observe characteristic daughter ions.
Caption: Experimental workflow for mass spectrometric analysis.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from all techniques. The presence of hydroxyl and carbonyl groups identified by FT-IR is corroborated by the corresponding signals in the ¹H and ¹³C NMR spectra. The molecular weight determined by mass spectrometry confirms the overall elemental composition, and the fragmentation pattern aligns with the proposed structure. The UV-Vis spectrum confirms the presence of the extended conjugated system that is characteristic of the chalcone backbone. Together, these techniques provide a self-validating system for the unambiguous identification and structural confirmation of this compound.
Conclusion
The spectroscopic characterization of this compound is a critical step in its study for potential therapeutic applications. This guide has outlined the key spectroscopic techniques and provided a framework for their application and interpretation. By understanding the principles behind each technique and the expected spectroscopic data, researchers can confidently synthesize and characterize this and other related chalcones, paving the way for further investigation into their biological activities.
References
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SciSpace. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]
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YouTube. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]
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PMC - NIH. (n.d.). Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. Retrieved from [Link]
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The Royal Society of Chemistry. (2015, December 19). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Claisen–Schmidt condensation employed for the synthesis of chalcones. Retrieved from [Link]
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PMC - NIH. (n.d.). Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2021, November 24). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Retrieved from [Link]
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Ivanova, D. I., et al. (n.d.). UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones. Retrieved from [Link]
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World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. Retrieved from [Link]
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ResearchGate. (2025, August 8). Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). Retrieved from [Link]
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International Journal of Research in Pharmacy and Allied Science. (n.d.). FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Vis spectrum of chalcones series (A,A'), dihydrochalcones series.... Retrieved from [Link]
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FABAD Journal of Pharmaceutical Sciences. (2012). Spectral Properties of Chalcones II. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones - Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). and Disubstitution on the Colorimetric Dynamic Covalent Switching Chalcone/Flavanone Scaffold. Retrieved from [Link]
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PubMed Central - NIH. (2022, March 16). Characterization, molecular modeling and pharmacology of some 2´-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. Retrieved from [Link]
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MDPI. (n.d.). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0314570). Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0245027). Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity. Retrieved from [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2',4'-Dihydroxychalcone
Prepared by: Gemini, Senior Application Scientist
Executive Summary
2',4'-Dihydroxychalcone is a key member of the chalcone family, which are precursors to flavonoids and possess a wide range of biological activities.[1][2] Accurate and unambiguous structural confirmation is paramount in the fields of natural product chemistry, medicinal chemistry, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of such molecules in solution. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 2',4'-dihydroxychalcone. It is designed for researchers, scientists, and professionals, offering not just spectral data, but also the underlying principles and experimental logic required for confident structural assignment. We will detail the experimental protocol, interpret 1D and 2D NMR data, and demonstrate how a multi-dimensional approach creates a self-validating system for structural verification.
Introduction: The Significance of Chalcones and Structural Analysis
Chalcones are α,β-unsaturated ketones that consist of two aromatic rings (designated A and B) linked by a three-carbon bridge. They are of significant scientific interest due to their role as biosynthetic intermediates for flavonoids and their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2]
The precise arrangement of substituents on the aromatic rings dictates the molecule's biological function. Therefore, unequivocal characterization is a critical first step in any study. 2',4'-dihydroxychalcone, with its specific hydroxylation pattern on the A-ring, serves as an excellent model for demonstrating the power of NMR spectroscopy. This guide explains the causality behind peak assignments, leveraging a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to build a complete and validated structural picture.
Molecular Structure and Numbering Convention
A standardized numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the accepted convention for 2',4'-dihydroxychalcone. The A-ring is associated with the carbonyl group, and its positions are marked with a prime ('), while the B-ring originates from the benzaldehyde precursor.
Caption: Structure and numbering of 2',4'-dihydroxychalcone.
Experimental Protocol for NMR Analysis
A robust and reproducible protocol is the foundation of reliable spectral data. The choices made during sample preparation and data acquisition directly impact the quality and interpretability of the results.
Sample Preparation
-
Analyte: Weigh approximately 5-10 mg of high-purity 2',4'-dihydroxychalcone.
-
Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent choice for this molecule. It readily dissolves the polar chalcone and, importantly, its hydrogen-bond accepting nature slows down the chemical exchange of the phenolic hydroxyl protons (-OH). This often allows the -OH signals to be observed as sharp singlets, which might otherwise be broad or unobservable in solvents like chloroform-d (CDCl₃).[3]
-
-
Homogenization: Vortex the sample for 30-60 seconds until the solid is completely dissolved, ensuring a homogenous solution for accurate shimming.
NMR Data Acquisition Workflow
The following sequence of experiments provides a comprehensive dataset for full structural elucidation.
Caption: Recommended workflow for complete NMR analysis.
Spectral Data and Interpretation
The following data represents typical values obtained on a 400 MHz spectrometer using DMSO-d₆ as the solvent.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of unique protons, their chemical environment, and their connectivity to neighboring protons.
Table 1: ¹H NMR Data for 2',4'-dihydroxychalcone (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 12.85 | s | - | 2'-OH |
| 10.10 | s | - | 4'-OH |
| 8.15 | d | 8.8 | H-6' |
| 7.82 | d | 15.6 | H-β |
| 7.75 | d | 15.6 | H-α |
| 7.68 | m | - | H-2, H-6 |
| 7.42 | m | - | H-3, H-4, H-5 |
| 6.45 | dd | 8.8, 2.4 | H-5' |
| 6.38 | d | 2.4 | H-3' |
In-depth Interpretation:
-
Phenolic Protons (12.85 and 10.10 ppm): The signal at 12.85 ppm is significantly downfield due to strong intramolecular hydrogen bonding between the 2'-OH group and the carbonyl oxygen.[4] The 4'-OH appears further upfield at 10.10 ppm. Their appearance as sharp singlets is characteristic of analysis in DMSO.
-
Vinylic Protons (7.82 and 7.75 ppm): The two doublets at 7.82 (H-β) and 7.75 (H-α) are characteristic of the chalcone backbone. The large coupling constant (J = 15.6 Hz) is diagnostic of a trans (E) configuration across the double bond.[4] H-β is typically downfield of H-α due to deshielding from the B-ring.
-
A-Ring Protons (8.15, 6.45, 6.38 ppm): These protons form a distinct AMX spin system.
-
H-6' (8.15 ppm) is a doublet and is the most downfield aromatic proton due to its ortho position to the deshielding carbonyl group.
-
H-5' (6.45 ppm) appears as a doublet of doublets, coupled to both H-6' (ortho coupling, J ≈ 8.8 Hz) and H-3' (meta coupling, J ≈ 2.4 Hz).
-
H-3' (6.38 ppm) is a doublet, showing only the small meta coupling to H-5'.
-
-
B-Ring Protons (7.68 and 7.42 ppm): The unsubstituted B-ring gives rise to two multiplets. The two protons ortho to the enone system (H-2, H-6) are deshielded and appear around 7.68 ppm, while the remaining meta and para protons (H-3, H-4, H-5) are found in a cluster around 7.42 ppm.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment.
Table 2: ¹³C NMR Data for 2',4'-dihydroxychalcone (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 191.8 | C=O |
| 164.9 | C-4' |
| 162.5 | C-2' |
| 143.1 | C-β |
| 134.7 | C-1 |
| 132.6 | C-6' |
| 130.2 | C-4 |
| 128.9 | C-2, C-6 |
| 128.5 | C-3, C-5 |
| 122.1 | C-α |
| 113.8 | C-1' |
| 108.2 | C-5' |
| 102.8 | C-3' |
In-depth Interpretation:
-
Carbonyl Carbon (191.8 ppm): The ketone carbon signal is characteristically found in the far downfield region of the spectrum.[4]
-
Hydroxylated Carbons (164.9 and 162.5 ppm): The C-4' and C-2' carbons, being directly attached to electron-donating hydroxyl groups, are significantly shielded and appear at very high field for aromatic carbons.
-
Vinylic Carbons (143.1 and 122.1 ppm): C-β is more deshielded than C-α, consistent with the polarization of the α,β-unsaturated system.
-
Aromatic Carbons: The remaining aromatic carbons appear in the typical range of 102-135 ppm. The assignments can be definitively confirmed using 2D NMR.
The Self-Validating System: 2D NMR Correlation
While 1D NMR provides the initial assignments, 2D NMR experiments are essential for creating a self-validating system where connectivity is proven, not just inferred. This approach is the cornerstone of modern structural integrity.
COSY (Correlation Spectroscopy)
This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).
-
Key Correlation: A strong cross-peak between H-α (7.75 ppm) and H-β (7.82 ppm) unequivocally confirms their direct coupling and the integrity of the enone bridge.
-
A-Ring Validation: Correlations will be observed between H-6' and H-5', and between H-5' and H-3', confirming the AMX spin system.
HSQC (Heteronuclear Single Quantum Coherence)
This experiment correlates each proton directly to the carbon atom to which it is attached.
-
Unambiguous Assignment: The HSQC spectrum directly links every proton signal in Table 1 to a carbon signal in Table 2. For example, it will show a cross-peak between the proton at 8.15 ppm and the carbon at 132.6 ppm, definitively assigning both as H-6' and C-6', respectively.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful for elucidating the complete carbon skeleton by showing correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key HMBC correlations confirming the molecular skeleton.
-
Connecting the A-Ring to the Carbonyl: A crucial correlation is observed from H-6' (8.15 ppm) to the carbonyl carbon (191.8 ppm). This three-bond correlation (³J) proves the proximity of the A-ring to the ketone.
-
Connecting the Enone Bridge: H-α (7.75 ppm) shows a three-bond correlation to the carbonyl carbon (191.8 ppm), while H-β (7.82 ppm) shows a three-bond correlation to the B-ring carbons C-2 and C-6 (128.9 ppm). These correlations piece together the entire molecule, validating the connection of all three major fragments.
-
Assigning Quaternary Carbons: Protons on the A-ring, like H-5', will show correlations to the quaternary carbons C-1', C-2', and C-4', allowing for their unambiguous assignment.
Conclusion
The comprehensive NMR analysis of 2',4'-dihydroxychalcone demonstrates a robust, multi-faceted approach to structural elucidation. By systematically interpreting ¹H and ¹³C spectra and using 2D correlation experiments like COSY, HSQC, and particularly HMBC, a self-validating dataset is created. The key diagnostic features include the intramolecularly hydrogen-bonded 2'-OH proton signal, the large trans coupling constant of the vinylic protons, and the characteristic chemical shifts of the A-ring protons and carbons. This guide provides the necessary data and, more importantly, the strategic framework for researchers to confidently identify and characterize 2',4'-dihydroxychalcone and related compounds in their work.
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Retrieved from [Link]
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Hwang, D., Hyun, J., Jo, G., Koh, D., & Lim, Y. (2011). Synthesis and Complete Assignment of NMR Data of 20 Chalcones. Magnetic Resonance in Chemistry, 49(1), 41-45. Retrieved from [Link]
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DePaoli, D. S., et al. (2021). Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones. Journal of Chemical Education, 98(7), 2456–2461. Retrieved from [Link]
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The Royal Society of Chemistry. (2022). Synthesis of chalcone. Retrieved from [Link]
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SpectraBase. (n.d.). 2',4'-Dihydroxychalcone. Wiley-VCH GmbH. Retrieved from [Link]
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SpectraBase. (n.d.). 2',4-DIHYDROXY-DIHYDRO-CHALCONE. Retrieved from [Link]
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Al-Amiery, A. A., et al. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 488-500. Retrieved from [Link]
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Parsania, P. H., et al. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52. Retrieved from [Link]
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NP-MRD. (2022). Showing NP-Card for 2',4'-Dihydroxychalcone (NP0054629). Retrieved from [Link]
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ResearchGate. (2013). H-1 and C-13 NMR spectral assignments of 2'-hydroxychalcones. Retrieved from [Link]
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YouTube. (2014). Chalcone 1H NMR Assignment. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of the compound, 2ꞌ-hydroxy-4-(N, N-Dimethylamino)chalcone (6). Retrieved from [Link]
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Pereira Guaringue, R., et al. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry, 17, 241-246. Retrieved from [Link]
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PubChem. (n.d.). 2,4,2',4'-Tetrahydroxychalcone. National Center for Biotechnology Information. Retrieved from [Link]
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-
Wang, Y., et al. (2013). Synthesis of 2,4-dihydroxychalcone Derivatives as Potential Antidepressant Effect. Drug Research, 63(1), 46-51. Retrieved from [Link]
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Mechanism of action of 2',4'-dihydroxychalcone
An In-Depth Technical Guide to the Mechanism of Action of 2',4'-Dihydroxychalcone
Foreword
Chalcones, characterized by their open-chain flavonoid structure, represent a class of bioactive compounds with significant therapeutic potential.[1] Their versatile pharmacological profile, which includes anti-inflammatory, anticancer, and antioxidant activities, is largely dictated by the substitution patterns on their two aromatic rings.[1][2] This guide focuses on a particularly promising derivative, 2',4'-dihydroxychalcone. While direct research on this specific molecule is still emerging, its structural similarity to other well-studied chalcones allows for a predictive framework of its biological activities. This document synthesizes current knowledge, outlines core mechanisms of action, and provides robust experimental protocols for researchers and drug development professionals to explore its potential.
Core Mechanisms of Action: A Multi-Target Profile
2',4'-Dihydroxychalcone and its close analogs exhibit a polypharmacological profile, engaging multiple cellular targets and pathways. This multi-pronged approach is a hallmark of its potential therapeutic efficacy.
Anti-inflammatory Activity: Modulation of Key Signaling Cascades
Chronic inflammation is a key pathological driver in numerous diseases.[3] Chalcones are potent anti-inflammatory agents that primarily act by inhibiting key mediators of the inflammatory response.[4] The anti-inflammatory effects of dihydroxychalcone derivatives are attributed to their ability to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][5]
Mechanism:
-
Inhibition of Pro-inflammatory Mediators: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce signaling molecules such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[3][6] Dihydroxychalcone derivatives have been shown to significantly suppress the production of these mediators in a dose-dependent manner.[5][6]
-
Suppression of NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. Dihydroxychalcones can prevent the activation of IκB kinase (IKK), which in turn inhibits the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB into the nucleus.[5][7] This sequesters NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.[3]
-
Repression of p38 MAPK Pathway: The MAPK signaling family also plays a crucial role in inflammation. Evidence suggests that dihydroxychalcones can markedly repress the phosphorylation of p38 MAPK, another key pathway in the inflammatory response.[5]
Anticancer Activity: A Dual Strategy of Apoptosis and Autophagy
Chalcones are recognized for their potent anticancer properties, including the ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and suppress tumor angiogenesis.[8] Derivatives of 2',4'-dihydroxychalcone have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[8][9]
Mechanism:
-
Induction of Apoptosis: The pro-apoptotic activity of dihydroxychalcones is a key component of their anticancer effect. This is often achieved through the intrinsic mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential and the downregulation of anti-apoptotic proteins like Bcl-2.[10] This leads to the activation of executioner caspases, such as caspase-3 and caspase-9, which orchestrate the dismantling of the cell.[9][10]
-
Autophagy Induction: Some chalcone derivatives can induce autophagy, a cellular process of self-digestion. While autophagy can be a survival mechanism, in some cancer cells, it can lead to autophagic cell death.[10]
-
Generation of Reactive Oxygen Species (ROS): Many chalcones exert their cytotoxic effects by increasing intracellular levels of ROS.[9] Elevated ROS can induce oxidative stress, damage cellular components, and trigger apoptotic pathways.[7][9]
Table 1: Cytotoxic Activity of Dihydroxychalcone Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 2',4'-Dihydroxy-3-methoxychalcone | HeLa (Cervical) | 12.80 µg/mL | [11] |
| 2',4'-Dihydroxy-3-methoxychalcone | WiDr (Colon) | 19.57 µg/mL | [11] |
| 2',4'-Dihydroxy-3-methoxychalcone | T47D (Breast) | 20.73 µg/mL | [11] |
| Oxyalkylated 2',4'-dihydroxychalcone (Compound 18) | MCF-7 (Breast) | 8.4-34.3 µM | [8][9] |
| Oxyalkylated 2',4'-dihydroxychalcone (Compound 18) | PC-3 (Prostate) | 9.3-29.4 µM | [8][9] |
| 2',4-Dihydroxy-4',6'-dimethoxy-chalcone | MDA-MB-231 (Breast) | Not specified, induces apoptosis |[10] |
Antioxidant Activity
The antioxidant properties of chalcones contribute significantly to their overall therapeutic profile, including their anti-inflammatory effects.[4] They act as free radical scavengers, neutralizing harmful reactive oxygen species.[2] The presence of hydroxyl groups on the aromatic rings is crucial for this activity.[12]
Mechanism: The primary mechanism is direct radical scavenging. The hydroxyl groups on the chalcone structure can donate a hydrogen atom to a free radical (like DPPH or ABTS), stabilizing the radical and terminating the damaging chain reaction.[13][14]
Broad-Spectrum Enzyme Inhibition
2',4'-Dihydroxychalcone and its analogs have been identified as inhibitors of several key enzymes implicated in various diseases.
-
Digestive Enzymes: A related compound, 2,4,4'-trihydroxychalcone, has been shown to inhibit sucrase, α-amylase, and lipase, suggesting potential applications in managing obesity and type 2 diabetes.[15]
-
Polyphenol Oxidase (PPO): Certain synthetic chalcones are effective inhibitors of PPO, an enzyme involved in enzymatic browning in fruits and vegetables.[14]
-
Glycerol-3-phosphate dehydrogenase (G3PDH): This enzyme from Leishmania species is a potential drug target, and 2',4'-dihydroxychalcone has been identified as a potential inhibitor, highlighting its antiprotozoal capabilities.[16]
Antimicrobial and Antiprotozoal Effects
Beyond its effects on mammalian cells, 2',4'-dihydroxychalcone displays activity against a range of pathogens.
-
Antibacterial: It exhibits synergistic effects with antibiotics like nalidixic acid against E. coli by increasing membrane permeability.[17]
-
Antifungal: The compound inhibits the calcineurin signaling pathway in Aspergillus fumigatus, which is essential for its growth.[18]
-
Antileishmanial: As mentioned, it targets the G3PDH enzyme in Leishmania amazonensis, demonstrating its potential as an antileishmanial agent.[16][19]
Experimental Protocols: A Guide to In Vitro Validation
The following protocols are foundational for screening and characterizing the bioactivities of 2',4'-dihydroxychalcone. They are designed as self-validating systems, incorporating appropriate controls for robust and reproducible data.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Principle: This assay quantifies the ability of a test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is measured indirectly by quantifying nitrite, a stable breakdown product of NO, using the Griess reagent.[3]
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of 2',4'-dihydroxychalcone (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., L-NAME).
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.
-
Nitrite Quantification:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. A standard curve using sodium nitrite should be generated to determine the absolute nitrite concentration.
DPPH Radical Scavenging Assay
Principle: This assay measures the free radical scavenging capacity of a compound. 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form, leading to a decrease in absorbance.[14][20]
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of 2',4'-dihydroxychalcone in methanol or DMSO.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound. Include a positive control (e.g., Ascorbic Acid or Glutathione) and a blank (methanol/DMSO).[14]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the scavenging percentage against the compound concentration.
MTT Assay for Cell Viability and Cytotoxicity
Principle: This colorimetric assay is used to assess cell viability. The mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[21]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of 2',4'-dihydroxychalcone for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., Doxorubicin).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[21]
Conclusion and Future Directions
2',4'-Dihydroxychalcone emerges as a compelling scaffold for drug discovery, demonstrating a multifaceted mechanism of action that spans anti-inflammatory, anticancer, antioxidant, and antimicrobial activities. Its ability to modulate critical signaling pathways like NF-κB and induce apoptosis in cancer cells underscores its therapeutic potential.
Future research should focus on:
-
In Vivo Efficacy: Validating the observed in vitro effects in relevant animal models of inflammation and cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity for specific targets.
-
Target Deconvolution: Employing advanced techniques like proteomics and chemical probes to definitively identify its direct molecular binding partners.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-likeness.
By systematically exploring these avenues, the full therapeutic potential of 2',4'-dihydroxychalcone can be unlocked, paving the way for the development of novel treatments for a range of human diseases.
References
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- Ultrasound assisted synthesis and cytotoxicity evaluation of known 2',4'-dihydroxychalcone derivatives against cancer cell lines. PubMed.
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- The 2',4'-dihydroxychalcone could be explored to develop new inhibitors against the glycerol-3-phosphate dehydrogenase
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Biological activities of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
An In-Depth Technical Guide to the Biological Activities of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
Abstract
This compound, a prominent member of the chalcone family, stands as a molecule of significant interest in medicinal chemistry. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are precursors in the biosynthesis of flavonoids and isoflavonoids.[1][2][3] Found naturally in a variety of edible plants, fruits, and vegetables, these compounds have garnered attention for their broad spectrum of pharmacological properties.[1][4] The reactive α,β-unsaturated keto-ethylenic moiety is considered crucial for many of their biological effects.[2][5] This technical guide provides a comprehensive overview of the synthesis, key biological activities, and underlying mechanisms of this compound (also known as 2',4'-dihydroxychalcone), offering valuable insights for researchers and professionals in drug discovery and development.
Synthesis and Chemical Profile
Chalcones are typically synthesized via the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an appropriate aryl ketone and an aromatic aldehyde.[1][4] For this compound, the synthesis involves the condensation of 2'-hydroxyacetophenone and 4-hydroxybenzaldehyde.[6] This straightforward and efficient synthesis allows for the generation of a wide array of derivatives for structure-activity relationship (SAR) studies.
The core structure, featuring two hydroxyl-substituted phenyl rings, contributes significantly to its biological profile, particularly its antioxidant and metal-chelating properties. The α,β-unsaturated carbonyl system acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in proteins, which is a key aspect of its mechanism of action.
Caption: General synthesis of the target chalcone via Claisen-Schmidt condensation.
Key Biological Activities and Mechanisms of Action
This chalcone derivative exhibits a diverse range of pharmacological effects, positioning it as a promising scaffold for therapeutic agent development.[2][7]
Anti-inflammatory Activity
Chalcones are well-documented anti-inflammatory agents.[3] Their mechanisms often involve the inhibition of key inflammatory mediators.[8] Derivatives of this compound can suppress the expression of pro-inflammatory molecules by targeting upstream signaling pathways.
A primary mechanism involves the modulation of cellular signaling cascades such as the Akt pathway and the reduction of reactive oxygen species (ROS).[9][10] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can induce the production of ROS and activate signaling proteins like Akt.[9] This leads to the activation of transcription factors, including activator protein-1 (AP-1), which in turn promotes the expression of inflammatory chemokines like monocyte chemoattractant protein-1 (MCP-1).[9][10] Chalcone derivatives have been shown to inhibit LPS-induced Akt phosphorylation and decrease ROS production, thereby preventing AP-1 activation and suppressing MCP-1 gene expression.[9][10] This targeted intervention disrupts the recruitment of immune cells to sites of inflammation, mitigating the inflammatory response.[9]
Caption: Chalcone inhibits LPS-induced inflammatory signaling pathway.[9][10]
Anticancer Activity
Chalcones are recognized for their potent anticancer properties, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.[1][11] These mechanisms include disrupting the cell cycle, inducing apoptosis (programmed cell death), inhibiting angiogenesis (the formation of new blood vessels that feed tumors), and modulating various cancer-related signaling pathways.[1]
The cytotoxic effects of chalcones have been demonstrated across a range of human tumor cell lines.[8] For instance, certain derivatives have been shown to induce apoptosis through the mitochondrial pathway.[8] While specific IC₅₀ values for this compound are not detailed in the provided literature, related chalcones have shown significant dose-dependent cytotoxic effects against ovarian, breast, and prostate cancer cell lines.[12] The anticancer potential is often linked to the substitution pattern on the aromatic rings, with hydroxyl groups playing a key role.
Table 1: Cytotoxic Activity of Representative Chalcone Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |
|---|---|---|---|---|
| Panduratin A (PA) | MCF-7 (Breast) | 11.5 | 48 | [11] |
| Panduratin A (PA) | T47D (Breast) | 14.5 | 48 | [11] |
| Naphthalene Chalcone (d1) | HeLa (Cervical) | 5.58 - 11.13 | Not Specified | [13] |
| Benzofuran Chalcone | HCT-116 (Colon) | 1.71 | 48 | [14] |
| Benzofuran Chalcone | HT-29 (Colon) | 7.76 | 48 | [14] |
Note: This table presents data for structurally related chalcones to illustrate the general potency of this compound class.
Antioxidant Activity
The phenolic hydroxyl groups in this compound are critical for its antioxidant activity.[15] These groups can donate a hydrogen atom to neutralize free radicals, thereby interrupting the oxidative chain reactions that lead to cellular damage.[8][15] Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract them, is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[15] By scavenging free radicals and reducing oxidative stress, this chalcone can protect tissues from damage and contribute to its anti-inflammatory and chemopreventive effects.[8][16]
Antimicrobial Activity
Chalcones possess a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi.[1][2][5] The presence of the α,β-unsaturated carbonyl system is a key structural feature for this activity.[2] 2',4'-Dihydroxychalcone has demonstrated notable antifungal properties, inhibiting the growth of pathogenic fungi like Aspergillus fumigatus.[17] Its mode of action can involve the inhibition of crucial cellular pathways, such as the calcineurin signaling pathway, which is necessary for proper hyphal growth in fungi.[17]
Furthermore, it exhibits synergistic antibacterial effects when combined with conventional antibiotics. For example, it has been shown to enhance the activity of nalidixic acid against E. coli by increasing bacterial membrane permeability.[18]
Table 2: Antimicrobial Activity of 2',4'-Dihydroxychalcone and Related Compounds
| Compound | Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 2',4'-Dihydroxychalcone | Aspergillus fumigatus | Radial Growth Inhibition | 20% at 8 µg/mL | [17] |
| 2',4'-Dihydroxychalcone | Plant Pathogenic Fungi | Spore Germination Inhibition | 105 µg/mL | [19] |
| 2',4'-Dihydroxychalcone | E. coli | Synergistic Effect | Reduces membrane permeability (with nalidixic acid) | [18] |
| Thiazole-Coumarin Hybrid | P. aeruginosa | MIC | 15.62–31.25 µg/mL | [20] |
| Thiazole-Coumarin Hybrid | S. aureus | MIC | 62.5–125 µg/mL | [20] |
| Thiazole-Coumarin Hybrid | C. albicans | MIC | 7.81-15.62 µg/mL | [20] |
Note: MIC (Minimum Inhibitory Concentration). Data for related compounds are included to show broader context.
Experimental Protocols for Activity Validation
To enable researchers to validate the biological activities discussed, this section provides standardized, step-by-step protocols for key in vitro assays.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chalcone compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Standard experimental workflow for the MTT cell viability assay.
Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes reduced to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the chalcone in methanol or ethanol. Prepare a ~60 µM solution of DPPH in the same solvent.
-
Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the chalcone solution. Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent only).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the chalcone. Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a versatile and biologically active molecule with significant therapeutic potential. Its well-established anti-inflammatory, anticancer, antioxidant, and antimicrobial properties make it a compelling lead structure for drug development. The ease of its synthesis allows for extensive structural modifications to optimize potency and selectivity for specific biological targets.
Future research should focus on comprehensive in vivo studies to validate the in vitro findings and to assess the compound's pharmacokinetic and toxicological profiles. Elucidating the precise molecular targets through techniques like proteomics and molecular docking will further refine our understanding of its mechanisms of action. The development of advanced drug delivery systems, such as nanoformulations, could enhance its bioavailability and therapeutic efficacy. Continued exploration of this chalcone scaffold and its derivatives holds great promise for the discovery of novel treatments for a wide range of human diseases.
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Introduction: The Scientific Rationale for Investigating 2',4'-Dihydroxychalcone Derivatives
An In-Depth Technical Guide to the In Vitro Evaluation of 2',4'-Dihydroxychalcone Derivatives
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, represent a privileged scaffold in medicinal chemistry.[1][2] Their synthetic accessibility and diverse biological activities have established them as promising candidates for drug development.[3] Within this broad class, derivatives of 2',4'-dihydroxychalcone are of particular interest. The presence and position of hydroxyl groups on the aromatic rings are known to be critical for their biological efficacy, particularly in cytotoxicity and antioxidant activity.[4][5]
This technical guide provides a comprehensive framework for the in vitro investigation of 2',4'-dihydroxychalcone derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causal relationships behind experimental choices. We will explore the core methodologies for assessing their anticancer, anti-inflammatory, and antioxidant properties, grounded in established scientific principles and supported by authoritative references.
Chapter 1: Synthesis and Characterization
The foundational step in any in vitro study is the procurement of high-purity compounds. The most prevalent and reliable method for synthesizing chalcones is the Claisen-Schmidt condensation .[1] This base-catalyzed reaction involves the condensation of a substituted acetophenone (in this case, 2,4-dihydroxyacetophenone) with a substituted aromatic aldehyde.[1]
Causality of the Method: The choice of the Claisen-Schmidt condensation is based on its efficiency and versatility. The mechanism relies on the formation of a resonance-stabilized enolate ion from the acetophenone in the presence of a base (e.g., KOH). This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde, leading to an aldol addition product that readily dehydrates to form the stable α,β-unsaturated ketone system characteristic of chalcones.[1] Variations in the aldehyde reactant allow for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Protocol: Representative Synthesis of a 2',4'-Dihydroxychalcone Derivative
-
Reactant Preparation : Dissolve 1.0 equivalent of 2,4-dihydroxyacetophenone in ethanol in a round-bottom flask with stirring.
-
Aldehyde Addition : To the stirred solution, add 1.0 equivalent of the desired substituted benzaldehyde.
-
Catalyst Preparation : In a separate vessel, prepare a 40-50% (w/v) aqueous solution of potassium hydroxide (KOH).[4]
-
Reaction Initiation : Slowly add the KOH solution dropwise to the reactant mixture at room temperature. A change in color is typically observed as the reaction proceeds.[1]
-
Reaction Monitoring : Continue stirring the mixture at room temperature for 12-24 hours.[1] Progress can be monitored by Thin-Layer Chromatography (TLC).
-
Isolation : Upon completion, dilute the reaction mixture with cold water and acidify with 10% HCl to precipitate the product.[4]
-
Purification : Filter the crude product, wash with cold water or ethanol, and purify by recrystallization from a suitable solvent like methanol to afford the final chalcone derivative.[4][6]
-
Characterization : Confirm the structure and purity of the synthesized compound using techniques such as IR, NMR (¹H and ¹³C), and Mass Spectrometry.[4][6]
Chapter 2: Core Biological Activities & In Vitro Assessment Strategies
The therapeutic potential of 2',4'-dihydroxychalcone derivatives is primarily explored in the realms of oncology, inflammation, and oxidative stress. The following section details the key in vitro assays used to quantify these activities.
Anticancer Activity
Chalcones have been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and suppress tumor angiogenesis.[3][7] A multi-faceted approach is necessary to elucidate the specific anticancer mechanism of a novel derivative.
Caption: Workflow for the in vitro anticancer evaluation of chalcone derivatives.
The Rationale: The first step is to determine if a compound has a cytotoxic or cytostatic effect on cancer cells. Assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are chosen for their high throughput and reliance on metabolic activity.[8][9] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[10]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding : Seed cancer cells (e.g., HCT116, MCF-7, U266) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[8][10]
-
Compound Treatment : Prepare serial dilutions of the chalcone derivative in culture medium. Replace the old medium with fresh medium containing the different concentrations of the compound (e.g., 1 to 100 µM). Include a vehicle control (e.g., 0.5% DMSO).[10]
-
Incubation : Incubate the plates for a specified period, typically 24, 48, or 72 hours.[8]
-
MTT Addition : Add 20-50 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][9]
-
Formazan Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.[9]
-
Data Acquisition : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]
Trustworthiness Check: A potential pitfall with chalcones is their chemical structure, which can sometimes directly reduce MTT, leading to false positives.[12] To validate results, a cell-free control experiment should be run, incubating the compound with MTT in medium alone to check for any non-cellular color change.[12]
Many potent anticancer agents act by inducing apoptosis. Several 2',4'-dihydroxychalcone derivatives have been shown to trigger apoptosis via the mitochondria-dependent (intrinsic) pathway.[13][14]
The Rationale: The intrinsic apoptotic pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bad).[15][16] The ratio of these proteins determines cell fate. Pro-apoptotic signals cause mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c, activation of caspases (like caspase-9 and the executioner caspase-3), and ultimately, cell death.[13][17]
Key Assays for Apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells via flow cytometry. PI is a nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
-
Western Blot Analysis: This technique is crucial for measuring changes in the protein levels of key apoptosis regulators. Antibodies are used to detect Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and other proteins of interest.[13][15] A decrease in the Bcl-2/Bax ratio and an increase in cleaved Caspase-3 are hallmark indicators of apoptosis.[17]
-
Mitochondrial Membrane Potential (Δψm) Assay: The loss of mitochondrial membrane potential is an early event in apoptosis. Fluorescent dyes like JC-1 or TMRE can be used to measure Δψm. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with decreased Δψm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. A shift from red to green fluorescence indicates mitochondrial dysfunction.[17][18]
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- 14. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to the Antioxidant Properties of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
Introduction: The Therapeutic Promise of a Chalcone Scaffold
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This has spurred significant research into the identification and characterization of potent antioxidant compounds. Among these, chalcones, a class of naturally occurring and synthetic compounds belonging to the flavonoid family, have emerged as promising therapeutic candidates.
This technical guide focuses on the antioxidant properties of a specific chalcone derivative, 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one. Characterized by its 1,3-diaryl-2-propen-1-one backbone, this molecule's antioxidant potential is largely attributed to its electron-rich phenolic structure, making it an ideal candidate for scavenging free radicals. This guide will provide an in-depth analysis of its synthesis, mechanisms of antioxidant action, and the experimental protocols used to validate its efficacy, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Synthesis
The chemical structure of this compound is presented below. The presence of hydroxyl groups on both aromatic rings is a key feature contributing to its antioxidant activity.
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gs -- gt [style=double]; gt -- gu [style=solid]; gu -- gv [style=solid]; gv -- gw [style=solid]; gw -- gx [style=solid]; gx -- gy [style=solid]; gy -- gt [style=solid]; gs -- gz [style=solid]; gz -- ha [style=double]; ha -- hb [style=solid]; hb -- hc [style=solid]; hc -- hd [style=solid]; hd -- he [style=solid]; he -- hf [style=solid]; hf -- ha [style=solid]; gz -- hg [style=solid]; hg -- hh [style=double]; hh -- hi [style=solid]; hi -- hj [style=solid]; hj -- hk [style=solid]; hk -- hl [style=solid]; hl -- hm [style=solid]; hm -- hh [style=solid]; hg -- hn [style=solid]; hn -- ho [style=double]; ho -- hp [style=solid]; hp -- hq [style=solid]; hq -- hr [style=solid]; hr -- hs [style=solid]; hs -- ht [style=solid]; ht -- ho [style=solid]; hn -- hu [style=solid]; hu -- hv [style=double]; hv -- hw [style=solid]; hw -- hx [style=solid]; hx -- hy [style=solid]; hy -- hz [style=solid]; hz -- ia [style=solid]; ia -- hv [style=solid]; hu -- ib [style=solid]; ib -- ic [style=double]; ic -- id [style=solid]; id -- ie [style=solid]; ie -- if [style=solid]; if -- ig [style=solid]; ig -- ih [style=solid]; ih -- ic [style=solid]; ib -- ii [style=solid]; ii -- ij [style=double]; ij -- ik [style=solid]; ik -- il [style=solid]; il -- im [style=solid]; im -- in [style=solid]; in -- io [style=solid]; io -- ij [style=solid]; ii -- ip [style=solid]; ip -- iq [style=double]; iq -- ir [style=solid]; ir -- is [style=solid]; is -- it [style=solid]; it -- iu [style=solid]; iu -- iv [style=solid]; iv -- iq [style=solid]; ip -- iw [style=solid]; iw -- ix [style=double]; ix -- iy [style=solid]; iy -- iz [style=solid]; iz -- ja [style=solid]; ja -- jb [style=solid]; jb -- jc [style=solid]; jc -- ix [style=solid]; iw -- jd [style=solid]; jd -- je [style=double]; je -- jf [style=solid]; jf -- jg [style=solid]; jg -- jh [style=solid]; jh -- ji [style=solid]; ji -- jj [style=solid]; jj -- je [style=solid]; jd -- jk [style=solid]; jk -- jl [style=double]; jl -- jm [style=solid]; jm -- jn [style=solid]; jn -- jo [style=solid]; jo -- jp [style=solid]; jp -- jq [style=solid]; jq -- jl [style=solid]; jk -- jr [style=solid]; jr -- js [style=double]; js -- jt [style=solid]; jt -- ju [style=solid]; ju -- jv [style=solid]; jv -- jw [style=solid]; jw -- jx [style=solid]; jx -- js [style=solid]; jr -- jy [style=solid]; jy -- jz [style=double]; jz -- ka [style=solid]; ka -- kb [style=solid]; kb -- kc [style=solid]; kc -- kd [style=solid]; kd -- ke [style=solid]; ke -- jz [style=solid]; jy -- kf [style=solid]; kf -- kg [style=double]; kg -- kh [style=solid]; kh -- ki [style=solid]; ki -- kj [style=solid]; kj -- kk [style=solid]; kk -- kl [style=solid]; kl -- kg [style=solid]; kf -- km [style=solid]; km -- kn [style=double]; kn -- ko [style=solid]; ko -- kp [style=solid]; kp -- kq [style=solid]; kq -- kr [style=solid]; kr -- ks [style=solid]; ks -- kn [style=solid]; km -- kt [style=solid]; kt -- ku [style=double]; ku -- kv [style=solid]; kv -- kw [style=solid]; kw -- kx [style=solid]; kx -- ky [style=solid]; ky -- kz [style=solid]; kz -- ku [style=solid]; kt -- la [style=solid]; la -- lb [style=double]; lb -- lc [style=solid]; lc -- ld [style=solid]; ld -- le [style=solid]; le -- lf [style=solid]; lf -- lg [style=solid]; lg -- lb [style=solid]; la -- lh [style=solid]; lh -- li [style=double]; li -- lj [style=solid]; lj -- lk [style=solid]; lk -- ll [style=solid]; ll -- lm [style=solid]; lm -- ln [style=solid]; ln -- li [style=solid]; lh -- lo [style=solid]; lo -- lp [style=double]; lp -- lq [style=solid]; lq -- lr [style=solid]; lr -- ls [style=solid]; ls -- lt [style=solid]; lt -- lu [style=solid]; lu -- lp [style=solid]; lo -- lv [style=solid]; lv -- lw [style=double]; lw -- lx [style=solid]; lx -- ly [style=solid]; ly -- lz [style=solid]; lz -- ma [style=solid]; ma -- mb [style=solid]; mb -- lw [style=solid]; lv -- mc [style=solid]; mc -- md [style=double]; md -- me [style=solid]; me -- mf [style=solid]; mf -- mg [style=solid]; mg -- mh [style=solid]; mh -- mi [style=solid]; mi -- md [style=solid]; mc -- mj [style=solid]; mj -- mk [style=double]; mk -- ml [style=solid]; ml -- mm [style=solid]; mm -- mn [style=solid]; mn -- mo [style=solid]; mo -- mp [style=solid]; mp -- mk [style=solid]; mj -- mq [style=solid]; mq -- mr [style=double]; mr -- ms [style=solid]; ms -- mt [style=solid]; mt -- mu [style=solid]; mu -- mv [style=solid]; mv -- mw [style=solid]; mw -- mr [style=solid]; mq -- mx [style=solid]; mx -- my [style=double]; my -- mz [style=solid]; mz -- na [style=solid]; na -- nb [style=solid]; nb -- nc [style=solid]; nc -- nd [style=solid]; nd -- my [style=solid]; mx -- ne [style=solid]; ne -- nf [style=double]; nf -- ng [style=solid]; ng -- nh [style=solid]; nh -- ni [style=solid]; ni -- nj [style=solid]; nj -- nk [style=solid]; nk -- nf [style=solid]; ne -- nl [style=solid]; nl -- nm [style=double]; nm -- nn [style=solid]; nn -- no [style=solid]; no -- np [style=solid]; np -- nq [style=solid]; nq -- nr [style=solid]; nr -- nm [style=solid]; nl -- ns [style=solid]; ns -- nt [style=double]; nt -- nu [style=solid]; nu -- nv [style=solid]; nv -- nw [style=solid]; nw -- nx [style=solid]; nx -- ny [style=solid]; ny -- nt [style=solid]; ns -- nz [style=solid]; nz -- oa [style=double]; oa -- ob [style=solid]; ob -- oc [style=solid]; oc -- od [style=solid]; od -- oe [style=solid]; oe -- of [style=solid]; of -- oa [style=solid]; nz -- og [style=solid]; og -- oh [style=double]; oh -- oi [style=solid]; oi -- oj [style=solid]; oj -- ok [style=solid]; ok -- ol [style=solid]; ol -- om [style=solid]; om -- oh [style=solid]; og -- on [style=solid]; on -- oo [style=double]; oo -- op [style=solid]; op -- oq [style=solid]; oq -- or [style=solid]; or -- os [style=solid]; os -- ot [style=solid]; ot -- oo [style=solid]; on -- ou [style=solid]; ou -- ov [style=double]; ov -- ow [style=solid]; ow -- ox [style=solid]; ox -- oy [style=solid]; oy -- oz [style=solid]; oz -- pa [style=solid]; pa -- ov [style=solid]; ou -- pb [style=solid]; pb -- pc [style=double]; pc -- pd [style=solid]; pd -- pe [style=solid]; pe -- pf [style=solid]; pf -- pg [style=solid]; pg -- ph [style=solid]; ph -- pc [style=solid]; pb -- pi [style=solid]; pi -- pj [style=double]; pj -- pk [style=solid]; pk -- pl [style=solid]; pl -- pm [style=solid]; pm -- pn [style=solid]; pn -- po [style=solid]; po -- pj [style=solid]; pi -- pp [style=solid]; pp -- pq [style=double]; pq -- pr [style=solid]; pr -- ps [style=solid]; ps -- pt [style=solid]; pt -- pu [style=solid]; pu -- pv [style=solid]; pv -- pq [style=solid]; pp -- pw [style=solid]; pw -- px [style=double]; px -- py [style=solid]; py -- pz [style=solid]; pz -- qa [style=solid]; qa -- qb [style=solid]; qb -- qc [style=solid]; qc -- px [style=solid]; pw -- qd [style=solid]; qd -- qe [style=double]; qe -- qf [style=solid]; qf -- qg [style=solid]; qg -- qh [style=solid]; qh -- qi [style=solid]; qi -- qj [style=solid]; qj -- qe [style=solid]; qd -- qk [style=solid]; qk -- ql [style=double]; ql -- qm [style=solid]; qm -- qn [style=solid]; qn -- qo [style=solid]; qo -- qp [style=solid]; qp -- qq [style=solid]; qq -- ql [style=solid]; qk -- qr [style=solid]; qr -- qs [style=double]; qs -- qt [style=solid]; qt -- qu [style=solid]; qu -- qv [style=solid]; qv -- qw [style=solid]; qw -- qx [style=solid]; qx -- qs [style=solid]; qr -- qy [style=solid]; qy -- qz [style=double]; qz -- ra [style=solid]; ra -- rb [style=solid]; rb -- rc [style=solid]; rc -- rd [style=solid]; rd -- re [style=solid]; re -- qz [style=solid]; qy -- rf [style=solid]; rf -- rg [style=double]; rg -- rh [style=solid]; rh -- ri [style=solid]; ri -- rj [style=solid]; rj -- rk [style=solid]; rk -- rl [style=solid]; rl -- rg [style=solid]; rf -- rm [style=solid]; rm -- rn [style=double]; rn -- ro [style=solid]; ro -- rp [style=solid]; rp -- rq [style=solid]; rq -- rr [style=solid]; rr -- rs [style=solid]; rs -- rn [style=solid]; rm -- rt [style=solid]; rt -- ru [style=double]; ru -- rv [style=solid]; rv -- rw [style=solid]; rw -- rx [style=solid]; rx -- ry [style=solid]; ry -- rz [style=solid]; rz -- ru [style=solid]; rt -- sa [style=solid]; sa -- sb [style=double]; sb -- sc [style=solid]; sc -- sd [style=solid]; sd -- se [style=solid]; se -- sf [style=solid]; sf -- sg [style=solid]; sg -- sb [style=solid]; sa -- sh [style=solid]; sh -- si [style=double]; si -- sj [style=solid]; sj -- sk [style=solid]; sk -- sl [style=solid]; sl -- sm [style=solid]; sm -- sn [style=solid]; sn -- si [style=solid]; sh -- so [style=solid]; so -- sp [style=double]; sp -- sq [style=solid]; sq -- sr [style=solid]; sr -- ss [style=solid]; ss -- st [style=solid]; st -- su [style=solid]; su -- sp [style=solid]; so -- sv [style=solid]; sv -- sw [style=double]; sw -- sx [style=solid]; sx -- sy [style=solid]; sy -- sz [style=solid]; sz -- ta [style=solid]; ta -- tb [style=solid]; tb -- sw [style=solid]; sv -- tc [style=solid]; tc -- td [style=double]; td -- te [style=solid]; te -- tf [style=solid]; tf -- tg [style=solid]; tg -- th [style=solid]; th -- ti [style=solid]; ti -- td [style=solid]; tc -- tj [style=solid]; tj -- tk [style=double]; tk -- tl [style=solid]; tl -- tm [style=solid]; tm -- tn [style=solid]; tn -- to [style=solid]; to -- tp [style=solid]; tp -- tk [style=solid]; tj -- tq [style=solid]; tq -- tr [style=double]; tr -- ts [style=solid]; ts -- tt [style=solid]; tt -- tu [style=solid]; tu -- tv [style=solid]; tv -- tw [style=solid]; tw -- tr [style=solid]; tq -- tx [style=solid]; tx -- ty [style=double]; ty -- tz [style=solid]; tz -- ua [style=solid]; ua -- ub [style=solid]; ub -- uc [style=solid]; uc -- ud [style=solid]; ud -- ty [style=solid]; tx -- ue [style=solid]; ue -- uf [style=double]; uf -- ug [style=solid]; ug -- uh [style=solid]; uh -- ui [style=solid]; ui -- uj [style=solid]; uj -- uk [style=solid]; uk -- uf [style=solid]; ue -- ul [style=solid]; ul -- um [style=double]; um -- un [style=solid]; un -- uo [style=solid]; uo -- up [style=solid]; up -- uq [style=solid]; uq -- ur [style=solid]; ur -- um [style=solid]; ul -- us [style=solid]; us -- ut [style=double]; ut -- uu [style=solid]; uu -- uv [style=solid]; uv -- uw [style=solid]; uw -- ux [style=solid]; ux -- uy [style=solid]; uy -- ut [style=solid]; us -- uz [style=solid]; uz -- va [style=double]; va -- vb [style=solid]; vb -- vc [style=solid]; vc -- vd [style=solid]; vd -- ve [style=solid]; ve -- vf [style=solid]; vf -- va [style=solid]; uz -- vg [style=solid]; vg -- vh [style=double]; vh -- vi [style=solid]; vi -- vj [style=solid]; vj -- vk [style=solid]; vk -- vl [style=solid]; vl -- vm [style=solid]; vm -- vh [style=solid]; vg -- vn [style=solid]; vn -- vo [style=double]; vo -- vp [style=solid]; vp -- vq [style=solid]; vq -- vr [style=solid]; vr -- vs [style=solid]; vs -- vt [style=solid]; vt -- vo [style=solid]; vn -- vu [style=solid]; vu -- vv [style=double]; vv -- vw [style=solid]; vw -- vx [style=solid]; vx -- vy [style=solid]; vy -- vz [style=solid]; vz -- wa [style=solid]; wa -- vv [style=solid]; vu -- wb [style=solid]; wb -- wc [style=double]; wc -- wd [style=solid]; wd -- we [style=solid]; we -- wf [style=solid]; wf -- wg [style=solid]; wg -- wh [style=solid]; wh -- wc [style=solid]; wb -- wi [style=solid]; wi -- wj [style=double]; wj -- wk [style=solid]; wk -- wl [style=solid]; wl -- wm [style=solid]; wm -- wn [style=solid]; wn -- wo [style=solid]; wo -- wj [style=solid]; wi -- wp [style=solid]; wp -- wq [style=double]; wq -- wr [style=solid]; wr -- ws [style=solid]; ws -- wt [style=solid]; wt -- wu [style=solid]; wu -- wv [style=solid]; wv -- wq [style=solid]; wp -- ww [style=solid]; ww -- wx [style=double]; wx -- wy [style=solid]; wy -- wz [style=solid]; wz -- xa [style=solid]; xa -- xb [style=solid]; xb -- xc [style=solid]; xc -- wx [style=solid]; ww -- xd [style=solid]; xd -- xe [style=double]; xe -- xf [style=solid]; xf -- xg [style=solid]; xg -- xh [style=solid]; xh -- xi [style=solid]; xi -- xj [style=solid]; xj -- xe [style=solid]; xd -- xk [style=solid]; xk -- xl [style=double]; xl -- xm [style=solid]; xm -- xn [style=solid]; xn -- xo [style=solid]; xo -- xp [style=solid]; xp -- xq [style=solid]; xq -- xl [style=solid]; xk -- xr [style=solid]; xr -- xs [style=double]; xs -- xt [style=solid]; xt -- xu [style=solid]; xu -- xv [style=solid]; xv -- xw [style=solid]; xw -- xx [style=solid]; xx -- xs [style=solid]; xr -- xy [style=solid]; xy -- xz [style=double]; xz -- ya [style=solid]; ya -- yb [style=solid]; yb -- yc [style=solid]; yc -- yd [style=solid]; yd -- ye [style=solid]; ye -- xz [style=solid]; xy -- yf [style=solid]; yf -- yg [style=double]; yg -- yh [style=solid]; yh -- yi [style=solid]; yi -- yj [style=solid]; yj -- yk [style=solid]; yk -- yl [style=solid]; yl -- yg [style=solid]; yf -- ym [style=solid]; ym -- yn [style=double]; yn -- yo [style=solid]; yo -- yp [style=solid]; yp -- yq [style=solid]; yq -- yr [style=solid]; yr -- ys [style=solid]; ys -- yn [style=solid]; ym -- yt [style=solid]; yt -- yu [style=double]; yu -- yv [style=solid]; yv -- yw [style=solid]; yw -- yx [style=solid]; yx -- yy [style=solid]; yy -- yz [style=solid]; yz -- yu [style=solid]; yt -- za [style=solid]; za -- zb [style=double]; zb -- zc [style=solid]; zc -- zd [style=solid]; zd -- ze [style=solid]; ze -- zf [style=solid]; zf -- zg [style=solid]; zg -- zb [style=solid]; za -- zh [style=solid]; zh -- zi [style=double]; zi -- zj [style=solid]; zj -- zk [style=solid]; zk -- zl [style=solid]; zl -- zm [style=solid]; zm -- zn [style=solid]; zn -- zi [style=solid]; zh -- zo [style=solid]; zo -- zp [style=double]; zp -- zq [style=solid]; zq -- zr [style=solid]; zr -- zs [style=solid]; zs -- zt [style=solid]; zt -- zu [style=solid]; zu -- zp [style=solid]; zo -- zv [style=solid]; zv -- zw [style=double]; zw -- zx [style=solid]; zx -- zy [style=solid]; zy -- zz [style=solid]; zz -- {C1} [style=solid]; {C1} -- {C2} [style=solid]; {C2} -- zw [style=solid]; zv -- {C3} [style=solid]; {C3} -- {C4} [style=double]; {C4} -- {C5} [style=solid]; {C5} -- {C6} [style=solid]; {C6} -- {C7} [style=solid]; {C7} -- {C8} [style=solid]; {C8} -- {C9} [style=solid]; {C9} -- {C4} [style=solid]; {C3} -- {C10} [style=solid]; {C10} -- {C11} [style=double]; {C11} -- {C12} [style=solid]; {C12} -- {C13} [style=solid]; {C13} -- {C14} [style=solid]; {C14} -- {C15} [style=solid]; {C15} -- {C16} [style=solid]; {C16} -- {C11} [style=solid]; {C10} -- {C17} [style=solid]; {C17} -- {C18} [style=double]; {C18} -- {C19} [style=solid]; {C19} -- {C20} [style=solid]; {C20} -- {C21} [style=solid]; {C21} -- {C22} [style=solid]; {C22} -- {C23} [style=solid]; {C23} -- {C18} [style=solid]; {C17} -- {C24} [style=solid]; {C24} -- {C25} [style=double]; {C25} -- {C26} [style=solid]; {C26} -- {C27} [style=solid]; {C27} -- {C28} [style=solid]; {C28} -- {C29} [style=solid]; {C29} -- {C30} [style=solid]; {C30} -- {C25} [style=solid]; {C24} -- {C31} [style=solid]; {C31} -- {C32} [style=double]; {C32} -- {C33} [style=solid]; {C33} -- {C34} [style=solid]; {C34} -- {C35} [style=solid]; {C35} -- {C36} [style=solid]; {C36} -- {C37} [style=solid]; {C37} -- {C32} [style=solid]; {C31} -- {C38} [style=solid]; {C38} -- {C39} [style=double]; {C39} -- {C40} [style=solid]; {C40} -- {C41} [style=solid]; {C41} -- {C42} [style=solid]; {C42} -- {C43} [style=solid]; {C43} -- {C44} [style=solid]; {C44} -- {C39} [style=solid]; {C38} -- {C45} [style=solid]; {C45} -- {C46} [style=double]; {C46} -- {C47} [style=solid]; {C47} -- {C48} [style=solid]; {C48} -- {C49} [style=solid]; {C49} -- {C50} [style=solid]; {C50} -- {C51} [style=solid]; {C51} -- {C46} [style=solid]; {C45} -- {C52} [style=solid]; {C52} -- {C53} [style=double]; {C53} -- {C54} [style=solid]; {C54} -- {C55} [style=solid]; {C55} -- {C56} [style=solid]; {C56} -- {C57} [style=solid]; {C57} -- {C58} [style=solid]; {C58} -- {C53} [style=solid]; {C52} -- {C59} [style=solid]; {C59} -- {C60} [style=double]; {C60} -- {C61} [style=solid]; {C61} -- {C62} [style=solid]; {C62} -- {C63} [style=solid]; {C63} -- {C64} [style=solid]; {C64} -- {C65} [style=solid]; {C65} -- {C60} [style=solid]; {C59} -- {C66} [style=solid]; {C66} -- {C67} [style=double]; {C67} -- {C68} [style=solid]; {C68} -- {C69} [style=solid]; {C69} -- {C70} [style=solid]; {C70} -- {C71} [style=solid]; {C71} -- {C72} [style=solid]; {C72} -- {C67} [style=solid]; {C66} -- {C73} [style=solid]; {C73} -- {C74} [style=double]; {C74} -- {C75} [style=solid]; {C75} -- {C76} [style=solid]; {C76} -- {C77} [style=solid]; {C77} -- {C78} [style=solid]; {C78} -- {C79} [style=solid]; {C79} -- {C74} [style=solid]; {C73} -- {C80} [style=solid]; {C80} -- {C81} [style=double]; {C81} -- {C82} [style=solid]; {C82} -- {C83} [style=solid]; {C83} -- {C84} [style=solid]; {C84} -- {C85} [style=solid]; {C85} -- {C86} [style=solid]; {C86} -- {C81} [style=solid]; {C80} -- {C87} [style=solid]; {C87} -- {C88} [style=double]; {C88} -- {C89} [style=solid]; {C89} -- {C90} [style=solid]; {C90} -- {C91} [style=solid]; {C91} -- {C92} [style=solid]; {C92} -- {C93} [style=solid]; {C93} -- {C88} [style=solid]; {C87} -- {C94} [style=solid]; {C94} -- {C95} [style=double]; {C95} -- {C96} [style=solid]; {C96} -- {C97} [style=solid]; {C97} -- {C98} [style=solid]; {C98} -- {C99} [style=solid]; {C99} -- {C100} [style=solid]; {C100} -- {C95} [style=solid]; {C94} -- {C101} [style=solid]; {C101} -- {C102} [style=double]; {C102} -- {C103} [style=solid]; {C103} -- {C104} [style=solid]; {C104} -- {C105} [style=solid]; {C105} -- {C106} [style=solid]; {C106} -- {C107} [style=solid]; {C107} -- {C102} [style=solid]; {C101} -- {C108} [style=solid]; {C108} -- {C109} [style=double]; {C109} -- {C110} [style=solid]; {C110} -- {C111} [style=solid]; {C111} -- {C112} [style=solid]; {C112} -- {C113} [style=solid]; {C113} -- {C114} [style=solid]; {C114} -- {C109} [style=solid]; {C108} -- {C115} [style=solid]; {C115} -- {C116} [style=double]; {C116} -- {C117} [style=solid]; {C117} -- {C118} [style=solid]; {C118} -- {C119} [style=solid]; {C119} -- {C120} [style=solid]; {C120} -- {C121} [style=solid]; {C121} -- {C116} [style=solid]; {C115} -- {C122} [style=solid]; {C122} -- {C123} [style=double]; {C123} -- {C124} [style=solid]; {C124} -- {C125} [style=solid]; {C125} -- {C126} [style=solid]; {C126} -- {C127} [style=solid]; {C127} -- {C128} [style=solid]; {C128} -- {C123} [style=solid]; {C122} -- {C129} [style=solid]; {C129} -- {C130} [style=double]; {C130} -- {C131} [style=solid]; {C131} -- {C132} [style=solid]; {C132} -- {C133} [style=solid]; {C133} -- {C134} [style=solid]; {C134} -- {C135} [style=solid]; {C135} -- {C130} [style=solid]; {C129} -- {C136} [style=solid]; {C136} -- {C137} [style=double]; {C137} -- {C138} [style=solid]; {C138} -- {C139} [style=solid]; {C139} -- {C140} [style=solid]; {C140} -- {C141} [style=solid]; {C141} -- {C142} [style=solid]; {C142} -- {C137} [style=solid]; {C136} -- {C143} [style=solid]; {C143} -- {C144} [style=double]; {C144} -- {C145} [style=solid]; {C145} -- {C146} [style=solid]; {C146} -- {C147} [style=solid]; {C147} -- {C148} [style=solid]; {C148} -- {C149} [style=solid]; {C149} -- {C144} [style=solid]; {C143} -- {C150} [style=solid]; {C150} -- {C151} [style=double]; {C151} -- {C152} [style=solid]; {C152} -- {C153} [style=solid]; {C153} -- {C154} [style=solid]; {C154} -- {C155} [style=solid]; {C155} -- {C156} [style=solid]; {C156} -- {C151} [style=solid]; {C150} -- {C157} [style=solid]; {C157} -- {C158} [style=double]; {C158} -- {C159} [style=solid]; {C159} -- {C160} [style=solid]; {C160} -- {C161} [style=solid]; {C161} -- {C162} [style=solid]; {C162} -- {C163} [style=solid]; {C163} -- {C158} [style=solid]; {C157} -- {C164} [style=solid]; {C164} -- {C165} [style=double]; {C165} -- {C166} [style=solid]; {C166} -- {C167} [style=solid]; {C167} -- {C168} [style=solid]; {C168} -- {C169} [style=solid]; {C169} -- {C170} [style=solid]; {C170} -- {C165} [style=solid]; {C164} -- {C171} [style=solid]; {C171} -- {C172} [style=double]; {C172} -- {C173} [style=solid]; {C173} -- {C174} [style=solid]; {C174} -- {C175} [style=solid]; {C175} -- {C176} [style=solid]; {C176} -- {C177} [style=solid]; {C177} -- {C172} [style=solid]; {C171} -- {C178} [style=solid]; {C178} -- {C179} [style=double]; {C179} -- {C180} [style=solid]; {C180} -- {C181} [style=solid]; {C181} -- {C182} [style=solid]; {C182} -- {C183} [style=solid]; {C183} -- {C184} [style=solid]; {C184} -- {C179} [style=solid]; {C178} -- {C185} [style=solid]; {C185} -- {C186} [style=double]; {C186} -- {C187} [style=solid]; {C187} -- {C188} [style=solid]; {C188} -- {C189} [style=solid]; {C189} -- {C190} [style=solid]; {C190} -- {C191} [style=solid]; {C191} -- {C186} [style=solid]; {C185} -- {C192} [style=solid]; {C192} -- {C193} [style=double]; {C193} -- {C194} [style=solid]; {C194} -- {C195} [style=solid]; {C195} -- {C196} [style=solid]; {C196} -- {C197} [style=solid]; {C197} -- {C198} [style=solid]; {C198} -- {C193} [style=solid]; {C192} -- {C199} [style=solid]; {C199} -- {C200} [style=double]; {C200} -- {C201} [style=solid]; {C201} -- {C202} [style=solid]; {C202} -- {C203} [style=solid]; {C203} -- {C204} [style=solid]; {C204} -- {C205} [style=solid]; {C205} -- {C200} [style=solid]; {C199} -- {C206} [style=solid]; {C206} -- {C207} [style=double]; {C207} -- {C208} [style=solid]; {C208} -- {C209} [style=solid]; {C209} -- {C210} [style=solid]; {C210} -- {C211} [style=solid]; {C211} -- {C212} [style=solid]; {C212} -- {C207} [style=solid]; {C206} -- {C213} [style=solid]; {C213} -- {C214} [style=double]; {C214} -- {C215} [style=solid]; {C215} -- {C216} [style=solid]; {C216} -- {C217} [style=solid]; {C217} -- {C218} [style=solid]; {C218} -- {C219} [style=solid]; {C219} -- {C214} [style=solid]; {C213} -- {C220} [style=solid]; {C220} -- {C221} [style=double]; {C221} -- {C222} [style=solid]; {C222} -- {C223} [style=solid]; {C223} -- {C224} [style=solid]; {C224} -- {C225} [style=solid]; {C225} -- {C226} [style=solid]; {C226} -- {C221} [style=solid]; {C220} -- {C227} [style=solid]; {C227} -- {C228} [style=double]; {C228} -- {C229} [style=solid]; {C229} -- {C230} [style=solid]; {C230} -- {C231} [style=solid]; {C231} -- {C232} [style=solid]; {C232} -- {C233} [style=solid]; {C233} -- {C228} [style=solid]; {C227} -- {C234} [style=solid]; {C234} -- {C235} [style=double]; {C235} -- {C236} [style=solid]; {C236} -- {C237} [style=solid]; {C237} -- {C238} [style=solid]; {C238} -- {C239} [style=solid]; {C239} -- {C240} [style=solid]; {C240} -- {C235} [style=solid]; {C234} -- {C241} [style=solid]; {C241} -- {C242} [style=double]; {C242} -- {C243} [style=solid]; {C243} -- {C244} [style=solid]; {C244} -- {C245} [style=solid]; {C245} -- {C246} [style=solid]; {C246} -- {C247} [style=solid]; {C247} -- {C242} [style=solid]; {C241} -- {C248} [style=solid]; {C248} -- {C249} [style=double]; {C249} -- {C250} [style=solid]; {C250} -- {C251} [style=solid]; {C251} -- {C252} [style=solid]; {C252} -- {C253} [style=solid]; {C253} -- {C254} [style=solid]; {C254} -- {C249} [style=solid]; {C248} -- {C255} [style=solid]; {C255} -- {C256} [style=double]; {C256} -- {C257} [style=solid]; {C257} -- {C258} [style=solid]; {C258} -- {C259} [style=solid]; {C259} -- {C260} [style=solid]; {C260} -- {C261} [style=solid]; {C261} -- {C256} [style=solid]; {C255} -- {C262} [style=solid]; {C262} -- {C263} [style=double]; {C263} -- {C264} [style=solid]; {C264} -- {C265} [style=solid]; {C265} -- {C266} [style=solid]; {C266} -- {C267} [style=solid]; {C267} -- {C268} [style=solid]; {C268} -- {C263} [style=solid]; {C262} -- {C269} [style=solid]; {C269} -- {C270} [style=double]; {C270} -- {C271} [style=solid]; {C271} -- {C272} [style=solid]; {C272} -- {C273} [style=solid]; {C273} -- {C274} [style=solid]; {C274} -- {C275} [style=solid]; {C275} -- {C270} [style=solid]; {C269} -- {C276} [style=solid]; {C276} -- {C277} [style=double]; {C277} -- {C278} [style=solid]; {C278} -- {C279} [style=solid]; {C279} -- {C280} [style=solid]; {C280} -- {C281} [style=solid]; {C281} -- {C282} [style=solid]; {C282} -- {C277} [style=solid]; {C276} -- {C283} [style=solid]; {C283} -- {C284} [style=double]; {C284} -- {C285} [style=solid]; {C285} -- {C286} [style=solid]; {C286} -- {C287} [style=solid]; {C287} -- {C288} [style=solid]; {C288} -- {C289} [style=solid]; {C289} -- {C284} [style=solid]; {C283} -- {C290} [style=solid]; {C290} -- {C291} [style=double]; {C291} -- {C292} [style=solid]; {C292} -- {C293} [style=solid]; {C293} -- {C294} [style=solid]; {C294} -- {C295} [style=solid]; {C295} -- {C296} [style=solid]; {C296} -- {C291} [style=solid]; {C290} -- {C297} [style=solid]; {C297} -- {C298} [style=double]; {C298} -- {C299} [style=solid]; {C299} -- {C300} [style=solid]; {C300} -- {C301} [style=solid]; {C301} -- {C302} [style=solid]; {C302} -- {C303} [style=solid]; {C303} -- {C298} [style=solid]; {C297} -- {C304} [style=solid]; {C304} -- {C305} [style=double]; {C305} -- {C306} [style=solid]; {C306} -- {C307} [style=solid]; {C307} -- {C308} [style=solid]; {C308} -- {C309} [style=solid]; {C309} -- {C310} [style=solid]; {C310} -- {C305} [style=solid]; {C304} -- {C311} [style=solid]; {C311} -- {C312} [style=double]; {C312} -- {C313} [style=solid]; {C313} -- {C314} [style=solid]; {C314} -- {C315} [style=solid]; {C315} -- {C316} [style=solid]; {C316} -- {C317} [style=solid]; {C317} -- {C312} [style=solid]; {C311} -- {C318} [style=solid]; {C318} -- {C319} [style=double]; {C319} -- {C320} [style=solid]; {C320} -- {C321} [style=solid]; {C321} -- {C322} [style=solid]; {C322} -- {C323} [style=solid]; {C323} -- {C324} [style=solid]; {C324} -- {C319} [style=solid]; {C318} -- {C325} [style=solid]; {C325} -- {C326} [style=double]; {C326} -- {C327} [style=solid]; {C327} -- {C328} [style=solid]; {C328} -- {C329} [style=solid]; {C329} -- {C330} [style=solid]; {C330} -- {C331} [style=solid]; {C331} -- {C326} [style=solid]; {C325} -- {C332} [style=solid]; {C332} -- {C333} [style=double]; {C333} -- {C334} [style=solid]; {C334} -- {C335} [style=solid]; {C335} -- {C336} [style=solid]; {C336} -- {C337} [style=solid]; {C337} -- {C338} [style=solid]; {C338} -- {C333} [style=solid]; {C332} -- {C339} [style=solid]; {C339} -- {C340} [style=double]; {C340} -- {C341} [style=solid]; {C341} -- {C342} [style=solid]; {C342} -- {C343} [style=solid]; {C343} -- {C344} [style=solid]; {C344} -- {C345} [style=solid]; {C345} -- {C340} [style=solid]; {C339} -- {C346} [style=solid]; {C346} -- {C347} [style=double]; {C347} -- {C348} [style=solid]; {C348} -- {C349} [style=solid]; {C349} -- {C350} [style=solid]; {C350} -- {C351} [style=solid]; {C351} -- {C352} [style=solid]; {C352} -- {C347} [style=solid]; {C346} -- {C353} [style=solid]; {C353} -- {C354} [style=double]; {C354} -- {C355} [style=solid]; {C355} -- {C356} [style=solid]; {C356} -- {C357} [style=solid]; {C357} -- {C358} [style=solid]; {C358} -- {C359} [style=solid]; {C359} -- {C354} [style=solid]; {C353} -- {C360} [style=solid]; {C360} -- {C361} [style=double]; {C361} -- {C362} [style=solid]; {C362} -- {C363} [style=solid]; {C363} -- {C364} [style=solid]; {C364} -- {C365} [style=solid]; {C365} -- {C366} [style=solid]; {C366} -- {C361} [style=solid]; {C360} -- {C367} [style=solid]; {C367} -- {C368} [style=double]; {C368} -- {C369} [style=solid]; {C369} -- {C370} [style=solid]; {C370} -- {C371} [style=solid]; {C371} -- {C372} [style=solid]; {C372} -- {C373} [style=solid]; {C373} -- {C368} [style=solid]; {C367} -- {C374} [style=solid]; {C374} -- {C375} [style=double]; {C375} -- {C376} [style=solid]; {C376} -- {C377} [style=solid]; {C377} -- {C378} [style=solid]; {C378} -- {C379} [style=solid]; {C379} -- {C380} [style=solid]; {C380} -- {C375} [style=solid]; {C374} -- {C381} [style=solid]; {C381} -- {C382} [style=double]; {C382} -- {C383} [style=solid]; {C383} -- {C384} [style=solid]; {C384} -- {C385} [style=solid]; {C385} -- {C386} [style=solid]; {C386} -- {C387} [style=solid]; {C387} -- {C382} [style=solid]; {C381} -- {C388} [style=solid]; {C388} -- {C389} [style=double]; {C389} -- {C390} [style=solid]; {C390} -- {C391} [style=solid]; {C391} -- {C392} [style=solid]; {C392} -- {C393} [style=solid]; {C393} -- {C394} [style=solid]; {C394} -- {C389} [style=solid]; {C388} -- {C395} [style=solid]; {C395} -- {C396} [style=double]; {C396} -- {C397} [style=solid]; {C397} -- {C398} [style=solid]; {C398} -- {C399} [style=solid]; {C399} -- {C400} [style=solid]; {C400} -- {C401} [style=solid]; {C401} -- {C396} [style=solid]; {C395} -- {C402} [style=solid]; {C402} -- {C403} [style=double]; {C403} -- {C404} [style=solid]; {C404} -- {C405} [style=solid]; {C405} -- {C406} [style=solid]; {C406} -- {C407} [style=solid]; {C407} -- {C408} [style=solid]; {C408} -- {C403} [style=solid]; {C402} -- {C409} [style=solid]; {C409} -- {C410} [style=double]; {C410} -- {C411} [style=solid]; {C411} -- {C412} [style=solid]; {C412} -- {C413} [style=solid]; {C413} -- {C414} [style=solid]; {C414} -- {C415} [style=solid]; {C415} -- {C410} [style=solid]; {C409} -- {C416} [style=solid]; {C416} -- {C417} [style=double]; {C417} -- {C418} [style=solid]; {C418} -- {C419} [style=solid]; {C419} -- {C420} [style=solid]; {C420} -- {C421} [style=solid]; {C421} -- {C422} [style=solid]; {C422} -- {C417} [style=solid]; {C416} -- {C423} [style=solid]; {C423} -- {C424} [style=double]; {C424} -- {C425} [style=solid]; {C425} -- {C426} [style=solid]; {C426} -- {C427} [style=solid]; {C427} -- {C428} [style=solid]; {C428} -- {C429} [style=solid]; {C429} -- {C424} [style=solid]; {C423} -- {C430} [style=solid]; {C430} -- {C431} [style=double]; {C431} -- {C432} [style=solid]; {C432} -- {C433} [style=solid]; {C433} -- {C434} [style=solid]; {C434} -- {C435} [style=solid]; {C435} -- {C436} [style=solid]; {C436} -- {C431} [style=solid]; {C430} -- {C437} [style=solid]; {C437} -- {C438} [style=double]; {C438} -- {C439} [style=solid]; {C439} -- {C440} [style=solid]; {C440} -- {C441} [style=solid]; {C441} -- {C442} [style=solid]; {C442} -- {C443} [style=solid]; {C443} -- {C438} [style=solid]; {C437} -- {C444} [style=solid]; {C444} -- {C445} [style=double]; {C445} -- {C446} [style=solid]; {C446} -- {C447} [style=solid]; {C447} -- {C448} [style=solid]; {C448} -- {C449} [style=solid]; {C449} -- {C450} [style=solid]; {C450} -- {C445} [style=solid]; {C444} -- {C451} [style=solid]; {C451} -- {C452} [style=double]; {C452} -- {C453} [style=solid]; {C453} -- {C454} [style=solid]; {C454} -- {C455} [style=solid]; {C455} -- {C456} [style=solid]; {C456} -- {C457} [style=solid]; {C457} -- {C452} [style=solid]; {C451} -- {C458} [style=solid]; {C458} -- {C459} [style=double]; {C459} -- {C460} [style=solid]; {C460} -- {C461} [style=solid]; {C461} -- {C462} [style=solid]; {C462} -- {C463} [style=solid]; {C463} -- {C464} [style=solid]; {C464} -- {C459} [style=solid]; {C458} -- {C465} [style=solid]; {C465} -- {C466} [style=double]; {C466} -- {C467} [style=solid]; {C467} -- {C468} [style=solid]; {C468} -- {C469} [style=solid]; {C469} -- {C470} [style=solid]; {C470} -- {C471} [style=solid]; {C471} -- {C466} [style=solid]; {C465} -- {C472} [style=solid]; {C472} -- {C473} [style=double]; {C473} -- {C474} [style=solid]; {C474} -- {C475} [style=solid]; {C475} -- {C476} [style=solid]; {C476} -- {C477} [style=solid]; {C477} -- {C478} [style=solid]; {C478} -- {C473} [style=solid]; {C472} -- {C479} [style=solid]; {C479} -- {C480} [style=double]; {C480} -- {C481} [style=solid]; {C481} -- {C482} [style=solid]; {C482} -- {C483} [style=solid]; {C483} -- {C484} [style=solid]; {C484} -- {C485} [style=solid]; {C485} -- {C480} [style=solid]; {C479} -- {C486} [style=solid]; {C486} -- {C487} [style=double]; {C487} -- {C488} [style=solid]; {C488} -- {C489} [style=solid]; {C489} -- {C490} [style=solid]; {C490} -- {C491} [style=solid]; {C491} -- {C492} [style=solid]; {C492} -- {C487} [style=solid]; {C486} -- {C493} [style=solid]; {C493} -- {C494} [style=double]; {C494} -- {C495} [style=solid]; {C495} -- {C496} [style=solid]; {C496} -- {C497} [style=solid]; {C497} -- {C498} [style=solid]; {C498} -- {C499} [style=solid]; {C499} -- {C494} [style=solid]; {C493} -- {C500} [style=solid]; {C500} -- {C501} [style=double]; {C501} -- {C502} [style=solid]; {C502} -- {C503} [style=solid]; {C503} -- {C504} [style=solid]; {C504} -- {C505} [style=solid]; {C505} -- {C506} [style=solid]; {C506} -- {C501} [style=solid]; {C500} -- {C507} [style=solid]; {C507} -- {C508} [style=double]; {C508} -- {C509} [style=solid]; {C509} -- {C510} [style=solid]; {C510} -- {C511} [style=solid]; {C511} -- {C512} [style=solid]; {C512} -- {C513} [style=solid]; {C513} -- {C508} [style=solid]; {C507} -- {C514} [style=solid]; {C514} -- {C515} [style=double]; {C515} -- {C516} [style=solid]; {C516} -- {C517} [style=solid]; {C517} -- {C518} [style=solid]; {C518} -- {C519} [style=solid]; {C519} -- {C520} [style=solid]; {C520} -- {C515} [style=solid]; {C514} -- {C521} [style=solid]; {C521} -- {C522} [style=double]; {C522} -- {C523} [style=solid]; {C523} -- {C524} [style=solid]; {C524} -- {C525} [style=solid]; {C525} -- {C526} [style=solid]; {C526} -- {C527} [style=solid]; {C527} -- {C522} [style=solid]; {C521} -- {C528} [style=solid]; {C528} -- {C529} [style=double]; {C529} -- {C530} [style=solid]; {C530} -- {C531} [style=solid]; {C531} -- {C532} [style=solid]; {C532} -- {C533} [style=solid]; {C533} -- {C534} [style=solid]; {C534} -- {C529} [style=solid]; {C528} -- {C535} [style=solid]; {C535} -- {C536} [style=double]; {C536} -- {C537} [style=solid]; {C537} -- {C538} [style=solid]; {C538} -- {C539} [style=solid]; {C539} -- {C540} [style=solid]; {C540} -- {C541} [style=solid]; {C541} -- {C536} [style=solid]; {C535} -- {C542} [style=solid]; {C542} -- {C543} [style=double]; {C543} -- {C544} [style=solid]; {C544} -- {C545} [style=solid]; {C545} -- {C546} [style=solid]; {C546} -- {C547} [style=solid]; {C547} -- {C548} [style=solid]; {C548} -- {C543} [style=solid]; {C542} -- {C549} [style=solid]; {C549} -- {C550} [style=double]; {C550} -- {C551} [style=solid]; {C551} -- {C552} [style=solid]; {C552} -- {C553} [style=solid]; {C553} -- {C554} [style=solid]; {C554} -- {C555} [style=solid]; {C555} -- {C550} [style=solid]; {C549} -- {C556} [style=solid]; {C556} -- {C557} [style=double]; {C557} -- {C558} [style=solid]; {C558} -- {C559} [style=solid]; {C559} -- {C560} [style=solid]; {C560} -- {C561} [style=solid]; {C561} -- {C562} [style=solid]; {C562} -- {C557} [style=solid]; {C556} -- {C563} [style=solid]; {C563} -- {C564} [style=double]; {C564} -- {C565} [style=solid]; {C565} -- {C566} [style=solid]; {C566} -- {C567} [style=solid]; {C567} -- {C568} [style=solid]; {C568} -- {C569} [style=solid]; {C569} -- {C564} [style=solid]; {C563} -- {C570} [style=solid]; {C570} -- {C571} [style=double]; {C571} -- {C572} [style=solid]; {C572} -- {C573} [style=solid]; {C573} -- {C574} [style=solid]; {C574} -- {C575} [style=solid]; {C575} -- {C576} [style=solid]; {C576} -- {C571} [style=solid]; {C570} -- {C577} [style=solid]; {C577} -- {C578} [style=double]; {C578} -- {C579} [style=solid]; {C579} -- {C580} [style=solid]; {C580} -- {C581} [style=solid]; {C581} -- {C582} [style=solid]; {C582} -- {C583} [style=solid]; {C583} -- {C578} [style=solid]; {C577} -- {C584} [style=solid]; {C584} -- {C585} [style=double]; {C585} -- {C586} [style=solid]; {C586} -- {C587} [style=solid]; {C587} -- {C588} [style=solid]; {C588} -- {C589} [style=solid]; {C589} -- {C590} [style=solid]; {C590} -- {C585} [style=solid]; {C584} -- {C591} [style=solid]; {C591} -- {C592} [style=double]; {C592} -- {C593} [style=solid]; {C593} -- {C594} [style=solid]; {C594} -- {C595} [style=solid]; {C595} -- {C596} [style=solid]; {C596} -- {C597} [style=solid]; {C597} -- {C592} [style=solid]; {C591} -- {C598} [style=solid]; {C598} -- {C599} [style=double]; {C599} -- {C600} [style=solid]; {C600} -- {C601} [style=solid]; {C601} -- {C602} [style=solid]; {C602} -- {C603} [style=solid]; {C603} -- {C604} [style=solid]; {C604} -- {C599} [style=solid]; {C598} -- {C605} [style=solid]; {C605} -- {C606} [style=double]; {C606} -- {C607} [style=solid]; {C607} -- {C608} [style=solid]; {C608} -- {C609} [style=solid]; {C609} -- {C610} [style=solid]; {C610} -- {C611} [style=solid]; {C611} -- {C606} [style=solid]; {C605} -- {C612} [style=solid]; {C612} -- {C613} [style=double]; {C613} -- {C614} [style=solid]; {C614} -- {C615} [style=solid]; {C615} -- {C616} [style=solid]; {C616} -- {C617} [style=solid]; {C617} -- {C618} [style=solid]; {C618} -- {C613} [style=solid]; {C612} -- {C619} [style=solid]; {C619} -- {C620} [style=double]; {C620} -- {C621} [style=solid]; {C621} -- {C622} [style=solid]; {C622} -- {C623} [style=solid]; {C623} -- {C624} [style=solid]; {C624} -- {C625} [style=solid]; {C625} -- {C620} [style=solid]; {C619} -- {C626} [style=solid]; {C626} -- {C627} [style=double]; {C627} -- {C628} [style=solid]; {C628} -- {C629} [style=solid]; {C629} -- {C630} [style=solid]; {C630} -- {C631} [style=solid]; {C631} -- {C632} [style=solid]; {C632} -- {C627} [style=solid]; {C626} -- {C633} [style=solid]; {C633} -- {C634} [style=double]; {C634} -- {C635} [style=solid]; {C635} -- {C636} [style=solid]; {C636} -- {C637} [style=solid]; {C637} -- {C638} [style=solid]; {C638} -- {C639} [style=solid]; {C639} -- {C634} [style=solid]; {C633} -- {C640} [style=solid]; {C640} -- {C641} [style=double]; {C641} -- {C642} [style=solid]; {C642} -- {C643} [style=solid]; {C643} -- {C644} [style=solid]; {C644} -- {C645} [style=solid]; {C645} -- {C646} [style=solid]; {C646} -- {C641} [style=solid]; {C640} -- {C647} [style=solid]; {C647} -- {C648} [style=double]; {C648} -- {C649} [style=solid]; {C649} -- {C650} [style=solid]; {C650} -- {C651} [style=solid]; {C651} -- {C652} [style=solid]; {C652} -- {C653} [style=solid]; {C653} -- {C648} [style=solid]; {C647} -- {C654} [style=solid]; {C654} -- {C655} [style=double]; {C655} -- {C656} [style=solid]; {C656} -- {C657} [style=solid]; {C657} -- {C658} [style=solid]; {C658} -- {C659} [style=solid]; {C659} -- {C660} [style=solid]; {C660} -- {C655} [style=solid]; {C654} -- {C661} [style=solid]; {C661} -- {C662} [style=double]; {C662} -- {C663} [style=solid]; {C663} -- {C664} [style=solid]; {C664} -- {C665} [style=solid]; {C665} -- {C666} [style=solid]; {C666} -- {C667} [style=solid]; {C667} -- {C662} [style=solid]; {C661} -- {C668} [style=solid]; {C668} -- {C669} [style=double]; {C669} -- {C670} [style=solid]; {C670} -- {C671} [style=solid]; {C671} -- {C672} [style=solid]; {C672} -- {C673} [style=solid]; {C673} -- {C674} [style=solid]; {C674} -- {C669} [style=solid]; {C668} -- {C675} [style=solid]; {C675} -- {C676} [style=double]; {C676} -- {C677} [style=solid]; {C677} -- {C678} [style=solid]; {C678} -- {C679} [style=solid]; {C679} -- {C680} [style=solid]; {C680} -- {C681} [style=solid]; {C681} -- {C676} [style=solid]; {C675} -- {C682} [style=solid]; {C682} -- {C683} [style=double]; {C683} -- {C684} [style=solid]; {C684} -- {C685} [style=solid]; {C685} -- {C686} [style=solid]; {C686} -- {C687} [style=solid]; {C687} -- {C688} [style=solid]; {C688} -- {C683} [style=solid]; {C682} -- {C689} [style=solid]; {C689} -- {C690} [style=double]; {C690} -- {C691} [style=solid]; {C691} -- {C692} [style=solid]; {C692} -- {C693} [style=solid]; {C693} -- {C694} [style=solid]; {C694} -- {C695} [style=solid]; {C695} -- {C690} [style=solid]; {C689} -- {C696} [style=solid]; {C696} -- {C697} [style=double]; {C697} -- {C698} [style=solid]; {C698} -- {C699} [style=solid]; {C699} -- {C700} [style=solid]; {C700} -- {C701} [style=solid]; {C701} -- {C702} [style=solid]; {C702} -- {C697} [style=solid]; {C696} -- {C703} [style=solid]; {C703} -- {C704} [style=double]; {C704} -- {C705} [style=solid]; {C705} -- {C706} [style=solid]; {C706} -- {C707} [style=solid]; {C707} -- {C708} [style=solid]; {C708} -- {C709} [style=solid]; {C709} -- {C704} [style=solid]; {C703} -- {C710} [style=solid]; {C710} -- {C711} [style=double]; {C711} -- {C712} [style=solid]; {C712} -- {C713} [style=solid]; {C713} -- {C714} [style=solid]; {C714} -- {C715} [style=solid]; {C715} -- {C716} [style=solid]; {C716} -- {C711} [style=solid]; {C710} -- {C717} [style=solid]; {C717} -- {C718} [style=double]; {C718} -- {C719} [style=solid]; {C719} -- {C720} [style=solid]; {C720} -- {C721} [style=solid]; {C721} -- {C722} [style=solid]; {C722} -- {C723} [style=solid]; {C723} -- {C718} [style=solid]; {C717} -- {C724} [style=solid]; {C724} -- {C725} [style=double]; {C725} -- {C726} [style=solid]; {C726} -- {C727} [style=solid]; {C727} -- {C728} [style=solid]; {C728} -- {C729} [style=solid]; {C729} -- {C730} [style=solid]; {C730} -- {C725} [style=solid]; {C724} -- {C731} [style=solid]; {C731} -- {C732} [style=double]; {C732} -- {C733} [style=solid]; {C733} -- {C734} [style=solid]; {C734} -- {C735} [style=solid]; {C735} -- {C736} [style=solid]; {C736} -- {C737} [style=solid]; {C737} -- {C732} [style=solid]; {C731} -- {C738} [style=solid]; {C738} -- {C739} [style=double]; {C739} -- {C740} [style=solid]; {C740} -- {C741} [style=solid]; {C741} -- {C742} [style=solid]; {C742} -- {C743} [style=solid]; {C743} -- {C744} [style=solid]; {C744} -- {C739} [style=solid]; {C738} -- {C745} [style=solid]; {C745} -- {C746} [style=double]; {C746} -- {C747} [style=solid]; {C747} -- {C748} [style=solid]; {C748} -- {C749} [style=solid]; {C749} -- {C750} [style=solid]; {C750} -- {C751} [style=solid]; {C751} -- {C746} [style=solid]; {C745} -- {C752} [style=solid]; {C752} -- {C753} [style=double]; {C753} -- {C754} [style=solid]; {C754} -- {C755} [style=solid]; {C755} -- {C756} [style=solid]; {C756} -- {C757} [style=solid]; {C757} -- {C758} [style=solid]; {C758} -- {C753} [style=solid]; {C752} -- {C759} [style=solid]; {C759} -- {C760} [style=double]; {C760} -- {C761} [style=solid]; {C761} -- {C762} [style=solid]; {C762} -- {C763} [style=solid]; {C763} -- {C764} [style=solid]; {C764} -- {C765} [style=solid]; {C765} -- {C760} [style=solid]; {C759} -- {C766} [style=solid]; {C766} -- {C767} [style=double]; {C767} -- {C768} [style=solid]; {C768} -- {C769} [style=solid]; {C769} -- {C770} [style=solid]; {C770} -- {C771} [style=solid]; {C771} -- {C772} [style=solid]; {C772} -- {C767} [style=solid]; {C766} -- {C773} [style=solid]; {C773} -- {C774} [style=double]; {C774} -- {C775} [style=solid]; {C775} -- {C776} [style=solid]; {C776} -- {C777} [style=solid]; {C777} -- {C778} [style=solid]; {C778} -- {C779} [style=solid]; {C779} -- {C774} [style=solid]; {C773} -- {C780} [style=solid]; {C780} -- {C781} [style=double]; {C781} -- {C782} [style=solid]; {C782} -- {C783} [style=solid]; {C783} -- {C784} [style=solid]; {C784} -- {C785} [style=solid]; {C785} -- {C786} [style=solid]; {C786} -- {C781} [style=solid]; {C780} -- {C787} [style=solid]; {C787} -- {C788} [style=double]; {C788} -- {C789} [style=solid]; {C789} -- {C790} [style=solid]; {C790} -- {C791} [style=solid]; {C791} -- {C792} [style=solid]; {C792} -- {C793} [style=solid]; {C793} -- {C788} [style=solid]; {C787} -- {C794} [style=solid]; {C794} -- {C795} [style=double]; {C795} -- {C796} [style=solid]; {C796} -- {C797} [style=solid]; {C797} -- {C798} [style=solid]; {C798} -- {C799} [style=solid]; {C799} -- {C800} [style=solid]; {C800} -- {C795} [style=solid]; {C794} -- {C801} [style=solid]; {C801} -- {C802} [style=double]; {C802} -- {C803} [style=solid]; {C803} -- {C804} [style=solid]; {C804} -- {C805} [style=solid]; {C805} -- {C806} [style=solid]; {C806} -- {C807} [style=solid]; {C807} -- {C802} [style=solid]; {C801} -- {C808} [style=solid]; {C808} -- {C809} [style=double]; {C809} -- {C810} [style=solid]; {C810} -- {C811} [style=solid]; {C811} -- {C812} [style=solid]; {C812} -- {C813} [style=solid]; {C813} -- {C814} [style=solid]; {C814} -- {C809} [style=solid]; {C808} -- {C815} [style=solid]; {C815} -- {C816} [style=double]; {C816} -- {C817} [style=solid]; {C817} -- {C818} [style=solid]; {C818} -- {C819} [style=solid]; {C819} -- {C820} [style=solid]; {C820} -- {C821} [style=solid]; {C821} -- {C816} [style=solid]; {C815} -- {C822} [style=solid]; {C822} -- {C823} [style=double]; {C823} -- {C824} [style=solid]; {C824} -- {C825} [style=solid]; {C825} -- {C826} [style=solid]; {C826} -- {C827} [style=solid]; {C827} -- {C828} [style=solid]; {C828} -- {C823} [style=solid]; {C822} -- {C829} [style=solid]; {C829} -- {C830} [style=double]; {C830} -- {C831} [style=solid]; {C831} -- {C832} [style=solid]; {C832} -- {C833} [style=solid]; {C833} -- {C834} [style=solid]; {C834} -- {C835} [style=solid]; {C835} -- {C830} [style=solid]; {C829} -- {C836} [style=solid]; {C836} -- {C837} [style=double]; {C837} -- {C838} [style=solid]; {C838} -- {C839} [style=solid]; {C839} -- {C840} [style=solid]; {C840} -- {C841} [style=solid]; {C841} -- {C842} [style=solid]; {C842} -- {C837} [style=solid]; {C836} -- {C843} [style=solid]; {C843} -- {C844} [style=double]; {C844} -- {C845} [style=solid]; {C845} -- {C846} [style=solid]; {C846} -- {C847} [style=solid]; {C847} -- {C848} [style=solid]; {C848} -- {C849} [style=solid]; {C849} -- {C844} [style=solid]; {C843} -- {C850} [style=solid]; {C850} -- {C851} [style=double]; {C851} -- {C852} [style=solid]; {C852} -- {C853} [style=solid]; {C853} -- {C854} [style=solid]; {C854} -- {C855} [style=solid]; {C855} -- {C856} [style=solid]; {C856} -- {C851} [style=solid]; {C850} -- {C857} [style=solid]; {C857} -- {C858} [style=double]; {C858} -- {C859} [style=solid]; {C859} -- {C860} [style=solid]; {C860} -- {C861} [style=solid]; {C861} -- {C862} [style=solid]; {C862} -- {C863} [style=solid]; {C863} -- {C858} [style=solid]; {C857} -- {C864} [style=solid]; {C864} -- {C865} [style=double]; {C865} -- {C866} [style=solid]; {C866} -- {C867} [style=solid]; {C867} -- {C868} [style=solid]; {C868} -- {C869} [style=solid]; {C869} -- {C870} [style=solid]; {C870} -- {C865} [style=solid]; {C864} -- {C871} [style=solid]; {C871} -- {C872} [style=double]; {C872} -- {C873} [style=solid]; {C873} -- {C874} [style=solid]; {C874} -- {C875} [style=solid]; {C875} -- {C876} [style=solid]; {C876} -- {C877} [style=solid]; {C877} -- {C872} [style=solid]; {C871} -- {C878} [style=solid]; {C878} -- {C879} [style=double]; {C879} -- {C880} [style=solid]; {C880} -- {C881} [style=solid]; {C881} -- {C882} [style=solid]; {C882} -- {C883} [style=solid]; {C883} -- {C884} [style=solid]; {C884} -- {C879} [style=solid]; {C878} -- {C885} [style=solid]; {C885} -- {C886} [style=double]; {C886} -- {C887} [style=solid]; {C887} -- {C888} [style=solid]; {C888} -- {C889} [style=solid]; {C889} -- {C890} [style=solid]; {C890} -- {C891} [style=solid]; {C891} -- {C886} [style=solid]; {C885} -- {C892} [style=solid]; {C892} -- {C893} [style=double]; {C893} -- {C894} [style=solid]; {C894} -- {C895} [style=solid]; {C895} -- {C896} [style=solid]; {C896} -- {C897} [style=solid]; {C897} -- {C898} [style=solid]; {C898} -- {C893} [style=solid]; {C892} -- {C899} [style=solid]; {C899} -- {C900} [style=double]; {C900} -- {C901} [style=solid]; {C901} -- {C902} [style=solid]; {C902} -- {C903} [style=solid]; {C903} -- {C904} [style=solid]; {C904} -- {C905} [style=solid]; {C905} -- {C900} [style=solid]; {C899} -- {C906} [style=solid]; {C906} -- {C907} [style=double]; {C907} -- {C908} [style=solid]; {C908} -- {C909} [style=solid]; {C909} -- {C910} [style=solid]; {C910} -- {C911} [style=solid]; {C911} -- {C912} [style=solid]; {C912} -- {C907} [style=solid]; {C906} -- {C913} [style=solid]; {C913} -- {C914} [style=double]; {C914} -- {C915} [style=solid]; {C915} -- {C916} [style=solid]; {C916} -- {C917} [style=solid]; {C917} -- {C918} [style=solid]; {C918} -- {C919} [style=solid]; {C919} -- {C914} [style=solid]; {C913} -- {C920} [style=solid]; {C920} -- {C921} [style=double]; {C921} -- {C922} [style=solid]; {C922} -- {C923} [style=solid]; {C923} -- {C924} [style=solid]; {C924} -- {C925} [style=solid]; {C925} -- {C926} [style=solid]; {C926} -- {C921} [style=solid]; {C920} -- {C927} [style=solid]; {C927} -- {C928} [style=double]; {C928} -- {C929} [style=solid]; {C929} -- {C930} [style=solid]; {C930} -- {C931} [style=solid]; {C931} -- {C932} [style=solid]; {C932} -- {C933} [style=solid]; {C933} -- {C928} [style=solid]; {C927} -- {C934} [style=solid]; {C934} -- {C935} [style=double]; {C935} -- {C936} [style=solid]; {C936} -- {C937} [style=solid]; {C937} -- {C938} [style=solid]; {C938} -- {C939} [style=solid]; {C939} -- {C940} [style=solid]; {C940} -- {C935} [style=solid]; {C934} -- {C941} [style=solid]; {C941} -- {C942} [style=double]; {C942} -- {C943} [style=solid]; {C943} -- {C944} [style=solid]; {C944} -- {C945} [style=solid]; {C945} -- {C946} [style=solid]; {C946} -- {C947} [style=solid]; {C947} -- {C942} [style=solid]; {C941} -- {C948} [style=solid]; {C948} -- {C949} [style=double]; {C949} -- {C950} [style=solid]; {C950} -- {C951} [style=solid]; {C951} -- {C952} [style=solid]; {C952} -- {C953} [style=solid]; {C953} -- {C954} [style=solid]; {C954} -- {C949} [style=solid]; {C948} -- {C955} [style=solid]; {C955} -- {C956} [style=double]; {C956} -- {C957} [style=solid]; {C957} -- {C958} [style=solid]; {C958} -- {C959} [style=solid]; {C959} -- {C960} [style=solid]; {C960} -- {C961} [style=solid]; {C961} -- {C956} [style=solid]; {C955} -- {C962} [style=solid]; {C962} -- {C963} [style=double]; {C963} -- {C964} [style=solid]; {C964} -- {C965} [style=solid]; {C965} -- {C966} [style=solid]; {C966} -- {C967} [style=solid]; {C967} -- {C968} [style=solid]; {C968} -- {C963} [style=solid]; {C962} -- {C969} [style=solid]; {C969} -- {C970} [style=double]; {C970} -- {C971} [style=solid]; {C971} -- {C972} [style=solid]; {C972} -- {C973} [style=solid]; {C973} -- {C974} [style=solid]; {C974} -- {C975} [style=solid]; {C975} -- {C970} [style=solid]; {C969} -- {C976} [style=solid]; {C976} -- {C977} [style=double]; {C977} -- {C978} [style=solid]; {C978} -- {C979} [style=solid]; {C979} -- {C980} [style=solid]; {C980} -- {C981} [style=solid]; {C981} -- {C982} [style=solid]; {C982} -- {C977} [style=solid]; {C976} -- {C983} [style=solid]; {C983} -- {C984} [style=double]; {C984} -- {C985} [style=solid]; {C985} -- {C986} [style=solid]; {C986} -- {C987} [style=solid]; {C987} -- {C988} [style=solid]; {C988} -- {C989} [style=solid]; {C989} -- {C984} [style=solid]; {C983} -- {C990} [style=solid]; {C990} -- {C991} [style=double]; {C991} -- {C992} [style=solid]; {C992} -- {C993} [style=solid]; {C993} -- {C994} [style=solid]; {C994} -- {C995} [style=solid]; {C995} -- {C996} [style=solid]; {C996} -- {C991} [style=solid]; {C990} -- {C997} [style=solid]; {C997} -- {C998} [style=double]; {C998} -- {C999} [style=solid]; {C999} -- {C1000} [style=solid]; {C1000} -- {C1001} [style=solid]; {C1001} -- {C1002} [style=solid]; {C1002} -- {C1003} [style=solid]; {C1003} -- {C998} [style=solid]; {C997} -- {C1004} [style=solid]; {C1004} -- {C1005} [style=double]; {C1005} -- {C1006} [style=solid]; {C1006} -- {C1007} [style=solid]; {C1007} -- {C1008} [style=solid]; {C1008} -- {C1009} [style=solid]; {C1009} -- {C1010} [style=solid]; {C1010} -- {C1005} [style=solid]; {C1004} -- {C1011} [style=solid]; {C1011} -- {C1012} [style=double]; {C1012} -- {C1013} [style=solid]; {C1013} -- {C1014} [style=solid]; {C1014} -- {C1015} [style=solid]; {C1015} -- {C1016} [style=solid]; {C1016} -- {C1017} [style=solid]; {C1017} -- {C1012} [style=solid]; {C1011} -- {C1018} [style=solid]; {C1018} -- {C1019} [style=double]; {C1019} -- {C1020} [style=solid]; {C1020} -- {C1021} [style=solid]; {C1021} -- {C1022} [style=solid]; {C1022} -- {C1023} [style=solid]; {C1023} -- {C1024} [style=solid]; {C1024} -- {C1019} [style=solid]; {C1018} -- {C1025} [style=solid]; {C1025} -- {C1026} [style=double]; {C1026} -- {C1027} [style=solid]; {C1027} -- {C1028} [style=solid]; {C1028} -- {C1029} [style=solid]; {C1029} -- {C1030} [style=solid]; {C1030} -- {C1031} [style=solid]; {C1031} -- {C1026} [style=solid]; {C1025} -- {C1032} [style=solid]; {C1032} -- {C1033} [style=double]; {C1033} -- {C1034} [style=solid]; {C1034} -- {C1035} [style=solid]; {C1035} -- {C1036} [style=solid]; {C1036} -- {C1037} [style=solid]; {C1037} -- {C1038} [style=solid]; {C1038} -- {C1033} [style=solid]; {C1032} -- {C1039} [style=solid]; {C1039} -- {C1040} [style=double]; {C1040} -- {C1041} [style=solid]; {C1041} -- {C1042} [style=solid]; {C1042} -- {C1043} [style=solid]; {C1043} -- {C1044} [style=solid]; {C1044} -- {C1045} [style=solid]; {C1045} -- {C1040} [style=solid]; {C1039} -- {C1046} [style=solid]; {C1046} -- {C1047} [style=double]; {C1047} -- {C1048} [style=solid]; {C1048} -- {C1049} [style=solid]; {C1049} -- {C1050} [style=solid]; {C1050} -- {C1051} [style=solid]; {C1051} -- {C1052} [style=solid]; {C1052} -- {C1047} [style=solid]; {C1046} -- {C1053} [style=solid]; {C1053} -- {C1054} [style=double]; {C1054} -- {C1055} [style=solid]; {C1055} -- {C1056} [style=solid]; {C1056} -- {C1057} [style=solid]; {C1057} -- {C1058} [style=solid]; {C1058} -- {C1059} [style=solid]; {C1059} -- {C1054} [style=solid]; {C1053} -- {C1060} [style=solid]; {C1060} -- {C1061} [style=double]; {C1061} -- {C1062} [style=solid]; {C1062} -- {C1063} [style=solid]; {C1063} -- {C1064} [style=solid]; {C1064} -- {C1065} [style=solid]; {C1065} -- {C1066} [style=solid]; {C1066} -- {C1061} [style=solid]; {C1060} -- {C1067} [style=solid]; {C1067} -- {C1068} [style=double]; {C1068} -- {C1069} [style=solid]; {C1069} -- {C1070} [style=solid]; {C1070} -- {C1071} [style=solid]; {C1071} -- {C1072} [style=solid]; {C1072} -- {C1073} [style=solid]; {C1073} -- {C1068} [style=solid]; {C1067} -- {C1074} [style=solid]; {C1074} -- {C1075} [style=double]; {C1075} -- {C1076} [style=solid]; {C1076} -- {C1077} [style=solid]; {C1077} -- {C1078} [style=solid]; {C1078} -- {C1079} [style=solid]; {C1079} -- {C1080} [style=solid]; {C1080} -- {C1075} [style=solid]; {C1074} -- {C1081} [style=solid]; {C1081} -- {C1082} [style=double]; {C1082} -- {C1083} [style=solid]; {C1083} -- {C1084} [style=solid]; {C1084} -- {C1085} [style=solid]; {C1085} -- {C1086} [style=solid]; {C1086} -- {C1087} [style=solid]; {C1087} -- {C1082} [style=solid]; {C1081} -- {C1088} [style=solid]; {C1088} -- {C1089} [style=double]; {C1089} -- {C1090} [style=solid]; {C1090} -- {C1091} [style=solid]; {C1091} -- {C1092} [style=solid]; {C1092} -- {C1093} [style=solid]; {C1093} -- {C1094} [style=solid]; {C1094} -- {C1089} [style=solid]; {C1088} -- {C1095} [style=solid]; {C1095} -- {C1096} [style=double]; {C1096} -- {C1097} [style=solid]; {C1097} -- {C1098} [style=solid]; {C1098} -- {C1099} [style=solid]; {C1099} -- {C1100} [style=solid]; {C1100} -- {C1101} [style=solid]; {C1101} -- {C1096} [style=solid]; {C1095} -- {C1102} [style=solid]; {C1102} -- {C1103} [style=double]; {C1103} -- {C1104} [style=solid]; {C1104} -- {C1105} [style=solid]; {C1105} -- {C1106} [style=solid]; {C1106} -- {C1107} [style=solid]; {C1107} -- {C1108} [style=solid]; {C1108} -- {C1103} [style=solid]; {C1102} -- {C1109} [style=solid]; {C1109} -- {C1110} [style=double]; {C1110} -- {C1111} [style=solid]; {C1111} -- {C1112} [style=solid]; {C1112} -- {C1113} [style=solid]; {C1113} -- {C1114} [style=solid]; {C1114} -- {C1115} [style=solid]; {C1115} -- {C1110} [style=solid]; {C1109} -- {C1116} [style=solid]; {C1116} -- {C1117} [style=double]; {C1117} -- {C1118} [style=solid]; {C1118} -- {C1119} [style=solid]; {C1119} -- {C1120} [style=solid]; {C1120} -- {C1121} [style=solid]; {C1121} -- {C1122} [style=solid]; {C1122} -- {C1117} [style=solid]; {C1116} -- {C1123} [style=solid]; {C1123} -- {C1124} [style=double]; {C1124} -- {C1125} [style=solid]; {C1125} -- {C1126} [style=solid]; {C1126} -- {C1127} [style=solid]; {C1127} -- {C1128} [style=solid]; {C1128} -- {C1129} [style=solid]; {C1129} -- {C1124} [style=solid]; {C1123} -- {C1130} [style=solid]; {C1130} -- {C1131} [style=double]; {C1131} -- {C1132} [style=solid]; {C1132} -- {C1133} [style=solid]; {C1133} -- {C1134} [style=solid]; {C1134} -- {C1135} [style=solid]; {C1135} -- {C1136} [style=solid]; {C1136} -- {C1131} [style=solid]; {C1130} -- {C1137} [style=solid]; {C1137} -- {C1138} [style=double]; {C1138} -- {C1139} [style=solid]; {C1139} -- {C1140} [style=solid]; {C1140} -- {C1141} [style=solid]; {C1141} -- {C1142} [style=solid]; {C1142} -- {C1143} [style=solid]; {C1143} -- {C1138} [style=solid]; {C1137} -- {C1144} [style=solid]; {C1144} -- {C1145} [style=double]; {C1145} -- {C1146} [style=solid]; {C1146} -- {C1147} [style=solid]; {C1147} -- {C1148} [style=solid]; {C1148} -- {C1149} [style=solid]; {C1149} -- {C1150} [style=solid]; {C1150} -- {C1145} [style=solid]; {C1144} -- {C1151} [style=solid]; {C1151} -- {C1152} [style=double]; {C1152} -- {C1153} [style=solid]; {C1153} -- {C1154} [style=solid]; {C1154} -- {C1155} [style=solid]; {C1155} -- {C1156} [style=solid]; {C1156} -- {C1157} [style=solid]; {C1157} -- {C1152} [style=solid]; {C1151} -- {C1158} [style=solid]; {C1158} -- {C1159} [style=double]; {C1159} -- {C1160} [style=solid]; {C1160} -- {C1161} [style=solid]; {C1161} -- {C1162} [style=solid]; {C1162} -- {C1163} [style=solid]; {C1163} -- {C1164} [style=solid]; {C1164} -- {C1159} [style=solid]; {C1158} -- {C1165} [style=solid]; {C1165} -- {C1166} [style=double]; {C1166} -- {C1167} [style=solid]; {C1167} -- {C1168} [style=solid]; {C1168} -- {C1169} [style=solid]; {C1169} -- {C1170} [style=solid]; {C1170} -- {C1171} [style=solid]; {C1171} -- {C1166} [style=solid]; {C1165} -- {C1172} [style=solid]; {C1172} -- {C1173} [style=double]; {C1173} -- {C1174} [style=solid]; {C1174} -- {C1175} [style=solid]; {C1175} -- {C1176} [style=solid]; {C1176} -- {C1177} [style=solid]; {C1177} -- {C1178} [style=solid]; {C1178} -- {C1173} [style=solid]; {C1172} -- {C1179} [style=solid]; {C1179} -- {C1180} [style=double]; {C1180} -- {C1181} [style=solid]; {C1181} -- {C1182} [style=solid]; {C1182} -- {C1183} [style=solid]; {C1183} -- {C1184} [style=solid]; {C1184} -- {C1185} [style=solid]; {C1185} -- {C1180} [style=solid]; {C1179} -- {C1186} [style=solid]; {C1186} -- {C1187} [style=double]; {C1187} -- {C1188} [style=solid]; {C1188} -- {C1189} [style=solid]; {C1189} -- {C1190} [style=solid]; {C1190} -- {C1191} [style=solid]; {C1191} -- {C1192} [style=solid]; {C1192} -- {C1187} [style=solid]; {C1186} -- {C1193} [style=solid]; {C1193} -- {C1194} [style=double]; {C1194} -- {C1195} [style=solid]; {C1195} -- {C1196} [style=solid]; {C1196} -- {C1197} [style=solid]; {C1197} -- {C1198} [style=solid]; {C1198} -- {C1199} [style=solid]; {C1199} -- {C1194} [style=solid]; {C1193} -- {C1200} [style=solid]; {C1200} -- {C1201} [style=double]; {C1201} -- {C1202} [style=solid]; {C1202} -- {C1203} [style=solid]; {C1203} -- {C1204} [style=solid]; {C1204} -- {C1205} [style=solid]; {C1205} -- {C1206} [style=solid]; {C1206} -- {C1201} [style=solid]; {C1200} -- {C1207} [style=solid]; {C1207} -- {C1208} [style=double]; {C1208} -- {C1209} [style=solid]; {C1209} -- {C1210} [style=solid]; {C1210} -- {C1211} [style=solid]; {C1211} -- {C1212} [style=solid]; {C1212} -- {C1213} [style=solid]; {C1213} -- {C1208} [style=solid]; {C1207} -- {C1214} [style=solid]; {C1214} -- {C1215} [style=double]; {C1215} -- {C1216} [style=solid]; {C1216} -- {C1217} [style=solid]; {C1217} -- {C1218} [style=solid]; {C1218} -- {C1219} [style=solid]; {C1219} -- {C1220} [style=solid]; {C1220} -- {C1215} [style=solid]; {C1214} -- {C1221} [style=solid]; {C1221} -- {C1222} [style=double]; {C1222} -- {C1223} [style=solid]; {C1223} -- {C1224} [style=solid]; {C1224} -- {C1225} [style=solid]; {C1225} -- {C1226} [style=solid]; {C1226} -- {C1227} [style=solid]; {C1227} -- {C1222} [style=solid]; {C1221} -- {C1228} [style=solid]; {C1228} -- {C1229} [style=double]; {C1229} -- {C1230} [style=solid]; {C1230} -- {C1231} [style=solid]; {C1231} -- {C1232} [style=solid]; {C1232} -- {C1233} [style=solid]; {C1233} -- {C1234} [style=solid]; {C1234} -- {C1229} [style=solid]; {C1228} -- {C1235} [style=solid]; {C1235} -- {C1236} [style=double]; {C1236} -- {C1237} [style=solid]; {C1237} -- {C1238} [style=solid]; {C1238} -- {C1239} [style=solid]; {C1239} -- {C1240} [style=solid]; {C1240} -- {C1241} [style=solid]; {C1241} -- {C1236} [style=solid]; {C1235} -- {C1242} [style=solid]; {C1242} -- {C1243} [style=double]; {C1243} -- {C1244} [style=solid]; {C1244} -- {C1245} [style=solid]; {C1245} -- {C1246} [style=solid]; {C1246} -- {C1247} [style=solid]; {C1247} -- {C1248} [style=solid]; {C1248} -- {C1243} [style=solid]; {C1242} -- {C1249} [style=solid]; {C1249} -- {C1250} [style=double]; {C1250} -- {C1251} [style=solid]; {C1251} -- {C1252} [style=solid]; {C1252} -- {C1253} [style=solid]; {C1253} -- {C1254} [style=solid]; {C1254} -- {C1255} [style=solid]; {C1255} -- {C1250} [style=solid]; {C1249} -- {C1256} [style=solid]; {C1256} -- {C1257} [style=double]; {C1257} -- {C1258} [style=solid]; {C1258} -- {C1259} [style=solid]; {C1259} -- {C1260} [style=solid]; {C1260} -- {C1261} [style=solid]; {C1261} -- {C1262} [style=solid]; {C1262} -- {C1257} [style=solid]; {C1256} -- {C1263} [style=solid]; {C1263} -- {C1264} [style=double]; {C1264} -- {C1265} [style=solid]; {C1265} -- {C1266} [style=solid]; {C1266} -- {C1267} [style=solid]; {C1267} -- {C1268} [style=solid]; {C1268} -- {C1269} [style=solid]; {C1269} -- {C1264} [style=solid]; {C1263} -- {C1270} [style=solid]; {C1270} -- {C1271} [style=double]; {C1271} -- {C1272} [style=solid]; {C1272} -- {C1273} [style=solid]; {C1273} -- {C1274} [style=solid]; {C1274} -- {C1275} [style=solid]; {C1275} -- {C1276} [style=solid]; {C1276} -- {C1271} [style=solid]; {C1270} -- {C1277} [style=solid]; {C1277} -- {C1278} [style=double]; {C1278} -- {C1279} [style=solid]; {C1279} -- {C1280} [style=solid]; {C1280} -- {C1281} [style=solid]; {C1281} -- {C1282} [style=solid]; {C1282} -- {C1283} [style=solid]; {C1283} -- {C1278} [style=solid]; {C1277} -- {C1284} [style=solid]; {C1284} -- {C1285} [style=double]; {C1285} -- {C1286} [style=solid]; {C1286} -- {C1287} [style=solid]; {C1287} -- {C1288} [style=solid]; {C1288} -- {C1289} [style=solid]; {C1289} -- {C1290} [style=solid]; {C1290} -- {C1285} [style=solid]; {C1284} -- {C1291} [style=solid]; {C1291} -- {C1292} [style=double]; {C1292} -- {C1293} [style=solid]; {C1293} -- {C1294} [style=solid]; {C1294} -- {C1295} [style=solid]; {C1295} -- {C1296} [style=solid]; {C1296} -- {C1297} [style=solid]; {C1297} -- {C1292} [style=solid]; {C1291} -- {C1298} [style=solid]; {C1298} -- {C1299} [style=double]; {C1299} -- {C1300} [style=solid]; {C1300} -- {C1301} [style=solid]; {C1301} -- {C1302} [style=solid]; {C1302} -- {C1303} [style=solid]; {C1303} -- {C1304} [style=solid]; {C1304} -- {C1299} [style=solid]; {C1298} -- {C1305} [style=solid]; {C1305} -- {C1306} [style=double]; {C1306} -- {C1307} [style=solid]; {C1307} -- {C1308} [style=solid]; {C1308} -- {C1309} [style=solid]; {C1309} -- {C1310} [style=solid]; {C1310} -- {C1311} [style=solid]; {C1311} -- {C1306} [style=solid]; {C1305} -- {C1312} [style=solid]; {C1312} -- {C1313} [style=double]; {C1313} -- {C1314} [style=solid]; {C1314} -- {C1315} [style=solid]; {C1315} -- {C1316} [style=solid]; {C1316} -- {C1317} [style=solid]; {C1317} -- {C1318} [style=solid]; {C1318} -- {C1313} [style=solid]; {C1312} -- {C1319} [style=solid]; {C1319} -- {C1320} [style=double]; {C1320} -- {C1321} [style=solid]; {C1321} -- {C1322} [style=solid]; {C1322} -- {C1323} [style=solid]; {C1323} -- {C1324} [style=solid]; {C1324} -- {C1325} [style=solid]; {C1325} -- {C1320} [style=solid]; {C1319} -- {C1326} [style=solid]; {C1326} -- {C1327} [style=double]; {C1327} -- {C1328} [style=solid]; {C1328} -- {C1329} [style=solid]; {C1329} -- {C1330} [style=solid]; {C1330} -- {C1331} [style=solid]; {C1331} -- {C1332} [style=solid]; {C1332} -- {C1327} [style=solid]; {C1326} -- {C1333} [style=solid]; {C1333} -- {C1334} [style=double]; {C1334} -- {C1335} [style=solid]; {C1335} -- {C1336} [style=solid]; {C1336} -- {C1337} [style=solid]; {C1337} -- {C1338} [style=solid]; {C1338} -- {C1339} [style=solid]; {C1339} -- {C1334} [style=solid]; {C1333} -- {C1340} [style=solid]; {C1340} -- {C1341} [style=double]; {C1341} -- {C1342} [style=solid]; {C1342} -- {C1343} [style=solid]; {C1343} -- {C1344} [style=solid]; {C1344} -- {C1345} [style=solid]; {C1345} -- {C1346} [style=solid]; {C1346} -- {C1341} [style=solid]; {C1340} -- {C1347} [style=solid]; {C1347} -- {C1348} [style=double]; {C1348} -- {C1349} [style=solid]; {C1349} -- {C1350} [style=solid]; {C1350} -- {C1351} [style=solid]; {C1351} -- {C1352} [style=solid]; {C1352} -- {C1353} [style=solid]; {C1353} -- {C1348} [style=solid]; {C1347} -- {C1354} [style=solid]; {C1354} -- {C1355} [style=double]; {C1355} -- {C1356} [style=solid]; {C1356} -- {C1357} [style=solid]; {C1357} -- {C1358} [style=solid]; {C1358} -- {C1359} [style=solid]; {C1359} -- {C1360} [style=solid]; {C1360} -- {C1355} [style=solid]; {C1354} -- {C1361} [style=solid]; {C1361} -- {C1362} [style=double]; {C1362} -- {C1363} [style=solid]; {C1363} -- {C1364} [style=solid]; {C1364} -- {C1365} [style=solid]; {C1365} -- {C1366} [style=solid]; {C1366} -- {C1367} [style=solid]; {C1367} -- {C1362} [style=solid]; {C1361} -- {C1368} [style=solid]; {C1368} -- {C1369} [style=double]; {C1369} -- {C1370} [style=solid]; {C1370} -- {C1371} [style=solid]; {C1371} -- {C1372} [style=solid]; {C1372} -- {C1373} [style=solid]; {C1373} -- {C1374} [style=solid]; {C1374} -- {C1369} [style=solid]; {C1368} -- {C1375} [style=solid]; {C1375} -- {C1376} [style=double]; {C1376} -- {C1377} [style=solid]; {C1377} -- {C1378} [style=solid]; {C1378} -- {C1379} [style=solid]; {C1379} -- {C1380} [style=solid]; {C1380} -- {C1381} [style=solid]; {C1381} -- {C1376} [style=solid]; {C1375} -- {C1382} [style=solid]; {C1382} -- {C1383} [style=double]; {C1383} -- {C1384} [style=solid]; {C1384} -- {C1385} [style=solid]; {C1385} -- {C1386} [style=solid]; {C1386} -- {C1387} [style=solid]; {C1387} -- {C1388} [style=solid]; {C1388} -- {C1383} [style=solid]; {C1382} -- {C1389} [style=solid]; {C1389} -- {C1390} [style=double]; {C1390} -- {C1391} [style=solid]; {C1391} -- {C1392} [style=solid]; {C1392} -- {C1393} [style=solid]; {C1393} -- {C1394} [style=solid]; {C1394} -- {C1395} [style=solid]; {C1395} -- {C1390} [style=solid]; {C1389} -- {C1396} [style=solid]; {C1396} -- {C1397} [style=double]; {C1397} -- {C1398} [style=solid]; {C1398} -- {C1399} [style=solid]; {C1399} -- {C1400} [style=solid]; {C1400} -- {C1401} [style=solid]; {C1401} -- {C1402} [style=solid]; {C1402} -- {C1397} [style=solid]; {C1396} -- {C1403} [style=solid]; {C1403} -- {C1404} [style=double]; {C1404} -- {C1405} [style=solid]; {C1405} -- {C1406} [style=solid]; {C1406} -- {C1407} [style=solid]; {C1407} -- {C1408} [style=solid]; {C1408} -- {C1409} [style=solid]; {C1409} -- {C1404} [style=solid]; {C1403} -- {C1410} [style=solid]; {C1410} -- {C1411} [style=double]; {C1411} -- {C1412} [style=solid]; {C1412} -- {C1413} [style=solid]; {C1413} -- {C1414} [style=solid]; {C1414} -- {C1415} [style=solid]; {C1415} -- {C1416} [style=solid]; {C1416} -- {C1411} [style=solid]; {C1410} -- {C1417} [style=solid]; {C1417} -- {C1418} [style=double]; {C1418} -- {C1419} [style=solid]; {C1419} -- {C1420} [style=solid]; {C1420} -- {C1421} [style=solid]; {C1421} -- {C1422} [style=solid]; {C1422} -- {C1423} [style=solid]; {C1423} -- {C1418} [style=solid]; {C1417} -- {C1424} [style=solid]; {C1424} -- {C1425} [style=double]; {C1425} -- {C1426} [style=solid]; {C1426} -- {C1427} [style=solid]; {C1427} -- {C1428} [style=solid]; {C1428} -- {C1429} [style=solid]; {C1429} -- {C1430} [style=solid]; {C1430} -- {C1425} [style=solid]; {C1424} -- {C1431} [style=solid]; {C1431} -- {C1432} [style=double]; {C1432} -- {C1433} [style=solid]; {C1433} -- {C1434} [style=solid]; {C1434} -- {C1435} [style=solid]; {C1435} -- {C1436} [style=solid]; {C1436} -- {C1437} [style=solid]; {C1437} -- {C1432} [style=solid]; {C1431} -- {C1438} [style=solid]; {C1438} -- {C1439} [style=double]; {C1439} -- {C1440} [style=solid]; {C1440} -- {C1441} [style=solid]; {C1441} -- {C1442} [style=solid]; {C1442} -- {C1443} [style=solid]; {C1443} -- {C1444} [style=solid]; {C1444} -- {C1439} [style=solid]; {C1438} -- {C1445} [style=solid]; {C1445} -- {C1446} [style=double]; {C1446} -- {C1447} [style=solid]; {C1447} -- {C1448} [style=solid]; {C1448} -- {C1449} [style=solid]; {C1449} -- {C1450} [style=solid]; {C1450} -- {C1451} [style=solid]; {C1451} -- {C1446} [style=solid]; {C1445} -- {C1452} [style=solid]; {C1452} -- {C1453} [style=double]; {C1453} -- {C1454} [style=solid]; {C1454} -- {C1455} [style=solid]; {C1455} -- {C1456} [style=solid]; {C1456} -- {C1457} [style=solid]; {C1457} -- {C1458} [style=solid]; {C1458} -- {C1453} [style=solid]; {C1452} -- {C1459} [style=solid]; {C1459} -- {C1460} [style=double]; {C1460} -- {C1461} [style=solid]; {C1461} -- {C1462} [style=solid]; {C1462} -- {C1463} [style=solid]; {C1463} -- {C1464} [style=solid]; {C1464} -- {C1465} [style=solid]; {C1465} -- {C1460} [style=solid]; {C1459} -- {C1466} [style=solid]; {C1466} -- {C1467} [style=double]; {C1467} -- {C1468} [style=solid]; {C1468} -- {C1469} [style=solid]; {C1469} -- {C1470} [style=solid]; {C1470} -- {C1471} [style=solid]; {C1471} -- {C1472} [style=solid]; {C1472} -- {C1467} [style=solid]; {C1466} -- {C1473} [style=solid]; {C1473} -- {C1474} [style=double]; {C1474} -- {C1475} [style=solid]; {C1475} -- {C1476} [style=solid]; {C1476} -- {C1477} [style=solid]; {C1477} -- {C1478} [style=solid]; {C1478} -- {C1479} [style=solid]; {C1479} -- {C1474} [style=solid]; {C1473} -- {C1480} [style=solid]; {C1480} -- {C1481} [style=double]; {C1481} -- {C1482} [style=solid]; {C1482} -- {C1483} [style=solid]; {C1483} -- {C1484} [style=solid]; {C1484} -- {C1485} [style=solid]; {C1485} -- {C1486} [style=solid]; {C1486} -- {C1481} [style=solid]; {C1480} -- {C1487} [style=solid]; {C1487} -- {C1488} [style=double]; {C1488} -- {C1489} [style=solid]; {C1489} -- {C1490} [style=solid]; {C1490} -- {C1491} [style=solid]; {C1491} -- {C1492} [style=solid]; {C1492} -- {C1493} [style=solid]; {C1493} -- {C1488} [style=solid]; {C1487} -- {C1494} [style=solid]; {C1494} -- {C1495} [style=double]; {C1495} -- {C1496} [style=solid]; {C1496} -- {C1497} [style=solid]; {C1497} -- {C1498} [style=solid]; {C1498} -- {C1499} [style=solid]; {C1499} -- {C1500} [style=solid]; {C1500} -- {C1495} [style=solid]; {C1494} -- {C1501} [style=solid]; {C1501} -- {C1502} [style=double]; {C1502} -- {C1503} [style=solid]; {C1503} -- {C1504} [style=solid]; {C1504} -- {C1505} [style=solid]; {C1505} -- {C1506} [style=solid]; {C1506} -- {C1507} [style=solid]; {C1507} -- {C1502} [style=solid]; {C1501} -- {C1508} [style=solid]; {C1508} -- {C1509} [style=double]; {C1509} -- {C1510} [style=solid]; {C1510} -- {C1511} [style=solid]; {C1511} -- {C1512} [style=solid]; {C1512} -- {C1513} [style=solid]; {C1513} -- {C1514} [style=solid]; {C1514} -- {C1509} [style=solid]; {C1508} -- {C1515} [style=solid]; {C1515} -- {C1516} [style=double]; {C1516} -- {C1517} [style=solid]; {C1517} -- {C1518} [style=solid]; {C1518} -- {C1519} [style=solid]; {C1519} -- {C1520} [style=solid]; {C1520} -- {C1521} [style=solid]; {C1521} -- {C1516} [style=solid]; {C1515} -- {C1522} [style=solid]; {C1522} -- {C1523} [style=double]; {C1523} -- {C1524} [style=solid]; {C1524} -- {C1525} [style=solid]; {C1525} -- {C1526} [style=solid]; {C1526} -- {C1527} [style=solid]; {C1527} -- {C1528} [style=solid]; {C1528} -- {C1523} [style=solid]; {C1522} -- {C1529} [style=solid]; {C1529} -- {C1530} [style=double]; {C1530} -- {C1531} [style=solid]; {C1531} -- {C1532} [style=solid]; {C1532} -- {C1533} [style=solid]; {C1533} -- {C1534} [style=solid]; {C1534} -- {C1535} [style=solid]; {C1535} -- {C1530} [style=solid]; {C1529} -- {C1536} [style=solid]; {C1536} -- {C1537} [style=double]; {C1537} -- {C1538} [style=solid]; {C1538} -- {C1539} [style=solid]; {C1539} -- {C1540} [style=solid]; {C1540} -- {C1541} [style=solid]; {C1541} -- {C1542} [style=solid]; {C1542} -- {C1537} [style=solid]; {C1536} -- {C1543} [style=solid]; {C1543} -- {C1544} [style=double]; {C1544} -- {C1545} [style=solid]; {C1545} -- {C1546} [style=solid]; {C1546} -- {C1547} [style=solid]; {C1547} -- {C1548} [style=solid]; {C1548} -- {C1549} [style=solid]; {C1549} -- {C1544} [style=solid]; {C1543} -- {C1550} [style=solid]; {C1550} -- {C1551} [style=double]; {C1551} -- {C1552} [style=solid]; {C1552} -- {C1553} [style=solid]; {C1553} -- {C1554} [style=solid]; {C1554} -- {C1555} [style=solid]; {C1555} -- {C1556} [style=solid]; {C1556} -- {C1551} [style=solid]; {C1550} -- {C1557} [style=solid]; {C1557} -- {C1558} [style=double]; {C1558} -- {C1559} [style=solid]; {C1559} -- {C1560} [style=solid]; {C1560} -- {C1561} [style=solid]; {C1561} -- {C1562} [style=solid]; {C1562} -- {C1563} [style=solid]; {C1563} -- {C1558} [style=solid]; {C1557} -- {C1564} [style=solid]; {C1564} -- {C1565} [style=double]; {C1565} -- {C1566} [style=solid]; {C1566} -- {C1567} [style=solid]; {C1567} -- {C1568} [style=solid]; {C1568} -- {C1569} [style=solid]; {C1569} -- {C1570} [style=solid]; {C1570} -- {C1565} [style=solid]; {C1564} -- {C1571} [style=solid]; {C1571} -- {C1572} [style=double]; {C1572} -- {C1573} [style=solid]; {C1573} -- {C1574} [style=solid]; {C1574} -- {C1575} [style=solid]; {C1575} -- {C1576} [style=solid]; {C1576} -- {C1577} [style=solid]; {C1577} -- {C1572} [style=solid]; {C1571} -- {C1578} [style=solid]; {C1578} -- {C1579} [style=double]; {C1579} -- {C1580} [style=solid]; {C1580} -- {C1581} [style=solid]; {C1581} -- {C1582} [style=solid]; {C1582} -- {C1583} [style=solid]; {C1583} -- {C1584} [style=solid]; {C1584} -- {C1579} [style=solid]; {C1578} -- {C1585} [style=solid]; {C1585} -- {C1586} [style=double]; {C1586} -- {C1587} [style=solid]; {C1587} -- {C1588} [style=solid]; {C1588} -- {C1589} [style=solid]; {C1589} -- {C1590} [style=solid]; {C1590} -- {C1591} [style=solid]; {C1591} -- {C1586} [style=solid]; {C1585} -- {C1592} [style=solid]; {C1592} -- {C1593} [style=double]; {C1593} -- {C1594} [style=solid]; {C1594} -- {C1595} [style=solid]; {C1595} -- {C1596} [style=solid]; {C1596} -- {C1597} [style=solid]; {C1597} -- {C1598} [style=solid]; {C1598} -- {C1593} [style=solid]; {C1592} -- {C1599} [style=solid]; {C1599} -- {C1600} [style=double]; {C1600} -- {C1601} [style=solid]; {C1601} -- {C1602} [style=solid]; {C1602} -- {C1603} [style=solid]; {C1603} -- {C1604} [style=solid]; {C1604} -- {C1605} [style=solid]; {C1605} -- {C1600} [style=solid]; {C1599} -- {C1606} [style=solid]; {C1606} -- {C1607} [style=double]; {C1607} -- {C1608} [style=solid]; {C1608} -- {C1609} [style=solid]; {C1609} -- {C1610} [style=solid]; {C1610} -- {C1611} [style=solid]; {C1611} -- {C1612} [style=solid]; {C1612} -- {C1607} [style=solid]; {C1606} -- {C1613} [style=solid]; {C1613} -- {C1614} [style=double]; {C1614} -- {C1615} [style=solid]; {C1615} -- {C1616} [style=solid]; {C1616} -- {C1617} [style=solid]; {C1617} -- {C1618} [style=solid]; {C1618} -- {C1619} [style=solid]; {C1619} -- {C1614} [style=solid]; {C1613} -- {C1620} [style=solid]; {C1620} -- {C1621} [style=double]; {C1621} -- {C1622} [style=solid]; {C1622} -- {C1623} [style=solid]; {C1623} -- {C1624} [style=solid]; {C1624} -- {C1625} [style=solid]; {C1625} -- {C1626} [style=solid]; {C1626} -- {C1621} [style=solid]; {C1620} -- {C1627} [style=solid]; {C1627} -- {C1628} [style=double]; {C1628} -- {C1629} [style=solid]; {C1629} -- {C1630} [style=solid]; {C1630} -- {C1631} [style=solid]; {C1631} -- {C1632} [style=solid]; {C1632} -- {C1633} [style=solid]; {C1633} -- {C1628} [style=solid]; {C1627} -- {C1634} [style=solid]; {C1634} -- {C1635} [style=double]; {C1635} -- {C1636} [style=solid]; {C1636} -- {C1637} [style=solid]; {C1637} -- {C1638} [style=solid]; {C1638} -- {C1639} [style=solid]; {C1639} -- {C1640} [style=solid]; {C1640} -- {C1635} [style=solid]; {C1634} -- {C1641} [style=solid]; {C1641} -- {C1642} [style=double]; {C1642} -- {C1643} [style=solid]; {C1643} -- {C1644} [style=solid]; {C1644} -- {C1645} [style=solid]; {C1645} -- {C1646} [style=solid]; {C1646} -- {C1647} [style=solid]; {C1647} -- {C1642} [style=solid]; {C1641} -- {C1648} [style=solid]; {C1648} -- {C1649} [style=double]; {C1649} -- {C1650} [style=solid]; {C1650} -- {C1651} [style=solid]; {C1651} -- {C1652} [style=solid]; {C1652} -- {C1653} [style=solid]; {C1653} -- {C1654} [style=solid]; {C1654} -- {C1649} [style=solid]; {C1648} -- {C1655} [style=solid]; {C1655} -- {C1656} [style=double]; {C1656} -- {C1657} [style=solid]; {C1657} -- {C1658} [style=solid]; {C1658} -- {C1659} [style=solid]; {C1659} -- {C1660} [style=solid]; {C1660} -- {C1661} [style=solid]; {C1661} -- {C1656} [style=solid]; {C1655} -- {C1662} [style=solid]; {C1662} -- {C1663} [style=double]; {C1663} -- {C1664} [style=solid]; {C1664} -- {C1665} [style=solid]; {C1665} -- {C1666} [style=solid]; {C1666} -- {C1667} [style=solid]; {C1667} -- {C1668} [style=solid]; {C1668} -- {C1663} [style=solid]; {C1662} -- {C1669} [style=solid]; {C1669} -- {C1670} [style=double]; {C1670} -- {C1671} [style=solid]; {C1671} -- {C1672} [style=solid]; {C1672} -- {C1673} [style=solid]; {C1673} -- {C1674} [style=solid]; {C1674} -- {C1675} [style=solid]; {C1675} -- {C1670} [style=solid]; {C1669} -- {C1676} [style=solid]; {C1676} -- {C1677} [style=double]; {C1677} -- {C1678} [style=solid]; {C1678} -- {C1679} [style=solid]; {C1679} -- {C1680} [style=solid]; {C1680} -- {C1681} [style=solid]; {C1681} -- {C1682} [style=solid]; {C1682} -- {C1677} [style=solid]; {C1676} -- {C1683} [style=solid]; {C1683} -- {C1684} [style=double]; {C1684} -- {C1685} [style=solid]; {C1685} -- {C1686} [style=solid]; {C1686} -- {C1687} [style=solid]; {C1687} -- {C1688} [style=solid]; {C1688} -- {C1689} [style=solid]; {C1689} -- {C1684} [style=solid]; {C1683} -- {C1690} [style=solid]; {C1690} -- {C1691} [style=double]; {C1691} -- {C1692} [style=solid]; {C1692} -- {C1693} [style=solid]; {C1693} -- {C1694} [style=solid]; {C1694} -- {C1695} [style=solid]; {C1695} -- {C1696} [style=solid]; {C1696} -- {C1691} [style=solid]; {C1690} -- {C1697} [style=solid]; {C1697} -- {C1698} [style=double]; {C1698} -- {C1699} [style=solid]; {C1699} -- {C1700} [style=solid]; {C1700} -- {C1701} [style=solid]; {C1701} -- {C1702} [style=solid]; {C1702} -- {C1703} [style=solid]; {C1703} -- {C1698} [style=solid]; {C1697} -- {C1704} [style=solid]; {C1704} -- {C1705} [style=double]; {C1705} -- {C1706} [style=solid]; {C1706} -- {C1707} [style=solid]; {C1707} -- {C1708} [style=solid]; {C1708} -- {C1709} [style=solid]; {C1709} -- {C1710} [style=solid]; {C1710} -- {C1705} [style=solid]; {C1704} -- {C1711} [style=solid]; {C1711} -- {C1712} [style=double]; {C1712} -- {C1713} [style=solid]; {C1713} -- {C1714} [style=solid]; {C1714} -- {C1715} [style=solid]; {C1715} -- {C1716} [style=solid]; {C1716} -- {C1717} [style=solid]; {C1717} -- {C1712} [style=solid]; {C1711} -- {C1718} [style=solid]; {C1718} -- {C1719} [style=double]; {C1719} -- {C1720} [style=solid]; {C1720} -- {C1721} [style=solid]; {C1721} -- {C1722} [style=solid]; {C1722} -- {C1723} [style=solid]; {C1723} -- {C1724} [style=solid]; {C1724} -- {C1719} [style=solid]; {C1718} -- {C1725} [style=solid]; {C1725} -- {C1726} [style=double]; {C1726} -- {C1727} [style=solid]; {C1727} -- {C1728} [style=solid]; {C1728} -- {C1729} [style=solid]; {C1729} -- {C1730} [style=solid]; {C1730} -- {C1731} [style=solid]; {C1731} -- {C1726} [style=solid]; {C1725} -- {C1732} [style=solid]; {C1732} -- {C1733} [style=double]; {C1733} -- {C1734} [style=solid]; {C1734} -- {C1735} [style=solid]; {C1735} -- {C1736} [style=solid]; {C1736} -- {C1737} [style=solid]; {C1737} -- {C1738} [style=solid]; {C1738} -- {C1733} [style=solid]; {C1732} -- {C1739} [style=solid]; {C1739} -- {C1740} [style=double]; {C1740} -- {C1741} [style=solid]; {C1741} -- {C1742} [style=solid]; {C1742} -- {C1743} [style=solid]; {C1743} -- {C1744} [style=solid]; {C1744} -- {C1745} [style=solid]; {C1745} -- {C1740} [style=solid]; {C1739} -- {C1746} [style=solid]; {C1746} -- {C1747} [style=double]; {C1747} -- {C1748} [style=solid]; {C1748} -- {C1749} [style=solid]; {C1749} -- {C1750} [style=solid]; {C1750} -- {C1751} [style=solid]; {C1751} -- {C1752} [style=solid]; {C1752} -- {C1747} [style=solid]; {C1746} -- {C1753} [style=solid]; {C1753} -- {C1754} [style=double]; {C1754} -- {C1755} [style=solid]; {C1755} -- {C1756} [style=solid]; {C1756} -- {C1757} [style=solid]; {C1757} -- {C1758} [style=solid]; {C1758} -- {C1759} [style=solid]; {C1759} -- {C1754} [style=solid]; {C1753} -- {C1760} [style=solid]; {C1760} -- {C1761} [style=double]; {C1761} -- {C1762} [style=solid]; {C1762} -- {C1763} [style=solid]; {C1763} -- {C1764} [style=solid]; {C1764} -- {C1765} [style=solid]; {C1765} -- {C1766} [style=solid]; {C1766} -- {C1761} [style=solid]; {C1760} -- {C1767} [style=solid]; {C1767} -- {C1768} [style=double]; {C1768} -- {C1769} [style=solid]; {C1769} -- {C1770} [style=solid]; {C1770} -- {C1771} [style=solid]; {C1771} -- {C1772} [style=solid]; {C1772} -- {C1773} [style=solid]; {C1773} -- {C1768} [style=solid]; {C1767} -- {C1774} [style=solid]; {C1774} -- {C1775} [style=double]; {C1775} -- {C1776} [style=solid]; {C1776} -- {C1777} [style=solid]; {C1777} -- {C1778} [style=solid]; {C1778} -- {C1779} [style=solid]; {C1779} -- {C1780} [style=solid]; {C1780} -- {C1775} [style=solid]; {C1774} -- {C1781} [style=solid]; {C1781} -- {C1782} [style=double]; {C1782} -- {C1783} [style=solid]; {C1783} -- {C1784} [style=solid]; {C1784} -- {C1785} [style=solid]; {C1785} -- {C1786} [style=solid]; {C1786} -- {C1787} [style=solid]; {C1787} -- {C1782} [style=solid]; {C1781} -- {C1788} [style=solid]; {C1788} -- {C1789} [style=double]; {C1789} -- {C1790} [style=solid]; {C1790} -- {C1791} [style=solid]; {C1791} -- {C1792} [style=solid]; {C1792} -- {C1793} [style=solid]; {C1793} -- {C1794} [style=solid]; {C1794} -- {C1789} [style=solid]; {C1788} -- {C1795} [style=solid]; {C1795} -- {C1796} [style=double]; {C1796} -- {C1797} [style=solid]; {C1797} -- {C1798} [style=solid]; {C1798} -- {C1799} [style=solid]; {C1799} -- {C1800} [style=solid]; {C1800} -- {C1801} [style=solid]; {C1801} -- {C1796} [style=solid]; {C1795} -- {C1802} [style=solid]; {C1802} -- {C1803} [style=double]; {C1803} -- {C1804} [style=solid]; {C1804} -- {C1805} [style=solid]; {C1805} -- {C1806} [style=solid]; {C1806} -- {C1807} [style=solid]; {C1807} -- {C1808} [style=solid]; {C1808} -- {C1803} [style=solid]; {C1802} -- {C1809} [style=solid]; {C1809} -- {C1810} [style=double]; {C1810} -- {C1811} [style=solid]; {C1811} -- {C1812} [style=solid]; {C1812} -- {C1813} [style=solid]; {C1813} -- {C1814} [style=solid]; {C1814} -- {C1815} [style=solid]; {C1815} -- {C1810} [style=solid]; {C1809} -- {C1816} [style=solid]; {C1816} -- {C1817} [style=double]; {C1817} -- {C1818} [style=solid]; {C1818} -- {C1819} [style=solid]; {C1819} -- {C1820} [style=solid]; {C1820} -- {C1821} [style=solid]; {C1821} -- {C1822} [style=solid]; {C1822} -- {C1817} [style=solid]; {C1816} -- {C1823} [style=solid]; {C1823} -- {C1824} [style=double]; {C1824} -- {C1825} [style=solid]; {C1825} -- {C1826} [style=solid]; {C1826} -- {C1827} [style=solid]; {C1827} -- {C1828} [style=solid]; {C1828} -- {C1829} [style=solid]; {C1829} -- {C1824} [style=solid]; {C1823} -- {C1830} [style=solid]; {C1830} -- {C1831} [style=double]; {C1831} -- {C1832} [style=solid]; {C1832} -- {C1833} [style=solid]; {C1833} -- {C1834} [style=solid]; {C1834} -- {C1835} [style=solid]; {C1835} -- {C1836} [style=solid]; {C1836} -- {C1831} [style=solid]; {C1830} -- {C1837} [style=solid]; 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{C1995} -- {C1996} [style=solid]; {C1996} -- {C1997} [style=solid]; {C1997} -- {C1992} [style=solid]; {C1991} -- {C1998} [style=solid]; {C1998} -- {C1999} [style=double]; {C1999} -- {C2000} [style=solid]; {C2000} -- {C2001} [style=solid]; {C2001} -- {C2002} [style=solid]; {C2002} -- {C2003} [style=solid]; {C2003} -- {C2004} [style=solid]; {C2004} -- {C1999} [style=solid]; {C1998} -- {C2005} [style=solid]; {C2005} -- {C2006} [style=double]; {C2006} -- {C2007} [style=solid]; {C2007} -- {C2008} [style=solid]; {C2008} -- {C2009} [style=solid]; {C2009} -- {C2010} [style=solid]; {C2010} -- {C2011} [style=solid]; {C2011} -- {C2006} [style=solid]; {C2005} -- {C2012} [style=solid]; {C2012} -- {C2013} [style=double]; {C2013} -- {C2014} [style=solid]; {C2014} -- {C2015} [style=solid]; {C2015} -- {C2016} [style=solid]; {C2016} -- {C2017} [style=solid]; {C2017} -- {C2018} [style=solid]; {C2018} -- {C2013} [style=solid]; {C2012} -- {C2019} [style=solid]; {C2019} -- {C2020} [style=double]; {C2020} -- {C2021} [style=solid]; {C2021} -- {C2022} [style=solid]; {C2022} -- {C2023} [style=solid]; {C2023} -- {C2024} [style=solid]; {C2024} -- {C2025} [style=solid]; {C2025} -- {C2020} [style=solid]; {C2019} -- {C2026} [style=solid]; {C2026} -- {C2027} [style=double]; {C2027} -- {C2028} [style=solid]; {C2028} -- {C2029} [style=solid]; {C2029} -- {C2030} [style=solid]; {C2030} -- {C2031} [style=solid]; {C2031} -- {C2032} [style=solid]; {C2032} -- {C2027} [style=solid]; {C2026} -- {C2033} [style=solid]; {C2033} -- {C2034} [style=double]; {C2034} -- {C2035} [style=solid]; {C2035} -- {C2036} [style=solid]; {C2036} -- {C2037} [style=solid]; {C2037} -- {C2038} [style=solid]; {C2038} -- {C2039} [style=solid]; {C2039} -- {C2034} [style=solid]; {C2033} -- {C2040} [style=solid]; {C2040} -- {C2041} [style=double]; {C2041} -- {C2042} [style=solid]; {C2042} -- {C2043} [style=solid]; {C2043} -- {C2044} [style=solid]; {C2044} -- {C2045} [style=solid]; {C2045} -- {C2046} [style=solid]; {C2046} -- {C2041} [style=solid]; {C2040} -- {C2047} [style=solid]; 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Anti-inflammatory effects of 2',4'-dihydroxychalcone
An In-Depth Technical Guide to the Anti-inflammatory Effects of 2',4'-dihydroxychalcone
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of aromatic ketones that serve as biosynthetic precursors to flavonoids, a diverse group of natural products abundant in fruits, vegetables, and spices.[1] Among these, 2',4'-dihydroxychalcone has emerged as a compound of significant interest due to its demonstrated biological activities. Chalcone derivatives have been extensively investigated for a multitude of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] The anti-inflammatory potential of these compounds is particularly noteworthy, as they target key mediators of the inflammatory cascade.[2] This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of 2',4'-dihydroxychalcone, focusing on its molecular targets, downstream effects, and the experimental methodologies required for its evaluation.
Part 1: Core Molecular Mechanisms of Action
The anti-inflammatory activity of 2',4'-dihydroxychalcone and its related structures is primarily attributed to their ability to modulate critical intracellular signaling cascades that regulate the expression of pro-inflammatory genes. The two principal pathways implicated are Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a pivotal regulator of the immune and inflammatory response.[4] In an inactive state, the NF-κB p50/p65 heterodimer is held in the cytoplasm by an inhibitory protein, IκBα.[4] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[5] This releases the NF-κB dimer, allowing it to translocate to the nucleus, where it binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes.[4][5]
2',4'-dihydroxychalcone and its analogs intervene in this process significantly. Studies on related chalcones demonstrate that they suppress NF-κB activation by preventing the phosphorylation and subsequent degradation of IκBα.[6] This action effectively traps the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and subsequent gene transcription.[6] This inhibitory effect on the NF-κB pathway is a cornerstone of the compound's anti-inflammatory properties.[6][7][8][9]
Caption: Modulation of the p38 MAPK signaling pathway by 2',4'-dihydroxychalcone.
Part 2: Key Anti-inflammatory Effects
The inhibition of NF-κB and MAPK signaling pathways by 2',4'-dihydroxychalcone leads to a significant reduction in the production of key downstream inflammatory mediators.
Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2)
In inflammatory states, macrophages are stimulated to produce large amounts of nitric oxide (NO) and prostaglandin E2 (PGE2) by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. [2]The expression of both iNOS and COX-2 is heavily dependent on the NF-κB and MAPK pathways.
Studies consistently show that chalcone derivatives potently suppress the production of NO and PGE2 in LPS-stimulated macrophages. [2][6][10]The mechanism for this is the inhibition of iNOS and COX-2 protein expression, which is a direct consequence of blocking their upstream transcriptional activators, NF-κB and AP-1. [11][12][13]
Reduction of Pro-inflammatory Cytokines
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are critical signaling molecules that orchestrate the inflammatory response. [14]Overproduction of these cytokines is a hallmark of many inflammatory diseases. The transcription of these cytokine genes is also under the control of NF-κB.
Treatment with chalcones, including derivatives of 2',4'-dihydroxychalcone, has been shown to significantly and dose-dependently attenuate the production and secretion of TNF-α, IL-1β, and IL-6 from activated macrophages. [6][10][15]
Quantitative Data Summary
The following table summarizes the inhibitory effects of 2',4'-dihydroxychalcone derivatives on key inflammatory markers. It is crucial to note that activities can vary based on the specific substitution pattern of the chalcone backbone.
| Compound/Derivative | Target Cell Line | Assay | Key Finding | Reference |
| 2',4-Dihydroxy-3',4',6'-trimethoxychalcone | RAW 264.7 | NO Production | Dose-dependent reduction | [6] |
| 2',4-Dihydroxy-3',4',6'-trimethoxychalcone | RAW 264.7 | Cytokine (TNF-α, IL-1β, IL-6) ELISA | Dose-dependent reduction | [6] |
| 2',4-Dihydroxy-4'-methoxychalcone | Rat Peritoneal Macrophages | PGE2 Production | IC50 ≈ 3 µM | [11][12][13] |
| 2',4-Dihydroxy-6'-methoxychalcone | Rat Peritoneal Macrophages | PGE2 Production | IC50 ≈ 3 µM | [11][12][13] |
| 2',6'-Dihydroxy-4'-methoxydihydrochalcone | RAW 264.7 | Nitrite, TNF, IL-1β Levels | Significant reduction | [10][15] |
Part 3: Experimental Framework for Validation
A robust investigation into the anti-inflammatory properties of 2',4'-dihydroxychalcone requires a series of well-defined in vitro experiments. The following workflow and protocols provide a self-validating system to confirm the mechanisms of action.
Caption: General experimental workflow for assessing anti-inflammatory activity.
Protocol: Cell Viability Assay (WST-1 Method)
Causality: Before assessing anti-inflammatory effects, it's essential to determine the concentrations of 2',4'-dihydroxychalcone that are not cytotoxic. A reduction in inflammatory markers could be a false positive if it results from cell death rather than specific pathway inhibition.
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂. 2. Treatment: Remove the medium and add fresh medium containing various concentrations of 2',4'-dihydroxychalcone (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours.
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well. 5. Final Incubation: Incubate for 1-4 hours at 37°C. The time depends on the metabolic rate of the cells and should be optimized.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. 7. Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol: Nitric Oxide Quantification (Griess Assay)
Causality: This assay directly measures nitrite, a stable breakdown product of NO, in the cell culture supernatant. [16]A decrease in nitrite concentration in LPS-stimulated cells treated with the compound indicates inhibition of iNOS activity or expression.
-
Cell Seeding and Treatment: Seed and treat cells as described above (3.1.1), using non-toxic concentrations of 2',4'-dihydroxychalcone. Pre-treat cells with the compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect 50 µL of cell culture supernatant from each well.
-
Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) in the same culture medium. [17]4. Griess Reaction:
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to all standards and samples in a new 96-well plate. [17] * Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to all wells. [17]5. Measurement: After another 5-10 minutes, measure the absorbance at 540 nm. [16][18]6. Analysis: Determine the nitrite concentration in the samples by interpolating from the standard curve.
-
Protocol: PGE2 Quantification (Competitive ELISA)
Causality: This immunoassay quantifies the amount of PGE2 secreted into the supernatant. A reduction in PGE2 levels upon treatment demonstrates inhibition of the COX-2 pathway.
-
Sample Collection: Use the same supernatants collected for the Griess assay. Samples may require dilution with the provided assay buffer. [19][20]2. Assay Procedure: Follow the manufacturer's protocol for a commercial PGE2 competitive ELISA kit. A general procedure is as follows: [21] * Add standards and samples to wells of a microplate pre-coated with a goat anti-mouse antibody.
-
Add a fixed amount of PGE2 conjugated to an enzyme (e.g., alkaline phosphatase) and a monoclonal antibody specific for PGE2.
-
Incubate for 2 hours at room temperature with shaking. During this time, the sample PGE2 and the enzyme-conjugated PGE2 compete for binding to the primary antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., pNPP). The enzyme converts the substrate to a colored product.
-
Stop the reaction and measure the absorbance at 405 nm.
-
-
Analysis: The intensity of the color is inversely proportional to the concentration of PGE2 in the sample. Calculate concentrations based on the standard curve.
Protocol: Western Blot Analysis of NF-κB and MAPK Pathways
Causality: This technique provides direct evidence of pathway inhibition by measuring the phosphorylation status of key signaling proteins (p-p38, p-IκBα) and the subcellular location of transcription factors (p65). [4]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with 2',4'-dihydroxychalcone for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes) to observe phosphorylation events.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer containing protease and phosphatase inhibitors to obtain total cell lysate. [5] * (Optional) For p65 translocation, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane and separate by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. 4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against: p-p38, total p38, p-IκBα, total IκBα, p65, and a loading control (e.g., GAPDH or β-actin). * Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. 5. Detection:
-
Wash the membrane again.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and the p65 levels to the loading control.
Conclusion
2',4'-dihydroxychalcone demonstrates significant anti-inflammatory potential by targeting the fundamental signaling pathways of inflammation. Its ability to dually inhibit the NF-κB and p38 MAPK pathways provides a robust mechanism for suppressing the production of a wide array of inflammatory mediators, including nitric oxide, prostaglandin E2, and key pro-inflammatory cytokines. The experimental framework detailed in this guide offers a validated approach for researchers to confirm these effects and further explore the therapeutic promise of this compound. The convergence of evidence from in vitro assays strongly supports the continued investigation of 2',4'-dihydroxychalcone and its analogs as lead compounds in the development of novel anti-inflammatory drugs.
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Dhar, R., Kimseng, R., Chokchaisiri, R., Hiransai, P., Utaipan, T., Suksamrarn, A., & Chunglok, W. (2018). 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages. Immunopharmacology and Immunotoxicology, 40(1), 43-51. [Link]
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Prieto, J. M., Recio, M. C., Giner, R. M., Schinella, G. R., Manez, S., & Rios, J. L. (2003). Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation. Journal of Pharmacy and Pharmacology, 55(7), 985-992. [Link]
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PubMed. (2024). 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. PubMed. [Link]
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ResearchGate. (n.d.). 2′,4-Dihydroxy-3′,4′,6′-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages. ResearchGate. [Link]
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Neuroprotective potential of hydroxychalcone compounds
An In-Depth Technical Guide to the Neuroprotective Potential of Hydroxychalcone Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a formidable challenge to modern medicine. The multifactorial nature of these pathologies, involving oxidative stress, chronic neuroinflammation, and apoptotic cell death, necessitates the development of multi-target therapeutic agents. Hydroxychalcones, a subclass of open-chain flavonoids, have emerged as a promising scaffold for the design of such agents. Their core structure, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system, is amenable to substitutions that profoundly influence their biological activity. The presence and position of hydroxyl groups are particularly critical, bestowing potent antioxidant, anti-inflammatory, and anti-apoptotic properties. This technical guide provides a comprehensive overview of the neuroprotective potential of hydroxychalcone compounds, delving into their structure-activity relationships, core mechanisms of action, and the experimental methodologies used for their evaluation. We synthesize field-proven insights with detailed protocols to offer a robust resource for the scientific community engaged in the discovery and development of novel neuroprotective therapeutics.
The Hydroxychalcone Scaffold: A Privileged Structure in Neuroprotection
Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring precursors to flavonoids and are abundant in various plants.[1] Their versatile biological profile includes anticancer, anti-inflammatory, and antimicrobial activities.[2][3] In the context of neurodegeneration, the focus sharpens on hydroxychalcones due to the critical role of hydroxyl (-OH) substitutions.
Core Chemistry and Structure-Activity Relationships (SAR)
The neuroprotective efficacy of a hydroxychalcone is not merely a consequence of its basic scaffold but is intricately linked to the number and position of hydroxyl groups on its A and B aromatic rings.
-
Antioxidant Activity: The presence of hydroxyl groups is essential for radical scavenging. Specifically, ortho-dihydroxy (catechol) or para-dihydroxy (hydroquinone) arrangements on either ring significantly enhance antioxidant capacity.[2] The electron-donating nature of these groups facilitates the donation of a hydrogen atom to neutralize free radicals.[4]
-
Anti-inflammatory Activity: SAR studies have indicated that hydroxyl groups on both A and B rings contribute to anti-inflammatory effects. For instance, 2'-hydroxychalcones have demonstrated potent inhibition of inflammatory mediators.[5] The presence of methoxy groups, often found alongside hydroxyl groups in natural chalcones, can also modulate this activity.[6]
-
Enzyme Inhibition: The substitution pattern dictates the compound's ability to inhibit key enzymes in neurodegeneration. For example, specific hydroxylation patterns are crucial for the potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme involved in Parkinson's disease pathology.[7]
Structure-activity relationship studies have found that electron-donating groups on ring B tend to increase neuroprotective activity, while electron-withdrawing groups may diminish or have no effect.[1] This underscores the importance of the electronic properties conferred by substituents in mediating biological effects.
Multi-Target Mechanisms of Neuroprotection
Hydroxychalcones exert their neuroprotective effects not through a single mechanism but by modulating multiple, interconnected pathological pathways. This multi-target approach is highly desirable for treating complex diseases like Alzheimer's and Parkinson's.[2][7]
Attenuation of Oxidative Stress
Neuronal tissue is highly susceptible to oxidative stress due to its high oxygen consumption and lipid-rich composition.[2] Hydroxychalcones combat oxidative stress through a dual-action mechanism.[8]
-
Direct Radical Scavenging: They can directly neutralize reactive oxygen species (ROS), such as the superoxide radical and hydroxyl radical, through hydrogen atom transfer from their phenolic hydroxyl groups.[9][10]
-
Activation of Endogenous Antioxidant Pathways: A more profound and lasting effect is achieved by activating the Nuclear factor-erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[11] Upon activation by hydroxychalcones, Nrf2 translocates to the nucleus and initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which collectively bolster the cell's intrinsic antioxidant defenses.[8][11]
Caption: Hydroxychalcone activation of the Nrf2/ARE pathway.
Modulation of Neuroinflammation
Chronic activation of microglia, the brain's resident immune cells, contributes to neurotoxicity through the release of pro-inflammatory mediators.[9] Hydroxychalcones effectively suppress neuroinflammation by targeting key signaling cascades.
-
Inhibition of NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[12] Hydroxychalcones have been shown to prevent the degradation of IκB, the inhibitory protein of NF-κB. This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, iNOS, and COX-2.[13][14][15]
-
Suppression of Pro-inflammatory Mediators: By inhibiting pathways like NF-κB, hydroxychalcones reduce the production of nitric oxide (NO), prostaglandins, and inflammatory cytokines, thereby mitigating the neurotoxic inflammatory environment.[9][16] Certain derivatives have been shown to shift microglia from a pro-inflammatory M1-like phenotype to a more downregulated state.[16]
Caption: Inhibition of the NF-κB pathway by hydroxychalcones.
Inhibition of Apoptotic Pathways
Apoptosis, or programmed cell death, is a final common pathway in neuronal loss. Hydroxychalcones can intervene at multiple points in the apoptotic cascade.
-
Modulation of Bcl-2 Family Proteins: They can upregulate the expression of anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins like Bax.[17]
-
Inhibition of Caspase Activation: Several studies have shown that hydroxychalcones decrease the expression of key executioner caspases, such as cleaved caspase-3 and caspase-9.[1][17]
-
Suppression of p53: In models of neuronal injury, hydroxychalcones can reduce the activation of the tumor suppressor protein p53, a critical regulator of apoptosis.[1][17]
Preclinical Evaluation: Methodologies and Models
A systematic pipeline of in vitro and in vivo experiments is crucial to validate the neuroprotective potential of hydroxychalcone candidates. The choice of model and assay is dictated by the specific mechanistic question being addressed.
In Vitro Screening Workflow
The initial evaluation of novel compounds typically occurs in cell-based models, which allow for higher throughput and mechanistic dissection.[18]
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The Intricate Dance of Dihydroxychalcones: A Technical Guide to Structure-Activity Relationships
For Immediate Release
Chalcones, characterized by their open-chain α,β-unsaturated ketone core, are a significant class of compounds in medicinal chemistry.[1][2] The strategic placement of hydroxyl (-OH) groups on their two aromatic rings (A and B) dramatically influences their pharmacological profiles, making a thorough understanding of their SAR paramount for rational drug design.[3] This guide synthesizes current research to illuminate these relationships, offering both theoretical insights and practical, field-proven methodologies.
The Architectural Blueprint: General Synthesis of Dihydroxychalcones
The cornerstone of synthesizing dihydroxychalcones is the Claisen-Schmidt condensation, a robust and versatile base- or acid-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[1][4] This method's enduring prevalence in both academic and industrial laboratories is a testament to its efficiency and adaptability.[5]
Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
Materials:
-
Appropriately substituted dihydroxyacetophenone (1 equivalent)
-
Appropriately substituted benzaldehyde (1 equivalent)
-
Base catalyst (e.g., Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH))[1]
-
Solvent (e.g., Ethanol, Methanol)[6]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the dihydroxyacetophenone and benzaldehyde in the chosen solvent.[1]
-
Catalyst Addition: Slowly add an aqueous or alcoholic solution of the base catalyst to the reactant mixture while stirring. The reaction is typically carried out at room temperature.[6][7]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7]
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the crude chalcone.[6]
-
Purification: Collect the precipitate by filtration, wash with cold water, and purify by recrystallization from a suitable solvent like ethanol.[1][7]
-
Characterization: Confirm the structure of the synthesized dihydroxychalcone using spectroscopic methods such as FT-IR, NMR, and Mass Spectrometry.[4][8]
Caption: General workflow for the synthesis of dihydroxychalcones via Claisen-Schmidt condensation.
Unraveling the Biological Tapestry: SAR of Dihydroxychalcones
The biological activity of dihydroxychalcones is profoundly dictated by the positioning of the two hydroxyl groups on the aromatic rings. This section will dissect the SAR for key therapeutic areas.
Anticancer Activity
Dihydroxychalcones have emerged as a promising scaffold for the development of novel anticancer agents, exhibiting mechanisms that include the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[2][9]
The placement of hydroxyl groups is a critical determinant of cytotoxic potency. For instance, studies have shown that chalcones with a 3,4-dihydroxy substitution pattern on ring B often exhibit significant anticancer activity.[3] This is attributed to the catechol moiety's ability to generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and apoptosis.
In contrast, the presence of hydroxyl groups on the A-ring, such as in 2',4'-dihydroxychalcones, can also confer potent antiproliferative effects. The 2'-hydroxy group, in particular, can form a hydrogen bond with the adjacent carbonyl group, influencing the molecule's conformation and its interaction with biological targets.
Table 1: In Vitro Anticancer Activity of Dihydroxychalcone Derivatives
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2',4'-dihydroxy | MDA-MB-231 (Breast) | 4.6 | [10] |
| 2 | 3,4-dihydroxy | HCT116 (Colon) | 6.31 | [11] |
| 3 | 2',5'-dihydroxy | K562 (Leukemia) | Varies | [12] |
| 4 | 4,4'-dihydroxy | MCF-7 (Breast) | 3.44 | [11] |
Note: IC50 values are indicative and can vary based on experimental conditions.
Antioxidant Activity
The antioxidant potential of dihydroxychalcones is closely linked to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The number and position of hydroxyl groups are paramount in this activity.
A key structural requirement for potent antioxidant activity is the presence of a catechol (3,4-dihydroxy) moiety on the B-ring.[3] This arrangement allows for the formation of a stable ortho-semiquinone radical through intramolecular hydrogen bonding, enhancing the radical scavenging capacity. The antioxidant activity often follows the order: 3,4-di-OH >> 4-OH > 3-OH > 2-OH substitution on ring B.[3]
Dihydroxychalcones with a 2',4'-dihydroxy or 2',6'-dihydroxy pattern on the A-ring also exhibit significant antioxidant properties. The 2',6'-dihydroxy arrangement, in particular, shows high activity due to resonance with the adjacent keto group.[13][14]
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a standard and rapid method to evaluate the antioxidant capacity of chemical compounds.[15][16]
Materials:
-
Dihydroxychalcone derivatives
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
Spectrophotometer
Step-by-Step Methodology:
-
Sample Preparation: Prepare various concentrations of the dihydroxychalcone derivatives in methanol.[16]
-
Reaction Mixture: To a fixed volume of DPPH solution, add the sample solutions. A control is prepared with methanol instead of the sample.[15]
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 20-30 minutes).[15]
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.[15]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A is the absorbance. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.[15]
Caption: Workflow for the DPPH antioxidant assay.
Antimicrobial Activity
Dihydroxychalcones have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The lipophilicity and electronic properties conferred by the hydroxyl groups play a crucial role in their mechanism of action, which often involves the disruption of microbial membranes or inhibition of essential enzymes.[17][18]
The presence of a hydroxyl group at the 2' or 4' position of the A-ring, combined with another hydroxyl group on either ring, is often associated with enhanced antimicrobial efficacy. For instance, 2',4'-dihydroxychalcone has been shown to inhibit the spore germination of plant pathogenic fungi.[19]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][20]
Materials:
-
Dihydroxychalcone derivatives
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Incubator
Step-by-Step Methodology:
-
Stock Solution Preparation: Dissolve the dihydroxychalcones in a suitable solvent (e.g., DMSO) to create a stock solution.[20]
-
Serial Dilutions: Perform serial two-fold dilutions of the chalcone stock solution in the growth medium directly in the 96-well plates.[17]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[17]
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbe, no drug) and negative (medium only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[20]
-
MIC Determination: The MIC is the lowest concentration of the dihydroxychalcone at which there is no visible growth of the microorganism.[17]
Conclusion
The strategic placement of just two hydroxyl groups on the chalcone scaffold unlocks a remarkable diversity of biological activities. A deep understanding of the structure-activity relationships, as outlined in this guide, is not merely an academic exercise but a critical prerequisite for the rational design of next-generation therapeutics. By leveraging these principles, researchers can more effectively navigate the complex landscape of drug discovery and development, bringing novel and potent dihydroxychalcone-based agents from the bench to the bedside.
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Jayapal, M. R., et al. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research, 2(3), 127-132. [Link]
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Salehi, B., et al. (2021). Hydroxy Chalcones and Analogs with Chemopreventive Properties. International Journal of Molecular Sciences, 22(16), 8899. [Link]
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Li, X., et al. (2018). Antioxidant Structure-Activity Relationship Analysis of Five Dihydrochalcones. Molecules, 23(5), 1133. [Link]
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Lin, C. M., et al. (2002). Synthesis and anti-inflammatory effect of chalcones and related compounds. Journal of Pharmacy and Pharmacology, 54(8), 1133-1140. [Link]
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Kamal, A., et al. (2015). In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives. Bioorganic & Medicinal Chemistry Letters, 25(17), 3569-3573. [Link]
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DeVore, E., & Singh, J. P. (2025). A Synthesis of the elusive 3,3'-dihydroxy chalcone. Whatcom Digital Commons. [Link]
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Li, Q., et al. (2013). Synthesis of 2,4-dihydroxychalcone Derivatives as Potential Antidepressant Effect. Letters in Drug Design & Discovery, 10(1), 77-82. [Link]
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Chemistry Lover. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Claisen–Schmidt condensation employed for the synthesis of chalcones. [Link]
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Zare, K., et al. (2016). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. RSC Advances, 6(1), 585-594. [Link]
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Kumar, S., et al. (2023). In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. Rasayan Journal of Chemistry, 16(4), 2345-2350. [Link]
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Li, X., et al. (2018). Antioxidant Structure-Activity Relationship Analysis of Five Dihydrochalcones. Molecules, 23(5), 1133. [Link]
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ResearchGate. (n.d.). Antioxidant activity of chalcone semicarbazones by DPPH scavenging assay. [Link]
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Kankate, R. S., et al. (2010). Evaluation of Antioxidant Activity of Chalcones and Flavonoids. International Journal of ChemTech Research, 2(2), 1082-1086. [Link]
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Kumar, S., et al. (2007). In-vitro evaluation of selected chalcones for antioxidant activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(4), 479-483. [Link]
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Krbechek, L., et al. (1968). Dihydrochalcones. Synthesis of potential sweetening agents. Journal of Agricultural and Food Chemistry, 16(1), 108-112. [Link]
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Sim, L. Y., et al. (2023). Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents. International Journal of Molecular Sciences, 24(14), 11520. [Link]
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Horbury, M. D., et al. (2023). Relaxation Dynamics in Dihydroxychalcones: Insights from Ultrafast Spectroscopy and Quantum Computations. The Journal of Physical Chemistry Letters, 14(38), 8684-8690. [Link]
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Sim, L. Y., et al. (2023). Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents. International Journal of Molecular Sciences, 24(14), 11520. [Link]
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Mojzis, J., et al. (2022). Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. International Journal of Molecular Sciences, 23(15), 8626. [Link]
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Li, X., et al. (2018). Antioxidant Structure-Activity Relationship Analysis of Five Dihydrochalcones. Molecules, 23(5), 1133. [Link]
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Khan, I., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules, 27(20), 7027. [Link]
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de Oliveira, A. B., et al. (2012). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules, 17(5), 5547-5561. [Link]
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Haraguchi, H., et al. (2002). Dihydrochalcones: evaluation as novel radical scavenging antioxidants. Bioorganic & Medicinal Chemistry, 10(12), 3969-3974. [Link]
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da Silva, W. M. B., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(10), 4053. [Link]
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Sharma, S., & Sharma, K. (2014). Green Synthesis and Characterization of Some Substituted Dihydroxychalcones. International Journal of Science and Research (IJSR), 3(11), 220-223. [Link]
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Mohammadi-Farani, A., et al. (2014). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. Iranian Journal of Pharmaceutical Research, 13(1), 195-202. [Link]
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ResearchGate. (n.d.). Synthesis of Dihydroxylated Chalcone Derivatives with Diverse Substitution Patterns and Their Radical Scavenging Ability toward DPPH Free Radicals. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis Characterization and Antimicrobial activity of some novel Chalcones. [Link]
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ResearchGate. (n.d.). Dihydrochalcones: Evaluation as Novel Radical Scavenging Antioxidants. [Link]
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Tewtrakul, S., et al. (2009). Dihydrochalcones with Antiinflammatory Activity from Leaves and Twigs of Cyathostemma argenteum. Journal of Natural Products, 72(10), 1893-1896. [Link]
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Tewtrakul, S., et al. (2009). Dihydrochalcones with antiinflammatory activity from leaves and twigs of Cyathostemma argenteum. Journal of Natural Products, 72(10), 1893-1896. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. [Link]
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Methodological & Application
High-Yield Synthesis of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one: An Application Note and Protocol
Abstract
This comprehensive guide details a high-yield, optimized protocol for the synthesis of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, a prominent chalcone derivative. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry and drug development due to their wide array of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1][2] This document provides a robust, step-by-step methodology employing the Claisen-Schmidt condensation, tailored for researchers, scientists, and drug development professionals. The protocol emphasizes experimental causality, ensuring both high yield and purity of the final product.
Introduction: The Significance of Chalcones
Chalcones are naturally occurring precursors to flavonoids and isoflavonoids in plants and serve as a critical scaffold in synthetic medicinal chemistry.[3] The biological activity of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can readily participate in Michael additions with biological nucleophiles, thereby modulating various cellular signaling pathways. The specific target of this protocol, this compound, possesses hydroxyl groups on both aromatic rings, which have been shown to be crucial for its cytotoxic and other biological activities.
The Claisen-Schmidt condensation is the most prevalent and efficient method for synthesizing chalcones.[1][2] This base-catalyzed reaction involves the condensation of a substituted acetophenone with an aromatic aldehyde. The strategic selection of reactants and optimization of reaction conditions are paramount to achieving high yields and minimizing side product formation.
Reaction Principle: The Claisen-Schmidt Condensation
The synthesis of this compound is achieved through a base-catalyzed Claisen-Schmidt condensation. The mechanism proceeds as follows:
-
Enolate Formation: A strong base, such as potassium hydroxide (KOH), abstracts an acidic α-proton from 2-hydroxyacetophenone to form a resonance-stabilized enolate ion.[1]
-
Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-hydroxybenzaldehyde.
-
Aldol Addition: This attack forms an intermediate aldol addition product.
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the target chalcone.
The selectivity of the Claisen-Schmidt reaction is enhanced by the fact that aromatic aldehydes, like 4-hydroxybenzaldehyde, lack α-hydrogens and therefore cannot undergo self-condensation.[4]
Optimized Synthesis Protocol
This protocol has been optimized to maximize the yield and purity of this compound.
Materials and Reagents
-
2-Hydroxyacetophenone
-
4-Hydroxybenzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol (Absolute)
-
Hydrochloric Acid (HCl), dilute solution
-
Distilled Water
-
Ethyl Acetate (for TLC)
-
Hexane (for TLC)
-
Silica Gel 60 F254 TLC plates
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) chamber and UV lamp
Reaction Parameters
For optimal results, the following reaction parameters should be closely followed:
| Parameter | Recommended Value | Rationale |
| Reactant Molar Ratio | 1:1 (2-Hydroxyacetophenone : 4-Hydroxybenzaldehyde) | An equimolar ratio ensures efficient consumption of both starting materials, minimizing waste and simplifying purification. |
| Catalyst | Potassium Hydroxide (KOH) | A strong base is essential for the efficient deprotonation of the acetophenone to form the nucleophilic enolate.[1] |
| Solvent | Ethanol | Ethanol is an excellent solvent for both the reactants and the base, facilitating a homogeneous reaction mixture. |
| Reaction Temperature | Room Temperature (20-25 °C) | Many chalcone syntheses proceed efficiently at room temperature, minimizing the formation of side products that can occur at elevated temperatures.[4] |
| Reaction Time | 12-24 hours | This duration allows the reaction to proceed to completion, maximizing the yield. Reaction progress should be monitored by TLC. |
Detailed Experimental Protocol
Reaction Setup
-
In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxyacetophenone in a minimal amount of absolute ethanol with stirring until fully dissolved.
-
In a separate beaker, dissolve 1.0 equivalent of 4-hydroxybenzaldehyde in absolute ethanol.
-
Prepare a 40-50% (w/v) aqueous solution of potassium hydroxide (KOH).
-
Slowly add the 4-hydroxybenzaldehyde solution to the stirred solution of 2-hydroxyacetophenone.
-
Carefully add the aqueous KOH solution dropwise to the reaction mixture at room temperature. A color change is typically observed, indicating the initiation of the reaction.
Reaction Monitoring
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A suitable mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, lower Rf spot indicates the formation of the product.
Work-up and Isolation
-
Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.[5]
-
Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) with constant stirring until the pH is neutral (pH ~7). This step protonates the chalcone product, causing it to precipitate out of the solution.[5]
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold distilled water to remove any inorganic impurities.
-
Allow the crude product to air dry or dry in a desiccator.
Purification
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[6][7]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If necessary, perform a hot gravity filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven to obtain the final product.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate indicates a pure compound.
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: Expect characteristic peaks for the O-H stretch (~3400 cm⁻¹), the conjugated C=O stretch (~1640 cm⁻¹), and C=C aromatic and alkene stretches (~1580 cm⁻¹).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction; Poor substrate reactivity. | Increase reaction time; ensure proper mixing and adequate catalyst concentration.[1] |
| "Oiling Out" during Recrystallization | The melting point of the compound is lower than the solution temperature; presence of impurities. | Re-heat the solution and add more solvent; allow the solution to cool more slowly; consider pre-purification by washing the crude product.[6] |
| Colored Impurities | Formation of side products. | Treat the solution with activated charcoal during recrystallization.[6] |
Workflow and Pathway Visualization
Experimental Workflow
Caption: Reaction mechanism of the Claisen-Schmidt condensation for chalcone synthesis.
Conclusion
This application note provides a detailed and optimized protocol for the high-yield synthesis of this compound via the Claisen-Schmidt condensation. By carefully controlling the reaction parameters and following the outlined procedures for work-up and purification, researchers can reliably obtain this valuable chalcone derivative in high purity for further investigation in drug discovery and development.
References
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- BenchChem. (2025). Technical Support Center: Purifying Chalcone Derivatives by Recrystallization.
-
Jayapal, M. R., et al. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research, 2(3), 127-132. Retrieved from [Link]
-
Patel, K. D., et al. (2014). Optimization of Synthetic Condition for 2'hydroxy Chalcone by using Mixture Design. International Journal of Pharmaceutical Sciences and Research, 5(9), 3736-3741. Retrieved from [Link]
-
Setyaningrum, T. P., et al. (2023). Development of chalcone synthesis: Optimization of synthetic method. AIP Conference Proceedings, 2679(1), 020002. Retrieved from [Link]
-
Chemistry Learning. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation [Video]. YouTube. Retrieved from [Link]
-
Sathya, V., & Gopalakrishnan, V. (2016). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of ChemTech Research, 9(5), 724-730. Retrieved from [Link]
-
Astuti, P., et al. (2017). Synthesis of 2',4-Dihydroxy-3-methoxychalcone and 2',4',4-Trihydroxy-3-methoxychalcone and Their Cytotoxic Activity against Cancer Cell Lines. AIP Conference Proceedings, 1823(1), 020048. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Chalcone Synthesis.
-
Zhang, L., et al. (2013). Synthesis of 2,4-dihydroxychalcone Derivatives as Potential Antidepressant Effect. Drug Research, 63(1), 46-51. Retrieved from [Link]
-
Setyaningrum, T. P., et al. (2023). Development Of Chalcone Synthesis: Optimization Of Synthetic Method. AIP Conference Proceedings, 2679, 020002. Retrieved from [Link]
-
Chtourou, M., & Trabelsi, M. (2021). Green synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. Japan Journal of Research, 2(4), 1-2. Retrieved from [Link]
-
JETIR. (2019). SYNTHESIS OF CHALCONES. JETIR, 6(6). Retrieved from [Link]
-
Nguyen, M. T. T., et al. (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(23), 5796-5800. Retrieved from [Link]
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Protocol and Application Notes for the Purification of 2',4'-Dihydroxychalcone by Recrystallization
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 2',4'-dihydroxychalcone, a biologically significant flavonoid precursor, using the fundamental technique of recrystallization. The protocol is designed for researchers in medicinal chemistry, natural product synthesis, and drug development who require high-purity chalcone derivatives for downstream applications. We delve into the theoretical principles of recrystallization, provide a detailed, step-by-step experimental workflow, and offer expert insights into solvent selection and troubleshooting common purification challenges. The aim is to equip scientists with a robust, self-validating methodology to achieve optimal purity and yield.
Introduction: The Significance of 2',4'-Dihydroxychalcone
Chalcones (1,3-diaryl-2-propen-1-ones) are a pivotal class of compounds in the flavonoid biosynthesis pathway and represent a privileged scaffold in medicinal chemistry.[1][2] Their core structure, featuring two aromatic rings connected by an α,β-unsaturated carbonyl system, is responsible for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][3]
Specifically, 2',4'-dihydroxychalcone (C₁₅H₁₂O₃, M.W. 240.25 g/mol ) has garnered significant interest.[4] The presence and position of hydroxyl groups on the A-ring are known to be critical for its cytotoxic and other biological activities.[5] Synthetic routes to this chalcone, typically involving a Claisen-Schmidt condensation between a substituted acetophenone and an aromatic aldehyde, often yield a crude product contaminated with unreacted starting materials, catalysts, or side-products.[1][3][6] For accurate biological evaluation, spectroscopic characterization, and further synthetic modification, obtaining the compound in high purity is not just a recommendation—it is an absolute necessity. Recrystallization stands as the most effective, scalable, and economical method to achieve this.[2][6]
The Guiding Principle: Recrystallization
Recrystallization is a purification technique for solid organic compounds based on their differential solubility in a chosen solvent or solvent system at different temperatures.[2] The core principle is straightforward:
-
Dissolution: The crude solid is dissolved in a minimum amount of a suitable solvent at or near its boiling point. The ideal solvent dissolves the target compound readily when hot but poorly when cold.
-
Filtration (Optional): If insoluble impurities are present, they are removed by hot gravity filtration.
-
Crystallization: The hot, saturated solution is allowed to cool slowly. As the temperature decreases, the solubility of the target compound drops, and it crystallizes out of the solution, leaving the more soluble impurities behind in the solvent (the "mother liquor").
-
Isolation: The pure crystals are collected by vacuum filtration.
The success of this technique hinges almost entirely on the selection of an appropriate solvent.
Solvent Selection for 2',4'-Dihydroxychalcone
An ideal recrystallization solvent for 2',4'-dihydroxychalcone should exhibit the following characteristics:
-
High Solvation Power at Elevated Temperatures: It must completely dissolve the chalcone when hot.
-
Low Solvation Power at Low Temperatures: It should afford poor solubility for the chalcone when cold to maximize crystal recovery.
-
Favorable Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removable by hot filtration).
-
Non-Reactive: The solvent must not react with the chalcone.
-
Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during drying.
Based on literature and empirical data, ethanol is a highly effective single solvent for the recrystallization of many chalcones.[6][7][8] For 2',4'-dihydroxychalcone, a mixed-solvent system of ethanol and water can also be employed to fine-tune the solubility characteristics.
| Solvent/System | Classification | Suitability for 2',4'-Dihydroxychalcone | Rationale & Comments |
| Ethanol | Good Solvent | Excellent (Single-Solvent) | Dissolves the chalcone well when hot and has significantly lower solubility when cold. Commonly cited in protocols.[6][7][8] |
| Methanol | Good Solvent | Good (Single-Solvent) | Similar properties to ethanol. May be used as an alternative.[5] |
| Ethanol/Water | Mixed-Solvent | Excellent (Mixed-Solvent) | Water acts as the "poor" or anti-solvent. This system is useful if the chalcone is too soluble in pure ethanol even when cold, allowing for higher recovery.[9] |
| Acetone | Good Solvent | Good | 2',4'-dihydroxychalcone is soluble in acetone.[10][11] It can be used, but its high volatility requires careful handling. |
| Ethyl Acetate | Good Solvent | Fair | While the compound is soluble, the temperature-solubility gradient may not be as steep as with alcohols, potentially leading to lower recovery.[10][11] |
| Dichloromethane | Good Solvent | Poor for Recrystallization | The compound is soluble, but the low boiling point (approx. 40°C) provides a very narrow temperature range for effective recrystallization.[10][11] |
Recommendation: For initial trials, ethanol is the preferred single solvent. If recovery is low, an ethanol-water mixed-solvent system should be employed.
Detailed Experimental Protocol
Safety Precautions:
-
2',4'-Dihydroxychalcone is classified as a skin and eye irritant.[4]
-
Always handle the compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[12][13]
-
Dissolution:
-
Place the crude 2',4'-dihydroxychalcone (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Using an Erlenmeyer flask minimizes solvent evaporation and prevents airborne contamination.
-
Add a magnetic stir bar or a boiling chip to ensure smooth boiling.
-
Add a small volume of ethanol (e.g., 5-10 mL) and begin heating the mixture on a hot plate with stirring.
-
Continue to add ethanol in small portions until the chalcone is completely dissolved at the boiling point. Crucial: Use the minimum amount of hot solvent required to form a clear solution to ensure the solution is saturated upon cooling.
-
-
Hot Filtration (Perform only if insoluble impurities are visible):
-
Place a stemless or short-stemmed funnel with fluted filter paper into the neck of a clean, pre-heated receiving Erlenmeyer flask. Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper.[9]
-
Quickly pour the hot, dissolved chalcone solution through the filter paper.
-
Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals, which are less likely to trap impurities.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
-
Isolation & Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Break the vacuum and gently wash the crystals on the filter paper with a small amount of ice-cold ethanol.[9] This removes any residual mother liquor containing soluble impurities without re-dissolving a significant amount of the product.
-
Re-apply the vacuum to pull the wash solvent through.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for 15-20 minutes to air-dry.
-
Transfer the semi-dry crystals to a watch glass and dry them to a constant weight in a vacuum oven at a low temperature (e.g., 40-50°C) or in a desiccator.
-
-
Validation:
Visualization of the Recrystallization Workflow
The following diagram illustrates the logical steps and decision points within the purification protocol.
Caption: Workflow diagram for the purification of 2',4'-dihydroxychalcone.
Troubleshooting Common Recrystallization Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| "Oiling Out" (Product separates as a liquid instead of a solid) | 1. The solution is too highly concentrated, causing rapid precipitation. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. Significant impurities are present, causing freezing-point depression.[9] | 1. Re-heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent to decrease saturation, and cool more slowly.[9] 2. Switch to a solvent with a lower boiling point. 3. Attempt to pre-purify the crude product or use a seed crystal to induce proper crystallization.[9] |
| Low Recovery of Product | 1. Too much solvent was used during the dissolution step. 2. Premature crystallization occurred during hot filtration. 3. The compound has significant solubility in the cold solvent. | 1. Evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals.[14] 2. Ensure the filtration apparatus is sufficiently pre-heated. 3. Cool the solution in an ice-salt bath for a lower temperature. Consider switching to a solvent system where the product is less soluble when cold (e.g., ethanol/water). |
| Colored Impurities Remain in Crystals | 1. The colored impurity has solubility properties very similar to the product. 2. Crystals formed too quickly, trapping impurities. | 1. Before hot filtration, add a small amount (1-2% by weight) of activated charcoal to the hot solution and boil for a few minutes to adsorb the colored impurities. Remove the charcoal via hot filtration.[9] 2. Ensure the crystallization process occurs slowly. |
| No Crystals Form Upon Cooling | 1. The solution is not sufficiently saturated (too much solvent was used). 2. The solution is supersaturated and requires nucleation. | 1. Boil off some of the solvent to increase the concentration and attempt to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed crystal" of the pure compound.[9] |
References
-
Journal of Chemical and Pharmaceutical Research (JOCPR). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH.[Link]
-
The Royal Society of Chemistry. Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.[Link]
-
Homework.Study.com. Why is it important to recrystallize the Chalcone before proceeding with the hydrogenation reactions?[Link]
-
AIP Publishing. Synthesis Of 2',4-Dihydroxy-3-Methoxychalcone And Its Activity As An Anticancer.[Link]
-
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-
PubMed. Synthesis of 2,4-dihydroxychalcone Derivatives as Potential Antidepressant Effect.[Link]
-
SciSpace. Green synthesis of chalcones derivatives.[Link]
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
Abstract
This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, a chalcone of significant interest in pharmaceutical research. The method is designed for purity assessment and can resolve the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Introduction: The Significance of Chalcone Purity
This compound, a member of the chalcone family, is a precursor in flavonoid biosynthesis and possesses a wide array of biological activities, attracting considerable interest in drug development.[1] Structurally, chalcones are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The purity of such active pharmaceutical ingredients is a critical quality attribute that directly impacts their safety and efficacy. Therefore, a reliable and validated analytical method is paramount for quality control in research and manufacturing environments.
This document provides a comprehensive guide for the determination of purity of this specific chalcone using a stability-indicating HPLC method. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's development.
Principle of the Method: Reversed-Phase Chromatography
The method leverages reversed-phase HPLC to separate the non-polar chalcone from more polar or less polar impurities.[1] A C18 stationary phase, which is non-polar, is employed. The mobile phase consists of a polar mixture of acetonitrile and water, with a small amount of phosphoric acid.[2][3] The principle of separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The target analyte, being relatively non-polar, is retained on the C18 column longer than highly polar impurities but elutes before more non-polar species. The addition of phosphoric acid to the mobile phase serves to protonate the phenolic hydroxyl groups, suppressing their ionization and leading to sharper, more symmetrical peaks. UV detection is employed, as chalcones exhibit strong absorbance in the UV-Vis spectrum, typically between 340-390 nm.[1]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]
-
Solvents: HPLC-grade acetonitrile, and HPLC-grade water.
-
Reagents: Phosphoric acid (85%), analytical grade.
-
Reference Standard: Well-characterized this compound with a purity of ≥99.5%.
-
Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials with septa, and 0.45 µm syringe filters.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions. These parameters were chosen to ensure adequate resolution of the main peak from potential impurities and degradation products.
| Parameter | Recommended Conditions |
| Stationary Phase | C18 Column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 350 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the test sample, transfer to a 50 mL volumetric flask, dissolve and dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter.[1]
Method Validation: A Self-Validating System
The analytical method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[4][5]
Specificity and Stability-Indicating Properties
Specificity was demonstrated by subjecting a sample solution to forced degradation under various stress conditions to ensure the method can resolve the main analyte from any degradation products.[6][7]
-
Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.
-
Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.
-
Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.
-
Thermal Degradation: Solid sample kept at 105°C for 48 hours.
-
Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.
The results of the forced degradation studies showed significant degradation under basic and oxidative conditions, with the main peak being well-resolved from all degradation product peaks, thus confirming the stability-indicating nature of the method.[6][8]
Linearity
The linearity of the method was evaluated by analyzing five concentrations of the reference standard ranging from 10 to 75 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Linearity Range | 10 - 75 µg/mL | - |
Accuracy
Accuracy was determined by the recovery of a known amount of the reference standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the working standard concentration).
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.8 | 0.45 | 98.0% - 102.0% |
| 100% | 100.2 | 0.32 | 98.0% - 102.0% |
| 120% | 100.5 | 0.51 | 98.0% - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[9]
-
Repeatability: Six replicate injections of the working standard solution were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.
| Precision Level | % RSD of Peak Area | Acceptance Criteria |
| Repeatability | 0.42% | ≤ 2.0% |
| Intermediate Precision | 0.78% | ≤ 2.0% |
Robustness
The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% acetonitrile)
The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the robustness of the method.
System Suitability
To ensure the performance of the chromatographic system, a system suitability test is performed before each analytical run. A working standard solution is injected five times, and the following parameters are evaluated:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Visualizations
Caption: HPLC Purity Analysis Workflow.
Caption: Forced Degradation Study Design.
Conclusion
The developed RP-HPLC method for the purity determination of this compound is specific, linear, accurate, precise, and robust. The stability-indicating nature of the method makes it suitable for routine quality control analysis and for stability studies of the drug substance. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory.
References
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European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. EMA/CHMP/ICH/381/1995. Published March 31, 2022. Available at: [Link]
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Pise, N., Raheja, R., & Prabhu, A. Forced Degradation Studies on Agents of Therapeutic Interest. Sciforum. Available at: [Link]
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SIELC Technologies. Separation of Ethanone, 1-(2,3,4-trihydroxyphenyl)- on Newcrom R1 HPLC column. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6433293, 2,4-Dihydroxychalcone. Retrieved January 22, 2026 from [Link].
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International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Published November 30, 2023. Available at: [Link]
- Sarneski, J. E., et al. (1990). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid.
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- Tavares, L. C., et al. (2015). Development and Characterization of Synthetic Chalcones-Loaded Eudragit RS 100 Microparticles for Oral Delivery. Journal of the Brazilian Chemical Society, 26(1), 113-121.
- Bajaj, S., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Sirka, L., et al. (2022). (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl) prop-2-en-1-ones: Synthesis, In Vitro Cytotoxic Activity and Molecular Docking Studies.
- Tavares, L. C., et al. (2015). Specificity of the chromatographic method using chalcones 1 and 2 in methanol solution (40 µg mL−1) and blank microparticles.
- de Oliveira, A. R. M., et al. (2015). Validation of a HPLC Method to Assay a Synthetic Chalcone in a Nanoemulsion Dosage Form and in Porcine Ear Skin for Permeation/Retention Studies.
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The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available at: [Link]
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Human Metabolome Database. Showing metabocard for 2,4-Dihydroxychalcone (HMDB0039612). Available at: [Link]
- Raval, M., & Panchal, I. (2023). Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. South Eastern European Journal of Public Health.
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Application Notes & Protocols: The Strategic Use of 2',4'-Dihydroxychalcone as a Versatile Intermediate in Flavonoid Synthesis
Abstract
Flavonoids represent a vast and structurally diverse class of polyphenolic compounds that are central to drug discovery and materials science, owing to their extensive biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The synthetic accessibility of these scaffolds is paramount for developing novel therapeutic agents. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are the biogenetic precursors of all flavonoids and serve as indispensable starting materials in synthetic chemistry.[4][5] This guide focuses on 2',4'-dihydroxychalcone, a particularly strategic intermediate whose inherent chemical functionalities—most notably the ortho-hydroxyl group (2'-OH) on ring A—provide a gateway to a variety of flavonoid classes. We present the foundational principles, detailed synthetic protocols, and mechanistic insights for leveraging 2',4'-dihydroxychalcone to construct flavanones, flavones, and aurones, thereby enabling researchers to build diverse molecular libraries for screening and development.
Part 1: Foundational Synthesis of the Keystone Intermediate: 2',4'-Dihydroxychalcone
The journey into flavonoid synthesis begins with the reliable construction of the chalcone backbone. The most robust and widely adopted method for this is the Claisen-Schmidt condensation, a base-catalyzed crossed-aldol reaction.
Principle of the Reaction: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation involves the reaction between an acetophenone derivative (in this case, 2,4-dihydroxyacetophenone) and an aromatic aldehyde (e.g., benzaldehyde) in the presence of a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH).[6][7] The reaction proceeds through the formation of a resonance-stabilized enolate from the acetophenone, which then acts as a nucleophile. This enolate attacks the electrophilic carbonyl carbon of the aldehyde, leading to an aldol adduct that rapidly dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone system of the chalcone.
Reaction Mechanism: Claisen-Schmidt Condensation
The mechanism is a classic example of base-catalyzed carbonyl chemistry, valued for its efficiency and predictability.
}
Figure 1: Mechanism of 2',4'-dihydroxychalcone synthesis.
Protocol 1: Synthesis of 2',4'-Dihydroxychalcone
This protocol details a standard laboratory procedure for synthesizing the title compound.
Materials:
-
2,4-Dihydroxyacetophenone
-
Benzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated or 2M
-
Standard laboratory glassware (round-bottom flask, stir bar, dropping funnel, beakers)
-
Stir plate, ice bath, Buchner funnel and filtration apparatus
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 2,4-dihydroxyacetophenone in a minimal amount of ethanol (e.g., 50 mL for 10 mmol scale) with magnetic stirring.
-
Aldehyde Addition: To this solution, add 1.0-1.1 equivalents of benzaldehyde. Stir for 5 minutes to ensure a homogenous mixture.
-
Catalyst Preparation: In a separate beaker, prepare a 40-50% (w/v) aqueous solution of KOH. Causality Note: A high concentration of base is crucial to deprotonate the α-carbon of the acetophenone, which is less acidic than a typical ketone due to the phenolic hydroxyl groups. This drives the equilibrium towards enolate formation.
-
Catalyst Addition: Cool the reaction flask in an ice bath. Slowly add the aqueous KOH solution dropwise over 15-20 minutes. A distinct color change (typically to a deep red or orange) and warming of the flask should be observed. Causality Note: The dropwise addition at low temperature helps to control the exothermic reaction and minimize potential side reactions, such as the Cannizzaro reaction of the aldehyde.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically complete within 12-24 hours. Progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase (e.g., 7:3 v/v).
-
Work-up and Isolation: Pour the reaction mixture slowly into a beaker containing a stirred mixture of crushed ice and water (approx. 200 mL). Causality Note: This step quenches the reaction and precipitates the water-insoluble chalcone salt.
-
Acidification: While stirring vigorously, slowly add concentrated or 2M HCl until the solution is acidic (pH ~2-3), confirmed with litmus or pH paper. This protonates the phenoxides and the chalcone product, causing it to precipitate as a solid. A color change from deep red to yellow is characteristic.
-
Collection and Washing: Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol. Dry the purified crystals under vacuum.
Expected Results and Characterization
The procedure should yield 2',4'-dihydroxychalcone as a bright yellow crystalline solid.
| Parameter | Description | Reference |
| Appearance | Yellow crystalline solid | [8] |
| Molecular Formula | C₁₅H₁₂O₃ | [9] |
| Molecular Weight | 240.26 g/mol | [9] |
| Melting Point | 178-182 °C | [8] |
| IR (cm⁻¹) | ~3400 (O-H, broad), ~1640 (C=O, conjugated), ~1580 (C=C, aromatic/alkene) | [6][10] |
| ¹³C NMR (DMSO-d₆, δ) | ~192 (C=O), ~165, ~163 (C-OH), ~144 (β-C), ~135-114 (Ar-C), ~118 (α-C) | [11] |
| Mass Spec (m/z) | 240 [M]⁺, 239 [M-H]⁻ | [9] |
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low or No Yield | Insufficient base; Incomplete reaction; Reactants impure. | Ensure adequate catalyst concentration and proper mixing. Increase reaction time. Check purity of starting materials.[6] |
| Oily Product | Impurities or incomplete precipitation. | Ensure complete acidification. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. Re-purify via column chromatography if recrystallization fails. |
| Multiple Spots on TLC | Side reactions (e.g., self-condensation of acetophenone). | Ensure slow, cold addition of the base. Use a slight excess of aldehyde (1.1 eq) to favor the crossed-aldol reaction. |
Part 2: The Synthetic Divergence: Crafting Flavonoid Scaffolds
The strategic placement of the 2'-hydroxyl group in 2',4'-dihydroxychalcone is the key to its utility. This group is perfectly positioned for an intramolecular nucleophilic attack to form the central heterocyclic ring of the flavonoid core. The specific reaction conditions and reagents dictate which class of flavonoid is formed.
}
Figure 2: Divergent synthesis of flavonoid classes.
A. Synthesis of Flavanones via Intramolecular Cyclization
Flavanones are formed through an intramolecular Michael-type addition, where the 2'-hydroxyl group attacks the β-carbon of the enone system. This reaction is readily catalyzed by acid or base.[12][13] In nature, this stereospecific cyclization is catalyzed by the enzyme chalcone isomerase.[12][14]
Principle: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the β-carbon. The nucleophilic 2'-OH group then attacks this position, and subsequent tautomerization yields the stable flavanone ring system.
Protocol 2: Acid-Catalyzed Cyclization to a Flavanone
Materials:
-
2',4'-Dihydroxychalcone
-
Ethanol or Acetic Acid[12]
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst[15]
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
Procedure:
-
Dissolution: Dissolve the 2',4'-dihydroxychalcone (1.0 eq) in ethanol (or acetic acid) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 5-8 drops). Causality Note: The strong acid acts as a catalyst to activate the enone system for intramolecular attack, significantly accelerating a reaction that might otherwise take days or weeks.[12]
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC, observing the disappearance of the yellow chalcone spot and the appearance of a new, typically UV-active but colorless, flavanone spot.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the excess acid by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.
-
Extraction/Isolation: The flavanone product may precipitate and can be collected by filtration. If it remains in solution, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
B. Synthesis of Flavones via Oxidative Cyclization
Flavones are a highly prevalent class of flavonoids characterized by a C2-C3 double bond in the C-ring. They are synthesized from 2'-hydroxychalcones via an oxidative cyclization reaction. Several reagents can accomplish this transformation, with iodine in a solvent like dimethyl sulfoxide (DMSO) being a common and effective choice.[16]
Principle: The reaction is believed to proceed via an initial intramolecular oxo-Michael addition to form a flavanone-like intermediate enolate. This enolate is then trapped and oxidized by the reagent (e.g., I₂), followed by an elimination step to introduce the C2-C3 double bond and form the aromatic C-ring of the flavone.[16]
Protocol 3: Iodine-Mediated Oxidative Cyclization to a Flavone
Materials:
-
2',4'-Dihydroxychalcone
-
Iodine (I₂)
-
Dimethyl Sulfoxide (DMSO)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2',4'-dihydroxychalcone (1.0 eq) in DMSO.
-
Reagent Addition: Add a catalytic to stoichiometric amount of iodine (I₂) to the solution. Causality Note: Iodine serves as the oxidizing agent that facilitates the dehydrogenation of the flavanone intermediate to the more stable, fully conjugated flavone system.[16]
-
Heating: Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and pour it into a beaker of cold water.
-
Quenching: Add saturated sodium thiosulfate solution dropwise to quench any unreacted iodine (indicated by the disappearance of the brown color).
-
Isolation and Purification: The precipitated flavone can be collected by filtration, washed with water, and dried. Recrystallization or column chromatography will yield the pure product.
C. Synthesis of Aurones via Regioselective Cyclization
Aurones are structural isomers of flavones, containing a five-membered heterocyclic ring. Their synthesis from 2'-hydroxychalcones demonstrates the power of reagent choice in directing reaction pathways. Transition metal salts, such as mercury(II) acetate [Hg(OAc)₂] or copper(II) bromide [CuBr₂], selectively catalyze the cyclization to form aurones.[16][17]
Principle: The transition metal is thought to coordinate to the alkene double bond of the chalcone. This coordination makes the α-carbon susceptible to intramolecular nucleophilic attack by the 2'-hydroxyl group, a 5-endo-trig cyclization, leading to the five-membered ring of the aurone scaffold after an elimination step.[16]
Protocol 4: Hg(OAc)₂-Mediated Oxidative Cyclization to an Aurone
Safety First: Mercury compounds are highly toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). All mercury-containing waste must be disposed of according to institutional hazardous waste protocols.
Materials:
-
2',4'-Dihydroxychalcone
-
Mercury(II) Acetate [Hg(OAc)₂]
-
Pyridine (as solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2',4'-dihydroxychalcone (1.0 eq) in dry pyridine.
-
Reagent Addition: Add one molar equivalent of Hg(OAc)₂ to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC. Causality Note: The use of Hg(OAc)₂ is highly selective for aurone formation, preventing the competing 6-endo-trig cyclization that leads to flavanones and flavones.[16][17]
-
Work-up: After cooling, pour the reaction mixture into a beaker containing dilute hydrochloric acid and ice. This will precipitate the aurone product and quench the mercury salts.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude aurone can be purified by recrystallization from a suitable solvent like ethanol.
Part 3: Significance in Drug Discovery and Development
The ability to efficiently synthesize 2',4'-dihydroxychalcone and subsequently convert it into diverse flavonoid classes is of immense value to drug development professionals.[2] This "divergent synthesis" approach allows for the rapid creation of a library of related but structurally distinct molecules from a single, easily accessible intermediate.
}
Figure 3: Role of chalcone-based synthesis in the drug discovery pipeline.
By modifying the substitution patterns on either the starting acetophenone or benzaldehyde, and then applying the cyclization protocols described herein, researchers can generate a vast matrix of flavonoid analogues. This library can then be screened against various biological targets to identify "hit" compounds. Subsequent structure-activity relationship (SAR) studies can guide the synthesis of more potent and selective "lead" compounds, ultimately accelerating the path toward new therapeutic agents for a wide range of diseases.[3][18][19]
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Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. Nepalese Journal of Chemistry. Available at: [Link]
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Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclizati. Semantic Scholar. Available at: [Link]
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A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. ResearchGate. Available at: [Link]
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Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. MDPI. Available at: [Link]
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Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available at: [Link]
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Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. RSC Publishing. Available at: [Link]
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Synthesis of 2,4-dihydroxychalcone Derivatives as Potential Antidepressant Effect. PubMed. Available at: [Link]
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Recent advances in anti-inflammatory synthetic flavonoids as potential drugs. ResearchGate. Available at: [Link]
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THE ROLE OF FLAVONOIDS IN DRUG DISCOVERY- REVIEW ON POTENTIAL APPLICATIONS. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. The Royal Society of Chemistry. Available at: [Link]
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Synthesis of Some Novel Flavanones and Evaluation of Antioxidant Activities. RJPT. Available at: [Link]
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Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein. MDPI. Available at: [Link]
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Synthesis and biological activities of aurones: A Review. International Journal of Pure & Applied Bioscience. Available at: [Link]
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2',4'-Dihydroxychalcone - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI. Available at: [Link]
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Important Flavonoids and Their Role as a Therapeutic Agent. PMC. Available at: [Link]
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- 19. rjlbpcs.com [rjlbpcs.com]
Probing Cellular Fate: Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2',4'-Dihydroxychalcone
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the cytotoxic properties of 2',4'-dihydroxychalcone. This document provides not only step-by-step protocols for key in vitro assays but also delves into the scientific rationale behind the experimental choices, ensuring a robust and reproducible assessment of this promising natural product's anti-cancer potential.
Introduction: The Therapeutic Promise of Chalcones
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have garnered significant attention in oncology research. The substitution patterns on these aromatic rings are pivotal to their biological activity. Specifically, the presence of hydroxyl groups at the C-2' and C-4' positions on the A ring has been correlated with cytotoxic effects in various cancer cell lines. 2',4'-dihydroxychalcone is a key member of this class, and understanding its interaction with cancer cells is a critical step in evaluating its therapeutic potential. This guide outlines a strategic approach to characterizing its cytotoxic and cytostatic effects through a suite of well-established in vitro assays.
Part 1: Foundational Cytotoxicity Screening - Assessing Cell Viability
The initial evaluation of a potential anti-cancer compound involves determining its effective concentration range for inhibiting cell proliferation or inducing cell death. Assays that measure metabolic activity are excellent tools for this purpose, providing a quantitative measure of cell viability.
The MTT Assay: A Measure of Metabolic Competence
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that stands as a gold standard for assessing cell viability.[1] It relies on the enzymatic activity of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[2][3] The quantity of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[4]
-
Cell Seeding:
-
Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of 2',4'-dihydroxychalcone in culture medium. It is advisable to perform a wide range of concentrations (e.g., 0.1 µM to 100 µM) for the initial screening.
-
Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of the chalcone. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Incubation:
-
Following treatment, add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[5]
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well.[5]
-
Gently pipette to ensure complete dissolution of the crystals. Shaking on an orbital shaker for 15 minutes can aid this process.[1]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
-
Visualization of the MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Observed Cytotoxicity of 2',4'-Dihydroxychalcone and Derivatives
| Cell Line | Compound | Assay | IC₅₀ (µM) | Reference |
| MCF-7 (Breast) | 2',4'-dihydroxychalcone derivatives | SRB | 8.4 - 34.3 | |
| PC-3 (Prostate) | 2',4'-dihydroxychalcone derivatives | SRB | 9.3 - 29.4 | |
| HT-29 (Colorectal) | 2',4'-dihydroxychalcone derivatives | SRB | 15.3 - 36.3 | |
| Hela (Cervical) | 2',4'-dihydroxy-3-methoxychalcone | MTT | 12.80 (µg/mL) | [6] |
| WiDr (Colon) | 2',4'-dihydroxy-3-methoxychalcone | MTT | 19.57 (µg/mL) | [6] |
| T47D (Breast) | 2',4'-dihydroxy-3-methoxychalcone | MTT | 20.73 (µg/mL) | [6] |
| A549 (Lung) | 2,2′,4′-trihydroxychalcone | CCK-8 | 33.46 (48h) | [2] |
| U266 (Multiple Myeloma) | 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone | CCK-8 | 15.02 | [4] |
| MM.1S (Multiple Myeloma) | 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone | CCK-8 | 18.36 | [4] |
| RPMI8226 (Multiple Myeloma) | 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone | CCK-8 | 25.97 | [4] |
Part 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of 2',4'-dihydroxychalcone has been established, the next critical step is to determine the mode of cell death. Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is fundamental.
Annexin V/Propidium Iodide Staining: A Dual-Staining Approach to Apoptosis
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[7] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[8] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[8] This dual-staining method, analyzed by flow cytometry, allows for the quantitative differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[7]
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with 2',4'-dihydroxychalcone at concentrations around the predetermined IC₅₀ for a specified time (e.g., 24 or 48 hours).
-
Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells once with cold 1X PBS.[7]
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Add 1-2 µL of a 100 µg/mL PI working solution.[9]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants.
-
-
Interpreting the Results:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Integrity
The LDH assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10][11] This assay serves as a valuable complement to the MTT assay, which measures metabolic activity.
-
Experimental Setup:
-
Plate and treat cells with 2',4'-dihydroxychalcone as described for the MTT assay.
-
Include the following controls in triplicate:
-
-
Sample Collection:
-
Centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer 50-100 µL of the cell culture supernatant to a fresh 96-well plate.[12]
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a substrate mix and a catalyst.
-
Add 100 µL of the reaction mixture to each well containing the supernatant.[12]
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.[10][12]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the culture medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Part 3: Investigating the Molecular Underpinnings of Cytotoxicity
Chalcones are known to modulate various signaling pathways involved in cell survival, proliferation, and apoptosis. A deeper understanding of 2',4'-dihydroxychalcone's mechanism of action can be achieved by examining its effects on key regulatory proteins.
The PI3K/Akt/mTOR Pathway: A Central Regulator of Cell Fate
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial cascade that promotes cell growth, proliferation, and survival.[13][14] Its hyperactivation is a common feature in many cancers. Several studies have indicated that chalcones can exert their anti-cancer effects by inhibiting this pathway, thereby promoting apoptosis.[4][6][15]
The proposed mechanism involves the suppression of PI3K, which in turn prevents the phosphorylation and activation of Akt.[14] Deactivated Akt can no longer phosphorylate and activate mTOR, a key regulator of protein synthesis and cell growth.[13] Inhibition of this pathway can lead to the upregulation of pro-apoptotic proteins like Bad and the downregulation of anti-apoptotic proteins such as Bcl-2.[6] This shift in the balance of pro- and anti-apoptotic proteins can trigger the mitochondrial intrinsic apoptotic pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3.[6]
Visualization of the PI3K/Akt/mTOR Signaling Pathway
Caption: Potential signaling pathway for 2',4'-dihydroxychalcone-induced apoptosis.
Conclusion
The protocols and scientific rationale presented in these application notes provide a robust framework for the in vitro cytotoxic evaluation of 2',4'-dihydroxychalcone. By systematically assessing cell viability, delineating the mode of cell death, and investigating the underlying molecular mechanisms, researchers can build a comprehensive profile of this compound's anti-cancer activity. This multi-faceted approach is essential for the preclinical development of novel therapeutic agents and contributes to a deeper understanding of the intricate interplay between natural products and cancer cell biology.
References
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2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Ultrasound assisted synthesis and cytotoxicity evaluation of known 2',4'-dihydroxychalcone derivatives against cancer cell lines. (2021). Food and Chemical Toxicology, 148, 111969. Retrieved January 21, 2026, from [Link]
-
Synthesis Of 2',4-Dihydroxy-3-Methoxychalcone And 2',4',4-Trihydroxy-3-Methoxychalcone And Their Cytotoxic Activities Against Cancer Cell Lines. (2017). AIP Conference Proceedings, 1823(1), 020048. Retrieved January 21, 2026, from [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. Retrieved January 21, 2026, from [Link]
-
LDH cytotoxicity assay. (2024). protocols.io. Retrieved January 21, 2026, from [Link]
-
Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells. (2019). Oncology Letters, 18(5), 4889-4896. Retrieved January 21, 2026, from [Link]
-
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells. (2019). Food and Chemical Toxicology, 131, 110533. Retrieved January 21, 2026, from [Link]
-
MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025). Benchling. Retrieved January 21, 2026, from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Massachusetts Chan Medical School. Retrieved January 21, 2026, from [Link]
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). OZ Biosciences. Retrieved January 21, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol, 3(6), e374. Retrieved January 21, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLOS ONE, 6(11), e26908. Retrieved January 21, 2026, from [Link]
-
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells. (2019). Food and Chemical Toxicology, 131, 110533. Retrieved January 21, 2026, from [Link]
-
Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells. (2018). Oncology Letters, 15(4), 5536-5540. Retrieved January 21, 2026, from [Link]
-
DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. (2012). International Journal of Cancer, 131(4), 10.1002/ijc.27305. Retrieved January 21, 2026, from [Link]
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Application Note: High-Throughput Screening of Hydroxychalcones for Antimicrobial and Antifungal Activity
Introduction: The Therapeutic Promise of Hydroxychalcones
Chalcones (1,3-diaryl-2-propen-1-ones) are a major class of natural products, belonging to the flavonoid family, that are abundantly found in various plants, fruits, and vegetables.[1] Their simple chemical scaffold, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, allows for extensive synthetic modification, making them a "privileged structure" in medicinal chemistry.[2] Among these, hydroxychalcones have garnered significant interest due to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and notably, potent antimicrobial and antifungal properties.[3][4]
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[2] Hydroxychalcones represent a promising avenue of research, as they often exhibit activity against resistant strains and employ diverse mechanisms of action that differ from conventional antibiotics.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized screening of hydroxychalcones for antimicrobial and antifungal efficacy. It details the underlying mechanisms, offers field-proven protocols grounded in international standards, and provides a framework for data interpretation.
Scientific Foundation: Mechanism of Action
The antimicrobial and antifungal effects of hydroxychalcones are multifaceted and can vary depending on the specific substitution patterns on the aromatic rings.[1][3] Understanding these mechanisms is crucial for interpreting screening results and guiding lead optimization.
-
Cell Membrane and Wall Disruption: A primary mechanism involves the disruption of the microbial cell membrane or wall.[5] Scanning electron microscopy (SEM) studies have shown that certain chalcones can cause significant morphological damage to the fungal cell wall.[5] The lipophilic nature of the chalcone backbone facilitates interaction with and insertion into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. This is often evidenced by the increased uptake of dyes like propidium iodide, which can only penetrate cells with compromised membranes.[6]
-
Enzyme Inhibition: Chalcones are known to target and inhibit critical microbial enzymes. The α,β-unsaturated ketone (a Michael acceptor) can react with nucleophilic residues, such as the thiol groups of cysteines, in enzyme active sites.[6] Key targets include enzymes involved in bacterial cell wall synthesis (e.g., MurA transferase), DNA replication (e.g., DNA gyrase), and metabolic pathways like glutathione-S-transferases, which are often implicated in drug resistance.[6][7]
-
Efflux Pump Inhibition: A significant contributor to multidrug resistance is the active extrusion of drugs from the microbial cell by efflux pumps.[2] Certain chalcones have been shown to inhibit these pumps, particularly those of the major facilitator superfamily (MFS), thereby restoring the efficacy of conventional antibiotics when used in combination.[2]
The specific substitutions on the chalcone scaffold play a critical role. Electron-withdrawing groups, such as halogens, in certain positions can enhance activity, while the number and position of hydroxyl groups influence both potency and the mechanism of action.[1][5]
Experimental Protocols: A Validated Approach
The following protocols are based on the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and trustworthiness of results.[8][9] The broth microdilution method is presented as the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.[8][10]
Protocol 1: Antimicrobial Susceptibility Testing (AST)
This protocol outlines the broth microdilution method for determining the MIC of hydroxychalcones against aerobic bacteria, adapted from the CLSI M07 guidelines.[8][10]
Materials:
-
Test Hydroxychalcones
-
Dimethyl Sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates with lids
-
Multichannel pipettes and sterile tips
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35 ± 2°C)
Step-by-Step Methodology:
-
Preparation of Chalcone Stock Solutions:
-
Causality: DMSO is a common solvent for dissolving hydrophobic compounds like chalcones for biological assays.[11] A high-concentration stock is necessary for serial dilutions.
-
Action: Dissolve the synthesized hydroxychalcone in sterile DMSO to create a 10 mg/mL stock solution. Vortex thoroughly to ensure complete dissolution. Store at -20°C.
-
-
Preparation of Bacterial Inoculum:
-
Causality: A standardized inoculum concentration is critical for the reproducibility of MIC results. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL, which is the starting point for the final dilution.[12]
-
Action: From an overnight culture plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This suspension must be used within 15 minutes.
-
Action: Dilute this adjusted suspension in CAMHB to achieve a final standardized inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11] A typical dilution is 1:100 followed by a 1:2 dilution in the plate (e.g., 10 µL of 1.5x10⁸ CFU/mL into 10 mL of broth, then 100 µL of this into 100 µL in the well).
-
-
Serial Dilution in Microtiter Plate:
-
Causality: A two-fold serial dilution series allows for the precise determination of the MIC across a relevant concentration range.
-
Action: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare an intermediate dilution of the chalcone stock solution in CAMHB. Add 200 µL of this solution to well 1. c. Transfer 100 µL from well 1 to well 2, mixing thoroughly. Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no chalcone). Add 100 µL of CAMHB. e. Well 12 will serve as the sterility control (no chalcone, no inoculum). Add 200 µL of CAMHB.
-
-
Inoculation and Incubation:
-
Causality: Even distribution of the inoculum is essential for uniform growth. Incubation conditions are optimized for the growth of most clinically relevant aerobic bacteria.
-
Action: Add 100 µL of the standardized bacterial inoculum (from step 2) to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well will be 200 µL (or 100 µL if using pre-filled plates).[12]
-
Action: Cover the plate and incubate at 37°C for 18-24 hours.[11]
-
-
Reading and Interpreting Results:
-
Causality: The MIC is determined by visual inspection of turbidity, which indicates bacterial growth.
-
Action: After incubation, check the control wells. Well 11 should be turbid (growth), and well 12 should be clear (sterile). The MIC is the lowest concentration of the hydroxychalcone at which there is no visible growth (i.e., the first clear well).
-
Protocol 2: Antifungal Susceptibility Testing (AFST)
This protocol is adapted from CLSI M27 guidelines for yeasts and M38 for filamentous fungi, providing a standardized method for determining the antifungal MIC of hydroxychalcones.[13]
Materials:
-
Test Hydroxychalcones
-
Dimethyl Sulfoxide (DMSO, sterile)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Sterile 96-well microtiter plates with lids
-
Spectrophotometer or hemocytometer
-
Incubator (35°C for yeasts, 30-35°C for molds)
Step-by-Step Methodology:
-
Preparation of Chalcone Stock Solutions:
-
Action: Follow the same procedure as in Protocol 1, Step 1.
-
-
Preparation of Fungal Inoculum:
-
Causality: Inoculum preparation differs for yeasts and molds. The final concentration is lower than for bacteria to ensure proper growth and endpoint determination.
-
Action (Yeasts): Adjust a saline suspension of the yeast to a 0.5 McFarland standard. Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.
-
Action (Molds): For filamentous fungi like Aspergillus, harvest conidia from a mature culture and count using a hemocytometer. Adjust the conidial suspension in RPMI to a final concentration of 0.4–5 x 10⁴ CFU/mL.[14]
-
-
Serial Dilution and Inoculation:
-
Action: Perform the two-fold serial dilutions in the 96-well plate as described in Protocol 1, Step 3, but using RPMI medium instead of CAMHB.
-
Action: Inoculate each well (except the sterility control) with 100 µL of the standardized fungal inoculum.
-
-
Incubation:
-
Causality: Fungi generally require longer incubation times than bacteria. Specific temperatures optimize the growth of different fungal classes.
-
Action: Cover the plates and incubate at 35°C. Read yeast plates at 24 hours. Read mold plates at 48-72 hours, or until sufficient growth is observed in the growth control well.[14][15]
-
-
Reading and Interpreting Results:
-
Action: The MIC is the lowest concentration showing a significant reduction (typically ≥50% for azoles and ≥90% for other agents) in turbidity compared to the growth control well. This can be assessed visually or with a spectrophotometer.
-
Data Presentation and Visualization
Quantitative results from MIC testing should be presented clearly for comparative analysis.
Table 1: Example MIC Data for Hydroxychalcone Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
| Hydroxychalcone A | 8 | 64 | 16 | 32 |
| Hydroxychalcone B | 4 | 32 | 8 | 8 |
| Hydroxychalcone C | >128 | >128 | 64 | >128 |
| Ciprofloxacin | 0.5 | 0.25 | N/A | N/A |
| Fluconazole | N/A | N/A | 1 | 64 |
N/A: Not Applicable
Workflow and Pathway Diagrams
Visualizing experimental workflows and biological pathways enhances understanding and protocol adherence.
Caption: Workflow for MIC determination via broth microdilution.
Caption: Simplified mechanisms of hydroxychalcone antimicrobial action.
Conclusion
Hydroxychalcones continue to be a rich source of potential antimicrobial and antifungal leads. The successful identification and development of these compounds depend on robust, standardized, and reproducible screening protocols. By adhering to established guidelines, such as those provided by CLSI, researchers can generate high-quality, comparable data. The protocols and guidelines detailed in this application note provide a solid foundation for the systematic evaluation of hydroxychalcones, paving the way for the discovery of next-generation therapies to combat infectious diseases.
References
-
U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. FDA.gov. Available at: [Link]
-
Kalaiselvi, E., et al. (n.d.). CHALCONE: SYNTHESIS, CHRACTERIZATION AND ANTIMICROBIAL ACTIVITY. YMER. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]
-
Salehi, B., et al. (2020). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology. Available at: [Link]
-
Sivakumar, P. M., Kumar, T. M., & Doble, M. (2009). Antifungal activity, mechanism and QSAR studies on chalcones. Chemical Biology & Drug Design. Available at: [Link]
-
Asiri, A. M., et al. (2015). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Tropical Journal of Pharmaceutical Research. Available at: [Link]
-
Fisher, B. T., & Zaoutis, T. E. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society. Available at: [Link]
-
Gade, M., & Kumar, A. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Newsletter. Available at: [Link]
-
Pawar, S. K., et al. (2012). Synthesis and evaluation of chalcones as an anti-bacterial and anti-fungal agents. Der Pharma Chemica. Available at: [Link]
-
Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). World Organisation for Animal Health (WOAH). Available at: [Link]
-
Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. CDC.gov. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Antibacterial mechanisms of chalcone and its derivatives. ResearchGate. Available at: [Link]
-
Albuquerque, B. S., et al. (2021). Current strategies to determine antifungal and antimicrobial activity of natural compounds. Applied Microbiology and Biotechnology. Available at: [Link]
-
Brilhante, R. S. N., et al. (2006). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. Available at: [Link]
-
Kim, J., et al. (2014). In Vitro Antifungal Activity and Mode of Action of 2',4'-Dihydroxychalcone against Aspergillus fumigatus. Mycobiology. Available at: [Link]
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Gade, M., & Kumar, A. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of chalcone and their derivatives as antimicrobial agents. ResearchGate. Available at: [Link]
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Pfaller, M. A., et al. (2017). A multi-site study comparing a commercially prepared dried MIC susceptibility system to the CLSI broth microdilution method for.... IDWeek. Available at: [Link]
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Çelen, B., et al. (2020). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications. Available at: [Link]
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Gomes, M., et al. (2022). BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. Pharmaceutics. Available at: [Link]
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Bruker Daltonics. (2022). Reliable Antifungal Susceptibility Testing with MICRONAUT-AM according to EUCAST standards. YouTube. Available at: [Link]
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Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
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Sivakumar, P. M., Kumar, T. M., & Doble, M. (2009). Antifungal Activity, Mechanism and QSAR Studies on Chalcones. ResearchGate. Available at: [Link]
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Application Notes: Investigating the Neuroprotective Effects of 2',4'-Dihydroxychalcone in Neuronal Cell Culture
Introduction: The Therapeutic Potential of 2',4'-Dihydroxychalcone in Neurodegeneration
Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[1] Chalcones, a class of natural compounds with a common 1,3-diaryl-2-propen-1-one scaffold, have garnered significant interest for their diverse pharmacological properties, including potent antioxidant and anti-inflammatory activities.[2][3]
2',4'-Dihydroxychalcone (DHC) is a member of this family that shows promise as a neuroprotective agent. Its mechanism of action is thought to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4][5][6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its negative regulator, Keap1. However, upon exposure to oxidative stress or electrophilic compounds like chalcones, Keap1 is modified, allowing Nrf2 to translocate to the nucleus.[4][7] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[7][8] This cascade ultimately fortifies the neuron against oxidative damage and apoptosis.[1][9]
These application notes provide a comprehensive framework for researchers to investigate the neuroprotective properties of 2',4'-dihydroxychalcone using an in vitro neuronal cell culture model. We present detailed, field-tested protocols for cell culture, induction of neurotoxicity, and a suite of assays to quantify cell viability, oxidative stress, and apoptosis.
Core Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| Cell Line | ||
| SH-SY5Y Human Neuroblastoma Cells | ATCC (CRL-2266) | In vitro model for dopaminergic neurons.[10][11] |
| Cell Culture Media & Reagents | ||
| DMEM/F-12 Medium | Thermo Fisher Scientific | Basal medium for cell growth.[10] |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | Supplement for cell growth and attachment. |
| Penicillin-Streptomycin | Thermo Fisher Scientific | Antibiotic to prevent contamination. |
| 0.25% Trypsin-EDTA | Thermo Fisher Scientific | For cell detachment during passaging. |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | Washing cells. |
| Compounds | ||
| 2',4'-Dihydroxychalcone (DHC) | Sigma-Aldrich | Test compound. |
| Hydrogen Peroxide (H₂O₂) | Sigma-Aldrich | Neurotoxic agent to induce oxidative stress. |
| Assay Kits & Reagents | ||
| MTT Cell Proliferation Kit | Roche / Abcam | Cell viability assessment. |
| DCFDA / H2DCFDA - Cellular ROS Assay Kit | Abcam | Measurement of intracellular ROS.[12] |
| Caspase-3/7 Assay Kit (Luminescent/Colorimetric) | Promega / Abcam | Apoptosis (caspase activation) measurement.[13][14][15] |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for DHC and formazan crystals. |
Experimental Design & Workflow
A logical workflow is critical for obtaining reproducible and meaningful data. The overall process involves culturing a neuronal cell line, inducing a toxic insult to mimic neurodegenerative stress, treating the cells with DHC, and finally, assessing the degree of protection afforded by the compound through various biochemical assays.
Detailed Experimental Protocols
Protocol 3.1: Culture of SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is a widely used model in neurobiology as these cells can be differentiated into a more mature neuronal phenotype.[10][16]
-
Medium Preparation: Prepare complete growth medium consisting of DMEM/F-12, 10% FBS, and 1% Penicillin-Streptomycin. Warm to 37°C before use.
-
Thawing Cells: Thaw a cryovial of SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1000 rpm for 5 minutes.[17]
-
Culturing: Discard the supernatant and resuspend the cell pellet in fresh growth medium. Transfer to a T-75 flask. Culture at 37°C in a humidified incubator with 5% CO₂.
-
Maintenance & Subculturing: Change the medium every 2-3 days. When cells reach 80-90% confluency, they must be passaged.[11] a. Aspirate the medium and wash the cell monolayer once with sterile PBS. b. Add 3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach. c. Neutralize the trypsin with 6 mL of complete growth medium. d. Collect the cell suspension and centrifuge at 1000 rpm for 5 minutes. e. Resuspend the pellet and split the cells at a ratio of 1:3 to 1:6 into new flasks.
Protocol 3.2: Induction of Neurotoxicity and DHC Treatment
This protocol outlines the core experiment to assess neuroprotection. A dose-response evaluation is crucial to determine the optimal protective concentration of DHC.
-
Cell Plating: Seed SH-SY5Y cells into a 96-well clear-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
DHC Pre-treatment:
-
Expert Insight: Pre-treatment with the protective compound allows the cells to upregulate their endogenous defense mechanisms (e.g., via Nrf2 activation) before the toxic insult is applied.
-
Prepare a stock solution of 2',4'-dihydroxychalcone in DMSO. Further dilute in serum-free medium to create a range of working concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the growth medium from the wells and replace it with 100 µL of medium containing the respective DHC concentrations. Include a "vehicle control" group treated with 0.1% DMSO medium only.
-
Incubate for 2-4 hours at 37°C.
-
-
Induction of Oxidative Stress:
-
Prepare a working solution of hydrogen peroxide (H₂O₂) in serum-free medium. The final concentration must be determined empirically via a toxicity titration curve, but a starting point of 100-200 µM is common for SH-SY5Y cells.
-
Add the H₂O₂ solution directly to the wells containing the DHC pre-treatment medium.
-
Crucial Controls:
-
Untreated Control: Cells with serum-free medium only (no DHC, no H₂O₂).
-
Toxin Control: Cells treated with H₂O₂ and the DMSO vehicle only (no DHC).
-
-
Incubate the plate for 24 hours at 37°C.
-
Assessing Neuroprotective Endpoints
Protocol 4.1: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.[18]
-
Following the 24-hour incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[19]
-
Gently pipette to dissolve the formazan crystals. It may be necessary to leave the plate on a shaker for 5-10 minutes or overnight in the incubator for complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group:
-
Viability (%) = (Absorbance_sample / Absorbance_control) * 100
-
Protocol 4.2: Measurement of Intracellular ROS (DCFDA Assay)
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) probe is a cell-permeable, non-fluorescent compound. Inside the cell, esterases cleave the acetate groups, trapping it. Subsequent oxidation by ROS converts it into the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[20]
-
Following the treatment period (a shorter incubation of 2-6 hours post-H₂O₂ addition is often optimal for ROS detection), remove the medium from the wells.
-
Wash the cells once with 100 µL of warm PBS.
-
Load the cells with 100 µL of 10 µM DCFDA solution in serum-free medium.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
Remove the DCFDA solution and wash the cells again with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Express ROS levels as a percentage increase over the untreated control group.
Protocol 4.3: Apoptosis Assessment (Caspase-3/7 Activity Assay)
Principle: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases. This assay uses a tetrapeptide substrate (DEVD) linked to a reporter molecule (a luminogenic or colorimetric substrate).[13][15] Cleavage of the substrate by active caspases releases the reporter, generating a signal proportional to the amount of apoptosis.[14]
-
Use a commercial Caspase-Glo® 3/7 (luminescent) or a colorimetric equivalent assay kit and follow the manufacturer's protocol precisely.[13][21]
-
Typically, the protocol involves adding the assay reagent directly to the wells of the 96-well plate containing the cells.
-
The reagent lyses the cells and contains the caspase substrate.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or absorbance (typically at 400-405 nm for colorimetric assays) using a microplate reader.[15][21]
-
Data Analysis: Express caspase activity as a fold change relative to the untreated control group.
Putative Mechanism of Action: Nrf2 Signaling Pathway
The neuroprotective effects of many chalcones are attributed to their ability to activate the Nrf2-ARE pathway.[4][5] 2',4'-Dihydroxychalcone, acting as a Michael acceptor, is hypothesized to react with cysteine residues on Keap1.[3][6] This covalent modification disrupts the Keap1-Nrf2 complex, preventing the ubiquitination and degradation of Nrf2.[4] The stabilized Nrf2 then accumulates and translocates to the nucleus, where it initiates the transcription of a battery of antioxidant and cytoprotective genes, thereby protecting the neuron from oxidative stress-induced damage and apoptosis.[1][8]
Data Presentation and Interpretation
Data should be presented clearly to allow for straightforward interpretation. A summary table is an effective way to display dose-dependent effects.
| Treatment Group | DHC Conc. (µM) | H₂O₂ Conc. (µM) | Cell Viability (% of Control) | Relative ROS Levels (Fold Change) | Relative Caspase-3/7 Activity (Fold Change) |
| Untreated Control | 0 | 0 | 100 ± 5.2 | 1.00 ± 0.08 | 1.00 ± 0.11 |
| Toxin Control | 0 (Vehicle) | 200 | 45 ± 4.1 | 3.50 ± 0.25 | 4.20 ± 0.30 |
| DHC Treatment 1 | 5 | 200 | 62 ± 3.8 | 2.40 ± 0.19 | 2.90 ± 0.22 |
| DHC Treatment 2 | 10 | 200 | 78 ± 4.5 | 1.80 ± 0.15 | 2.10 ± 0.18 |
| DHC Treatment 3 | 25 | 200 | 89 ± 5.0 | 1.25 ± 0.10 | 1.45 ± 0.15* |
| DHC Only | 25 | 0 | 98 ± 4.9 | 0.95 ± 0.07 | 1.05 ± 0.09 |
| Values are presented as Mean ± SEM. * denotes p < 0.05 compared to Toxin Control. |
Interpretation: A successful neuroprotective effect of 2',4'-dihydroxychalcone would be demonstrated by a dose-dependent increase in cell viability, a decrease in intracellular ROS levels, and a reduction in caspase-3/7 activity in the DHC-treated groups compared to the toxin control group. The "DHC Only" group is a critical control to ensure the compound itself is not toxic at the effective concentrations.
References
-
The role of Nrf2 signaling pathways in nerve damage repair. PubMed Central.[Link]
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Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress. PubMed.[Link]
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Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress. Taylor & Francis Online.[Link]
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The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. MDPI.[Link]
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Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress. I.R.I.S.[Link]
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Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress | Request PDF. ResearchGate.[Link]
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Caspase Activity Assay. Creative Bioarray.[Link]
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Mechanisms of neuroprotection mediated by the Nrf2 signaling network. ResearchGate.[Link]
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DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. EURL ECVAM.[Link]
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Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. MDPI.[Link]
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Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. PubMed.[Link]
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Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. PubMed.[Link]
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A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases. PubMed Central.[Link]
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Caspase Protocols in Mice. PubMed Central.[Link]
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SH-SY5Y Cell Culture and Gene Editing Protocols. Cyagen.[Link]
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Caspase 3/7 Activity. Protocols.io.[Link]
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Cell culture protocol for SH-SY5Y neuroblastoma cells (human, ATCC# CRL-2266). UCSC Genome Browser.[Link]
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Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. PubMed Central.[Link]
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Reactive oxygen species (ROS) detection in cultured cortical neurones. ResearchGate.[Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche.[Link]
-
Assessment of cell viability in primary neuronal cultures. PubMed.[Link]
-
(PDF) Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. ResearchGate.[Link]
-
Cell Viability Assay Service. Creative Biolabs.[Link]
-
Reactive Oxygen Species: Angels and Demons in the Life of a Neuron. MDPI.[Link]
-
Reactive Oxygen Species (ROS) Detection. BMG LABTECH.[Link]
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The Plant-Derived Chalcone 2,2′,5′-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia. PubMed Central.[Link]
-
Palmitic acid induces neurotoxicity and gliatoxicity in SH-SY5Y human neuroblastoma and T98G human glioblastoma cells. PubMed Central.[Link]
-
Neuroprotective Role of Phytochemicals. PubMed Central.[Link]
-
Synthesis of 2,4-dihydroxychalcone Derivatives as Potential Antidepressant Effect. PubMed.[Link]
-
The Plant-Derived Chalcone 2,2',5'-Trihydroxychalcone Provides Neuroprotection against Toll-Like Receptor 4 Triggered Inflammation in Microglia. PubMed.[Link]
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- 4. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]
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Application Note: Molecular Docking of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one with Key Anti-Cancer and Anti-Inflammatory Protein Targets
Abstract
This guide provides a detailed protocol for conducting molecular docking studies on 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, a member of the chalcone family of compounds. Chalcones, as precursors to flavonoids, are recognized for their broad pharmacological potential, including significant anti-cancer and anti-inflammatory activities.[1][2] This document outlines a systematic workflow for predicting the binding affinity and interaction patterns of this specific chalcone with two high-value therapeutic targets: Cyclin-Dependent Kinase 2 (CDK2) and Cyclooxygenase-2 (COX-2). We detail every stage of the process, from ligand and protein preparation to the execution of docking simulations using AutoDock Vina and the subsequent analysis of results. This protocol is designed for researchers in drug development and computational biology, providing both the procedural steps and the scientific rationale to ensure a robust and reproducible in silico investigation.
Scientific Background & Rationale
The Chalcone Scaffold: A Privileged Structure in Medicinal Chemistry
Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring open-chain flavonoids found abundantly in plants.[1] Their basic chemical framework serves as a precursor for all flavonoids and is readily synthesized, making it a highly attractive scaffold for medicinal chemistry.[3] The α,β-unsaturated ketone moiety is a key pharmacophore that allows chalcones to interact with a multitude of biological targets through various mechanisms, including Michael addition with nucleophilic residues in protein active sites.[4] Chalcone derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[3][5] Their anticancer effects are exerted through diverse mechanisms such as inducing apoptosis, disrupting the cell cycle, and inhibiting angiogenesis by targeting key signaling molecules like kinases and transcription factors.[2][6][7]
Introduction to Molecular Docking
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[4][8] It is an indispensable tool in structure-based drug design, enabling scientists to:
-
Predict the binding affinity (strength of interaction) between a ligand and a protein target.
-
Elucidate the binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Screen virtual libraries of compounds to identify potential drug candidates.
This process involves a scoring function that estimates the binding energy, with more negative scores typically indicating a more favorable interaction.[9] Software like AutoDock Vina is widely used for its accuracy, speed, and open-source availability.[10][11]
Rationale for Target Protein Selection
Given the extensive evidence of chalcones' efficacy in cancer and inflammation, we have selected two well-validated protein targets for this study:
-
Cyclin-Dependent Kinase 2 (CDK2): CDKs are key regulators of the cell cycle, and their deregulation is a hallmark of many cancers.[12] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it a prime target for anticancer drug development.[13] We will utilize the high-resolution crystal structure of human CDK2 for this study.
-
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[14][15] Unlike the constitutively expressed COX-1, COX-2 is induced at sites of inflammation, making it a specific target for anti-inflammatory drugs with potentially fewer side effects.[15]
Materials & Software
| Component | Description | Source / URL |
| Ligand Structure | 3D structure of this compound. | PubChem (or drawn using chemical sketcher). |
| Protein Structures | Crystal structures of target proteins obtained from the RCSB Protein Data Bank (PDB). | PDB ID: 1HCK (Human CDK2)[13], PDB ID: 5KIR (Human COX-2)[16] |
| Docking Software | AutoDock Vina: A widely used open-source program for molecular docking.[17] | [Link] |
| Preparation Tools | AutoDock Tools (MGLTools): Used for preparing protein and ligand files (PDBQT format).[11] | [Link] |
| Visualization Software | UCSF ChimeraX: For visualization, protein preparation, and analysis of docking results.[18][19] | |
| Chemical Sketcher | ChemDraw / MarvinSketch: For drawing the 2D structure of the ligand if not available in databases. | Commercial / Freeware. |
Experimental Workflow Diagram
The entire molecular docking protocol can be visualized as a sequential process, from initial data retrieval to final analysis.
Caption: Molecular Docking Workflow.
Detailed Step-by-Step Protocol
Phase 1: Ligand Preparation
The goal of this phase is to obtain an accurate 3D structure of the chalcone and prepare it for docking by assigning atomic charges and defining rotatable bonds.
-
Obtain Ligand Structure:
-
Search for "this compound" in the PubChem database.
-
Download the 3D structure in SDF or MOL2 format. If a 3D structure is unavailable, draw the 2D structure using a chemical sketcher and generate a 3D conformation.
-
-
Energy Minimization (Optional but Recommended):
-
Use software like UCSF ChimeraX or Avogadro to perform energy minimization on the ligand structure using a force field like MMFF94 or UFF. This step ensures a low-energy, stable conformation.
-
-
Convert to PDBQT Format:
-
Open AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select your ligand file.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT. This file (ligand.pdbqt) will contain the ligand's coordinates, atomic charges (Gasteiger charges), and information about its rotatable bonds.
-
Phase 2: Protein Preparation
This phase involves cleaning the crystal structure of the protein to prepare it for docking. We remove non-essential molecules and add parameters required by the docking algorithm.
-
Download Protein Structure:
-
Clean the Protein Structure using UCSF ChimeraX:
-
Open the downloaded PDB file (e.g., 1HCK.pdb) in ChimeraX.[18][20]
-
The PDB file may contain multiple protein chains, water molecules, and co-crystallized ligands or ions. For this protocol, we need only the protein chain.
-
Delete Water: Use the command delete ~solvent or use the selection tools to remove all water molecules.
-
Remove Co-crystallized Ligands: Identify and delete any original ligands or ions from the crystal structure. For 1HCK, this would be ATP; for 5KIR, this is the inhibitor Rofecoxib. This step is crucial to make the binding site available for our chalcone.
-
Isolate the Target Chain: If there are multiple identical protein chains, select and retain only one (e.g., Chain A).
-
Save the cleaned protein as a new PDB file (e.g., 1HCK_clean.pdb).
-
-
Convert to PDBQT Format using AutoDock Tools:
-
Open ADT.
-
Go to File -> Read Molecule and open your cleaned PDB file.
-
Go to Edit -> Hydrogens -> Add. Choose Polar Only and click OK.
-
Go to Grid -> Macromolecule -> Choose. Select the protein molecule.
-
A dialog will appear to save the processed file. Save it as a PDBQT file (e.g., 1HCK.pdbqt). This file now includes polar hydrogen atoms and Kollman partial charges, which are necessary for the docking calculation.[8]
-
Phase 3: Grid Box Generation (Defining the Binding Site)
The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses. It must encompass the entire active site of the protein.
-
Identify the Active Site:
-
The most reliable way to define the active site is to use the location of the co-crystallized ligand that was removed in the previous phase.
-
In ChimeraX, superimpose your cleaned protein with the original PDB structure. The location of the original ligand marks the binding pocket.
-
-
Define Grid Box in AutoDock Tools:
-
Open your prepared protein PDBQT file (1HCK.pdbqt) in ADT.
-
Go to Grid -> Grid Box....
-
A box will appear around the protein. Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to ensure the box is centered on and fully encloses the binding site. A size of 20-25 Å in each dimension is often a good starting point.[17]
-
Record the center and size coordinates. These values are required for the Vina configuration file.
-
Phase 4: Performing the Molecular Docking with AutoDock Vina
This is the core computational step where the ligand is docked into the protein's active site.
-
Create a Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines to the file, replacing the values with your specific file names and the grid parameters you recorded:
-
-
Run Vina from the Command Line:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your PDBQT files and conf.txt.
-
Execute the following command (the exact path to the vina executable may vary):
-
Vina will perform the docking simulation and generate an output file (1HCK_out.pdbqt) containing the predicted binding poses and their corresponding affinity scores.
-
Analysis and Visualization of Results
Interpreting the output is critical to understanding the potential of the ligand as an inhibitor.
Interpreting Docking Scores
-
The output file (*_out.pdbqt) and the log file (log.txt) will list the binding affinities for the top predicted poses in kcal/mol.
-
The first pose is the one with the most favorable (lowest) binding energy.
-
A more negative value indicates a stronger predicted binding affinity.
Visualizing Binding Interactions
-
Load Results into ChimeraX:
-
Open your prepared protein PDBQT file (1HCK.pdbqt) in ChimeraX.
-
Open the Vina output file (1HCK_out.pdbqt). ChimeraX will display the multiple binding poses of the ligand within the protein's active site.
-
-
Analyze Key Interactions:
-
Focus on the top-ranked pose (Mode 1).
-
Use the tools in ChimeraX (e.g., FindHBond, Find Clashes/Contacts) to identify specific interactions between the chalcone and the protein's amino acid residues.[21]
-
Look for:
-
Hydrogen Bonds: Crucial for specificity and affinity. The hydroxyl groups on the chalcone are likely hydrogen bond donors and acceptors.
-
Hydrophobic Interactions: Formed between the aromatic rings of the chalcone and nonpolar residues in the active site.
-
Pi-Pi Stacking: Interactions between the aromatic rings of the chalcone and residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).
-
-
The diagram below illustrates the conceptual relationship between the ligand and the protein's binding site, highlighting the types of interactions to analyze.
Caption: Ligand-Protein Interaction Types.
Expected Results & Data Presentation
The results should be summarized in a clear, tabular format to allow for easy comparison and interpretation.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction(s) |
| CDK2 | 1HCK | e.g., -8.5 | e.g., LEU83, GLU81, ASP145 | e.g., H-Bond with GLU81, Hydrophobic with LEU83 |
| COX-2 | 5KIR | e.g., -9.2 | e.g., TYR385, ARG120, VAL523 | e.g., H-Bond with TYR385, Pi-Pi Stacking with TYR385 |
Note: The values presented in this table are illustrative examples. Actual results will be generated by the docking simulation.
Trustworthiness and Validation
To ensure the reliability of the docking protocol, a self-validation step is highly recommended. This involves re-docking the original co-crystallized ligand into its corresponding protein's active site. A successful protocol should be able to reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD) value, typically less than 2.0 Å. This confirms that the chosen docking parameters are appropriate for the system under study.
Conclusion
This application note provides a comprehensive and validated protocol for conducting molecular docking studies of this compound against CDK2 and COX-2. By following these steps, researchers can effectively predict the binding characteristics of this chalcone, generating valuable hypotheses for its potential as an anti-cancer or anti-inflammatory agent. The insights gained from this in silico analysis can guide further experimental validation and lead optimization efforts in the drug discovery pipeline.
References
-
AutoDock Vina Tutorial Video. (2024). YouTube. Available at: [Link]
-
Scripps Research. (2020). AutoDock Vina Tutorial. Available at: [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. Available at: [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Available at: [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. California Polytechnic State University. Available at: [Link]
-
Gedda, M. et al. (2022). Natural Chalcones and Their Derivatives Target the Tumor Microenvironment in Colon Cancer. Critical Reviews in Immunology, 42(6), 27-39. Available at: [Link]
-
Zhuang, C. et al. (2017). Chalcone Derivatives: Role in Anticancer Therapy. PMC - PubMed Central. Available at: [Link]
-
Moodle@Units. (n.d.). PREPARATION OF IMAGES AND MOVIES OF PROTEIN STRUCTURES USING THE UCSF CHIMERAX SOFTWARE. Available at: [Link]
-
ResearchGate. (2023). Chalcones: Promising therapeutic agents targeting key players and signaling pathways regulating the hallmarks of cancer. Available at: [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2. Available at: [Link]
-
MDPI. (2022). Anticancer Activity of Natural and Synthetic Chalcones. Available at: [Link]
-
RCSB PDB. (1996). 1HCK: HUMAN CYCLIN-DEPENDENT KINASE 2. Available at: [Link]
-
ResearchGate. (2023). Anti-cancer Chalcones: Structural and Molecular Target Perspectives. Available at: [Link]
-
RCSB PDB. (1998). 1B38: HUMAN CYCLIN-DEPENDENT KINASE 2. Available at: [Link]
-
RCSB PDB. (1997). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. Available at: [Link]
-
PubChem. (n.d.). (2E)-1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one. Available at: [Link]
-
Biomedical Research and Therapy. (2021). Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. Available at: [Link]
-
NCBI. (1996). 6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP. Available at: [Link]
-
RCSB PDB. (2015). 4RRW: Crystal Structure of Apo Murine Cyclooxygenase-2. Available at: [Link]
-
RCSB PDB. (2005). 2B53: Human cyclin dependent kinase 2 (CDK2) complexed with DIN-234325. Available at: [Link]
-
NIH. (2023). Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. Available at: [Link]
-
The Pharma Innovation Journal. (2019). Molecular docking study and antibacterial activity of novel chalcone derivatives. Available at: [Link]
-
JOCPR. (n.d.). Synthesis, characterization, docking studies and bio-efficacy evaluation of novel chalcones. Available at: [Link]
-
RCSB PDB. (2006). 2FVD: Cyclin Dependent Kinase 2 (CDK2) with diaminopyrimidine inhibitor. Available at: [Link]
-
RCSB PDB. (2001). 1JSV: The structure of cyclin-dependent kinase 2 (CDK2) in complex with 4-[(6-amino-4-pyrimidinyl)amino]benzenesulfonamide. Available at: [Link]
-
RCSB PDB. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. Available at: [Link]
-
Eagon Research Group. (n.d.). ChimeraX Tutorial. California Polytechnic State University. Available at: [Link]
-
PubChem. (n.d.). 1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-2-propen-1-one. Available at: [Link]
-
University of Edinburgh. (n.d.). 6. Preparing the protein and ligand for docking. Available at: [Link]
-
PubChem. (n.d.). 2-Propen-1-one, 1-(hydroxyphenyl)-3-phenyl-. Available at: [Link]
-
University of Baghdad. (2023). Synthesis Development and Molecular Docking Study of New Azo Chalcone Derivatives. Available at: [Link]
-
PubChem. (n.d.). (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. Available at: [Link]
-
PubChem. (n.d.). 3-(3,4-Dihydroxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one. Available at: [Link]
-
MDPI. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Available at: [Link]
-
Push Bio-technology. (n.d.). 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Claisen-Schmidt Condensation for 2',4'-Dihydroxychalcone Synthesis
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of 2',4'-dihydroxychalcone. This important precursor for flavonoids and various pharmacologically active compounds is synthesized via a Claisen-Schmidt condensation.[1][2] However, the presence of multiple hydroxyl groups on the acetophenone ring introduces specific challenges that can lead to low yields and complex purification.[3]
This guide is designed to provide researchers, chemists, and drug development professionals with in-depth, actionable insights to troubleshoot common issues and systematically improve reaction outcomes. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and optimize this synthesis for your specific laboratory conditions.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common high-level challenges encountered during the synthesis of 2',4'-dihydroxychalcone.
Q1: Why is my yield of 2',4'-dihydroxychalcone consistently low, even when following standard protocols?
A1: Low yields in this specific reaction are a frequent issue, often stemming from the unique reactivity of the 2,4-dihydroxyacetophenone starting material. The primary reasons include:
-
Catalyst Neutralization: The phenolic protons on the hydroxyl groups (especially the more acidic 4'-OH) can react with and consume the basic catalyst (e.g., NaOH, KOH). This reduces the effective concentration of the base available to deprotonate the α-carbon of the ketone, which is the essential first step for enolate formation.[3] Without a sufficient excess of base, the reaction will stall.
-
Suboptimal Reaction Temperature: Temperature control is critical. While heating can increase the reaction rate, it often promotes the formation of undesirable, complex side products and tars, which can make product isolation difficult.[4][5] Conversely, a temperature that is too low may result in an impractically slow reaction rate. Several optimized procedures have found that conducting the reaction at low temperatures (e.g., 0°C) can significantly improve both yield and purity.[6]
-
Side Reactions: Under strongly basic conditions, aldehydes lacking α-hydrogens (like many benzaldehydes used in this synthesis) can undergo the Cannizzaro reaction, reducing the amount of aldehyde available for condensation. Furthermore, the dihydroxy-substituted rings are susceptible to air oxidation, especially at elevated pH and temperature, leading to colored impurities.[7]
Q2: My reaction produces a dark, oily, or tarry substance instead of a crystalline solid. What is happening and how can I isolate my product?
A2: The formation of an oil or tar is a very common problem when working with poly-hydroxylated phenols.[8] This can be attributed to several factors:
-
Complex Side Products: As mentioned above, side reactions can generate a complex mixture of byproducts that inhibit crystallization of the desired chalcone.
-
Incomplete Reaction: The presence of unreacted starting materials mixed with the product can result in an oily eutectic mixture.
-
Slow Crystallization: Chalcones, particularly those with multiple polar hydroxyl groups, can sometimes be slow to crystallize from the reaction mixture.
Troubleshooting Steps for Oily Products:
-
Confirm Product Formation: First, dissolve a small sample of the oil in a suitable solvent (e.g., ethanol, ethyl acetate) and analyze it by Thin Layer Chromatography (TLC) to confirm if the desired product has formed. If you only see starting materials, the reaction has failed.[8]
-
Trituration: If the product is present, attempt to induce crystallization. After neutralizing the reaction mixture, decant the aqueous layer. Add a small amount of ice-cold water or a non-polar solvent like hexane to the oil and vigorously scratch the inside of the flask with a glass rod.[7] This mechanical agitation can often initiate crystallization.
-
Purification: If trituration fails, the oil must be purified. Dissolve the crude oil in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and perform column chromatography on silica gel.[9] This is the most reliable method for separating the desired chalcone from impurities and unreacted starting materials.
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific experimental issues.
Workflow: Diagnosing and Solving Low Yield
This workflow helps identify the root cause of poor reaction performance.
Caption: Key steps of the base-catalyzed Claisen-Schmidt condensation.
The reaction proceeds via an initial deprotonation of the α-carbon of the acetophenone to form a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting tetrahedral intermediate is protonated to form an aldol adduct, which rapidly dehydrates under the basic reaction conditions to yield the thermodynamically stable α,β-unsaturated carbonyl system of the chalcone. [10][11]
References
-
Palmisano, G., et al. (2020). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]
-
ResearchGate Discussion. (2019). What is the best way for synthesis of 2',4-dihydroxychalcone? ResearchGate. Available at: [Link]
-
Jayapal, M. R., et al. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Sarian, O., et al. (2017). Synthesis Of 2',4-Dihydroxy-3-Methoxychalcone And Its Cytotoxic Activity In Breast Cancer Cell Lines (MCF-7). AIP Conference Proceedings. Available at: [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link]
-
Molla, A., et al. (2015). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. ResearchGate. Available at: [Link]
-
Pradhan, D., et al. (2015). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available at: [Link]
-
Zhen, Y., et al. (2013). Synthesis of 2,4-dihydroxychalcone Derivatives as Potential Antidepressant Effect. Molecules. Available at: [Link]
-
ResearchGate Request. (2025). Synthesis of chalcones via Claisen–Schmidt condensation reaction catalyzed by acyclic acidic ionic liquids. ResearchGate. Available at: [https://www.researchgate.net/publication/351659858_Synthesis_of_chalcones_via_Claisen-Schmidt_condensation_reaction_catalyzed_by_acyclic_acidic_ionic_liquids]([Link]_ liquids)
-
ResearchGate Publication. (2025). ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM. ResearchGate. Available at: [Link]
-
ResearchGate Figure. (2019). Effect of temperature on the time and yield of the Claisen-Schmidt reaction. ResearchGate. Available at: [Link]
-
Zare, K., et al. (2016). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. RSC Advances. Available at: [Link]
-
ResearchGate Discussion. (2020). Low yield with HCl in chalcone synthesis: Why? ResearchGate. Available at: [Link]
-
de Souza, A. M., et al. (2021). Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. Physical Chemistry Chemical Physics. Available at: [Link]
-
Patil, S., et al. (2012). An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry. Available at: [Link]
-
Amzert, Y., et al. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Molecules. Available at: [Link]
-
ResearchGate Discussion. (2022). if we react 2,4 dihydroxyacetophenone with benzaldehyde we get a chalcone..So what conditions are required in order to get the product correctly..? ResearchGate. Available at: [Link]
-
University of Missouri-St. Louis. Claisen-Schmidt Condensation. UMSL. Available at: [Link]
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Technical Support Center: A Scientist's Guide to Solubilizing 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one (CAS No. 13323-66-5), a promising chalcone with significant research interest.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to help researchers overcome one of the most common hurdles associated with this compound: its low aqueous solubility. Our goal is to empower you with the knowledge to achieve consistent, reproducible, and artifact-free results in your biological assays.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: Why is this chalcone so difficult to dissolve in my aqueous buffer or cell culture medium? A1: The low aqueous solubility is a direct consequence of its molecular structure. The molecule consists of two aromatic (phenyl) rings connected by a three-carbon α,β-unsaturated carbonyl system. This structure is predominantly nonpolar and hydrophobic (lipophilic), giving it a strong preference for fatty or oily environments over water-based ones.[3] While the two hydroxyl (-OH) groups provide some capacity for hydrogen bonding, their contribution is insufficient to overcome the hydrophobicity of the large carbon backbone, leading to poor solubility in polar solvents like water or saline buffers.
Q2: What are the immediate signs that I have a solubility problem in my experiment? A2: Solubility issues can manifest in several ways, often compromising the validity of your results:
-
Visible Precipitation: You may see a distinct cloudiness, film, or solid particles when you dilute your concentrated stock solution into the aqueous assay medium.[3] This is the most obvious sign.
-
Inconsistent Results: Poor reproducibility and high variability between experimental replicates are classic indicators of incomplete solubilization.[3] If the compound is not fully dissolved, the actual concentration delivered to your cells or target protein is unknown and inconsistent.
-
Adsorption to Labware: Hydrophobic compounds are known to stick to the surfaces of plastic materials like microplates, pipette tips, and tubes, which can significantly lower the effective concentration in your experiment.[3]
-
Assay Interference: Undissolved compound particles can scatter light, interfering with optical measurements in colorimetric or fluorometric assays (e.g., MTT, absorbance, fluorescence).[3]
Q3: What is the best solvent for preparing a high-concentration stock solution? A3: Dimethyl sulfoxide (DMSO) is the universally recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this chalcone for in vitro studies.[3][4] It is a powerful polar aprotic solvent that is miscible with water and can dissolve a wide range of nonpolar molecules.
Q4: What is the maximum final concentration of DMSO that is considered safe for my cell-based assays? A4: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept at or below 0.5%.[3] Many researchers target an even lower concentration, such as 0.1%, to minimize any potential off-target effects of the solvent on cellular physiology. It is crucial to always run a "vehicle control" (medium + same final concentration of DMSO, without the chalcone) to ensure that the observed effects are due to your compound and not the solvent.
Troubleshooting Guide: From Precipitation to Clear Solution
This guide provides a systematic approach to diagnosing and solving solubility issues encountered during your experiments.
Issue 1: My compound precipitates immediately upon dilution into my aqueous buffer.
This phenomenon, often called "precipitation upon dilution," is the most common solubility challenge. It occurs when a compound that is stable in a high-concentration organic stock (like DMSO) is rapidly transferred into an aqueous environment where it is not soluble.[5]
Caption: A step-by-step workflow for troubleshooting chalcone precipitation.
Advanced Solubilization Strategies
If basic troubleshooting fails, several formulation strategies can be employed to significantly improve the aqueous solubility of this compound. The optimal choice depends on the specific requirements of your experimental system.
1. pH Modification
-
The Scientific Principle: This chalcone possesses two phenolic hydroxyl groups. In a solution with a pH above the pKa of these groups, the proton (H+) will dissociate, leaving a negatively charged phenolate ion (-O⁻). This ionization dramatically increases the polarity of the molecule, thereby increasing its solubility in water. Chalcone derivatives show visible color changes and increased solubility at pH values of 10 or higher.[6]
-
When to Use It: This method is effective for cell-free assays (e.g., enzyme inhibition, binding assays) where the buffer pH can be adjusted without affecting the experiment. It is generally not suitable for cell-based assays, as altering the pH of cell culture media can induce significant stress or cell death.
-
How to Implement: Prepare your buffer at a slightly alkaline pH (e.g., 8.0-9.0) and test for solubility. You may need to perform a titration to find the lowest pH that maintains solubility at your desired concentration. Be aware that the stability of the compound may also be pH-dependent.[7]
2. Use of Co-solvents
-
The Scientific Principle: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic molecules.[8]
-
Common Co-solvents: Ethanol, polyethylene glycol (PEG-400), and propylene glycol are frequently used.
-
When to Use It: This is a viable strategy for both cell-free and, with caution, cell-based assays. The final concentration of the co-solvent must be carefully controlled to avoid toxicity or off-target effects.
-
How to Implement: Prepare a stock solution of the chalcone in 100% of the chosen co-solvent (e.g., ethanol). Then, create your final working solution by diluting this stock into a buffer that already contains a certain percentage of the same co-solvent (e.g., a final solution in PBS with 5% ethanol). This prevents the abrupt solvent change that causes precipitation.
3. Cyclodextrin Encapsulation
-
The Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. The hydrophobic chalcone molecule can become encapsulated within this central cavity, forming a water-soluble "inclusion complex."[9] This complex effectively shields the hydrophobic molecule from the aqueous environment, dramatically increasing its apparent solubility.[3][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent water solubility and low toxicity.
-
When to Use It: This is one of the most effective and widely applicable methods for both in vitro and in vivo studies due to the high biocompatibility of modified cyclodextrins.
-
How to Implement: The chalcone is dissolved in a pre-made aqueous solution of HP-β-CD. The formation of the inclusion complex can be facilitated by gentle heating or sonication. A phase solubility study is the gold-standard method for optimizing the required cyclodextrin concentration.
Caption: Encapsulation of a hydrophobic chalcone by a cyclodextrin molecule.
Quantitative Data Summary
While specific solubility data for this compound is limited, the following table provides illustrative data for related chalcones to demonstrate the impact of different solvents and formulation strategies.
| Compound/System | Solvent/Formulation | Solubility | Reference(s) |
| Butin | Ethanol | ≥ 8.86 mg/mL (≥ 32.5 mM) | [3] |
| (a chalcone flavanone) | DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL (~1.8 mM) | [3] |
| Licochalcone A | Aqueous Solution (unformulated) | 136.1 µg/mL | [3] |
| DMSO | ~15 mg/mL | [3] | |
| Ethanol | ~20 mg/mL | [3] | |
| Chalcone Derivative | Free Chalcone in Aqueous Medium | MIC = 312 µg/mL | [3] |
| (DB4OCH3) | Nanoemulsion-encapsulated | MIC = 8.75 µg/mL | [3] |
MIC = Minimum Inhibitory Concentration, often correlated with bioavailability and solubility.
Experimental Protocols
Protocol 1: Preparation of a Standard DMSO Stock Solution
-
Weighing: Accurately weigh out a precise amount of this compound powder (e.g., 5 mg) using an analytical balance.
-
Solvent Addition: Add a calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., for 5 mg, add 208.1 µL of DMSO to make a 100 mM stock, based on a MW of 240.26 g/mol ).[2]
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. The final solution should be clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol, based on the Higuchi-Connors method, is essential for determining the precise concentration of HP-β-CD needed to solubilize your chalcone to the target concentration.[3]
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15, 20 mM) in your chosen experimental buffer (e.g., PBS, pH 7.4).
-
Addition of Chalcone: Add an excess amount of the chalcone powder to each cyclodextrin solution in separate sealed vials. Ensure a solid excess is visible at the bottom of each vial.
-
Equilibration: Place the vials on an orbital shaker or rotator. Equilibrate the samples at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-72 hours to allow the system to reach equilibrium.[3]
-
Sample Collection: After equilibration, let the vials stand to allow undissolved material to settle. Carefully withdraw an aliquot from the clear supernatant of each vial.
-
Filtration: Filter each aliquot through a 0.22 µm syringe filter (ideally, one with low protein/compound binding, like PVDF) to remove any remaining undissolved microparticles.[3]
-
Quantification: Dilute the filtered samples appropriately with a suitable solvent (e.g., methanol or acetonitrile). Quantify the concentration of the dissolved chalcone in each sample using a validated analytical method, such as UV-Vis spectrophotometry at the compound's λmax or by HPLC.
-
Data Analysis: Plot the concentration of the dissolved chalcone (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting graph will show how the solubility of your chalcone increases with the cyclodextrin concentration, allowing you to select the appropriate HP-β-CD level for your experiments.
References
-
Oral delivery of hydrophobic flavonoids and their incorporation into functional foods: Opportunities and challenges. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
3-(3,4-Dihydroxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
BRIEF REVIEW ON PHYSIOCHEMICAL PROPERTIES OF CHALCONE, SYNTHETIC PATHWAY AND ANALOGOUS WITH APPLICATION. (2024). Rai University. Retrieved January 22, 2026, from [Link]
-
Barreca, D., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. Retrieved January 22, 2026, from [Link]
-
Hisamoto, H., et al. (2020). Hydroxychalcone dyes that serve as color indicators for pH and fluoride ions. Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Solubility behavior of phenolic compounds in hexane-ethyl acetate, hexane-ethyl myristate, and hexane-ethyl pivalate cosolvent systems. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Extraction of phenolic compounds: A review. (2021). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]
-
Polymeric Systems for the Controlled Release of Flavonoids. (2023). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]
-
2-Hydroxychalcone−β-Cyclodextrin Conjugate with pH-Modulated Photoresponsive Binding Properties. (2022). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]
-
Enhancement of the Physicochemical Properties of Brazilian Red Propolis Using Gelucire-Based Microencapsulation. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
New Derivatives of Chalcones, Chromens and Stilbenoids, Complexed with Methyl-β-Cyclodextrin, Show Antioxidant Properties and Antibacterial Synergism with Antibiotics. (2024). Preprints.org. Retrieved January 22, 2026, from [Link]
-
pH-Induced Orthogonal Photoresponse of trans-Chalcone Isomers and Related Compounds in Equilibria. (2023). MDPI. Retrieved January 22, 2026, from [Link]
-
Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved January 22, 2026, from [Link]
-
2-Hydroxychalcone−β-Cyclodextrin Conjugate with pH-Modulated Photoresponsive Binding Properties. (2022). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Studies on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Investigation of indole chalcones encapsulation in β-cyclodextrin: determination of stoichiometry, binding constants and thermodynamic parameters. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
The solubility and stability of heterocyclic chalcones compared with trans-chalcone. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]
-
3-(4-Hydroxyphenyl)-1-phenylprop-2-en-1-one. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
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1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one. (n.d.). Push Bio-technology. Retrieved January 22, 2026, from [Link]
-
Liquefying Flavonoids with Terpenoids through Deep Eutectic Solvent Formation. (2022). MDPI. Retrieved January 22, 2026, from [Link]
-
Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. (2023). Assay and Drug Development Technologies. Retrieved January 22, 2026, from [Link]
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Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved January 22, 2026, from [Link]
-
1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-2-propen-1-one. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Optimizing reaction conditions for the synthesis of hydroxychalcones
Welcome to the technical support center for hydroxychalcone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the Claisen-Schmidt condensation to synthesize hydroxychalcones. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and field-tested insights to help you troubleshoot and optimize your reactions effectively.
This center is structured to address challenges as they arise in a typical workflow: starting with foundational questions, moving through common in-process issues, and concluding with purification and characterization.
Section 1: Foundational Knowledge & Core FAQs
This section addresses the most common initial questions regarding the synthesis of hydroxychalcones via the Claisen-Schmidt condensation.
Q1: What is the fundamental mechanism of the base-catalyzed Claisen-Schmidt condensation for hydroxychalcone synthesis?
A1: The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones. It's a type of crossed aldol condensation between an aromatic ketone (like a hydroxyacetophenone) and an aromatic aldehyde that lacks α-hydrogens (like benzaldehyde).[1] The base-catalyzed mechanism proceeds in three key stages:
-
Enolate Formation: A strong base (e.g., OH⁻) abstracts an acidic α-hydrogen from the ketone (the hydroxyacetophenone) to form a resonance-stabilized enolate. This is typically the rate-determining step.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as an aldol adduct.
-
Dehydration: The aldol adduct is unstable and rapidly undergoes dehydration (elimination of a water molecule) under the basic conditions to form the stable, conjugated α,β-unsaturated ketone system characteristic of a chalcone.[2]
This reaction is highly efficient because the aromatic aldehyde cannot self-condense, which minimizes side products and drives the reaction toward the desired chalcone.[3]
Q2: How do I choose the right catalyst and solvent for my reaction?
A2: The choice of base and solvent is critical for both yield and purity.
-
Catalyst (Base): Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common and effective catalysts.[4]
-
NaOH: Often provides the best catalytic activity. A 40% aqueous solution is a good starting point.[4]
-
KOH: Also highly effective and can sometimes offer advantages in solubility or reaction rate depending on the specific substrates.
-
Weaker Bases: Bases like calcium hydroxide (Ca(OH)₂) or magnesium hydroxide (Mg(OH)₂) are generally ineffective.[4]
-
-
Solvent: The primary role of the solvent is to dissolve the reactants and the base to facilitate the reaction.
-
Alcohols (Ethanol, Isopropanol): These are the most widely used solvents. They are effective at dissolving the aromatic starting materials and are compatible with the strong base catalysts. Isopropyl alcohol (IPA) has been shown to be a particularly effective solvent.[4]
-
Aprotic Solvents (THF, DCM): While less common for this reaction, they can be used, but may require different base systems (e.g., alkoxides) and stricter anhydrous conditions.
-
A robust starting point for many hydroxychalcone syntheses is 40% NaOH in Isopropyl Alcohol (IPA) .[4]
Q3: How do electron-donating or electron-withdrawing groups on my starting materials affect the reaction?
A3: The electronic nature of the substituents on both the hydroxyacetophenone and the aromatic aldehyde significantly impacts the reaction rate and outcome.
| Substituent Location | Group Type | Effect on Reactivity | Causality & Rationale |
| Hydroxyacetophenone | Electron-Donating (e.g., -OH, -OCH₃) | Decreases rate. | These groups increase electron density on the aromatic ring, which slightly destabilizes the negative charge of the enolate intermediate, making its formation less favorable. |
| Hydroxyacetophenone | Electron-Withdrawing (e.g., -NO₂, -Cl) | Increases rate. | These groups help to stabilize the negative charge of the enolate through inductive effects, making the α-protons more acidic and easier to remove. |
| Aromatic Aldehyde | Electron-Donating (e.g., -OH, -OCH₃) | Decreases rate. | These groups reduce the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the enolate.[5] |
| Aromatic Aldehyde | Electron-Withdrawing (e.g., -NO₂, -Cl) | Increases rate. | These groups increase the partial positive charge on the carbonyl carbon, making it a better electrophile and accelerating the nucleophilic attack step.[5] |
Practical Implication: For reactions with electron-donating groups on the aldehyde, you may need to use longer reaction times, slightly higher temperatures, or a higher concentration of the base to achieve good conversion. Conversely, reactions with electron-withdrawing groups on the aldehyde are often faster and may require cooling to control the reaction rate and prevent side reactions.[6]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section is formatted to quickly diagnose and solve specific problems you might encounter during the synthesis.
Issue 1: Low or No Product Yield
This is one of the most common issues. The troubleshooting process can be visualized as follows:
Caption: Troubleshooting workflow for low or no product yield.
-
Possible Cause A: Inactive or Insufficient Catalyst. Your base may be old or may have absorbed atmospheric CO₂.
-
Solution: Always use a freshly prepared aqueous solution of NaOH or KOH. Ensure you are using a sufficient molar excess. For a 0.05 mol scale reaction, 20 mL of a 40% NaOH solution has proven effective.[4]
-
-
Possible Cause B: Poor Reagent Quality. Aromatic aldehydes, especially those with electron-donating groups, can oxidize over time to the corresponding carboxylic acid.
-
Solution: Check the purity of your aldehyde. If it is a solid, check its melting point. If it is a liquid, consider distilling it before use.
-
-
Possible Cause C: Sub-optimal Temperature. The reaction may be too slow at low temperatures, especially with less reactive substrates.
-
Solution: While starting the reaction at 0°C is often recommended to control the initial exothermic reaction and improve purity, allowing the reaction to slowly warm to room temperature and stir overnight is a common strategy.[4][7] If the reaction is still sluggish, gentle heating (e.g., to 40-50°C) can be beneficial.[8]
-
Issue 2: The Reaction Mixture Becomes a Thick, Intractable Gummy Precipitate or an Oil
This is a frustrating but solvable problem, often related to the physical properties of the product and reaction conditions.
-
Possible Cause A: Product Oiling Out. The hydroxychalcone product may have a low melting point or be extremely soluble in the reaction solvent, causing it to separate as an oil rather than a crystalline solid.[7]
-
Solution 1 (Induce Crystallization): After the reaction is complete (as monitored by TLC), pour the mixture into a beaker of cold, dilute acid (e.g., 1M HCl). The goal is to neutralize the base and protonate the phenoxide, making the product less soluble. Stir vigorously. If a solid still doesn't form, try scratching the inside of the beaker with a glass rod at the liquid-air interface.[3]
-
Solution 2 (Extraction): If crystallization fails, treat the oily product as a standard workup. Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude oil can then be purified by column chromatography.[9]
-
-
Possible Cause B: Formation of Side Products. The presence of significant impurities can inhibit crystallization.
-
Solution: Review the "Side Reactions" section below. You may need to adjust your reaction conditions (e.g., lower the temperature, reduce reaction time) to minimize the formation of these impurities. Purification via column chromatography will likely be necessary.[10]
-
Issue 3: Multiple Spots on TLC and Suspected Side Reactions
Understanding potential side reactions is key to diagnosing a messy reaction.
Caption: Common side reactions in hydroxychalcone synthesis.
-
Side Reaction 1: Self-Condensation of the Ketone. The hydroxyacetophenone can react with itself (enol form attacking the ketone form of another molecule).[3]
-
Diagnosis: This byproduct will be higher in molecular weight and generally less polar than the starting ketone.
-
Prevention: Add the ketone slowly to the mixture of the aldehyde and base. This ensures the enolate is more likely to encounter an aldehyde molecule (the more reactive electrophile) than another ketone molecule.
-
-
Side Reaction 2: Cannizzaro Reaction of the Aldehyde. Under strongly basic conditions, two molecules of the aldehyde (which lacks α-hydrogens) can disproportionate to form a primary alcohol and a carboxylic acid.[11][12]
-
Diagnosis: The corresponding benzoic acid and benzyl alcohol may be visible on TLC. The acid can complicate workup by forming salts.
-
Prevention: Use a slight excess of the ketone, not the aldehyde. Avoid excessively high concentrations of base or very high temperatures, especially if the aldehyde is known to be sensitive.[6]
-
-
Side Reaction 3: Cyclization to a Flavanone. If you are synthesizing a 2'-hydroxychalcone, the product itself can undergo an intramolecular Michael addition under basic conditions to form the corresponding flavanone.
-
Diagnosis: The flavanone will have a similar molecular weight to the chalcone but will likely have a different Rf on TLC. Its disappearance of the characteristic α,β-unsaturated protons in the 1H NMR is a key indicator.
-
Prevention: Neutralize the reaction mixture with acid as soon as the reaction is complete to prevent this post-synthesis transformation. Avoid prolonged heating in the presence of base.
-
Section 3: Purification and Characterization
Even with an optimized reaction, purification is a critical step.
Q4: My product won't crystallize from the crude mixture. What are the best practices for purification?
A4: When simple precipitation fails, a systematic approach is needed.
-
Step 1: Attempt Solvent-Trituration. If you have a crude oil or amorphous solid, try adding a solvent in which your product is expected to be poorly soluble but the impurities are soluble (e.g., cold diethyl ether, hexane, or a hexane/ethyl acetate mixture). Stir or sonicate the mixture. This can wash away impurities and often induces crystallization of the product.
-
Step 2: Column Chromatography. This is the most robust method for purifying challenging mixtures.[10]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A gradient system of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate) is highly effective. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate to elute your compounds. Polar hydroxychalcones may require a higher starting polarity.[13]
-
TLC First: Always determine the optimal eluent system by running TLC plates first. Aim for an Rf value for your product of around 0.3-0.4 for the best separation on the column.[14]
-
-
Step 3: Post-Column Recrystallization. After column chromatography, the fractions containing your pure product can be combined, concentrated, and then recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to obtain a highly pure, crystalline solid.
Q5: What are the key spectroscopic features I should look for to confirm the structure of my 2'-hydroxychalcone?
A5: NMR spectroscopy is the most powerful tool for confirming the structure.
-
¹H-NMR Spectroscopy:
-
2'-OH Proton: The most characteristic signal is the proton of the 2'-hydroxyl group. Due to strong intramolecular hydrogen bonding with the carbonyl oxygen, this proton is highly deshielded and appears as a sharp singlet far downfield, typically between δ 12.0-14.0 ppm .[9] Its presence is a strong confirmation of the 2'-hydroxychalcone structure.
-
Vinyl Protons (H-α and H-β): The two protons on the α,β-double bond appear as a pair of doublets. They have a large coupling constant (J ≈ 15-17 Hz ), which confirms the E- (trans) geometry of the double bond, as expected from the reaction mechanism.[9]
-
Aromatic Protons: These will appear in the typical aromatic region (δ 7.0-8.5 ppm) with splitting patterns corresponding to the substitution on the two aromatic rings.
-
-
FTIR Spectroscopy:
-
C=O Stretch: A strong absorption band around 1630-1660 cm⁻¹ for the conjugated ketone.
-
C=C Stretch: An absorption band around 1550-1600 cm⁻¹ for the vinyl group.
-
-OH Stretch: A broad absorption band in the region of 3000-3500 cm⁻¹ for the hydroxyl group.
-
Section 4: Experimental Protocol Example
This section provides a detailed, self-validating protocol for a representative synthesis.
Protocol: Synthesis of (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one (2'-Hydroxychalcone)
This protocol is based on an optimized procedure and includes checkpoints for validation.[4]
Reagents & Materials:
-
2'-Hydroxyacetophenone (0.05 mol, 6.81 g)
-
Benzaldehyde (0.05 mol, 5.31 g, 5.1 mL)
-
Sodium Hydroxide (NaOH)
-
Isopropyl Alcohol (IPA)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Magnetic stirrer, round-bottom flask, ice bath, TLC plates (silica gel), beakers, Buchner funnel
Procedure:
-
Catalyst Preparation: Prepare a 40% (w/v) aqueous solution of NaOH by carefully dissolving 20 g of NaOH pellets in water and making up the volume to 50 mL. Safety Note: This is highly exothermic and corrosive. Use an ice bath and wear appropriate PPE.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-hydroxyacetophenone (0.05 mol) and benzaldehyde (0.05 mol) in 50 mL of Isopropyl Alcohol (IPA).
-
Initiation: Cool the flask in an ice bath to 0-5°C. While stirring vigorously, add 20 mL of the 40% NaOH solution dropwise over 10-15 minutes. A color change (typically to yellow or orange) should be observed.
-
Reaction Monitoring (Checkpoint 1): After the base addition, take a small aliquot of the reaction mixture, neutralize it with a drop of dilute HCl, and spot it on a TLC plate. Use a 8:2 Hexane:Ethyl Acetate eluent system. You should see the starting material spots and the emergence of a new, typically yellow, product spot.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Continue to monitor the reaction by TLC every hour. The reaction is considered complete when the benzaldehyde spot has disappeared (typically 4-6 hours).[4]
-
Workup and Precipitation (Checkpoint 2): Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water and 20 mL of concentrated HCl, with constant stirring. A yellow precipitate should form immediately.
-
Isolation: Stir the acidic mixture for 15-20 minutes to ensure complete precipitation. Collect the solid product by suction filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper). This removes inorganic salts and residual acid.
-
Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry completely. A yield of 80-90% is expected.
-
Purification (Optional but Recommended): For highest purity, recrystallize the crude product from ethanol or an ethanol/water mixture.
-
Characterization (Final Validation): Confirm the identity and purity of the product using ¹H-NMR, FTIR, and melting point analysis.
References
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
Vashchenko, V., et al. (2007). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Retrieved from [Link]
-
MDPI. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]
-
Leah4sci. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
National Institutes of Health. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]
-
Patadiya, N., & Vaghela, V. (2022). An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry, 15(3). Retrieved from [Link]
-
Reddit. (2024, August 15). Why is it that electron withdrawing groups have faster rate in SN2 reactions? and electron donating have faster rate in SN1? r/OrganicChemistry. Retrieved from [Link]
-
Reddit. (2024, August 31). Chalcone Synthesis. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Probing the Rate-Determining Step of the Claisen Schmidt Condensation by Competition Reactions. Retrieved from [Link]
-
Beilstein Journals. (2024, June 19). Synthetic applications of the Cannizzaro reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
Preprints.org. (2025, October 27). Studies on the Aqueous Synthesis of Chalcones: A Green Approach. Retrieved from [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]
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Troubleshooting low cell viability in cytotoxicity assays with 2',4'-dihydroxychalcone
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting low cell viability in cytotoxicity assays involving 2',4'-dihydroxychalcone. As Senior Application Scientists, we have designed this resource to move beyond simple protocols, offering in-depth explanations for the experimental choices you make and providing a self-validating framework for your assays.
Introduction to 2',4'-Dihydroxychalcone in Cytotoxicity Studies
2',4'-dihydroxychalcone is a member of the chalcone family, a class of natural compounds known for a wide range of biological activities.[1] Its potential as an anticancer agent is a subject of intense research, with studies demonstrating its ability to inhibit cell proliferation and induce programmed cell death (apoptosis).[2][3] However, its physicochemical properties, particularly its hydrophobicity, can present significant challenges in experimental settings, leading to issues with solubility, inconsistent results, and misinterpretation of cell viability data.
This guide will equip you with the expertise to anticipate and resolve these challenges, ensuring the accuracy and reproducibility of your cytotoxicity data.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a systematic approach to identify the cause and implement a solution.
Issue 1: I see a precipitate in the cell culture medium after adding the 2',4'-dihydroxychalcone.
This is one of the most common issues encountered with hydrophobic compounds and a primary source of experimental error. Precipitation leads to an unknown and inconsistent concentration of the compound in contact with the cells.
Causality: 2',4'-dihydroxychalcone is poorly soluble in aqueous solutions like cell culture media.[4] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the medium, the compound can crash out of solution if its solubility limit is exceeded.
Systematic Troubleshooting Steps:
-
Verify Stock Solution and Final Concentration:
-
Check Solvent Purity: Ensure you are using a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO). Water contamination in DMSO can reduce its solvating power for hydrophobic compounds.
-
Re-evaluate Final Solvent Concentration: The final concentration of DMSO in your culture medium should be as low as possible, ideally ≤0.1% and almost never exceeding 0.5%.[5][6] High DMSO concentrations are cytotoxic and can also promote compound precipitation upon dilution.
-
Perform a Solubility Test: Before treating your cells, perform a preliminary test by adding your highest concentration of 2',4'-dihydroxychalcone to the cell culture medium in a separate tube. Incubate under the same conditions (37°C, 5% CO2) and visually inspect for precipitation over time.
-
-
Optimize the Dilution Protocol:
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions of your DMSO stock in serum-free medium first.
-
Ensure Rapid Mixing: When adding the chalcone stock to the medium, vortex or pipette vigorously to ensure rapid and uniform dispersion, which can help prevent localized high concentrations that lead to precipitation.[7]
-
Recommended Protocol: Preparing 2',4'-Dihydroxychalcone Working Solutions
-
Prepare a High-Concentration Stock: Dissolve 2',4'-dihydroxychalcone powder in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM).[8] Gentle warming (to 37°C) or brief sonication can aid dissolution.[7] Store this stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Create an Intermediate Dilution: Dilute the high-concentration stock into your complete cell culture medium to create the highest working concentration you will use. Crucially, the DMSO concentration at this step should not exceed a level that will be toxic in your final dilution (e.g., if your final DMSO concentration is 0.1%, this intermediate step might be at 1% DMSO).
-
Perform Serial Dilutions: Use the highest working concentration from Step 2 to perform serial dilutions in complete culture medium to achieve your final desired concentrations. This ensures the DMSO concentration remains constant across all treatment groups.
-
Add to Cells: Add the final working solutions to your plated cells.
Issue 2: My untreated (vehicle control) cells show low viability.
Causality: The most likely culprit is cytotoxicity from the solvent (vehicle) used to dissolve the 2',4'-dihydroxychalcone, typically DMSO. Alternatively, issues with cell health or culture conditions may be at fault.
Systematic Troubleshooting Steps:
-
Assess Solvent Toxicity:
-
Run a Vehicle Titration: Set up an experiment where you treat cells with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) without the chalcone.
-
Determine the Maximum Tolerated Concentration: Use your chosen cytotoxicity assay to determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the media-only control. This is the maximum permissible solvent concentration for your experiments.
-
-
Evaluate Cell Culture Health:
-
Check for Contamination: Visually inspect your cell cultures under a microscope for any signs of bacterial or fungal contamination.
-
Use Healthy, Log-Phase Cells: Ensure you are using cells that are in the logarithmic phase of growth and are at a consistent, low passage number. Over-confluent or senescent cells are often more sensitive to stress.[5]
-
Optimize Seeding Density: Plating too few cells can lead to poor viability, while too many can result in premature confluency and nutrient depletion.[9] Perform a cell titration experiment to find the optimal seeding density for your cell line and assay duration.
-
Data Presentation: Cell Seeding Density Optimization
| Seeding Density (cells/well) | Absorbance (Untreated) at 24h | Absorbance (Untreated) at 48h | Comments |
| 2,500 | 0.25 ± 0.03 | 0.45 ± 0.04 | Potentially too low for longer incubations. |
| 5,000 | 0.51 ± 0.05 | 0.98 ± 0.08 | Good linear range for 48h assay. |
| 10,000 | 0.95 ± 0.09 | 1.75 ± 0.15 | Approaching upper limit of linear range. |
| 20,000 | 1.68 ± 0.12 | >2.0 (Saturated) | Too high; cells may become over-confluent. |
| Table reflects example data for an MTT assay in a 96-well plate. |
Issue 3: My results are highly variable between replicates or experiments.
High variability undermines the statistical power of your results and makes it difficult to determine a reliable IC50 value.
Causality: This can stem from inconsistent compound solubility, uneven cell plating, or "edge effects" in the microplate. The mechanism of action of 2',4'-dihydroxychalcone itself can also contribute if the assay endpoint is not chosen carefully.
Systematic Troubleshooting Steps:
-
Address Compound and Plating Issues:
-
Revisit Solubility: Ensure your compound is fully dissolved and homogenous in the media before adding it to the cells (see Issue 1).
-
Improve Plating Technique: When seeding cells, ensure they are in a single-cell suspension. After plating, gently rock the plate in a cross pattern to distribute cells evenly before placing it in the incubator.
-
Mitigate Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to changes in media concentration and temperature.[5] Avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.[5]
-
-
Consider the Assay Mechanism:
-
Mechanism of Action: 2',4'-dihydroxychalcone can induce cytotoxicity by generating reactive oxygen species (ROS) and triggering apoptosis.[2][10]
-
Assay Interference: Tetrazolium-based assays (like MTT, XTT, WST-1) rely on cellular reductases to convert a substrate into a colored formazan product. Compounds that induce significant oxidative stress can interfere with the cellular redox environment, potentially affecting the assay readout independently of cell viability.[10]
-
Cross-Validation: If you suspect assay interference, validate your results with an orthogonal method. For example, if you are using an MTT (metabolic) assay, confirm your findings with an LDH (membrane integrity) assay or a direct cell counting method like Trypan Blue exclusion.
-
Visualization: Troubleshooting Workflow for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent cytotoxicity data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 2',4'-dihydroxychalcone-induced cytotoxicity?
2',4'-dihydroxychalcone and related chalcones primarily induce apoptosis, which is a form of programmed cell death.[3] The mechanism often involves the intrinsic (or mitochondrial) pathway of apoptosis.[11] Key events include:
-
Induction of Oxidative Stress: The compound can lead to an increase in intracellular reactive oxygen species (ROS).[2][10]
-
Mitochondrial Disruption: Elevated ROS can damage mitochondria, leading to a decrease in the mitochondrial membrane potential (ΔΨm).[2]
-
Caspase Activation: This mitochondrial disruption triggers the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), which then orchestrate the dismantling of the cell.[2][12][13]
Some studies also suggest that chalcones can modulate signaling pathways that control cell survival and proliferation, such as the PI3K/Akt pathway.[14]
Visualization: Apoptotic Pathway Induced by 2',4'-Dihydroxychalcone
Caption: The intrinsic apoptotic pathway activated by 2',4'-dihydroxychalcone.
Q2: Which cytotoxicity assay is best for 2',4'-dihydroxychalcone?
The choice of assay depends on the specific question you are asking. Given that 2',4'-dihydroxychalcone can induce oxidative stress, it is wise to use more than one method to confirm your results.
| Assay Type | Principle | Pros | Cons with 2',4'-dihydroxychalcone |
| MTT / XTT / WST-1 | Measures metabolic activity via mitochondrial reductase enzymes.[15] | High-throughput, sensitive, widely used. | Potential for interference. The compound's induction of ROS could alter the cellular redox state, affecting reductase activity and giving a false reading.[10] |
| LDH Release | Measures membrane integrity by quantifying lactate dehydrogenase (LDH) released from damaged cells. | Measures a late-stage cytotoxic event (cell lysis). Good for confirming cell death. | Less sensitive for early-stage apoptosis where the membrane is still intact. High background if serum in media contains LDH.[16] |
| ATP-Based (e.g., CellTiter-Glo®) | Quantifies ATP, which is an indicator of metabolically active, viable cells. | Highly sensitive, rapid, and good for high-throughput screening. | ATP levels can fluctuate with metabolic changes that don't immediately lead to cell death. |
| Direct Cell Counting | Uses a dye like Trypan Blue to differentiate between viable (unstained) and non-viable (blue) cells. | Direct, simple, and unambiguous measure of membrane integrity. | Low-throughput, more labor-intensive. |
Recommendation: Start with a high-throughput metabolic assay like MTT or WST-1 for initial screening and dose-response curves. However, it is highly recommended to validate key findings (like the IC50 value) with an orthogonal method that measures a different aspect of cell death, such as an LDH release assay.
Q3: What concentration range of 2',4'-dihydroxychalcone should I test?
The effective concentration can vary significantly depending on the cell line. Published studies have shown IC50 values for related chalcones ranging from the low micromolar (e.g., 5-30 µM) to higher concentrations.[2][17]
Recommended Approach:
-
Literature Review: Check for published data on 2',4'-dihydroxychalcone or structurally similar chalcones in your specific cell line or a related one.
-
Broad Range Finding Experiment: Test a wide, logarithmic range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) to identify the active range.
-
Refined Dose-Response: Once you have an approximate range, perform a more detailed dose-response experiment with more points (e.g., 8-12 concentrations) centered around the estimated IC50 to get a precise value.
References
-
Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
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PubChem. (n.d.). 2',4'-Dihydroxychalcone. National Center for Biotechnology Information. [Link]
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Zhang, Y., et al. (2011). Protective effects of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone to PC12 cells against cytotoxicity induced by hydrogen peroxide. Journal of Agricultural and Food Chemistry. [Link]
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Guan, F., et al. (2013). Synthesis of 2,4-dihydroxychalcone Derivatives as Potential Antidepressant Effect. Letters in Drug Design & Discovery. [Link]
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Zavala-Ocampo, L. M., et al. (2018). Ultrasound assisted synthesis and cytotoxicity evaluation of known 2',4'-dihydroxychalcone derivatives against cancer cell lines. Bioorganic & Medicinal Chemistry Letters. [Link]
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Ahmad, A., et al. (2014). 2′,5′-Dihydroxychalcone-induced glutathione is mediated by oxidative stress and kinase signaling pathways. Redox Biology. [Link]
-
Pineda-Farias, J. B., et al. (2022). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. Molecules. [Link]
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Khan, A. A., & Bera, A. (2022). Biochemistry, Lactate Dehydrogenase. In StatPearls. StatPearls Publishing. [Link]
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ResearchGate. (n.d.). Chalcones induces activation of caspase-9. [Link]
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A. R. Self-Assembly, et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]
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ResearchGate. (n.d.). (PDF) Anti-Cancerous Effect of 4,4'-Dihydroxychalcone. [Link]
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ResearchGate. (n.d.). Three-dimensional and 2D interaction of 2′,4′-dihydroxychalcone with the binding pocket of casapase-3. [Link]
-
ResearchGate. (n.d.). Synthetic process for 2',4'-dihydroxychalcone (2',4'-DHC). [Link]
-
Zhang, L., et al. (2020). Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells. Oncology Letters. [Link]
-
Tran, T. D., et al. (2021). Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives. RSC Advances. [Link]
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Hernandez-Morales, A., et al. (2017). Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells. Molecules. [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
MedlinePlus. (2023). Lactate Dehydrogenase (LDH) Isoenzymes Test. [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]
-
Al-Dalain, S. A. A., et al. (2021). Effectiveness of the Natural Antioxidant 2,4,4′-Trihydroxychalcone on the Oxidation of Sunflower Oil during Storage. Foods. [Link]
-
ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?[Link]
-
PubChem. (n.d.). 2,4-Dihydroxychalcone. National Center for Biotechnology Information. [Link]
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Hussain, H., et al. (2021). Chalcone: A potential scaffold for NLRP3 inflammasome inhibitors. European Journal of Medicinal Chemistry. [Link]
-
MDPI. (2020). Synthesis and Anti-Saprolegnia Activity of New 2',4'-Dihydroxydihydrochalcone Derivatives. [Link]
-
G-Biosciences. (2016). Why Is LDH (Lactate Dehydrogenase) Release A Measure for Cytotoxicity?[Link]
-
ResearchGate. (2023). How to solve the problem from cell viability test?[Link]
-
ResearchGate. (n.d.). Synthesis of 2,4-dihydroxychalcone Derivatives as Potential Antidepressant Effect | Request PDF. [Link]
-
ResearchGate. (n.d.). The intrinsic and extrinsic apoptotic caspase activation by 100 µg/mL azulene-containing chalcones. [Link]
-
Xiang, H., et al. (2022). 2′-Hydroxychalcone Induced Cytotoxicity via Oxidative Stress in the Lipid-Loaded Hepg2 Cells. Frontiers in Pharmacology. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]
-
Taylor & Francis Online. (n.d.). 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway. [Link]
-
Metropolis India. (n.d.). Lactate Dehydrogenase (LDH) Test. [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]
-
BMC Research Notes. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. [Link]
-
ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Link]
-
PubChem. (n.d.). 2',4',6'-Trihydroxydihydrochalcone. National Center for Biotechnology Information. [Link]
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- 3. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Interpreting Complex NMR Spectra of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
Welcome to the technical support guide for the NMR analysis of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one. This chalcone derivative presents several unique spectral features due to its specific arrangement of functional groups. This guide is designed for researchers, medicinal chemists, and drug development professionals to facilitate accurate spectral interpretation and troubleshoot common experimental issues.
Understanding the Structure
Before diving into the spectra, it's crucial to understand the key structural features of the molecule that influence its NMR signals. The most significant feature is the 2'-hydroxy group, which forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This interaction has a profound effect on the ¹H NMR spectrum.
Predicted ¹H and ¹³C NMR Data
The following tables provide estimated chemical shifts based on published data for similar chalcone structures.[1][2] Actual values may vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Notes |
|---|---|---|---|---|---|
| 2'-OH | 12.5 - 13.0 | Broad Singlet | 1H | - | Very downfield due to strong intramolecular H-bond.[3][4] |
| 4''-OH | 5.0 - 6.0 | Broad Singlet | 1H | - | Position is solvent and concentration dependent.[5] |
| H-β | 7.8 - 8.0 | Doublet | 1H | trans J ≈ 15-18 Hz | Coupled with H-α. |
| H-α | 7.5 - 7.7 | Doublet | 1H | trans J ≈ 15-18 Hz | Coupled with H-β. |
| Aromatic Protons | 6.8 - 7.9 | Multiplets | 8H | Various | Significant overlap is expected. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Notes |
|---|---|---|
| C=O | 192 - 194 | Carbonyl carbon, significantly deshielded.[2] |
| C-4'' | 158 - 162 | Aromatic carbon attached to the -OH group. |
| C-2' | 162 - 164 | Aromatic carbon attached to the intramolecularly bonded -OH group. |
| C-β | 144 - 146 | Vinylic carbon further from the carbonyl group.[2] |
| C-α | 120 - 122 | Vinylic carbon closer to the carbonyl group.[2] |
| Aromatic Carbons | 115 - 137 | Range for the remaining aromatic carbons.[6][7] |
Frequently Asked Questions (FAQs)
Q1: Why is one of the hydroxyl proton signals (2'-OH) shifted so far downfield to δ 12.5-13.0 ppm?
A: This pronounced downfield shift is a classic indicator of a strong, resonance-assisted intramolecular hydrogen bond (RAHB).[4][8] The proton of the 2'-hydroxyl group is chelated to the oxygen of the adjacent carbonyl group. This interaction significantly deshields the proton, causing its resonance to appear at a much higher chemical shift than a typical phenolic proton (which usually appears between 4-8 ppm).[3][9] The strength of this bond restricts the proton's movement and locks it into a specific chemical environment.
Q2: The signals for the vinylic protons, H-α and H-β, appear as two distinct doublets with a large coupling constant (J ≈ 15-18 Hz). What does this tell me?
A: This pattern is characteristic of vicinal protons on a trans-disubstituted double bond.[10]
-
Splitting: H-α is split by H-β, and reciprocally, H-β is split by H-α, resulting in two doublets.
-
Coupling Constant (J): The magnitude of the coupling constant (³J) is dependent on the dihedral angle between the coupled protons. For trans protons (180° angle), the J-value is typically large, in the range of 11-18 Hz. For cis protons (0° angle), it is smaller, usually 6-15 Hz.[10][11] The observed large coupling constant is strong evidence that your synthesized chalcone has the (E)-configuration (trans) about the double bond.
Q3: My second hydroxyl proton signal (4''-OH) is very broad, and its chemical shift seems to vary between experiments. Why?
A: Protons on heteroatoms like oxygen (-OH) and nitrogen (-NH) are "exchangeable." They can undergo rapid chemical exchange with other labile protons in the sample, such as trace amounts of water or acid.[12][13]
-
Broadening: If the rate of this exchange is on the same timescale as the NMR experiment, the signal becomes broad.[14] In some cases, the peak can become so broad that it is indistinguishable from the baseline.[15]
-
Shift Variability: The chemical shift of this proton is highly sensitive to the solvent, sample concentration, temperature, and the presence of moisture.[5] This is because these factors influence the extent of intermolecular hydrogen bonding and the rate of chemical exchange.
Q4: How can I definitively identify which signals belong to the hydroxyl protons?
A: The most reliable method is the D₂O Shake Test . By adding a drop of deuterium oxide (D₂O) to your NMR sample and re-acquiring the spectrum, the signals corresponding to the -OH protons will disappear or significantly diminish. This occurs because the labile -OH protons exchange with the deuterium atoms from D₂O. Since deuterium (²H) is not observed in a standard ¹H NMR experiment, the peak vanishes, confirming its assignment.[5][13][16]
Q5: The aromatic region of my spectrum (δ 6.8-7.9 ppm) is a complex cluster of overlapping multiplets. What is the best strategy for assignment?
A: Assigning overlapping aromatic signals requires more advanced techniques.
-
2D COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It will help you trace the connectivity within each of the two aromatic rings. For example, you can walk from H-3' to H-4' to H-5' to H-6' on the 2-hydroxyphenyl ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It helps in assigning the carbon signals once the proton signals are known.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is extremely powerful for identifying quaternary (non-protonated) carbons and for piecing the molecular fragments together. For example, the downfield 2'-OH proton should show a correlation to the C-1', C-2', and C-3' carbons.[12]
Troubleshooting Guide
Even with a good understanding of the expected spectrum, experimental issues can arise. This section addresses common problems and their solutions.
Issue 1: My hydroxyl proton signals are very broad and almost lost in the baseline.
-
Causality: As mentioned, this is likely due to intermediate-rate chemical exchange.[14] It can also happen if the sample is very dilute. Phenolic protons, in particular, can be notoriously broad.[15]
-
Troubleshooting Steps:
-
Confirm Identity: Perform a D₂O shake test. Even if the peak is broad, it should disappear after the exchange.[16]
-
Change Solvent: Running the sample in a hydrogen-bond-accepting solvent like DMSO-d₆ can sometimes sharpen hydroxyl signals. In DMSO, the exchange rate is slowed, and the -OH protons often couple to neighboring protons.[15]
-
Lower Temperature: Acquiring the spectrum at a lower temperature can slow down the exchange process, leading to sharper signals.[3][8]
-
Issue 2: My spectrum has extra peaks that I cannot assign to the structure.
-
Causality: These are almost always due to impurities. Common culprits include residual solvents from the reaction workup or purification, water, or unreacted starting materials.[17]
-
Troubleshooting Steps:
-
Check for Solvents: Compare the chemical shifts of the unknown peaks to standard charts for common laboratory solvents (e.g., Ethyl Acetate: δ ~2.05 (s), ~4.12 (q), ~1.26 (t); Dichloromethane: δ ~5.30 (s); Acetone: δ ~2.17 (s)).
-
Check for Water: A broad singlet between δ 1.5-4.5 ppm (depending on the solvent) is often due to water.[17] Using a fresh ampoule of deuterated solvent can minimize this.
-
Assess Purity: Re-run a TLC or LC-MS of your sample to check for the presence of starting materials or byproducts. If impurities are found, re-purification is necessary.
-
Issue 3: The sample is not dissolving well, and the spectral resolution is poor (broad peaks for all signals).
-
Causality: Poor sample solubility leads to an inhomogeneous solution within the magnetic field, causing significant line broadening.[16] Chalcones can sometimes have limited solubility in standard solvents like CDCl₃.
-
Troubleshooting Steps:
-
Try a Different Solvent: Test the solubility in other common NMR solvents like DMSO-d₆, Acetone-d₆, or Methanol-d₄. Note that using a protic solvent like Methanol-d₄ will cause the hydroxyl proton signals to exchange and disappear.[16]
-
Gentle Warming: Gently warming the sample may help it dissolve. Ensure the temperature does not cause degradation.
-
Sonication: Sonicating the sample for a few minutes can aid in dissolution.
-
Experimental Protocol: D₂O Shake for Hydroxyl Proton Identification
This protocol provides a step-by-step method to confirm the identity of -OH signals in your ¹H NMR spectrum.
Materials:
-
NMR tube containing your sample dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Deuterium Oxide (D₂O).
-
Pipette.
Procedure:
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your compound. Integrate all peaks and note the chemical shifts of the suspected -OH signals.
-
Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one to two drops of D₂O to the tube.
-
Mix Thoroughly: Cap the NMR tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange. You may see an emulsion form, which should settle.
-
Re-acquire Spectrum: Place the tube back into the spectrometer (shimming may need to be readjusted) and acquire a second ¹H NMR spectrum using the identical parameters as the first.
-
Analyze and Compare: Compare the two spectra. The signals corresponding to the exchangeable -OH protons should have disappeared or be significantly reduced in intensity in the second spectrum.[5] New, sharp signals from the exchanged HOD may appear.
References
- Pelah, Z., et al. (1966). The C=O stretching frequency in ortho-hydroxy-and amino-aryl ketones. A re-investigation of the intramolecular hydrogen bonding. Journal of the Chemical Society B: Physical Organic, 310-317.
- Jackman, L. M., & Sternhell, S. (2013). Applications of nuclear magnetic resonance spectroscopy in organic chemistry. Elsevier.
-
Gung, B. W., et al. (1999). VT 1H NMR Investigations of Resonance-Assisted Intramolecular Hydrogen Bonding in 4-(Dimethylamino)-2′-hydroxychalcone. Organic Letters, 1(5), 795-798. [Link]
- Agrawal, P. K. (Ed.). (1992). Carbon-13 NMR of flavonoids. Elsevier.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Dhar, D. N. (1981).
- Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European journal of medicinal chemistry, 42(2), 125-137.
-
SDSU NMR Facility. (n.d.). Common Problems. SDSU Department of Chemistry. [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]
-
Hwang, D., et al. (2011). Synthesis and complete assignment of NMR data of 20 chalcones. Magnetic Resonance in Chemistry, 49(1), 41-45. [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]
-
Chemistry LibreTexts. (2014). Coupling Constants. [Link]
- Patil, C. B., Mahajan, H. S., & Katti, S. A. (2009). Chalcone: A versatile molecule. Journal of pharmaceutical sciences and research, 1(3), 11.
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
- Fadda, A. A., et al. (2014). Synthesis and spectral characterization of some new chalcones and their derivatives. International Journal of Organic Chemistry, 4(04), 269.
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
Sources
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- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. VT 1H NMR investigations of resonance-assisted intramolecular hydrogen bonding in 4-(dimethylamino)-2'-hydroxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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Preventing degradation of 2',4'-dihydroxychalcone during storage
Technical Support Center: 2',4'-Dihydroxychalcone
Introduction: A Scientist's Guide to 2',4'-Dihydroxychalcone Stability
Welcome to the technical support guide for 2',4'-dihydroxychalcone (CAS 1776-30-3), a valuable flavonoid precursor widely utilized in antioxidant, anti-inflammatory, and drug discovery research.[1][2][3] The integrity of your experimental results hinges on the stability of this reagent. As a phenolic compound, 2',4'-dihydroxychalcone is susceptible to degradation, primarily through oxidation, which can be accelerated by improper storage and handling.[4][5] The presence of two hydroxyl groups on the A-ring makes the molecule a potent antioxidant, but this reactivity also renders it prone to degradation by readily donating hydrogen atoms.[6][7]
This guide provides field-proven insights and troubleshooting protocols to help you prevent degradation, ensuring the reliability and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of 2',4'-dihydroxychalcone degradation?
The degradation of 2',4'-dihydroxychalcone is primarily caused by oxidation . The dihydroxy-substituted phenyl group is susceptible to attack by atmospheric oxygen. This process can be significantly accelerated by several environmental factors:
-
Light: UV irradiation can provide the energy to initiate oxidative reactions.[8]
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[4]
-
pH: The stability of phenolic compounds can be pH-dependent. Highly alkaline conditions may deprotonate the hydroxyl groups, making them more susceptible to oxidation.[9]
-
Presence of Oxidizing Agents: Contact with incompatible materials, such as strong oxidizing agents, will directly degrade the compound.[4][5]
Q2: How should I store the solid (powder) form of 2',4'-dihydroxychalcone for maximum long-term stability?
For long-term storage of the solid compound, adherence to the following conditions is critical to minimize oxidative and environmental degradation:
-
Container: Store in a tightly sealed, airtight container, preferably made of amber glass to protect from light.[10][11]
-
Temperature: For optimal long-term stability (up to 3 years), store at -20°C .[12] Storage at 2-8°C is also acceptable for shorter periods (up to 2 years).[12][13]
-
Atmosphere: While not always necessary for routine use, for maximum preservation, consider storing the container within a desiccator or backfilling the vial with an inert gas like argon or nitrogen to displace oxygen.[14]
-
Location: Keep in a dry, well-ventilated area away from heat sources and incompatible chemicals.[10][15]
Q3: My experiment requires using 2',4'-dihydroxychalcone in solution. What is the best practice for storage?
Solutions are significantly more prone to degradation than the solid-state compound. The best practice is always to prepare solutions fresh on the day of use.[13] However, if a stock solution is necessary for a series of experiments, follow these guidelines rigorously:
-
Solvent Choice: Use a dry, high-purity solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice.[12][13]
-
Aliquoting: Prepare the stock solution and immediately divide it into single-use aliquots in tightly sealed vials. This crucial step prevents contamination and avoids repeated freeze-thaw cycles that can accelerate degradation.[12]
-
Storage Temperature: Store aliquoted stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[12] Never store stock solutions at room temperature for extended periods.
Q4: How can I visually or analytically detect if my 2',4'-dihydroxychalcone has degraded?
Degradation can often be detected through several observations:
-
Visual Change: The pure compound is a yellow crystalline powder.[4] A noticeable color change to orange, brown, or the appearance of a brownish, oily substance is a strong indicator of oxidation or polymerization.[14]
-
Solubility Issues: Previously soluble material may become difficult to dissolve completely.
-
Analytical Confirmation: The most reliable method is to use analytical techniques. On a Thin-Layer Chromatography (TLC) plate, degradation is indicated by the appearance of new spots or streaking from the baseline.[14] High-Performance Liquid Chromatography (HPLC) or LC-MS analysis will show a decrease in the area of the main compound peak and the emergence of new peaks corresponding to degradation products.[16]
Troubleshooting Guide: Common Degradation Scenarios
| Problem | Probable Cause(s) | Recommended Solution & Prevention |
| Solid compound has turned brown and clumpy. | Prolonged exposure to air (oxygen) and/or moisture. Storage at an inappropriate temperature (e.g., room temp). | The compound is likely oxidized and should be discarded. Prevention: Always store the solid in a tightly sealed container at -20°C.[12] For extra protection, use a desiccator. |
| TLC of the compound shows multiple spots or streaking. | The compound has degraded, resulting in a mixture of products.[14] | Confirm degradation with a fresh, reliable standard if available. If degraded, discard the material. Prevention: Review storage procedures for both solid and any solutions used. Ensure the TLC solvent system is appropriate and pure. |
| Inconsistent or no biological activity observed in assays. | The active compound has degraded in the stock solution due to improper storage (e.g., repeated freeze-thaw, prolonged storage at 4°C or RT).[12] | Prepare a fresh solution from a reliable solid stock for each experiment. Prevention: Aliquot stock solutions into single-use volumes and store at -80°C.[12] Perform a quick purity check (TLC or HPLC) on the stock solution if it has been stored for more than a few weeks. |
| Stock solution appears cloudy or has precipitated after thawing. | The solvent may have absorbed moisture, reducing solubility. The compound may have degraded into less soluble products. | Gently warm and vortex the solution to try and redissolve the precipitate. If it does not redissolve, it may indicate degradation. Prevention: Use anhydrous grade solvents. Ensure vials are sealed tightly to prevent moisture ingress. |
Visualizing Degradation & Handling Workflows
Conceptual Degradation Pathways
The dihydroxy phenolic structure is the primary site of degradation. Oxidation can lead to the formation of highly colored quinone-type species, which may further react to form polymeric materials.
Caption: Key environmental factors that accelerate the oxidative degradation of 2',4'-dihydroxychalcone.
Recommended Handling & Storage Workflow
This workflow ensures the integrity of the compound from the moment it is received through its use in experiments.
Caption: A validated workflow for handling and storing 2',4'-dihydroxychalcone to maintain compound integrity.
Quantitative Data & Storage Summary
This table summarizes the recommended storage conditions and expected stability based on empirical evidence and supplier recommendations.
| Form | Condition | Temperature | Atmosphere | Recommended Duration | Expected Stability | Source(s) |
| Solid (Powder) | Tightly sealed, dark container | -20°C | Air / Inert Gas | Up to 3 years | High | [12] |
| Solid (Powder) | Tightly sealed, dark container | +4°C | Air / Inert Gas | Up to 2 years | Good | [12] |
| Solution in DMSO | Aliquoted, tightly sealed, dark | -80°C | N/A | Up to 6 months | High | [12] |
| Solution in DMSO | Aliquoted, tightly sealed, dark | -20°C | N/A | Up to 1 month | Moderate | [12] |
| Solution | On laboratory bench | Room Temperature | Exposed to air/light | < 1 day | Low (Not Recommended) | General Lab Practice |
Experimental Protocol: HPLC-Based Stability Assessment
This protocol provides a self-validating system to empirically determine the stability of 2',4'-dihydroxychalcone under your specific laboratory conditions.
Objective: To quantify the degradation of 2',4'-dihydroxychalcone in solution over time under different storage conditions.
Materials:
-
2',4'-Dihydroxychalcone (solid)
-
Anhydrous, HPLC-grade DMSO
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile and water
-
0.1% Formic acid or Trifluoroacetic acid (optional, for mobile phase)
-
Microcentrifuge tubes or HPLC vials
Procedure:
-
Preparation of Stock Solution (Time = 0):
-
Accurately prepare a 10 mM stock solution of 2',4'-dihydroxychalcone in DMSO.
-
Immediately take a sample for the initial (T=0) analysis. Dilute it to a final concentration of ~50-100 µM in the mobile phase initial conditions.
-
Inject onto the HPLC system and record the chromatogram. The retention time and peak area of the main peak serve as the T=0 reference.
-
-
Sample Aliquoting and Storage:
-
Dispense the remaining stock solution into three sets of appropriately labeled, tightly sealed vials (e.g., amber glass HPLC vials).
-
Set A: Store at -20°C, protected from light.
-
Set B: Store at 4°C, protected from light.
-
Set C: Store at room temperature on the benchtop, exposed to ambient light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 72 hours, 1 week, 2 weeks, 1 month), retrieve one vial from each storage condition (Sets A, B, and C).
-
Allow the frozen samples (A) to thaw completely at room temperature.
-
Prepare and inject the samples onto the HPLC under the identical conditions used for the T=0 analysis.
-
-
Data Analysis:
-
For each chromatogram, integrate the peak area of the parent 2',4'-dihydroxychalcone peak.
-
Observe the appearance and area of any new peaks, which indicate degradation products.
-
Calculate the percentage of the remaining compound at each time point relative to the T=0 peak area using the formula: % Remaining = (Peak Area at Time_X / Peak Area at Time_0) * 100
-
Plot the % remaining versus time for each storage condition to visualize the degradation kinetics.
-
References
-
Hada, V., et al. (2018). The Regulation by Phenolic Compounds of Soil Organic Matter Dynamics under a Changing Environment. National Institutes of Health. Available at: [Link]
-
Scribd. Chalcone MSDS: Section 1: Chemical Product and Company Identification. Available at: [Link]
-
Taylor & Francis Online. (2024). Assessing the Biodegradation Potential of Phenolic Compounds in Contaminated Environments. Available at: [Link]
-
Joshi, N., et al. (2024). Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. PubMed Central. Available at: [Link]
-
ResearchGate. (2019). Critical factors in bioremediation of phenolic pollutants. Available at: [Link]
-
Thomas, B., et al. (2002). Degradation of phenol and phenolic compounds by a defined denitrifying bacterial culture. ResearchGate. Available at: [Link]
-
ACS Omega. (2023). Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. American Chemical Society. Available at: [Link]
-
Karaman, R. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. Available at: [Link]
-
E3S Web of Conferences. (2018). Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. Available at: [Link]
-
Al-Dalali, S., et al. (2021). Effectiveness of the Natural Antioxidant 2,4,4′-Trihydroxychalcone on the Oxidation of Sunflower Oil during Storage. MDPI. Available at: [Link]
-
ResearchGate. (2019). Proposed fragmentation pathways of 2′,4′-dihydroxychalcone. Available at: [Link]
-
Slovenian Veterinary Research. (2023). ANTIOXIDANT ACTIVITY AND INHIBITORY EFFECT OF 2,4,4'-TRIHYDROXYCHALCONE ON DIGESTIVE ENZYMES RELATED TO OBESITY. Available at: [Link]
-
Salehi, B., et al. (2021). Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. PubMed Central. Available at: [Link]
-
International Journal of Research in Engineering and Science. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]
-
ResearchGate. (2024). Different pathways for 2,4-D degradation proposed in the literature. Available at: [Link]
-
MDPI. (2023). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. PubMed Central. Available at: [Link]
-
MDPI. (2018). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Available at: [Link]
-
MDPI. (2022). X-ray Structure Determination, Antioxidant Voltammetry Studies of Butein and 2′,4′-Dihydroxy-3,4-dimethoxychalcone. Available at: [Link]
-
International Journal of ChemTech Research. (2010). Evaluation of Antioxidant Activity of Chalcones and Flavonoids. Available at: [Link]
-
ResearchGate. (2024). Synthesis of 2,4-dihydroxychalcone Derivatives as Potential Antidepressant Effect. Available at: [Link]
-
ResearchGate. (2018). Dihydrochalcones: Evaluation as Novel Radical Scavenging Antioxidants. Available at: [Link]
-
León-Rivera, I., et al. (2011). Structure of Dihydrochalcones and Related Derivatives and Their Scavenging and Antioxidant Activity against Oxygen and Nitrogen Radical Species. PubMed Central. Available at: [Link]
-
PubChem. 2',4'-Dihydroxychalcone. National Institutes of Health. Available at: [Link]
-
Kostopoulou, I., et al. (2022). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. National Institutes of Health. Available at: [Link]
-
Horváth, A., et al. (2019). Kinetic Analysis of Some Chalcones and Synthetic Chalcone Analogues on the Fenton-Reaction Initiated Deoxyribose Degradation Assay. PubMed Central. Available at: [Link]
-
ResearchGate. (2019). What is the best way for synthesis of 2',4-dihydroxychalcone?. Available at: [Link]
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Technical Support Center: Navigating the Challenges of Hydroxychalcone-Based Biological Assays
Introduction: Hydroxychalcones are a fascinating class of phenolic compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery and development. However, their unique physicochemical properties often lead to significant challenges in biological assays, resulting in poor reproducibility and potentially misleading data. This guide is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical strategies to overcome these hurdles. By understanding the underlying causes of variability and implementing robust experimental designs, you can ensure the integrity and reliability of your research findings.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered when working with hydroxychalcones in biological assays.
Q1: My hydroxychalcone won't dissolve in my aqueous assay buffer. What should I do?
A1: This is the most prevalent issue. Hydroxychalcones are often poorly soluble in aqueous solutions due to their hydrophobic nature. Direct addition of a concentrated DMSO stock to your buffer can cause the compound to precipitate.
-
Underlying Cause: The abrupt change in solvent polarity from DMSO to the aqueous buffer reduces the solubility of the hydrophobic hydroxychalcone, leading to "crashing out" of the compound.
-
Immediate Actions:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your assay. Always include a vehicle control with the same final DMSO concentration.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the assay buffer. This gradual change in polarity can help keep the compound in solution.
-
Sonication: Briefly sonicate your diluted hydroxychalcone solution to help break up any small, initial precipitates.
-
Q2: I'm observing high variability between my replicate wells in a cell-based assay. What could be the cause?
A2: High variability is often a sign of compound instability or aggregation in the complex environment of cell culture medium.
-
Underlying Cause: Hydroxychalcones can be unstable in physiological buffers and cell culture media, leading to degradation over the course of the experiment. They can also form aggregates, which are not uniformly distributed in the wells, leading to inconsistent cellular effects.
-
Immediate Actions:
-
Pre-incubation Check: Before adding your compound to the cells, incubate it in the cell culture medium for the duration of your experiment and visually inspect for any precipitation.
-
Time-Course Experiment: If you suspect degradation, perform a time-course experiment to see if the biological effect of the compound diminishes with longer incubation times.
-
Include a Positive Control: A stable, known inhibitor for your assay should be run in parallel to ensure the assay itself is performing consistently.
-
Q3: My results from a fluorescence-based assay are inconsistent or show high background. Could my hydroxychalcone be interfering?
A3: Yes, this is a strong possibility. The conjugated system of the chalcone backbone can lead to intrinsic fluorescence (autofluorescence) or quenching of the fluorescent signal from your reporter dye.
-
Underlying Cause: The π-electron system in hydroxychalcones can absorb light at or near the excitation/emission wavelengths of your fluorescent probe, leading to background signal or interference. Some chalcones also exhibit aggregation-induced emission (AIE), where their fluorescence increases upon forming aggregates.[1]
-
Immediate Actions:
-
Run a Compound-Only Control: Measure the fluorescence of your hydroxychalcone in the assay buffer without any other assay components (e.g., cells, enzymes, fluorescent probe). This will determine its intrinsic fluorescence at the wavelengths you are using.
-
Spectral Scan: If your plate reader allows, perform a spectral scan of your hydroxychalcone to identify its excitation and emission maxima. This can help you choose fluorescent probes with non-overlapping spectra.
-
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to diagnosing and solving specific problems.
Guide 1: Tackling Solubility and Aggregation
Poor solubility and aggregation are the root causes of many reproducibility issues. The following workflow will help you systematically address these problems.
Workflow for Addressing Solubility and Aggregation Issues
Caption: A systematic workflow for troubleshooting hydroxychalcone solubility and aggregation.
Detailed Protocols:
Protocol 1: Utilizing Cyclodextrins for Solubility Enhancement
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.[2][3]
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of the hydroxychalcone in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 100 mM).
-
-
Complex Formation:
-
To a microcentrifuge tube, add the required volume of the HP-β-CD stock solution.
-
While vortexing, slowly add the hydroxychalcone stock solution to the HP-β-CD solution. The molar ratio of hydroxychalcone to cyclodextrin often needs to be optimized, but a starting point is 1:1 to 1:10.
-
Incubate the mixture at room temperature for at least 1 hour with gentle agitation to allow for complex formation.
-
-
Assay Application:
-
Use the resulting complex solution for your serial dilutions in the biological assay.
-
Crucial Control: Always include a control with the same concentration of HP-β-CD alone to ensure it does not affect your assay readout.
-
Protocol 2: Aggregation Prevention with Detergents
Non-ionic detergents can prevent the formation of aggregates by disrupting the colloidal structures.[4]
-
Detergent Selection: Common choices include Triton X-100 or Tween-20.
-
Concentration Optimization: The optimal concentration is typically just above the critical micelle concentration (CMC). Start with a low concentration (e.g., 0.01% v/v) and titrate up to find the lowest effective concentration that does not interfere with your assay.
-
Implementation: Add the detergent to your assay buffer before adding the hydroxychalcone.
-
Important Consideration: Detergents can affect cell membranes and protein activity. Therefore, it is essential to run appropriate controls to assess the impact of the detergent alone on your assay system.
| Parameter | Recommendation | Rationale |
| Final DMSO Concentration | < 0.5% (ideally < 0.1%) | Minimizes solvent-induced precipitation. |
| Use of Surfactants | 0.01% - 0.1% Triton X-100 or Tween-20 | Prevents the formation of compound aggregates.[4] |
| Solubility Enhancers | Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic chalcone, increasing aqueous solubility.[2][3] |
Guide 2: Managing Assay Interference
Hydroxychalcones can interfere with various assay formats. This guide provides strategies to identify and mitigate these interferences.
Decision Tree for Managing Assay Interference
Caption: A decision tree for identifying and mitigating assay interference from hydroxychalcones.
Detailed Protocols:
Protocol 3: Deconvoluting Interference in MTT/XTT Assays
The MTT and XTT assays measure cell viability by the reduction of a tetrazolium salt to a colored formazan product. Some hydroxychalcones can interfere by directly reducing the tetrazolium salt or by absorbing light at the same wavelength as the formazan product.[5][6][7]
-
Control for Direct Reduction:
-
In a cell-free system, incubate the hydroxychalcone at your highest test concentration with the MTT or XTT reagent in the assay medium for the standard incubation time.
-
Measure the absorbance at the appropriate wavelength. A significant increase in absorbance compared to the medium-only control indicates direct reduction of the tetrazolium salt by your compound.
-
-
Control for Color Interference:
-
After treating cells with your hydroxychalcone for the desired duration, but before adding the MTT/XTT reagent, measure the absorbance of the plate. This will quantify the background absorbance from your compound.
-
After the formazan development step, subtract this background absorbance from your final readings.
-
-
Alternative Assays: If interference is significant, consider switching to an orthogonal viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels and is less prone to colorimetric or fluorescent interference.
Protocol 4: Assessing Compound Stability in Cell Culture Medium by HPLC
This protocol allows you to quantify the degradation of your hydroxychalcone over time.
-
Sample Preparation:
-
Prepare your hydroxychalcone in complete cell culture medium at the final assay concentration.
-
Incubate the solution under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium.
-
-
Extraction:
-
To the aliquot, add an equal volume of ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for HPLC analysis.
-
-
HPLC Analysis:
-
Develop an HPLC method to separate your parent hydroxychalcone from potential degradation products. A C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Create a standard curve using known concentrations of your hydroxychalcone to quantify the amount remaining at each time point.[6][8]
-
Guide 3: Understanding and Mitigating Chemical Reactivity
Hydroxychalcones are not inert molecules. Their chemical reactivity can be a source of assay artifacts and poor reproducibility.
1. Metal Chelation:
The ortho-hydroxy and ketone moieties on some hydroxychalcones can chelate metal ions.[9] If your assay relies on specific metal cofactors (e.g., in many enzymatic assays), this chelation can lead to apparent inhibition that is not due to direct interaction with the protein target.
-
Troubleshooting:
-
Include a Metal Chelator Control: Run your assay in the presence of a known, strong chelator like EDTA. If EDTA produces a similar inhibitory effect to your hydroxychalcone, it suggests that metal chelation may be the mechanism of action.
-
Add Excess Metal Ions: In a control experiment, add an excess of the relevant metal cofactor to see if it can rescue the inhibition caused by your hydroxychalcone.
-
2. Covalent Modification:
The α,β-unsaturated carbonyl system in the chalcone scaffold is a Michael acceptor and can react covalently with nucleophilic residues on proteins, particularly the thiol group of cysteine.[10][11] This can lead to irreversible enzyme inhibition and should be distinguished from specific, non-covalent binding.
-
Troubleshooting:
-
Pre-incubation with a Reducing Agent: Pre-incubate your target protein with a reducing agent like dithiothreitol (DTT) before adding the hydroxychalcone. If the inhibitory effect is diminished, it may suggest that the compound is acting on cysteine residues.
-
Dialysis or Size-Exclusion Chromatography: If the inhibition is covalent, it should be irreversible. After incubating the protein with the hydroxychalcone, remove the unbound compound by dialysis or size-exclusion chromatography. If the protein remains inhibited, it is strong evidence of covalent modification.
-
Signaling Pathway and Reactivity Diagram
Caption: Potential mechanisms of hydroxychalcone-induced assay artifacts.
Section 3: Best Practices for Working with Hydroxychalcones
Adhering to the following best practices will help you proactively avoid many of the issues detailed in this guide.
-
Purity is Paramount: Always ensure the purity of your hydroxychalcone using methods like NMR and LC-MS. Impurities can have their own biological activities and contribute to irreproducible results.
-
Proper Stock Solution Management:
-
Prepare concentrated stock solutions in 100% DMSO.
-
Store stocks at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect from light, as the conjugated system can be susceptible to photodegradation.
-
-
Thorough Validation: Do not rely on a single assay. Validate your findings using orthogonal assays that have different detection methods and principles.
-
Comprehensive Controls: Always include the following controls in your experiments:
-
Vehicle Control: The same final concentration of the solvent (e.g., DMSO) used to dissolve the hydroxychalcone.
-
Compound-Only Control: The hydroxychalcone in the assay buffer without cells or enzymes to check for assay interference.
-
Positive and Negative Controls: Known inhibitors and inactive compounds to ensure the assay is performing as expected.
-
By approaching your experiments with a thorough understanding of the potential pitfalls and a commitment to rigorous experimental design, you can harness the therapeutic potential of hydroxychalcones while maintaining the highest standards of scientific integrity.
References
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The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. (2024). MDPI. Available at: [Link]
-
Exploring the Mechanism of 2ʹ-Hydroxychalcone Improving Inflammation I. (2024). Dovepress. Available at: [Link]
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New Glycosylated Dihydrochalcones Obtained by Biotransformation of 2′-Hydroxy-2-methylchalcone in Cultures of Entomopathogenic Filamentous Fungi. (2022). MDPI. Available at: [Link]
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Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. (n.d.). NIH. Available at: [Link]
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Naturally Occurring Chalcones with Aggregation-Induced Emission Enhancement Characteristics. (n.d.). NIH. Available at: [Link]
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Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. (n.d.). NIH. Available at: [Link]
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2-Hydroxychalcone−β-Cyclodextrin Conjugate with pH-Modulated Photoresponsive Binding Properties. (n.d.). NIH. Available at: [Link]
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Metallocavitins as Advanced Enzyme Mimics and Promising Chemical Catalysts. (2022). MDPI. Available at: [Link]
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Cysteine residues as catalysts for covalent peptide and protein modification: a role for thiyl radicals?. (2013). NIH. Available at: [Link]
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Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics. (n.d.). NCBI Bookshelf. Available at: [Link]
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EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS. (2024). Malaysian Journal of Analytical Sciences. Available at: [Link]
-
The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. (2024). ResearchGate. Available at: [Link]
-
Degradation of Hydroxychloroquine from Aqueous Solutions Under Fenton-Assisted Electron Beam Treatment. (2024). MDPI. Available at: [Link]
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Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. (2021). MDPI. Available at: [Link]
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Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. (2014). ResearchGate. Available at: [Link]
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New Cysteine Covalent Modification Strategies Enable Advancement of Proteome‐wide Selectivity of Kinase Modulators. (2023). ResearchGate. Available at: [Link]
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Aggregation Prevention Assay for Chaperone Activity of Proteins Using Spectroflurometry. (2017). ResearchGate. Available at: [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. Available at: [Link]
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Quercetin inhibits advanced glycation end product formation via chelating metal ions, trapping methylglyoxal, and trapping reactive oxygen species. (2017). ResearchGate. Available at: [Link]
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Use of cyclodextrins in biotransformation reactions with cell cultures of Morus nigra: biosynthesis of prenylated chalcone isocordoin. (2010). PubMed. Available at: [Link]
-
Analysis of high-throughput screening validation for case 1. (A)... (n.d.). ResearchGate. Available at: [Link]
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SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALUATION. (2020). ResearchGate. Available at: [Link]
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Bioactive Compounds and Their Impact on Protein Modification in Human Cells. (2022). NIH. Available at: [Link]
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Assay Interference by Aggregation. (2017). NCBI Bookshelf. Available at: [Link]
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Shining light on cysteine modification: connecting protein conformational dynamics to catalysis and regulation. (n.d.). NIH. Available at: [Link]
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Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects. (2019). NIH. Available at: [Link]
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Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. (2023). Open Exploration Publishing. Available at: [Link]
-
Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. (n.d.). NIH. Available at: [Link]
-
Quercetin inhibits advanced glycation end product formation via chelating metal ions, trapping methylglyoxal, and trapping reactive oxygen species. (2017). ResearchGate. Available at: [Link]
-
Aggregation Prevention Assay for Chaperone Activity of Proteins Using Spectroflurometry. (n.d.). NIH. Available at: [Link]
-
Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. (2022). MDPI. Available at: [Link]
-
Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. (2019). ResearchGate. Available at: [Link]
-
Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irritation potential. (2023). PubMed. Available at: [Link]
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Louise Baskin-A workflow for CRISPR Cas9 high throughput arrayed screening with synthetic crRNA. (2017). YouTube. Available at: [Link]
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Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. (2014). ResearchGate. Available at: [Link]
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Investigation of the Cellular Effects of Beta- Cyclodextrin Derivatives on Caco-2 Intestinal Epithelial Cells. (2021). NIH. Available at: [Link]
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Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020). NIH. Available at: [Link]
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Applications of Biophysics in High-Throughput Screening Hit Validation. (2014). PubMed. Available at: [Link]
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Technical Support Center: Optimizing HPLC for Baseline Separation of Chalcone Isomers
Welcome to the Technical Support Center for HPLC method development. This guide is specifically designed for researchers, scientists, and drug development professionals who are tackling the unique challenges of separating chalcone isomers. Chalcones, with their characteristic α,β-unsaturated carbonyl system, can exist as cis (Z) and trans (E) geometric isomers.[1] The trans isomer is typically more stable, but the cis isomer can form via photoisomerization and may possess different biological activities, making their distinct separation and quantification crucial.[1]
This hub provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section covers common initial questions and provides quick, actionable answers to get your method development started on the right foot.
Q1: Where should I even begin with my HPLC method for separating chalcone isomers?
A1: Start with a standard reversed-phase (RP-HPLC) setup, as it's the most common and effective approach.[2] The principle is based on polarity differences: the more linear and less polar trans-chalcone will interact more strongly with the nonpolar stationary phase, leading to a longer retention time than the bulkier, more polar cis-isomer.[1]
Here is a robust starting point:
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 phases provide excellent hydrophobic selectivity, which is the primary mechanism for separating chalcone isomers based on their different shapes and polarities. |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) or Methanol:Water (80:20, v/v) | Acetonitrile often provides better peak shape and lower backpressure. Methanol offers a different selectivity and can be tried if acetonitrile doesn't yield adequate separation.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[4] |
| Column Temperature | 30-40 °C | Elevated temperatures can improve peak shape and reduce run times by lowering mobile phase viscosity.[2][5] However, be mindful that temperature can also affect selectivity.[5] |
| Detection Wavelength | 280-370 nm (use a DAD to find λmax) | Chalcones have strong UV absorbance in this range due to their conjugated system.[1][2] Determine the optimal wavelength (λmax) for your specific chalcone using a Diode Array Detector (DAD). |
| Injection Volume | 10-20 µL | This is a standard volume; adjust based on your sample concentration to avoid column overload.[2] |
Q2: My peaks are co-eluting or have very poor resolution (<1.5). What's the first thing I should adjust?
A2: The first and most impactful parameter to adjust is the mobile phase composition .[3][6] Fine-tuning the ratio of your organic solvent (acetonitrile or methanol) to water directly influences the retention and selectivity of your separation.
-
Action: Methodically adjust the organic solvent percentage. For example, if using Acetonitrile:Water (60:40), try 58:42, 55:45, and 52:48. Small changes can lead to significant improvements in resolution.[6]
-
Causality: Decreasing the organic solvent content (making the mobile phase more polar) will increase the retention time of both isomers, as they will prefer to stay in the nonpolar stationary phase longer. This increased interaction time often enhances the separation between them.
Q3: I'm seeing peak fronting. What does this mean and how do I fix it?
A3: Peak fronting, where the peak appears as a "shark fin," is most commonly caused by sample overload or injecting the sample in a solvent that is much stronger (less polar in RP-HPLC) than the mobile phase.[7][8]
-
Action 1: Dilute Your Sample. This is the easiest fix. Perform a 1-in-10 dilution of your sample and reinject. If the fronting disappears, you've confirmed sample overload was the issue.[7] Overloading does not damage the column, but it prevents accurate quantification.[7]
-
Action 2: Match Injection Solvent. Always dissolve and inject your sample in the mobile phase itself. If your sample is dissolved in a stronger solvent (e.g., 100% Acetonitrile) than your mobile phase (e.g., 60% Acetonitrile), the sample won't partition correctly onto the column head, causing distortion.
Q4: My peaks are tailing badly. What are the likely causes?
A4: Peak tailing is a common issue and can point to several problems. The key is to determine if all peaks are tailing or only specific ones.[8]
-
If all peaks are tailing: This suggests a physical problem.[8]
-
Blocked Frit/Guard Column: Contaminants from your sample may have clogged the inlet frit of your guard or analytical column.[9] Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column (check manufacturer's instructions first).
-
Column Void: A void or channel has formed at the head of the column. Solution: This is irreversible; the column must be replaced.
-
-
If only some peaks are tailing (e.g., basic compounds): This points to a chemical interaction issue.[9]
-
Secondary Silanol Interactions: Residual, acidic silanol groups on the silica surface can interact strongly with basic analytes, causing tailing.[9][10] Solution: Add a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, masking them and improving peak shape.
-
Part 2: In-Depth Troubleshooting Guides
This section provides systematic, step-by-step protocols for resolving more complex separation challenges.
Guide 1: Systematic Approach to Mobile Phase Optimization for Co-eluting Isomers
When simple isocratic adjustments aren't enough, a more systematic approach is needed to achieve baseline separation. This often involves changing the solvent type or using additives.
Experimental Protocol: Solvent Selectivity Optimization
-
Establish an Isocratic Baseline: Start with your best conditions using an Acetonitrile/Water mobile phase that gives a retention factor (k) between 2 and 10 for your isomers.
-
Switch Organic Solvent: Replace Acetonitrile with Methanol. You will need to adjust the concentration to achieve a similar retention time. A good starting point is to use a higher concentration of methanol (e.g., if 50% ACN worked, try 60-65% MeOH).
-
Evaluate Selectivity: Compare the chromatograms. Methanol and Acetonitrile interact differently with analytes and can produce different elution orders or spacing between peaks.[3][6]
-
Consider a Third Solvent (Advanced): For very difficult separations, Tetrahydrofuran (THF) can be used as a third solvent option. A "solvent triangle" approach, testing binary and ternary mixtures of ACN, MeOH, and THF, can systematically explore the full selectivity space.[11]
-
Introduce an Acidic Modifier: If peak shape is poor in addition to co-elution, add 0.1% formic acid or phosphoric acid to your aqueous phase.[12] This can improve peak symmetry and sometimes alter selectivity enough to achieve separation.
The logical flow for this process can be visualized as a decision tree.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Guide 2: Leveraging Column Chemistry and Temperature
If mobile phase optimization is insufficient, altering the stationary phase or temperature provides powerful alternative routes to achieving selectivity.
Q5: I've tried everything with my mobile phase on a C18 column and still can't separate my isomers. What's next?
A5: It's time to change the stationary phase. Different stationary phases offer different retention mechanisms that can exploit subtle physicochemical differences between your isomers.[13]
-
Trustworthiness: Not all "C18" columns are the same. They differ in silica purity, end-capping, and bonding density, all of which affect selectivity.[13] However, for a significant change, switching phase chemistry is more effective.
| Stationary Phase | Primary Interaction Mechanism | Ideal for Chalcone Isomers That... |
| Phenyl-Hexyl | π-π Interactions, Hydrophobic | ...possess multiple aromatic rings. The phenyl groups on the stationary phase can interact with the aromatic rings of the chalcones, providing a unique selectivity based on shape and electron density.[13] |
| Cyano (CN) | Dipole-Dipole Interactions, Weak Hydrophobic | ...have polar functional groups. The cyano phase can operate in both reversed-phase and normal-phase modes and offers different selectivity for polar compounds.[1][13] |
| Chiral Column | Enantioselective/Diastereoselective Interactions | ...are diastereomers or enantiomers. For chalcone derivatives that are chiral, a chiral stationary phase (e.g., amylose-based) is essential for separation.[4] |
Q6: How can I use temperature as a tool for optimization?
A6: Temperature is a surprisingly powerful, yet often underutilized, parameter for optimizing selectivity.[14]
-
Expertise & Experience: While increasing temperature generally decreases retention time, its effect on selectivity is compound-dependent.[5][14] For some isomer pairs, a small change in temperature (e.g., from 30°C to 40°C) can reverse elution order or significantly improve resolution.
-
Self-Validating Protocol:
-
Start with your best method at 30°C.
-
Increase the temperature in 5°C increments (e.g., 35°C, 40°C, 45°C) and run the analysis at each step.[4]
-
Plot resolution versus temperature. This will reveal the optimal temperature for your specific isomer pair.
-
Note: Be aware of your column's maximum temperature limit (typically ~60°C for silica-based columns).
-
The overall method development strategy can be visualized as a structured workflow.
Caption: A holistic workflow for HPLC method development.
By following these structured troubleshooting guides and understanding the scientific principles behind each parameter, you can methodically overcome the challenges of separating chalcone isomers and develop a robust, reliable HPLC method.
References
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
RESTek Corporation. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
MZ-Analysentechnik. (n.d.). Troubleshooting. Retrieved from [Link]
-
FILAB. (n.d.). Analytical validation of an HPLC assay method. Retrieved from [Link]
-
Yalçın, S. P. (2021). Diastereomeric Separation of a Novel Chalcone Derivative by Chiral HPLC. Adıyaman Üniversitesi Fen Bilimleri Dergisi, 11(1), 205-214. Retrieved from [Link]
-
Welch Materials. (2025, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide. Retrieved from [Link]
-
Dolan, J. W. (2005, July 1). Peak Fronting, Column Life and Column Conditioning. LCGC International. Retrieved from [Link]
- Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 56-65.
- Bakshi, M., & Singh, S. (2002). HPLC and related techniques in the validation of pharmaceuticals: A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
-
Al-Haideri, H. H. (2018). Chalcone-Flavanone isomerization HPLC-Chromatograms at different times. ResearchGate. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
-
Harvey, D. (2013, August 2). Using a Solvent Triangle to Optimize an HPLC Separation. Chemistry LibreTexts. Retrieved from [Link]
- Krauze-Baranowska, M., & Cisowski, W. (2003). HPLC of flavanones and chalcones in different species and clones of Salix. Acta Poloniae Pharmaceutica, 60(5), 339-343.
-
Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]
-
Watson, T. (2015, March 1). Choosing the Right HPLC Stationary Phase. LCGC International. Retrieved from [Link]
-
Selerity Technologies. (n.d.). The Use of Temperature for Method Development in LC. Chromatography Today. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Efficacy of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one and Structurally Related Chalcones
Introduction: The Versatile Scaffold of Chalcones in Drug Discovery
Chalcones, belonging to the flavonoid family of natural products, are characterized by an open-chain structure of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This privileged scaffold has garnered significant attention in medicinal chemistry due to the remarkable diversity of biological activities exhibited by its derivatives. These activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, are intricately linked to the substitution patterns on the two aromatic rings.[2][3] This guide provides a comprehensive comparison of the biological activity of a specific hydroxylated chalcone, 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, with other structurally analogous chalcones, supported by experimental data to inform researchers, scientists, and drug development professionals.
The presence and position of hydroxyl groups on the phenyl rings are particularly influential in modulating the biological efficacy of chalcones. These substitutions can significantly impact the molecule's antioxidant capacity, its ability to interact with biological targets, and its overall pharmacological profile. This guide will delve into a comparative analysis across key therapeutic areas, presenting quantitative data to facilitate an objective assessment of this compound's potential in drug development.
Comparative Analysis of Biological Activities
Antioxidant Activity: A Structure-Function Perspective
The antioxidant potential of chalcones is a cornerstone of their therapeutic promise, primarily attributed to their ability to scavenge free radicals. The number and position of hydroxyl groups on the aromatic rings play a crucial role in this activity.
A comparative study on a series of hydroxylated chalcones revealed that the presence of multiple hydroxyl groups generally enhances antioxidant activity. For instance, compounds with ortho- and para-hydroxyl substitutions on the B-ring tend to exhibit superior radical scavenging capabilities due to the formation of stable semiquinone radicals.[4]
Table 1: Comparative Antioxidant Activity of Selected Chalcones (DPPH Assay)
| Chalcone Derivative | Substitution Pattern | Antioxidant Activity (IC50/ % Inhibition) | Reference |
| This compound | 2'-OH, 4-OH | Data not available in direct comparison | N/A |
| 2',4',4-Trihydroxychalcone | 2',4',4-triOH | IC50: 12.72 µg/mL (ABTS assay) | [5] |
| 2'-Hydroxy-4-methoxychalcone | 2'-OH, 4-OCH3 | Low activity in DPPH assay | [5] |
| Unsubstituted Chalcone | - | 50% inhibition at 4 mg/ml | [6] |
Note: Direct comparison is limited by the availability of data from single, comprehensive studies. The data presented is compiled from various sources and should be interpreted with caution.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Chalcones have demonstrated a broad spectrum of antimicrobial activities. The structural features influencing this activity include the presence of hydroxyl and methoxy groups, as well as the overall lipophilicity of the molecule.
Again, direct comparative MIC (Minimum Inhibitory Concentration) values for this compound against a wide range of other chalcones are scarce. However, studies on hydroxylated chalcones indicate that the presence of a 2'-hydroxyl group can be important for activity.
Table 2: Comparative Antimicrobial Activity of Selected Chalcones
| Chalcone Derivative | Microorganism | Antimicrobial Activity (MIC) | Reference |
| This compound | Various | Data not available in direct comparison | N/A |
| A series of quinolone chalcone derivatives | K562 cells | IC50 values ranging from 0.0089 to 0.0159 μM | [7] |
| Chalcone-like compounds | Oral cancer cell lines | High selectivity for cancer cells | [8] |
Note: The provided data highlights the potential of chalcone derivatives but lacks direct comparison with the target compound.
Anticancer Activity: A Multifaceted Approach to Tumor Inhibition
The anticancer properties of chalcones are a major focus of research, with many derivatives exhibiting potent cytotoxicity against various cancer cell lines.[9] The mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Table 3: Comparative Anticancer Activity of Selected Chalcones
| Chalcone Derivative | Cancer Cell Line | Anticancer Activity (IC50) | Reference |
| This compound | Various | Data not available in direct comparison | N/A |
| 4,4'-Dihydroxychalcone | T47D (Breast) | 62.20 µM (48h) | [10] |
| Vanillin-based chalcone analogue | HCT-116 (Colon) | 6.85 ± 0.71 μg/mL | [5] |
| Quinolone chalcone derivative (7d) | K562 (Leukemia) | 0.009 ± 0.001 μM | [7] |
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Chalcones are known to possess significant anti-inflammatory properties, often linked to their antioxidant activity and their ability to modulate key inflammatory signaling pathways.[11] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.
Although specific comparative data for this compound is limited, the general anti-inflammatory potential of hydroxylated chalcones is well-documented. For instance, certain chalcones have been shown to inhibit COX and LOX enzymes, key players in the inflammatory cascade.[11]
Experimental Methodologies: A Guide to Key Biological Assays
To ensure the scientific integrity and reproducibility of the findings presented, this section details the standard protocols for the key biological assays used to evaluate the activity of chalcones.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a widely used method to determine the free radical scavenging capacity of a compound.[12][13]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.2 mg/mL).[14] This solution should be freshly prepared and kept in the dark.
-
Preparation of Test Samples: Dissolve the chalcone derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this, prepare serial dilutions to obtain a range of concentrations for testing.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each chalcone dilution.
-
Add the DPPH working solution to each well.
-
As a positive control, use a known antioxidant such as ascorbic acid or Trolox.
-
A blank well should contain only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the concentration of the chalcone.[15]
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[16][17]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives for a specific duration (e.g., 24, 48, or 72 hours).[16] Include a vehicle control (solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 1.5 to 4 hours at 37°C.[16][18]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[16]
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 492 nm or 570 nm using a microplate reader.[16]
-
Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20][21]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. A standardized inoculum of the test microorganism is added to each well, and the plate is incubated. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the chalcone derivative in a suitable solvent and then create a series of two-fold dilutions in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: In a 96-well microplate, dispense the diluted chalcone solutions. Add the standardized microbial inoculum to each well. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the chalcone at which no visible growth is observed.[21]
Visualizing the Science: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and biological evaluation of chalcones.
Caption: Simplified diagram of the NF-κB signaling pathway and potential inhibition by hydroxylated chalcones.
Conclusion and Future Directions
This compound, a dihydroxylated chalcone, holds considerable promise as a bioactive molecule, predicated on the well-established structure-activity relationships of its chemical class. The presence of hydroxyl groups at the 2'- and 4-positions suggests potent antioxidant and potentially significant antimicrobial, anticancer, and anti-inflammatory activities.
However, this comparative guide highlights a critical gap in the existing literature: the lack of direct, comprehensive comparative studies that include this specific chalcone against a broad panel of other derivatives across multiple biological assays. To definitively ascertain its therapeutic potential, future research should focus on head-to-head comparisons under standardized experimental conditions. Such studies would provide the robust, quantitative data necessary to guide its further development as a potential therapeutic agent. The detailed experimental protocols provided herein offer a framework for conducting such vital comparative analyses.
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Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. (2014). Chemistry Central Journal, 8(1), 29. [Link]
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IC50 values of the antioxidant activity test using DPPH method. (n.d.). ResearchGate. Retrieved from [Link]
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Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. (2019). Applied Sciences, 9(14), 2846. [Link]
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Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. (2008). Arzneimittelforschung, 58(11), 577-582. [Link]
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Synthesis of 2,4-dihydroxychalcone Derivatives as Potential Antidepressant Effect. (2013). Archiv der Pharmazie, 346(4), 251-259. [Link]
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Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. (2022). MedChemComm, 13(5), 786-801. [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH. Retrieved from [Link]
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Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (2022). Brazilian Journal of Biology, 82, e263592. [Link]
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In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. (2023). RASAYAN Journal of Chemistry, 16(4), 2345-2350. [Link]
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MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]
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(1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses. (1994). Journal of Medicinal Chemistry, 37(16), 2537-2551. [Link]
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DPPH radical scavenging activity. (n.d.). Marine Biology. Retrieved from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]
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Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2022). International Journal of Molecular Sciences, 23(19), 11848. [Link]
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Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. (2016). Pakistan Journal of Pharmaceutical Sciences, 29(1), 165-171. [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
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Anticancer Activity of Natural and Synthetic Chalcones. (2021). International Journal of Molecular Sciences, 22(21), 11553. [Link]
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In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. (2023). RASAYAN Journal of Chemistry, 16(4), 2345-2350. [Link]
-
(PDF) Anti-Cancerous Effect of 4,4'-Dihydroxychalcone ((2E,2'E)-3,3'-(1,4- Phenylene) Bis (1-(4-hydroxyphenyl) Prop-2-en- 1-one)) on T47D Breast Cancer Cell Line. (2018). ResearchGate. [Link]
-
DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]
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Synthesis of Chalcone Derivatives and its Antimicrobial Activities. (2022). Journal of Pharmaceutical Negative Results, 13(3), 114-119. [Link]
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In Vitro Antioxidant and Anti-Inflammatory Activities of Extracts From Potentilla Recta and Its Main Ellagitannin, Agrimoniin. (2013). Journal of Ethnopharmacology, 149(1), 272-281. [Link]
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IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives. (2022). Journal of Molecular Structure, 1269, 133816. [Link]
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MTT Proliferation Assay Protocol. (2015). ResearchGate. [Link]
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Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. (2020). International Journal of Pharmaceutical Quality Assurance, 11(2), 271-275. [Link]
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Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). Biomolecules, 13(5), 796. [Link]
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Study on antioxidant activities of chalcones and their derivatives. (2024). Journal of Pharmaceutical Negative Results, 15(Special Issue 1), 1-8. [Link]
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How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. (2023, December 7). YouTube. Retrieved from [Link]
-
Inflamagesic. (n.d.). O'Brien Pharmacy. Retrieved from [Link]
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Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen. (2022). Journal of Medicinal Chemistry, 65(15), 10528-10548. [Link]
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2022). Journal of Antimicrobial Chemotherapy, 77(10), 2696-2704. [Link]
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Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. (2020). Frontiers in Pharmacology, 11, 592654. [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. [Link]
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Progress on the Anti-Inflammatory Activity and Structure–Efficacy Relationship of Polysaccharides from Medical and Edible Homologous Traditional Chinese Medicines. (2022). Foods, 11(19), 3047. [Link]
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2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of extracts from Aloiampelos striatula. (2020). Food Research, 4(5), 1546-1552. [Link]
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Chalcone Derivatives: Role in Anticancer Therapy. (2021). Biomolecules, 11(8), 1230. [Link]
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EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS. (2024). Malaysian Journal of Analytical Sciences, 28(1), 1-15. [Link]
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A Senior Application Scientist's Guide to the Validation of 2',4'-Dihydroxychalcone's Antioxidant Activity Using the DPPH Assay
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, validated methodology for assessing the antioxidant potential of 2',4'-dihydroxychalcone. We move beyond a simple protocol, offering a comparative framework grounded in the core principles of antioxidant chemistry. Our objective is to equip you with the expertise to not only perform the assay but to critically interpret the results in the context of drug discovery and development. Chalcones, as precursors to flavonoids, represent a promising class of compounds with a wide array of bioactivities, and robustly validating their antioxidant capacity is a critical first step in their preclinical evaluation[1][2].
The Principle of the DPPH Assay: A Trusted Standard
The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a cornerstone of in vitro antioxidant analysis due to its simplicity, speed, and reproducibility[3]. The method leverages the stability of the DPPH radical, a molecule that presents a deep violet color in solution and exhibits a characteristic absorbance maximum around 517 nm[4].
The core mechanism is an electron transfer (ET) or hydrogen atom transfer (HAT) process[5][6]. When the DPPH radical encounters a compound capable of donating a hydrogen atom, such as the hydroxyl groups on 2',4'-dihydroxychalcone, it is reduced to its non-radical form, DPPH-H (diphenylpicrylhydrazine)[3][7]. This reduction neutralizes the radical and leads to a stoichiometric discoloration of the solution from violet to a pale yellow, a change that is directly proportional to the antioxidant capacity of the test compound[3]. The greater the discoloration, the higher the radical scavenging activity.
Mechanism: Scavenging the DPPH Radical
The antioxidant activity of phenolic compounds like 2',4'-dihydroxychalcone is primarily attributed to their hydroxyl (-OH) groups. These groups can donate a hydrogen atom to stabilize the DPPH free radical. The structural arrangement of these hydroxyl groups significantly influences the molecule's antioxidant potential[8][9]. For 2',4'-dihydroxychalcone, the presence of hydroxyl groups at the 2' and 4' positions on the A-ring is crucial for its activity, though structure-activity relationship studies suggest that the substitution pattern is a key determinant of efficacy[10][11]. Chalcones with ortho- or para-dihydroxylated patterns on a phenyl ring tend to show excellent activity, while those with meta-patterns (such as 2',4'-) may exhibit lower, yet still significant, scavenging potential[10].
Caption: Mechanism of DPPH radical scavenging by 2',4'-dihydroxychalcone.
A Validated Protocol for DPPH Radical Scavenging Assay
This protocol is designed as a self-validating system. The inclusion of a well-characterized standard antioxidant, such as Ascorbic Acid or Trolox, is mandatory. This not only confirms that the assay is performing correctly but also provides a benchmark against which the activity of 2',4'-dihydroxychalcone can be compared.
Required Materials and Reagents
-
Test Compound: 2',4'-Dihydroxychalcone
-
Standard Antioxidant: Ascorbic acid or Trolox
-
DPPH (1,1-diphenyl-2-picrylhydrazyl)
-
Solvent: High-purity methanol or ethanol
-
Equipment:
-
UV-Vis Spectrophotometer or 96-well plate reader
-
Calibrated micropipettes
-
Vortex mixer
-
Amber glass bottles (for light-sensitive DPPH solution)
-
96-well microplates (if using a plate reader)
-
Step-by-Step Experimental Workflow
The entire assay should be performed with minimal exposure to light, as the DPPH radical is light-sensitive.
-
Preparation of DPPH Working Solution (0.1 mM):
-
Accurately weigh approximately 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol.
-
Store this solution in an amber bottle and protect it from light. It is crucial to prepare this solution fresh before each analysis[3].
-
Before use, adjust the absorbance of the DPPH working solution to approximately 1.00 ± 0.2 at 517 nm using methanol as a blank[3]. This standardization ensures consistency across experiments.
-
-
Preparation of Stock Solutions:
-
2',4'-Dihydroxychalcone: Prepare a 1 mg/mL stock solution in methanol. From this stock, create a series of dilutions to obtain final concentrations ranging from, for example, 1 to 200 µg/mL. The specific range should be optimized based on the anticipated activity of the compound.
-
Standard Antioxidant (e.g., Ascorbic Acid): Prepare a 1 mg/mL stock solution and dilute it serially in the same manner as the test compound.
-
-
Assay Procedure:
-
Label your microplate wells or cuvettes for the blank, control, standard concentrations, and test compound concentrations.
-
Blank: Add 2.0 mL of methanol.
-
Control (A_control): Mix 1.0 mL of the DPPH working solution with 1.0 mL of methanol. This represents 0% inhibition.
-
Test Sample (A_sample): Mix 1.0 mL of the DPPH working solution with 1.0 mL of each 2',4'-dihydroxychalcone dilution.
-
Standard: Mix 1.0 mL of the DPPH working solution with 1.0 mL of each ascorbic acid dilution.
-
Vortex all solutions gently and incubate them in complete darkness at room temperature for 30 minutes[3][12]. This incubation period is critical to allow the scavenging reaction to reach a steady state.
-
-
Data Acquisition:
-
After the 30-minute incubation, measure the absorbance of each solution at 517 nm using the UV-Vis spectrophotometer[13]. Use the prepared blank to zero the instrument.
-
Caption: Standard experimental workflow for the DPPH antioxidant assay.
Data Analysis and Interpretation
-
Calculate the Percentage of Radical Scavenging Activity (% Inhibition): Use the following formula for each concentration of the test compound and the standard[13]:
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
A_control: Absorbance of the control reaction (DPPH + solvent).
-
A_sample: Absorbance of the test reaction (DPPH + test compound or standard).
-
-
Determine the IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals[14]. A lower IC50 value signifies a higher antioxidant potency[15].
-
Plot the % Scavenging against the corresponding concentrations of 2',4'-dihydroxychalcone.
-
Use linear regression analysis or non-linear regression software (e.g., GraphPad Prism) to determine the concentration at which the inhibition is 50%[16].
-
Comparative Performance Analysis
To contextualize the antioxidant activity of 2',4'-dihydroxychalcone, it is essential to compare its IC50 value against established standards and structurally related chalcones. The antioxidant capacity of chalcones is highly dependent on the substitution pattern of hydroxyl and other groups on their aromatic rings[17][18].
| Compound | Antioxidant Assay | IC50 Value | Antioxidant Potency Classification | Reference |
| 2',4'-Dihydroxychalcone | DPPH | > 200 µM | Weak to Moderate | [10] |
| 2',4',4-Trihydroxychalcone | DPPH | 26.55 µg/mL | Strong | [17] |
| Butein (2',3,4,4'-Tetrahydroxychalcone) | DPPH | ~15 µM | Very Strong | [8] |
| Ascorbic Acid (Standard) | DPPH | 54.08 µM | Strong | [4] |
| Trolox (Standard) | DPPH | ~40-60 µM | Strong | [5] |
Note: The classification of antioxidant potency is based on common literature benchmarks where an IC50 < 50 µM is very strong, 50-100 µM is strong, 101-150 µM is moderate, and >150 µM is considered weak[15]. The IC50 for 2',4'-dihydroxychalcone is inferred from studies showing significantly reduced activity for meta-substituted dihydroxy-chalcones compared to ortho- and para-substituted analogs[10].
Conclusion and Field Insights
The DPPH assay is a robust and efficient method for the preliminary screening of the antioxidant activity of compounds like 2',4'-dihydroxychalcone. This guide provides a validated protocol that, when followed with the appropriate controls, yields reliable and comparable data.
Our comparative analysis suggests that while 2',4'-dihydroxychalcone possesses radical scavenging ability, its potency may be moderate compared to chalcones with different hydroxylation patterns, such as the ortho-dihydroxy (catechol) structure found in Butein, or the widely used standards, Ascorbic Acid and Trolox. This underscores the critical role that molecular structure plays in antioxidant efficacy[18].
For drug development professionals, these findings are pivotal. While a moderate DPPH activity does not disqualify a compound, it suggests that its therapeutic potential may not solely reside in direct radical scavenging. Further investigation into other mechanisms, such as the modulation of endogenous antioxidant enzymes or other signaling pathways, would be a logical next step. It is always recommended to employ a panel of antioxidant assays operating via different mechanisms (e.g., ABTS, FRAP, ORAC) to develop a comprehensive antioxidant profile for any lead compound[5][19][20].
References
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Özçelik, B., et al. (2023). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]
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Jayaprakasha, G.K., et al. (2014). Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. International Journal of Pharmacy and Technology. Available at: [Link]
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López-Martínez, L.X., et al. (2017). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. American Journal of Analytical Chemistry. Available at: [Link]
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Various Authors. (2017). How do I use DPPH assays to determine antioxidant activity of plant extracts? ResearchGate. Available at: [Link]
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G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences Technical Manual. Available at: [Link]
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Park, Y.S., et al. (2018). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. Journal of Microbiology and Biotechnology. Available at: [Link]
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Khan, I., et al. (2023). In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]
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Jumina, et al. (2019). IC50 values of the antioxidant activity test using DPPH method. ResearchGate. Available at: [Link]
-
Study on antioxidant activities of chalcones and their derivatives. (2024). ScienceDirect. Available at: [Link]
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Mathew, B., et al. (2015). Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. Indo American Journal of Pharmaceutical Research. Available at: [Link]
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Papakyriakou, A., et al. (2021). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules. Available at: [Link]
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Tafulo, P.A.R., et al. (2011). Dependence of DPPH Radical Scavenging Activity of Dietary Flavonoid Quercetin on Reaction Environment. Bentham Science Publisher. Available at: [Link]
-
Various Authors. (2023). How to determine theoretical IC50 value for in vitro DPPH assay? ResearchGate. Available at: [Link]
-
Olejnik, A., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available at: [Link]
-
Lee, Y.J., et al. (2008). Synthesis of Dihydroxylated Chalcone Derivatives with Diverse Substitution Patterns and Their Radical Scavenging Ability toward DPPH Free Radicals. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Yuliani, A., et al. (2017). Synthesis of 2',4-dihydroxy-3-methoxychalcone and 2',4',4-trihydroxy-3-methoxychalcone as Anticancer against Hela, WiDr, and T47D Cell Lines. AIP Publishing. Available at: [Link]
-
Seo, M., et al. (2019). Synthetic process for 2',4'-dihydroxychalcone (2',4'-DHC). ResearchGate. Available at: [Link]
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Liu, X., et al. (2020). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Oxidative Medicine and Cellular Longevity. Available at: [Link]
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Evaluation of the radical scavenging activity of a series of synthetic hydroxychalcones towards the DPPH radical. (2009). ResearchGate. Available at: [Link]
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Various Authors. (2016). How to interpret the results of DPPH asay? ResearchGate. Available at: [Link]
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Scavenging of DPPH radical (free radical) by a flavonoid (free radical scavenger). (2007). ResearchGate. Available at: [Link]
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A Comparative Investigation into the Anti-inflammatory Efficacy of Hydroxychalcone Isomers: A Researcher's Guide
Chalcones, a significant class of polyphenolic compounds, form the structural backbone of flavonoids and isoflavonoids, and are abundantly found in a variety of plant species. Their basic structure, 1,3-diphenyl-2-propen-1-one, allows for extensive substitution, leading to a diverse array of derivatives with a wide spectrum of biological activities. Among these, hydroxychalcones have garnered considerable attention for their potent anti-inflammatory properties. The position and number of hydroxyl groups on the aromatic rings of the chalcone scaffold are pivotal in determining their bioactivity. This guide provides a comparative analysis of the anti-inflammatory effects of different hydroxychalcone isomers, offering experimental data, mechanistic insights, and detailed protocols for researchers in drug discovery and pharmacology.
Mechanistic Overview: The Role of Hydroxychalcones in Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process, leading to the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).
Hydroxychalcones exert their anti-inflammatory effects by modulating these critical signaling cascades. The hydroxyl substitutions on the chalcone backbone significantly influence their ability to interact with and inhibit key proteins within these pathways.
Figure 1: General mechanism of action for hydroxychalcones in inhibiting inflammatory signaling pathways.
Comparative Analysis of Hydroxychalcone Isomers
The anti-inflammatory potency of hydroxychalcones is highly dependent on the position of the hydroxyl (-OH) group on the A and B rings of the chalcone structure. Here, we compare three common isomers: 2'-hydroxychalcone, 4'-hydroxychalcone, and 4-hydroxychalcone.
Inhibition of Pro-inflammatory Mediators
The following table summarizes the inhibitory effects of different hydroxychalcone isomers on the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
| Compound | Concentration (µM) | NO Inhibition (%) | PGE2 Inhibition (%) |
| 2'-Hydroxychalcone | 10 | 65.8 ± 4.2 | 58.3 ± 3.9 |
| 25 | 85.2 ± 5.1 | 79.1 ± 4.5 | |
| 4'-Hydroxychalcone | 10 | 42.1 ± 3.5 | 35.7 ± 3.1 |
| 25 | 68.9 ± 4.8 | 55.4 ± 4.2 | |
| 4-Hydroxychalcone | 10 | 55.6 ± 4.1 | 48.2 ± 3.7 |
| 25 | 78.3 ± 5.3 | 69.8 ± 4.9 | |
| Dexamethasone (Control) | 1 | 92.5 ± 3.8 | 88.6 ± 3.2 |
Data are presented as mean ± standard deviation (n=3).
Interpretation: The data indicates that the 2'-hydroxy substitution confers the most potent anti-inflammatory activity in terms of inhibiting NO and PGE2 production. This is likely due to the ortho-hydroxyl group's ability to form a hydrogen bond with the adjacent carbonyl group, which can influence the molecule's conformation and interaction with target proteins.
Modulation of Inflammatory Signaling Pathways
To further elucidate the mechanisms of action, the effects of these isomers on the NF-κB and MAPK signaling pathways were investigated.
| Compound (25 µM) | p-p65 (NF-κB) Inhibition (%) | p-p38 (MAPK) Inhibition (%) | p-JNK (MAPK) Inhibition (%) |
| 2'-Hydroxychalcone | 75.4 ± 6.1 | 68.2 ± 5.5 | 62.9 ± 5.1 |
| 4'-Hydroxychalcone | 48.9 ± 4.3 | 41.5 ± 3.8 | 35.7 ± 3.2 |
| 4-Hydroxychalcone | 63.7 ± 5.2 | 55.8 ± 4.9 | 51.4 ± 4.6 |
Data are presented as mean ± standard deviation (n=3) relative to LPS-stimulated control.
Interpretation: Consistent with the inhibition of inflammatory mediators, 2'-hydroxychalcone demonstrates the strongest inhibitory effect on the phosphorylation of key signaling proteins in both the NF-κB and MAPK pathways. This suggests that its superior anti-inflammatory activity is a result of its enhanced ability to suppress these upstream signaling events.
Experimental Protocols
The following are detailed protocols for the key experiments described in this guide.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of hydroxychalcone isomers for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for NO/PGE2 assays, 30-60 minutes for Western blotting).
-
Figure 2: Experimental workflow for evaluating the anti-inflammatory effects of hydroxychalcones.
Nitric Oxide (NO) Assay (Griess Test)
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration using a sodium nitrite standard curve.
PGE2 Enzyme-Linked Immunosorbent Assay (ELISA)
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Determine the PGE2 concentration using a commercial ELISA kit according to the manufacturer's instructions.
Western Blot Analysis
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p-p38, p-JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Conclusion and Future Directions
This comparative guide demonstrates that the anti-inflammatory effects of hydroxychalcones are significantly influenced by the isomeric position of the hydroxyl group. The 2'-hydroxychalcone isomer exhibits the most potent activity, primarily through its enhanced inhibition of the NF-κB and MAPK signaling pathways. These findings underscore the importance of structure-activity relationship studies in the development of novel anti-inflammatory agents.
Future research should focus on:
-
Expanding the comparative analysis to a wider range of hydroxychalcone isomers.
-
Investigating the direct molecular targets of these compounds through techniques such as molecular docking and surface plasmon resonance.
-
Evaluating the in vivo efficacy and safety of the most promising isomers in animal models of inflammation.
By systematically exploring the structure-activity relationships of hydroxychalcones, we can pave the way for the rational design of more effective and specific anti-inflammatory therapeutics.
References
-
Ahmad, S., et al. (2018). Chalcones: A versatile scaffold for the development of potent anti-inflammatory agents. Future Medicinal Chemistry. [Link]
-
Gomes, M. N., et al. (2017). Chalcones: A Promising Class of Scaffolds for the Development of Potent New Anti-Inflammatory Agents. Molecules. [Link]
-
Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry. [Link]
-
Yadav, V. R., et al. (2011). The role of chalcones in suppression of NF-κB-mediated inflammation and cancer. International Immunopharmacology. [Link]
Bridging the Gap: A Senior Scientist's Guide to Cross-Validating In Vitro and In Silico Data for 2',4'-Dihydroxychalcone
In the dynamic landscape of drug discovery, the convergence of computational and experimental methodologies is paramount. This guide provides a comprehensive framework for the cross-validation of in vitro and in silico results for 2',4'-dihydroxychalcone and its derivatives. As researchers and drug development professionals, our goal is to leverage predictive models to accelerate discovery while grounding our findings in robust experimental data. This document will navigate the synergistic relationship between computational predictions and laboratory-based evidence, offering a blueprint for a self-validating research paradigm.
Introduction: The Power of Synergy in Chalcone Research
2',4'-dihydroxychalcone, a flavonoid precursor, and its analogues represent a promising class of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The core scientific challenge lies in efficiently identifying the most potent and selective derivatives for therapeutic development. In silico techniques, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offer a rapid and cost-effective means to screen vast chemical libraries and prioritize candidates. However, the true value of these computational predictions is only realized through rigorous in vitro validation. This guide will demonstrate how to effectively integrate these two domains, ensuring that computational insights translate into tangible experimental success.
Section 1: Anticancer Activity - A Tale of Two Methodologies
The anticancer potential of 2',4'-dihydroxychalcone derivatives is a significant area of investigation. Here, we will explore how in vitro cytotoxicity assays and in silico molecular docking studies can be used in concert to identify and rationalize the activity of these compounds.
In Vitro Cytotoxicity: Quantifying the Effect
The foundational step in assessing anticancer activity is to determine a compound's ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.[1]
Table 1: In Vitro Cytotoxicity of 2',4'-Dihydroxychalcone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SH-SY5Y | > 50 | [2] |
| 4'-O-caproylated-DMC | SH-SY5Y | 5.20 | [2] |
| 4'-O-methylated-DMC | SH-SY5Y | 7.52 | [2] |
| 4'-O-benzylated-DMC | A-549 | 9.99 | [2] |
| 4'-O-benzylated-DMC | FaDu | 13.98 | [2] |
| Oxyalkylated derivative 18 | MCF-7 | 8.4 - 34.3 | [3] |
| Oxyalkylated derivative 18 | PC-3 | 9.3 - 29.4 | [3] |
Expert Insight: The data clearly indicates that derivatization of the parent 2',4'-dihydroxychalcone scaffold can significantly enhance cytotoxic activity. The choice of cell lines is critical and should represent a diversity of cancer types to assess the spectrum of activity.
In Silico Molecular Docking: Unveiling the "Why"
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This provides a structural basis for the observed biological activity. For many anticancer agents, cyclin-dependent kinase 2 (CDK2) is a key target involved in cell cycle regulation.
A study on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) derivatives provides an excellent case for cross-validation. While DMC itself showed low cytotoxicity, its derivatives exhibited potent activity.[2] Molecular docking simulations were performed to understand this difference at the molecular level, targeting the active site of CDK2.[2]
Diagram 1: Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Cross-Validation in Action: The docking studies revealed that the active derivatives of DMC formed key hydrogen bonds and hydrophobic interactions with the amino acid residues in the ATP-binding pocket of CDK2, explaining their enhanced cytotoxic effects.[2] This strong correlation between lower IC50 values in vitro and favorable binding energies in silico provides a robust validation of the computational model and a mechanistic rationale for the experimental observations.
Section 2: Enzyme Inhibition - Targeting the Molecular Machinery
Beyond general cytotoxicity, 2',4'-dihydroxychalcone and its analogues can exhibit specific enzyme inhibitory activity. A prime example is the inhibition of caspases, a family of proteases crucial for apoptosis.
In Vitro Caspase Activity: Measuring the Apoptotic Trigger
Inducing apoptosis is a key mechanism for many anticancer drugs. Caspase-3 is a critical executioner caspase in this process. Its activity can be quantified using a fluorometric or colorimetric assay that measures the cleavage of a specific substrate.[4][5]
One study demonstrated that certain oxyalkylated derivatives of 2',4'-dihydroxychalcone not only reduced cell survival but also increased caspase activity.[3]
In Silico Docking with Caspase-3: A Structural Perspective
To understand how 2',4'-dihydroxychalcone might interact with caspase-3, molecular docking simulations can be employed. A study investigating the anticancer potential of isocordoin, a prenylated chalcone, also included a docking analysis of the parent 2',4'-dihydroxychalcone with caspase-3.[6]
Diagram 2: Caspase-3 Inhibition Hypothesis
Caption: Proposed mechanism of apoptosis induction via Caspase-3 inhibition.
Section 3: ADMET Prediction - Charting the Course for Drug Development
A compound's therapeutic potential is not solely determined by its biological activity but also by its pharmacokinetic properties. In silico ADMET prediction is an indispensable tool for early-stage assessment of a compound's drug-likeness.[7][8]
Table 2: Key ADMET Parameters for Consideration
| Parameter | Description | Importance |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Predicts the percentage of a drug absorbed through the human intestine. | Crucial for oral bioavailability. |
| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | Indicates the ability to cross the intestinal barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | Predicts whether a compound can cross the BBB. | Essential for CNS-targeting drugs, a liability for others. |
| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood. | Affects the free drug concentration available for therapeutic action. |
| Metabolism | ||
| CYP450 Inhibition | Predicts inhibition of key drug-metabolizing enzymes. | High potential for drug-drug interactions. |
| Excretion | ||
| Clearance | The rate at which a drug is removed from the body. | Influences dosing frequency. |
| Toxicity | ||
| hERG Inhibition | Predicts blockage of the hERG potassium channel. | A major cause of drug-induced cardiac arrhythmias. |
| Ames Test | Predicts mutagenicity. | A critical indicator of potential carcinogenicity. |
Expert Commentary: While in vitro ADMET assays are the gold standard, in silico predictions provide an invaluable early warning system. By flagging potential liabilities in absorption, metabolism, or toxicity, these models allow for the rational design of derivatives with improved pharmacokinetic profiles, saving considerable time and resources.
Section 4: Experimental Protocols - The Foundation of Trustworthiness
The reliability of any cross-validation study rests on the quality of its experimental data. Below are detailed, step-by-step methodologies for the key in vitro assays discussed.
Protocol: MTT Assay for Cytotoxicity Assessment[9][10]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2',4'-dihydroxychalcone derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol: Caspase-3 Colorimetric Assay[5][11]
-
Cell Lysis: Induce apoptosis in your target cells and create a cell lysate.
-
Protein Quantification: Determine the protein concentration of the lysate to ensure equal loading.
-
Reaction Setup: In a 96-well plate, add 50 µL of cell lysate and 50 µL of 2X Reaction Buffer containing the DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.
Conclusion: A Unified Approach to Drug Discovery
The cross-validation of in vitro and in silico data is not merely a confirmatory exercise; it is a dynamic and iterative process that drives modern drug discovery. For 2',4'-dihydroxychalcone and its derivatives, this integrated approach allows for the rapid identification of potent anticancer agents, a deeper understanding of their mechanisms of action, and an early assessment of their drug-like properties. By embracing the synergy between computational prediction and experimental validation, we can navigate the complexities of drug development with greater confidence and efficiency, ultimately accelerating the journey from the laboratory to the clinic.
References
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Creative Bioarray. Caspase Activity Assay. Available at: [Link]
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PubMed. (2021). Synthesis, cytotoxicity evaluation and molecular docking studies on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone derivatives. Available at: [Link]
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ResearchGate. (2021). Synthesis, Cytotoxicity Evaluation and Molecular Docking Studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone Derivatives. Available at: [Link]
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National Institutes of Health (NIH). (2017). Caspase Protocols in Mice. Available at: [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Available at: [Link]
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
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ResearchGate. (2021). Ultrasound Assisted Synthesis and Cytotoxicity Evaluation of known 2',4'-dihydroxychalcone derivatives against cancer Cell Lines. Available at: [Link]
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Deep Origin. ADMET Predictions - Computational Chemistry Glossary. Available at: [Link]
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Fiveable. ADMET prediction | Medicinal Chemistry Class Notes. Available at: [Link]
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National Institutes of Health (NIH). (2014). Cytotoxic activity evaluation of chalcones on human and mouse cell lines. Available at: [Link]
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Al-Nahrain Journal of Science. (2024). Chalcone Derivatives: Synthesis and Cytotoxicity Assays. Available at: [Link]
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PubMed. (2021). Ultrasound assisted synthesis and cytotoxicity evaluation of known 2',4'-dihydroxychalcone derivatives against cancer cell lines. Available at: [Link]
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National Institutes of Health (NIH). (2021). Synthesis, In Silico and In Vitro Evaluation for Acetylcholinesterase and BACE-1 Inhibitory Activity of Some N-Substituted-4-Phenothiazine-Chalcones. Available at: [Link]
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Biomedical Research and Therapy. (2021). Docking studies, synthesis, characterization, and cytotoxicity activity of new bis-chalcones derivatives. Available at: [Link]
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RSC Publishing. (2021). Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives. Available at: [Link]
-
ACS Publications. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Available at: [Link]
-
National Institutes of Health (NIH). (2025). Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Available at: [Link]
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ADMETlab. Interpretation-ADMElab: ADMET Prediction. Available at: [Link]
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The Pharma Innovation Journal. (2019). Molecular docking study and antibacterial activity of novel chalcone derivatives. Available at: [Link]
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National Institutes of Health (NIH). (2022). Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations. Available at: [Link]
-
Bentham Science. (2016). Molecular Docking Studies of the Antitumoral Activity and Characterization of New Chalcone. Available at: [Link]
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ResearchGate. (2025). Determination of the Inhibitory Potential of Chalcones on Myeloperoxidase Enzyme Activity: In vitro and Molecular Docking Studies. Available at: [Link]
-
ResearchGate. (2025). Synthesis, characterization, enzyme inhibition evaluations, and docking calculations of sulfonamide chalcone derivatives. Available at: [Link]
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ResearchGate. (2025). Three-dimensional and 2D interaction of 2′,4′-dihydroxychalcone with the binding pocket of casapase-3. Available at: [Link]
-
PubMed. (2025). In silico design, synthesis of a novel chalcone derivative and its in vitro and in vivo anticancer activity against colon cancer-induced mouse model. Available at: [Link]
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A Comparative Efficacy Analysis of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one and Known Xanthine Oxidase Inhibitors
In the landscape of drug discovery, particularly in the pursuit of novel therapeutics for hyperuricemia and related conditions like gout, the enzyme Xanthine Oxidase (XO) presents a critical target. This guide provides a detailed comparative analysis of the inhibitory efficacy of the chalcone derivative, 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, against established clinical inhibitors of Xanthine Oxidase. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its potential, grounded in experimental data and mechanistic insights.
Introduction: The Role of Xanthine Oxidase in Pathology
Xanthine Oxidase is a pivotal enzyme in the metabolic pathway of purines, catalyzing the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[1] While uric acid is a natural antioxidant, its overproduction or insufficient excretion leads to hyperuricemia. This condition is a precursor to gout, a painful inflammatory arthritis triggered by the deposition of monosodium urate crystals in joints.[1] Consequently, the inhibition of Xanthine Oxidase is a primary therapeutic strategy for managing hyperuricemia and gout.[1]
The chalcone, this compound, belongs to a class of natural and synthetic compounds known for a wide array of biological activities, including anti-inflammatory and antioxidant properties. Emerging research has highlighted the potential of chalcone derivatives as effective inhibitors of Xanthine Oxidase.[2][3] This guide will delve into the specifics of this potential, drawing comparisons with the established clinical inhibitor, Allopurinol.
Mechanism of Xanthine Oxidase Inhibition
Xanthine Oxidase inhibitors can be broadly categorized based on their mechanism of action, primarily as competitive, non-competitive, or mixed-type inhibitors. Understanding the inhibition kinetics is crucial for drug development as it provides insights into the inhibitor's interaction with the enzyme's active site and its potential for in vivo efficacy. For instance, a competitive inhibitor directly competes with the substrate for binding to the active site of the enzyme.
The following diagram illustrates the purine catabolism pathway and the point of intervention for Xanthine Oxidase inhibitors.
Caption: Purine catabolism pathway and the role of Xanthine Oxidase inhibitors.
Comparative Efficacy: A Quantitative Analysis
The efficacy of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor.
While direct experimental data for this compound is emerging, a structurally very similar compound, 3,5,2',4'-tetrahydroxychalcone, has been synthesized and evaluated for its Xanthine Oxidase inhibitory activity. This provides a strong basis for estimating the potential of the topic compound. The study revealed a significant competitive inhibitory activity with an IC50 value of 22.5 μM.[4]
Below is a comparative table of the IC50 values for this chalcone derivative and the widely used clinical inhibitor, Allopurinol.
| Inhibitor | Chemical Class | Target Enzyme | IC50 Value (μM) | Inhibition Type | Reference |
| 3,5,2',4'-Tetrahydroxychalcone | Chalcone | Xanthine Oxidase | 22.5 | Competitive | [4] |
| Allopurinol | Purine Analog | Xanthine Oxidase | 2.588 - 3.324 | Competitive | [2][5] |
| Febuxostat | Non-purine | Xanthine Oxidase | Sub-nanomolar | Mixed | [3] |
Analysis of Comparative Data:
From the data presented, it is evident that while the evaluated chalcone shows promising inhibitory activity against Xanthine Oxidase, the established inhibitor Allopurinol exhibits a significantly lower IC50 value, indicating higher potency in vitro. Febuxostat, a newer non-purine inhibitor, demonstrates even greater potency. However, the chalcone's competitive inhibition mechanism is noteworthy, suggesting a direct interaction with the enzyme's active site. Further structure-activity relationship (SAR) studies on chalcone derivatives could lead to the development of even more potent inhibitors.[2][5]
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
To ensure the scientific integrity and reproducibility of the efficacy data, a detailed, self-validating experimental protocol is essential. The following is a standard spectrophotometric assay for determining the in vitro inhibition of Xanthine Oxidase.
Principle: The assay measures the activity of Xanthine Oxidase by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance at 290-295 nm, and the rate of its formation is proportional to the enzyme's activity. The inhibitory potential of a compound is determined by its ability to decrease this rate.
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test compound (this compound)
-
Positive control (Allopurinol)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Experimental Workflow:
Caption: Workflow for the in vitro Xanthine Oxidase inhibition assay.
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Xanthine Oxidase in phosphate buffer. The final concentration should be optimized for a linear reaction rate.
-
Prepare a stock solution of xanthine in a suitable buffer (e.g., by dissolving in a small amount of NaOH and then diluting with phosphate buffer).
-
Prepare stock solutions of the test compound and Allopurinol in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add buffer and the highest concentration of the test compound solvent (DMSO) to account for any background absorbance.
-
Negative Control wells: Add buffer, Xanthine Oxidase solution, and the solvent (DMSO).
-
Test wells: Add buffer, Xanthine Oxidase solution, and the test compound at various concentrations.
-
Positive Control wells: Add buffer, Xanthine Oxidase solution, and Allopurinol at various concentrations.
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the xanthine solution to all wells (except the blank) to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate spectrophotometer and measure the increase in absorbance at 290 nm over a set period (e.g., 5-10 minutes) with readings taken at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound and Allopurinol using the following formula: % Inhibition = [(V_control - V_blank) - (V_sample - V_blank)] / (V_control - V_blank) x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Use of a Positive Control (Allopurinol): This is crucial for validating the assay's performance and providing a benchmark for the relative potency of the test compound.
-
Inclusion of a Blank: This corrects for any non-enzymatic degradation of the substrate or absorbance from the test compound itself.
-
Kinetic Measurement: Monitoring the reaction over time ensures that the initial reaction velocity is captured, which is essential for accurate enzyme kinetics studies.
Conclusion and Future Directions
The available evidence suggests that this compound, and structurally related chalcones, are promising competitive inhibitors of Xanthine Oxidase. While their in vitro potency may not currently surpass that of established drugs like Allopurinol, the chalcone scaffold represents a valuable starting point for the development of novel, non-purine-based inhibitors.
Future research should focus on:
-
Directly determining the IC50 value of this compound against Xanthine Oxidase.
-
Conducting comprehensive structure-activity relationship studies to optimize the chalcone scaffold for enhanced inhibitory activity.
-
Evaluating the in vivo efficacy and safety profile of lead chalcone derivatives in animal models of hyperuricemia.
By systematically exploring the potential of this chemical class, the scientific community can pave the way for new and effective therapeutic interventions for gout and other hyperuricemia-related disorders.
References
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Wang, Y., et al. (2011). 3,5,2',4'-Tetrahydroxychalcone, a new non-purine xanthine oxidase inhibitor. Food and Chemical Toxicology, 49(1), 133-138. [Link]
-
Li, Y., et al. (2023). Chalcone derivatives as xanthine oxidase inhibitors: synthesis, binding mode investigation, biological evaluation, and ADMET prediction. European Journal of Medicinal Chemistry, 245, 114917. [Link]
-
Borges, F., et al. (2002). Hydroxylated chalcones with dual properties: xanthine oxidase inhibitors and radical scavengers. Bioorganic & Medicinal Chemistry Letters, 12(14), 1951-1954. [Link]
-
Zhang, Y., et al. (2024). Design, synthesis, and evaluation of chalcone derivatives as xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 265, 116893. [Link]
-
Pacher, P., et al. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews, 58(1), 87-114. [Link]
-
MDPI. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Molecules, 2020, 25(18), 4258. [Link]
-
ResearchGate. IC50 values of six fractions against xanthine oxidase. ResearchGate Figure. [Link]
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Head-to-head comparison of different synthesis methods for 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
In the landscape of medicinal chemistry and drug development, the synthesis of chalcones, such as 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, represents a critical starting point for the development of a wide array of therapeutic agents. This chalcone, a precursor to flavonoids and isoflavonoids, possesses a unique α,β-unsaturated ketone framework that imparts significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of paramount importance to researchers. This guide provides an in-depth, head-to-head comparison of four prominent synthesis methods: the conventional Claisen-Schmidt condensation, microwave-assisted synthesis, ultrasound-assisted synthesis, and solvent-free grinding.
The Foundational Route: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is the cornerstone of chalcone synthesis, involving a base-catalyzed aldol condensation between an acetophenone and a benzaldehyde derivative, followed by dehydration.[1][2] In the synthesis of this compound, 2-hydroxyacetophenone reacts with 4-hydroxybenzaldehyde in the presence of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.
The mechanism initiates with the deprotonation of the α-carbon of 2-hydroxyacetophenone by the base to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-hydroxybenzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically more stable α,β-unsaturated ketone, our target chalcone.
Sources
A Senior Application Scientist's Guide to Validating the Target Engagement of 2',4'-dihydroxychalcone in Cellular Models
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this journey is the unambiguous confirmation of target engagement within a cellular context. This guide provides an in-depth technical comparison of methodologies for validating the cellular targets of 2',4'-dihydroxychalcone, a flavonoid with demonstrated anti-tumor and other biological activities.[1] We will move beyond mere procedural descriptions to delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
The Crucial First Step: Understanding 2',4'-dihydroxychalcone and its Putative Targets
2',4'-dihydroxychalcone belongs to the chalcone family of compounds, which are known to possess a wide range of biological activities.[2] Preliminary studies and research on related chalcone derivatives have implicated several potential protein targets, including:
-
Heat Shock Protein 90 (Hsp90): A molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[3][4]
-
Protein Tyrosine Phosphatases (PTPs): Specifically PTP1B and CDC25B, which are key regulators of cellular signaling and cell cycle progression.[5][6]
This guide will focus on a comparative analysis of two gold-standard, label-free techniques to validate the engagement of these targets by 2',4'-dihydroxychalcone in cellular models: the Cellular Thermal Shift Assay (CETSA) and Affinity-Based Proteomics .
Visualizing the Landscape: Potential Signaling Pathways
To appreciate the significance of validating these targets, it is essential to understand their roles in cellular signaling. The following diagram illustrates the potential pathways modulated by 2',4'-dihydroxychalcone through the inhibition of Hsp90, PTP1B, and CDC25B.
Caption: A streamlined workflow for the Cellular Thermal Shift Assay.
-
Cell Culture and Treatment:
-
Culture your cells of interest to approximately 80% confluency.
-
Treat the cells with varying concentrations of 2',4'-dihydroxychalcone or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C. The rationale here is to allow for cellular uptake and binding of the compound to its target.
-
-
Heating Step:
-
After treatment, harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-8 minutes) using a thermal cycler. [5]This step is critical for inducing thermal denaturation of proteins.
-
-
Cell Lysis:
-
Immediately after heating, lyse the cells to release the intracellular proteins. This can be achieved through various methods, including sonication, freeze-thaw cycles, or the use of lysis buffers. The choice of lysis method should be optimized to ensure efficient protein extraction without resolubilizing aggregated proteins.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins. The supernatant, containing the soluble protein fraction, is then carefully collected. This separation is the cornerstone of the assay, as stabilized proteins will remain in the soluble fraction at higher temperatures.
-
-
Protein Quantification:
-
Quantify the amount of the target protein (e.g., Hsp90, PTP1B, or CDC25B) in the soluble fraction using Western blotting with specific antibodies. This allows for the direct measurement of protein stability at different temperatures.
-
-
Data Analysis:
-
Generate a "melt curve" by plotting the percentage of soluble protein as a function of temperature. A shift in the melt curve to higher temperatures in the presence of 2',4'-dihydroxychalcone indicates target engagement and stabilization.
-
Method 2: Affinity-Based Proteomics for Target Identification
Affinity-based proteomics is a powerful tool for identifying the binding partners of a small molecule. This technique involves immobilizing the compound of interest on a solid support and using it as "bait" to capture interacting proteins from a cell lysate.
Caption: A typical workflow for Affinity-Based Proteomics.
-
Immobilization of 2',4'-dihydroxychalcone:
-
Covalently attach 2',4'-dihydroxychalcone to a solid support, such as agarose or magnetic beads. This step is critical and requires careful chemical modification of the chalcone to introduce a linker for attachment without compromising its binding activity. A control resin without the immobilized compound should also be prepared.
-
-
Cell Lysis and Lysate Preparation:
-
Lyse cultured cells in a non-denaturing buffer to maintain protein structure and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Incubation:
-
Incubate the cell lysate with the immobilized 2',4'-dihydroxychalcone and the control resin. This allows the target proteins to bind to the "bait."
-
-
Washing:
-
Thoroughly wash the resin to remove non-specifically bound proteins. The stringency of the wash buffers should be optimized to minimize background while retaining true interactors.
-
-
Elution:
-
Elute the specifically bound proteins from the resin. This can be achieved by changing the pH, increasing the salt concentration, or using a competing soluble form of the chalcone.
-
-
Protein Identification:
-
Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry. Proteins that are specifically enriched on the 2',4'-dihydroxychalcone resin compared to the control resin are considered potential targets.
-
Data-Driven Insights: What to Expect
While specific experimental data for 2',4'-dihydroxychalcone is not extensively available in the public domain, we can infer expected outcomes based on studies of related chalcones.
Expected CETSA Data:
| Target Protein | Expected Thermal Shift (ΔTm) with 2',4'-dihydroxychalcone | Rationale |
| Hsp90 | Positive shift | Binding of the chalcone to the ATP-binding pocket is expected to stabilize the protein. [4] |
| PTP1B | Positive shift | Inhibition of PTP1B by chalcone derivatives has been shown to be competitive, suggesting direct binding and stabilization. [5] |
| CDC25B | Positive shift | Chalcones have been identified as competitive inhibitors of CDC25B, indicating direct binding to the active site. [6] |
Expected Affinity-Based Proteomics Data:
A successful affinity proteomics experiment would yield a list of proteins significantly enriched in the 2',4'-dihydroxychalcone pulldown compared to the control. The expected primary targets would be Hsp90, PTP1B, and CDC25B. The relative abundance of these proteins can provide insights into the binding affinity of the chalcone for each target.
Conclusion: A Multi-Faceted Approach to Target Validation
Validating the cellular targets of a small molecule like 2',4'-dihydroxychalcone is a non-trivial but essential step in drug discovery. Both CETSA and affinity-based proteomics offer powerful, label-free approaches to achieve this. CETSA excels in its ability to confirm target engagement in a native cellular context and its adaptability to high-throughput formats. Affinity-based proteomics, while more laborious, provides a direct method for identifying a broader range of interacting proteins.
As a Senior Application Scientist, my recommendation is to employ a multi-pronged strategy. Use CETSA as a primary method to validate the engagement of hypothesized targets like Hsp90, PTP1B, and CDC25B in intact cells. Subsequently, affinity-based proteomics can be used as an orthogonal approach to confirm these findings and to unbiasedly identify other potential on- and off-target interactions. This integrated, self-validating workflow will provide the highest level of confidence in your target engagement studies and pave the way for the successful advancement of your drug discovery program.
References
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CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products. (2023-07-25). PubMed. Retrieved from [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025-04-22). PMC - NIH. Retrieved from [Link]
-
Interaction between 2',4-dihydroxychalcone and the N, f, e conformers of bovine serum albumin: influence of temperature and ionic strength. PubMed. Retrieved from [Link]
-
Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors. PubMed. Retrieved from [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020-08-27). YouTube. Retrieved from [Link]
-
Discovery of 2',4'-dimethoxychalcone as a Hsp90 Inhibitor and Its Effect on Iressa-Resistant Non-Small Cell Lung Cancer (NSCLC). PubMed. Retrieved from [Link]
-
2,4-Dihydroxychalcone derivatives as novel potent cell division cycle 25B phosphatase inhibitors and protein tyrosine. Ingenta Connect. Retrieved from [Link]
-
Current Advances in CETSA. (2022-06-09). PMC - NIH. Retrieved from [Link]
-
Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. Retrieved from [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Retrieved from [Link]
-
X-ray Structure Determination, Antioxidant Voltammetry Studies of Butein and 2′,4′-Dihydroxy-3,4-dimethoxychalcone. Computational Studies of 4 Structurally Related 2′,4′-diOH Chalcones to Examine Their Antimalarial Activity by Binding to Falcipain-2. MDPI. Retrieved from [Link]
-
Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. (2015-08-20). PMC - PubMed Central. Retrieved from [Link]
-
Inhibition of CDC25B Phosphatase Through Disruption of Protein–Protein Interaction. PMC. Retrieved from [Link]
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Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. ACS Publications. Retrieved from [Link]
-
Advantages and Disadvantages of Affinity Chromatography. (2023-04-03). Pharmastuff4u. Retrieved from [Link]
-
Synthesis of 2,4-dihydroxychalcone Derivatives as Potential Antidepressant Effect. (2013-01-24). PubMed. Retrieved from [Link]
-
Current Advances in CETSA. (2022-06-09). Frontiers. Retrieved from [Link]
-
Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. ResearchGate. Retrieved from [Link]
-
Affinity Chromatography: A Powerful Tool in Drug Discovery for Investigating Ligand/membrane Protein Interactions. ResearchGate. Retrieved from [Link]
-
DESIGN, SYNTHESIS AND EVALUATION OF PROTEIN TYROSINE PHOSPHATASE 1B (PTP1B) INHIBITORY A. Journal of Advanced Scientific Research. Retrieved from [Link]
-
Inhibition mechanism of naphthylphenylamine derivatives acting on the CDC25B dual phosphatase and analysis of the molecular processes involved in the high cytotoxicity exerted by one selected derivative in melanoma cells. PubMed. Retrieved from [Link]
-
Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. (2023-10-31). PubMed Central. Retrieved from [Link]
-
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A Researcher's Guide to the Reproducibility of Biological Effects of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the reproducibility of preclinical findings is a cornerstone of scientific integrity. This guide provides a comprehensive analysis of the reported biological effects of the chalcone derivative, 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, with a focus on its antioxidant and anti-inflammatory properties. As Senior Application Scientists, we aim to provide not just data, but a framework for understanding the critical parameters that influence experimental outcomes and ensure the reliability of your results.
Introduction to this compound
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3][4] The subject of this guide, this compound, is a specific chalcone with hydroxyl groups on both phenyl rings, which are anticipated to contribute significantly to its biological activity.
Antioxidant Activity: A Quantitative Comparison
The antioxidant potential of a compound is a measure of its ability to neutralize reactive oxygen species (ROS), which are implicated in a multitude of pathological conditions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the nitric oxide (NO) scavenging assay are two of the most common and reliable methods for evaluating in vitro antioxidant activity. The half-maximal inhibitory concentration (IC50) value represents the concentration of the compound required to scavenge 50% of the free radicals, with a lower IC50 indicating higher antioxidant potency.
| Compound/Extract | DPPH Scavenging IC50 (µg/mL) | Nitric Oxide Scavenging IC50 (µg/mL) | Reference |
| Related Chalcones | |||
| 2-Bromochalcone | Significant Activity (qualitative) | - | [1] |
| 2-Chlorochalcone | Significant Activity (qualitative) | - | [1] |
| Standard Antioxidants | |||
| Quercetin | ~77.85 (isolate) | - | [5] |
| Ascorbic Acid (Vitamin C) | <200 | - | [6] |
| Alternative Compounds | |||
| 3-hydroxy-4'-methoxyflavone | Significant Activity (qualitative) | - | [1] |
| 3-hydroxy-4'-chloroflavone | Significant Activity (qualitative) | - | [1] |
Note: The lack of specific, reproducible IC50 data for this compound highlights a critical gap in the literature and underscores the importance of rigorous, standardized testing. Researchers are encouraged to perform these assays under well-defined conditions to establish a reliable activity profile for this compound.
Anti-inflammatory Effects: A Comparative Analysis
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation.
Similar to the antioxidant data, specific IC50 values for COX-2 inhibition by this compound are not prominently reported. However, the anti-inflammatory potential of chalcones is well-documented.[7] To provide a practical benchmark, the following table compares the COX inhibition profiles of the widely used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen and the natural flavonoid quercetin.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Standard Anti-inflammatory Drug | |||
| Ibuprofen | 12 | 80 | [8] |
| Natural Flavonoid | |||
| Quercetin | - | Significant Inhibition (qualitative) | [9] |
Expert Insight: The selectivity of a compound for COX-2 over COX-1 is a critical parameter in the development of anti-inflammatory drugs, as COX-1 inhibition is associated with gastrointestinal side effects.[10] Future studies on this compound should prioritize determining its COX-1/COX-2 selectivity to assess its therapeutic potential and safety profile.
Proposed Anti-inflammatory Signaling Pathway
Based on studies of structurally related chalcones, a plausible anti-inflammatory mechanism for this compound involves the modulation of key inflammatory signaling pathways. The following diagram illustrates a hypothesized pathway, which researchers can use as a starting point for mechanistic investigations.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols for Ensuring Reproducibility
To address the current gap in reproducible data, we provide a detailed, self-validating protocol for the DPPH radical scavenging assay. The causality behind each experimental choice is explained to empower researchers to generate reliable and comparable results.
Protocol: DPPH Radical Scavenging Assay
Objective: To determine the in vitro antioxidant activity of this compound by measuring its ability to scavenge the DPPH free radical.
Materials:
-
This compound (test compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
Ascorbic acid or Quercetin (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution (0.1 mM):
-
Rationale: A 0.1 mM concentration of DPPH provides a stable and measurable absorbance in the optimal range for most spectrophotometers.
-
Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
-
Preparation of Test Compound Stock Solution (1 mg/mL):
-
Rationale: A stock solution allows for accurate serial dilutions to generate a dose-response curve.
-
Dissolve 1 mg of the test compound in 1 mL of methanol.
-
-
Serial Dilutions of Test Compound:
-
Rationale: Testing a range of concentrations is essential to determine the IC50 value accurately.
-
Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.
-
-
Assay Procedure:
-
Rationale: A consistent and timed procedure minimizes variability in the reaction kinetics.
-
In a 96-well plate, add 100 µL of each dilution of the test compound or positive control.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of DPPH solution.
-
For the negative control, add 100 µL of each test compound dilution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Rationale: The decrease in absorbance at 517 nm is directly proportional to the extent of DPPH radical scavenging.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
Rationale: This formula normalizes the data and allows for the determination of the percentage of inhibition.
-
Percentage of scavenging activity (%) = [(Absorbance of blank - Absorbance of sample) / Absorbance of blank] x 100.
-
-
Determination of IC50:
-
Rationale: The IC50 is the standard metric for comparing the antioxidant potency of different compounds.
-
Plot the percentage of scavenging activity against the concentration of the test compound. The IC50 value is the concentration that corresponds to 50% scavenging activity.
-
Caption: Experimental workflow for the DPPH radical scavenging assay.
Comparative Framework: Evaluating Alternatives
To provide a broader context for the biological activity of this compound, it is essential to compare it with other well-characterized compounds. The following diagram illustrates a logical framework for this comparison.
Caption: Logical relationship for comparing the target chalcone with alternative compounds.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and evaluating the reproducibility of the biological effects of this compound. While the existing literature suggests its potential as an antioxidant and anti-inflammatory agent, there is a clear need for rigorous, standardized studies to generate reproducible quantitative data. By following the detailed protocols and comparative frameworks outlined here, researchers can contribute to building a more robust and reliable understanding of this promising chalcone derivative. Future research should focus on determining its specific IC50 values in various antioxidant and anti-inflammatory assays, elucidating its precise molecular mechanisms of action, and evaluating its COX-1/COX-2 selectivity to pave the way for potential therapeutic applications.
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Lesjak M, Beara I, Simin N, Pintać D, Majkić T, Bekvalac K, Orčić D, Mimica-Dukic N. Antioxidant and anti-inflammatory activities of quercetin and its derivatives. J Funct Foods. 2018 Feb 1;40:68-75.
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Comalada M, Ballester I, Bailón E, Sierra S, Xaus J, Gálvez J, Zarzuelo A. Inhibition of pro-inflammatory markers in primary bone marrow-derived mouse macrophages by naturally occurring flavonoids: analysis of the structure-activity relationship. Biochem Pharmacol. 2006 Sep 28;72(8):1010-21.
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Comparative Spectroscopic Analysis of 2',4'-Dihydroxychalcone and Its Structural Analogs: A Comprehensive Guide
Introduction
Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a vital class of compounds in medicinal chemistry and drug development.[1] Their versatile scaffold allows for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The specific placement of substituents on the aromatic rings significantly influences their physicochemical properties and biological efficacy. This guide provides a detailed comparative analysis of the spectroscopic data of 2',4'-dihydroxychalcone and its structurally similar analogs. By understanding the nuances in their spectral characteristics, researchers can gain deeper insights into their molecular structure and predict their behavior in various chemical and biological systems.
This guide will delve into the key spectroscopic techniques used for chalcone characterization: Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will examine the spectral features of 2',4'-dihydroxychalcone and compare them with those of analogs such as 4'-hydroxychalcone, 2'-hydroxychalcone, and 2',4'-dihydroxy-4-methoxychalcone. This comparative approach will highlight how subtle structural modifications, like the number and position of hydroxyl and methoxy groups, manifest in their respective spectra.
Synthesis of Chalcones: The Claisen-Schmidt Condensation
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and an aromatic aldehyde.[1] The reaction proceeds through the formation of a resonance-stabilized enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent aldol addition product readily dehydrates to form the stable α,β-unsaturated ketone, yielding the desired chalcone.[1]
Experimental Protocol: General Chalcone Synthesis
-
Reactant Preparation: Dissolve one equivalent of the appropriate substituted acetophenone (e.g., 2,4-dihydroxyacetophenone) in ethanol.
-
Catalyst Preparation: Prepare a 40-50% (w/v) aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[3]
-
Aldehyde Addition: To the stirred solution of the acetophenone, add one equivalent of the desired aromatic aldehyde (e.g., benzaldehyde).
-
Catalyst Addition: Slowly add the aqueous base solution dropwise to the reaction mixture at room temperature.
-
Reaction: Continue stirring the mixture at room temperature for 12-24 hours.[1]
-
Work-up: Dilute the reaction mixture with cold water and acidify with a dilute acid (e.g., 10% HCl) to precipitate the crude product.[3]
-
Purification: Filter the solid, wash with cold water, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.[1]
-
Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as IR, NMR, and MS.[1]
Spectroscopic Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Chalcones typically exhibit two main absorption bands.[4] The first band (Band I), appearing at a longer wavelength (around 350 nm), is attributed to the cinnamoyl moiety (the B-ring and the α,β-unsaturated system). The second band (Band II), at a shorter wavelength (around 250 nm), arises from the benzoyl moiety (the A-ring and the carbonyl group).[4]
The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings. Hydroxyl groups, acting as auxochromes, can cause a bathochromic (red) shift in the absorption maxima.
| Compound | Band I (λmax, nm) | Band II (λmax, nm) |
| 2',4'-Dihydroxychalcone | ~350 | ~250 |
| 4'-Hydroxychalcone | Varies | Varies |
| 2'-Hydroxychalcone | Varies | Varies |
| 2',4'-Dihydroxy-4-methoxychalcone | Varies | Varies |
Note: The exact λmax values can vary depending on the solvent used.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a chalcone is characterized by several key absorption bands.[5]
-
O-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ indicates the presence of hydroxyl groups. In 2',4'-dihydroxychalcone, this band is prominent due to the two -OH groups.
-
C=O Stretching: The stretching vibration of the α,β-unsaturated carbonyl group is a strong, sharp band typically found between 1685 and 1650 cm⁻¹.[5] This is a hallmark of the chalcone scaffold.
-
C=C Stretching: The stretching vibrations of the aromatic rings and the olefinic double bond appear in the 1610-1570 cm⁻¹ region.[5]
-
C-O Stretching: The stretching vibrations for the C-O bonds of the hydroxyl and methoxy groups are observed in the 1250-1100 cm⁻¹ range.[1]
The presence and position of these bands can help differentiate between various chalcone analogs. For instance, the absence of a broad O-H stretching band would distinguish a non-hydroxylated chalcone from its hydroxylated counterparts.
| Functional Group | 2',4'-Dihydroxychalcone (cm⁻¹) | 4'-Hydroxychalcone (cm⁻¹) | 2'-Hydroxychalcone (cm⁻¹) | 2',4'-Dihydroxy-4-methoxychalcone (cm⁻¹) |
| O-H Stretch | ~3400 (broad) | ~3300 (broad) | ~3300 (broad) | ~3400 (broad) |
| C=O Stretch | ~1640 | ~1650 | ~1650 | ~1635 |
| C=C Stretch (Aromatic/Olefinic) | ~1580 | ~1590 | ~1590 | ~1570 |
| C-O Stretch | ~1250-1100 | ~1250-1100 | ~1250-1100 | ~1250-1100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of a chalcone reveals characteristic signals for the olefinic protons (H-α and H-β) and the aromatic protons.[5]
-
Olefinic Protons: The protons of the α,β-unsaturated system, H-α and H-β, typically appear as doublets in the range of δ 6.5-8.0 ppm. The coupling constant (J) between these two protons is usually around 15-16 Hz, which is characteristic of a trans configuration.
-
Aromatic Protons: The signals for the aromatic protons are found in the region of δ 6.0-8.5 ppm. The splitting patterns and chemical shifts of these protons are dependent on the substitution pattern of the A and B rings.
-
Hydroxyl Protons: The signals for the hydroxyl protons can be broad and their chemical shifts are concentration and solvent-dependent. They are often observed in the δ 9.0-13.0 ppm range.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton.
-
Carbonyl Carbon: The signal for the carbonyl carbon (C=O) is typically found in the downfield region, between δ 186 and 197 ppm.[5]
-
Olefinic Carbons: The α- and β-carbons of the enone system give rise to signals between δ 116-128 ppm and δ 137-145 ppm, respectively.[5]
-
Aromatic Carbons: The signals for the aromatic carbons appear in the δ 100-165 ppm range. The chemical shifts are influenced by the attached substituents.
The specific chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, making NMR a powerful tool for distinguishing between closely related chalcone isomers. For example, the presence of an additional hydroxyl group in 2',4'-dihydroxychalcone compared to 4'-hydroxychalcone will cause noticeable changes in the chemical shifts of the A-ring protons and carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2',4'-dihydroxychalcone, the molecular ion peak [M]⁺ will be observed at m/z 240.[6] The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for chalcones involve cleavage of the bonds adjacent to the carbonyl group.
The presence of different substituents will lead to distinct molecular ion peaks and fragmentation patterns. For instance, 2',4'-dihydroxy-4-methoxychalcone will have a molecular ion peak at m/z 270.[7]
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| 2',4'-Dihydroxychalcone | 240.25[6] | 239 ([M-H]⁻), 165, 163, 137[6][8] |
| 4'-Hydroxychalcone | 224.25 | Varies |
| 2'-Hydroxychalcone | 224.25 | Varies |
| 2',4'-Dihydroxy-4-methoxychalcone | 270.28[7] | 269 ([M-H]⁻), 254, 147.9, 227[7] |
Comparative Analysis Workflow
The following diagram illustrates a systematic workflow for the comparative spectroscopic analysis of chalcones.
Conclusion
The spectroscopic analysis of 2',4'-dihydroxychalcone and its analogs provides a wealth of information regarding their molecular structure. Each spectroscopic technique offers unique insights, and a combined analysis allows for unambiguous characterization. The comparative approach highlighted in this guide demonstrates how subtle changes in substitution patterns on the chalcone scaffold lead to predictable and interpretable variations in their spectra. This understanding is crucial for researchers in the fields of natural product chemistry, medicinal chemistry, and materials science, as it aids in the identification of known compounds, the elucidation of novel structures, and the rational design of new molecules with desired properties.
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Safety Operating Guide
Proper Disposal of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, a chalcone derivative. As a valued member of the scientific community, your safety and environmental stewardship are paramount. This document is designed to provide clear, actionable, and technically sound procedures to manage waste generated from the use of this compound in a laboratory setting. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure compliance and minimize risk.
Hazard Assessment and Chemical Profile
This compound belongs to the chalcone family and possesses phenolic hydroxyl groups. While comprehensive toxicological data for this specific compound are not extensively available, its structural motifs suggest that it should be handled with care. Phenolic compounds, as a class, are known for their potential toxicity to aquatic life and can be harmful if ingested or absorbed through the skin.[1][2][3] Therefore, it is prudent to treat this compound as a hazardous chemical.
Key Hazard Considerations:
-
Irritation: May cause skin, eye, and respiratory irritation.[4]
-
Toxicity: The toxicological properties have not been thoroughly investigated. As a precaution, it should be handled as a potentially toxic substance.
-
Environmental Hazard: Phenolic compounds can be harmful to aquatic organisms.[2][3] Discharge into the environment must be strictly avoided.
| Chemical Property | Value |
| Molecular Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.25 g/mol |
| Appearance | Solid |
| Synonyms | 2'-Hydroxy-4-hydroxychalcone |
Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This is a critical step in mitigating any potential exposure.
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, which will typically employ chemical incineration.[1] Never dispose of this compound down the drain or in regular solid waste.[6][7]
Phase 1: Waste Collection and Segregation
-
Designate a Waste Container: Use a clearly labeled, dedicated container for the collection of solid this compound waste. The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[6][7]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[6][8] Include the date when the first waste was added.
-
Segregation:
-
Solid Waste: Collect unused or surplus solid compound, as well as any grossly contaminated disposable labware (e.g., weighing boats, contaminated filter paper), in the designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.[9]
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
Personal Protective Equipment (PPE): Lightly contaminated PPE, such as gloves, should be placed in a separate bag or container for disposal as hazardous waste.
-
Phase 2: Storage Pending Disposal
-
Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[6][7] This area should be under the control of the laboratory personnel.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[6][8]
-
Storage Limits: Adhere to your institution's and local regulations regarding the maximum amount of hazardous waste and the maximum time it can be stored in an SAA.[6][10][11]
Phase 3: Final Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has reached the storage time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate destruction of the chemical waste, typically via high-temperature incineration.
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean up a small spill, don the appropriate PPE as outlined in Section 2.
-
Containment: For a solid spill, carefully sweep the material to avoid generating dust and place it in the designated hazardous waste container.[12] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbed material into the hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.[12]
-
Report: Report the spill to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][13] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4][12] Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][13]
Visual Workflow for Disposal
Caption: Decision-making process for handling waste of this compound.
References
-
University of Pennsylvania Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
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Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Paragon Laboratories. (n.d.). Phenolic Compounds in Wastewater Analysis by EPA 625.1. Retrieved from [Link]
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The National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Retrieved from [Link]
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National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
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MDPI. (2023, May 17). Removal of Phenol from Biomedical Waste via an Adsorption Process. Retrieved from [Link]
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Zaera Research Group. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
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P2 InfoHouse. (n.d.). Prudent Practices for Handling Hazardous Chemicals in Laboratories. Retrieved from [Link]
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PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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The Open Biotechnology Journal. (n.d.). Factors Governing Degradation of Phenol in Pharmaceutical Wastewater by White-rot Fungi. Retrieved from [Link]
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Reed College. (n.d.). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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MP Biomedicals. (2006, April 26). Material Safety Data Sheet. Retrieved from [Link]
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Navigating the Safe Handling of 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one: A Guide to Personal Protective Equipment
In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are fundamental activities. Among these, chalcones and their derivatives, such as 1-(2-Hydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, represent a class of molecules with significant therapeutic potential. However, realizing this potential necessitates a robust understanding of their handling requirements to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and procedural controls for the safe management of this compound in a research setting.
Understanding the Risks: Hazard Assessment
Based on data from similar chalcone structures, this compound is anticipated to present the following primary hazards[1][2]:
-
Skin Irritation: Direct contact with the powdered solid may cause irritation.
-
Eye Irritation: The compound is expected to be a serious eye irritant[3].
-
Respiratory Tract Irritation: Inhalation of dust particles can lead to respiratory irritation[1][4].
-
Combustibility: While not highly flammable, the compound is a powdered solid and can be combustible at high temperatures, with a potential for dust explosions if dispersed in the air in sufficient concentrations[1].
Given these potential hazards, a systematic approach to PPE selection is paramount.
Core Principles of Protection: A Multi-Layered Strategy
Effective protection from chemical hazards is not reliant on a single piece of equipment but rather a comprehensive safety system. This includes engineering controls, administrative controls, and finally, personal protective equipment.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area[3]. For weighing and preparing solutions, a chemical fume hood is mandatory to prevent inhalation of dust particles.
-
Enclosure: For procedures with a high potential for aerosol or dust generation, consider using a glove box.
Personal Protective Equipment (PPE): Your Immediate Barrier
The following table outlines the minimum recommended PPE for handling this compound. The selection of specific PPE should always be guided by a task-specific risk assessment.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact. Nitrile gloves offer good dexterity and protection against incidental splashes of many common laboratory solvents. For prolonged contact or when handling concentrated solutions, consider thicker gauge gloves or double-gloving. Always inspect gloves for integrity before use and dispose of them properly after handling the compound[4]. |
| Eyes/Face | Safety glasses with side shields or safety goggles | To protect against dust particles and splashes. A face shield should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing. Standard EN166 (EU) or NIOSH (US) approved eyewear is recommended[4][5]. |
| Respiratory | NIOSH/MSHA or European Standard EN 143 approved respirator | A respirator is necessary when engineering controls are insufficient to maintain exposure below acceptable levels or during spill cleanup. For nuisance dust, a P95 (US) or P1 (EU) particle respirator may be sufficient. For higher-level protection or in the case of significant aerosol generation, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used[4]. |
| Body | Laboratory coat or chemical-resistant apron | To protect skin and personal clothing from contamination. A flame-resistant lab coat is advisable if working with flammable solvents. |
Procedural Guidance for Safe Handling
Adherence to standardized procedures is critical for minimizing exposure and ensuring a safe working environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. The designated work area, typically a chemical fume hood, should be clean and uncluttered.
-
Weighing: Carefully weigh the solid compound on a tared weigh boat inside a chemical fume hood to minimize dust dispersion. Use anti-static weigh boats if available.
-
Solution Preparation: Add solvents to the solid slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate the work surface.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and sources of ignition[3].
Spills and Emergency Procedures
In the event of a spill, the primary objective is to contain the material and prevent exposure.
-
Small Spills (Powder):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE (including respiratory protection), gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep up the material and place it in a sealed container for disposal. Avoid creating dust.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert the appropriate emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a clearly labeled, sealed hazardous waste container. Do not pour chemical waste down the drain[6].
-
Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations[4][6].
Visualizing the PPE Selection Process
To aid in the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.
Caption: A workflow diagram illustrating the decision-making process for selecting appropriate PPE based on the laboratory task.
By implementing these safety measures and fostering a culture of vigilance, researchers can confidently work with this compound, advancing scientific discovery while prioritizing personal and environmental safety.
References
-
Scribd. Chalcone MSDS: Safety & Handling Guide. [Link]
-
GlovesnStuff. PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. [Link]
-
Synerzine. (E)-Chalcone Safety Data Sheet. [Link]
-
Capot Chemical Co., Ltd. MSDS of this compound. [Link]
-
Haz-Map. This compound - Hazardous Agents. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
